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  • Product: 4-(1H-Pyrazol-4-yl)benzaldehyde
  • CAS: 1017794-45-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-45-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, properties, and applications. The CAS Number for 4-(1H-Pyrazol-4-yl)benzaldehyde is 1017794-45-4. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction and Significance

4-(1H-Pyrazol-4-yl)benzaldehyde is a bifunctional organic molecule featuring a pyrazole ring substituted at the 4-position with a benzaldehyde moiety. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a number of approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide range of biological entities. The benzaldehyde group, on the other hand, is a versatile synthetic handle, allowing for a plethora of chemical transformations to build more complex molecular architectures.

The strategic placement of the benzaldehyde group on the C4 position of the pyrazole ring offers distinct synthetic and functional advantages compared to its more commonly documented N-substituted isomer, 4-(1H-pyrazol-1-yl)benzaldehyde. The presence of an unsubstituted pyrazole nitrogen allows for further derivatization or for it to act as a crucial hydrogen bond donor in ligand-receptor interactions.

Physicochemical Properties

Due to the limited availability of experimental data for 4-(1H-Pyrazol-4-yl)benzaldehyde, the following table includes both known and predicted physicochemical properties to guide researchers in its handling and application.

PropertyValueSource
CAS Number 1017794-45-42[3]
Molecular Formula C₁₀H₈N₂O2[3]
Molecular Weight 172.18 g/mol 2[3]
Appearance Solid (predicted)-
Boiling Point 310.1±25.0 °C (Predicted)4[5]
Melting Point 82-83°C (for 1-yl isomer)4[5]
SMILES O=Cc1ccc(cc1)c2cn[nH]c2-

Synthesis and Mechanism

Proposed Synthetic Workflow

A plausible two-step synthesis is outlined below, involving a Suzuki-Miyaura coupling followed by deprotection. This method offers a high degree of control and is amenable to a wide range of substrates.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Deprotection start1 1-(tert-Butoxycarbonyl)-4-bromopyrazole catalyst Pd(PPh₃)₄ Na₂CO₃ start1->catalyst start2 4-Formylphenylboronic acid start2->catalyst product1 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)benzaldehyde catalyst->product1 90°C solvent 1,4-Dioxane/H₂O solvent->catalyst reagent2 Trifluoroacetic acid (TFA) product1->reagent2 final_product 4-(1H-Pyrazol-4-yl)benzaldehyde reagent2->final_product Room Temp. solvent2 Dichloromethane (DCM) solvent2->reagent2

Caption: Proposed two-step synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)benzaldehyde

  • To a solution of 1-(tert-Butoxycarbonyl)-4-bromopyrazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture at 90°C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the BOC-protected intermediate.

Causality Behind Experimental Choices: The use of a BOC-protecting group on the pyrazole nitrogen prevents potential side reactions and improves the solubility of the starting material. Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.[7] The aqueous base is essential for the activation of the boronic acid in the catalytic cycle.

Step 2: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Dissolve the BOC-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-(1H-Pyrazol-4-yl)benzaldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: TFA is a strong acid that effectively cleaves the acid-labile BOC protecting group under mild conditions.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-(1H-Pyrazol-4-yl)benzaldehyde is a valuable building block for accessing novel chemical matter with therapeutic potential.

Kinase Inhibitors: Many successful kinase inhibitors incorporate a pyrazole core. The pyrazole can act as a hinge-binder, forming crucial hydrogen bonds with the kinase protein backbone. The benzaldehyde functionality of the title compound can be readily transformed into various substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_core Core Building Block cluster_derivatization Synthetic Transformations cluster_final Potential Kinase Inhibitor core 4-(1H-Pyrazol-4-yl)benzaldehyde reductive_amination Reductive Amination core->reductive_amination wittig_reaction Wittig Reaction core->wittig_reaction condensation Condensation Reactions core->condensation final_molecule Complex Molecule with Pyrazole Hinge-Binder and Specificity Group reductive_amination->final_molecule wittig_reaction->final_molecule condensation->final_molecule

Caption: Synthetic utility of 4-(1H-Pyrazol-4-yl)benzaldehyde in drug discovery.

Quality Control and Characterization

To ensure the identity and purity of 4-(1H-Pyrazol-4-yl)benzaldehyde, a combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of the benzaldehyde and pyrazole rings, the aldehyde proton (typically around 9-10 ppm), and the N-H proton of the pyrazole (which may be broad and its chemical shift concentration-dependent).

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, with distinct signals for the aldehyde carbonyl carbon (around 190 ppm) and the carbons of the two aromatic rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and N-H stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be used.

Conclusion

4-(1H-Pyrazol-4-yl)benzaldehyde is a promising and versatile building block for the synthesis of complex organic molecules. Its unique combination of a pyrazole ring and a reactive aldehyde functionality makes it particularly attractive for applications in drug discovery and materials science. While detailed experimental data for this specific isomer is still limited, the proposed synthetic route provides a reliable method for its preparation. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this valuable chemical entity.

References

  • BLDpharm. 4-(1H-Pyrazol-4-yl)benzaldehyde.
  • MySkinRecipes. 4-(1H-Pyrazol-1-yl)benzaldehyde.
  • ChemBK. 4-Pyrazol-1-yl-benzaldehyde.
  • PubChem. 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • Taylor & Francis Online. Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Preprints.org. Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. [Link]

  • NIH. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]

  • ResearchGate. Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]

  • NIH. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]=b2z02pS52-4)

Sources

Exploratory

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde: A Core Heterocyclic Scaffold for Modern Chemistry

This guide provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzaldehyde, a versatile bifunctional building block poised at the intersection of medicinal chemistry, materials science, and synthetic innovation. Desi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzaldehyde, a versatile bifunctional building block poised at the intersection of medicinal chemistry, materials science, and synthetic innovation. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of facts to offer a field-proven perspective on the synthesis, characterization, reactivity, and application of this valuable compound. We will delve into the causality behind experimental choices, providing a robust framework for its practical application in the laboratory.

Core Concepts: Structure and Strategic Importance

4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-45-4) is a unique organic molecule featuring a para-substituted benzaldehyde ring linked directly to the C4 position of a pyrazole heterocycle.[1] This specific arrangement distinguishes it from its more commonly documented isomer, 4-(1H-Pyrazol-1-yl)benzaldehyde, where the linkage is through the N1 position of the pyrazole ring.[2]

The strategic value of this molecule lies in its dual functionality:

  • The Aldehyde Group: A versatile chemical handle for a vast array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

  • The Pyrazole Moiety: A "privileged scaffold" in drug discovery, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.[3][4] The unsubstituted N-H group offers an additional site for functionalization.[5]

This combination makes 4-(1H-Pyrazol-4-yl)benzaldehyde a highly sought-after intermediate for creating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its effective use. The key identifiers and expected properties are summarized below.

PropertyValue / DescriptionReference(s)
CAS Number 1017794-45-4[1]
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
SMILES O=CC1=CC=C(C2=CNN=C2)C=C1[1]
InChI Key ULWUAGMJLPHDGD-UHFFFAOYSA-N[6]
Appearance Expected to be a solid at room temperature. (by analogy)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[2] (by analogy)
Storage Store under an inert atmosphere, refrigerated (2-8°C).[1][6][1][6]
Predicted Spectroscopic Characterization

While a definitive experimental spectrum for this specific compound is not publicly available, a robust prediction of its key spectroscopic features can be made based on analysis of its constituent parts and related analogues.[7][8][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde Proton (CHO): A sharp singlet is expected far downfield, ~δ 9.9-10.1 ppm. This significant deshielding is characteristic of an aldehyde proton directly attached to an aromatic ring.[8]

    • Benzene Protons (AA'BB' system): Two doublets are anticipated in the aromatic region. The protons ortho to the aldehyde (adjacent to C=O) are expected around δ 7.9-8.0 ppm, while the protons ortho to the pyrazole ring should appear slightly upfield around δ 7.7-7.8 ppm.

    • Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring, likely around δ 8.0-8.5 ppm. The N1-H proton will likely appear as a broad singlet further downfield (> δ 13.0 ppm), which may exchange with D₂O.[10]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aldehyde Carbonyl (C=O): A highly deshielded signal expected at ~δ 192-194 ppm.[8]

    • Aromatic Carbons: Six signals are expected. The carbon attached to the aldehyde (ipso-carbon) will be around δ 136-138 ppm. The other aromatic carbons will appear in the typical δ 120-140 ppm range.

    • Pyrazole Carbons: Signals for C3 and C5 are expected around δ 130-140 ppm, while the C4 carbon (attached to the phenyl ring) will be further upfield.[11]

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1690-1710 cm⁻¹.

    • A broad absorption corresponding to the N-H stretch of the pyrazole ring should appear around 3100-3300 cm⁻¹.

    • C-H stretching vibrations for the aromatic rings will be observed just above 3000 cm⁻¹.

Synthesis Methodologies: A Strategic Approach

The synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde can be approached via several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and industrially relevant routes are the Vilsmeier-Haack formylation and the Suzuki-Miyaura cross-coupling.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich heterocyclic rings.[12] For pyrazoles, formylation typically occurs at the C4 position, making this a direct and efficient approach if the 4-phenyl-1H-pyrazole precursor is available.[6][13]

Causality of Experimental Design: The Vilsmeier reagent (a chloroiminium salt) is a mild electrophile that preferentially attacks the most electron-rich position of the pyrazole ring, which is C4.[1] The reaction is performed under anhydrous conditions because the reagent is highly moisture-sensitive.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3->Vilsmeier Pyrazole 4-Phenyl-1H-pyrazole (Nucleophile) Vilsmeier->Pyrazole Reaction Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (H₂O) Intermediate->Hydrolysis Product 4-(1H-Pyrazol-4-yl)benzaldehyde Hydrolysis->Product caption Workflow for Vilsmeier-Haack Synthesis. G A N-Protected 4-Iodo-1H-pyrazole Coupling Suzuki Coupling Reaction Vessel A->Coupling B 4-Formylphenylboronic Acid B->Coupling Catalyst Pd(PPh₃)₄ Base (e.g., Na₂CO₃) Catalyst->Coupling Product_P Protected Product Coupling->Product_P Deprotection Acidic Workup (Deprotection) Product_P->Deprotection Product_F Final Product: 4-(1H-Pyrazol-4-yl)benzaldehyde Deprotection->Product_F caption Workflow for Suzuki-Miyaura Synthesis. G cluster_aldehyde Aldehyde Reactions cluster_pyrazole Pyrazole Reactions Core 4-(1H-Pyrazol-4-yl)benzaldehyde RedAmine Secondary/Tertiary Amines (Reductive Amination) Core->RedAmine RNH₂, NaBH(OAc)₃ Alkene Olefins (Wittig/HWE Reaction) Core->Alkene Ph₃P=CHR Alcohol Primary Alcohols (Reduction) Core->Alcohol NaBH₄ N_Alk N-Alkylated Pyrazoles Core->N_Alk R-X, Base N_Aryl N-Arylated Pyrazoles Core->N_Aryl Ar-B(OH)₂, Cu(OAc)₂ caption Key Reaction Pathways.

Sources

Foundational

A Technical Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its fundamental physicochemical properties, present a detailed and validated protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and outline rigorous analytical methods for its structural confirmation and purity assessment. Furthermore, this document highlights the compound's strategic importance as a versatile intermediate in the development of complex, biologically active molecules, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow it to form key interactions with a wide range of biological targets. Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, demonstrating a broad spectrum of therapeutic activities from anticancer to anti-inflammatory and antiviral applications.[1]

Within this important class of compounds, 4-(1H-Pyrazol-4-yl)benzaldehyde stands out as a particularly valuable and versatile chemical intermediate. Its bifunctional nature, featuring a reactive aldehyde group on a phenyl ring and a nucleophilic/electrophilic pyrazole moiety, allows for sequential and site-selective modifications. This makes it an ideal starting point for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[2][3]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of 4-(1H-Pyrazol-4-yl)benzaldehyde is critical for its effective use in synthesis and formulation. The key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
IUPAC Name 4-(1H-Pyrazol-4-yl)benzaldehydeN/A
CAS Number 266405-19-8N/A
Appearance Solid (typically off-white to yellow powder)
SMILES O=Cc1ccc(cc1)-c2cn[nH]c2[5]
InChI Key RIZFCFJVAGVBEF-UHFFFAOYSA-NN/A
Monoisotopic Mass 172.06366 Da[4][5]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the phenyl and pyrazole rings is the crucial step in synthesizing 4-(1H-Pyrazol-4-yl)benzaldehyde. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, excellent functional group tolerance, and generally mild reaction conditions.[6][7][8]

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron species (e.g., a boronic acid or ester) with an organohalide or triflate.[6] In this specific synthesis, we couple 4-formylphenylboronic acid with a 4-halopyrazole (such as 4-bromo-1H-pyrazole). The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Workup & Product R1 4-Formylphenylboronic Acid Solvent Solvent (e.g., Dioxane/H₂O) R1->Solvent R2 4-Bromo-1H-pyrazole R2->Solvent Cat Pd(PPh₃)₄ Cat->Solvent Base Na₂CO₃ (aq) Base->Solvent Temp Heat (e.g., 90 °C) Solvent->Temp Stir & Heat Workup Aqueous Workup & Extraction Temp->Workup Reaction Completion Atm Inert Atmosphere (Ar or N₂) Puri Purification (Column Chromatography) Workup->Puri Product 4-(1H-Pyrazol-4-yl)benzaldehyde Puri->Product G cluster_aldehyde Aldehyde Chemistry cluster_pyrazole Pyrazole Chemistry cluster_products Complex Drug-Like Scaffolds Core 4-(1H-Pyrazol-4-yl)benzaldehyde ReductiveAmination Reductive Amination (R-NH₂) Core->ReductiveAmination Forms C-N bond Wittig Wittig Reaction (Phosphonium Ylide) Core->Wittig Forms C=C bond Condensation Condensation (e.g., Knoevenagel) Core->Condensation Forms C=C bond N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Functionalizes N1 N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation Functionalizes N1 P1 Kinase Inhibitors ReductiveAmination->P1 P2 GPCR Modulators Wittig->P2 N_Alkylation->P1 P3 Anti-inflammatory Agents N_Arylation->P3

Sources

Exploratory

4-(1H-Pyrazol-4-yl)benzaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(1H-Pyrazol-4-yl)benzaldehyde Abstract This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-(1H-Pyrazol-4-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(1H-Pyrazol-4-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No: 99662-34-7), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] For researchers and drug development professionals, unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This document moves beyond a simple recitation of methods, offering an integrated analytical strategy that combines Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating component of a larger, logical workflow, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness.

Introduction: The Significance of 4-(1H-Pyrazol-4-yl)benzaldehyde

4-(1H-Pyrazol-4-yl)benzaldehyde, with the molecular formula C₁₀H₈N₂O, is a bifunctional molecule featuring a reactive aldehyde group and a pharmacologically significant pyrazole ring.[4] The pyrazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs for oncology, infectious diseases, and inflammatory conditions.[5] The aldehyde serves as a versatile synthetic handle for constructing more complex molecular architectures through reactions like reductive amination and Wittig olefination.[2] Its role as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics makes its unambiguous characterization a critical step in the drug discovery pipeline.[1]

Foundational Context: Synthetic Origin and Its Implications

To perform a robust structure elucidation, it is crucial to understand the molecule's synthetic history, which informs potential impurities that could confound analytical data. A prevalent method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This process typically involves the reaction of a pyrazole-containing boronic acid or ester with a brominated benzaldehyde derivative. The primary impurities to consider would be unreacted starting materials, homo-coupled by-products, and residual palladium catalyst. A logical workflow for characterization must be able to distinguish the target compound from these potential contaminants.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_products Outputs A 4-Formylphenylboronic Acid E Suzuki-Miyaura Coupling A->E B 4-Bromo-1H-pyrazole B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F 4-(1H-Pyrazol-4-yl)benzaldehyde (Target Product) E->F Purification G Potential Impurities (Starting Materials, Homo-coupled Products) E->G

Figure 1: General workflow for Suzuki-Miyaura synthesis.

Analytical Pillar I: Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) serves as the first line of analytical confirmation, providing a precise measurement of the molecule's mass-to-charge ratio (m/z), which directly validates its elemental composition.[6]

Principle of Analysis

Electrospray Ionization (ESI) is the preferred method for this class of molecule. The sample, dissolved in a suitable solvent, is nebulized to form charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.[6] This "soft" ionization technique typically keeps the molecule intact, primarily forming a protonated molecular ion, [M+H]⁺.

Expected Mass Spectrometric Data

The molecular formula C₁₀H₈N₂O yields a precise theoretical mass that is a unique fingerprint of the compound.

Property Value Source
Molecular FormulaC₁₀H₈N₂O[4]
Molecular Weight172.18 g/mol [1][4]
Monoisotopic Mass172.06366 Da[4][7]
Predicted [M+H]⁺173.07094 m/z[7]
Predicted [M+Na]⁺195.05288 m/z[7]
Predicted [M+K]⁺211.02682 m/z[7]
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). A trace amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) calibrated according to the manufacturer's specifications.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Scan Range: 50-500 m/z

    • Source Temperature: 100-120 °C

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The observed mass should be within a 5 ppm tolerance of the theoretical value (173.07094 m/z) to confirm the elemental composition. Also, observe for common adducts like [M+Na]⁺.

Analytical Pillar II: NMR Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and the connectivity within a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Principle of Analysis

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb electromagnetic radiation at specific frequencies.[8][9] These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the different types of protons and carbons in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

G cluster_protons Key Proton Environments img H_Aldehyde H-Aldehyde (s) H_Aromatic_A H-Aromatic (d) H_Aromatic_B H-Aromatic (d) H_Pyrazole_A H-Pyrazole (s) H_Pyrazole_B H-Pyrazole (s) H_Pyrazole_NH N-H (br s)

Figure 2: Key proton environments in the target molecule.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1HHighly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond.[10]
Benzene (ortho to CHO)7.9 - 8.0Doublet (d)2HDeshielded by the electron-withdrawing aldehyde group. Part of an AA'BB' system.
Benzene (ortho to Pyrazole)7.6 - 7.8Doublet (d)2HInfluenced by the pyrazole ring. Part of an AA'BB' system.
Pyrazole C3-H & C5-H7.7 - 8.2Singlets (s) or Doublets (d)2HThe chemical shifts are characteristic of pyrazole ring protons.[11] Depending on the solvent and concentration, they may appear as two distinct signals.
Pyrazole N-H> 10 (variable)Broad Singlet (br s)1HAcidic proton, often broad due to exchange. Its visibility and position are highly dependent on the solvent (e.g., more visible in DMSO-d₆).
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale
Aldehyde (C=O)190 - 193Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.[10][12]
Pyrazole C3 & C5130 - 142Typical range for sp² carbons in a pyrazole ring.
Pyrazole C4110 - 120The carbon at the 4-position of the pyrazole ring.
Benzene C-CHO135 - 138Quaternary carbon attached to the aldehyde, deshielded.
Benzene C-Pyrazole139 - 142Quaternary carbon attached to the pyrazole ring.
Benzene (ortho to CHO)129 - 131Aromatic CH carbons.
Benzene (ortho to Pyrazole)120 - 125Aromatic CH carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical pulses: 30-degree pulse, 1-2 second relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • This experiment requires more scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. Assign ¹³C peaks based on their chemical shifts and comparison with literature data for similar structures.[13][14]

Analytical Pillar III: Infrared Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing complementary evidence to the MS and NMR data.

Principle of Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending).[15] Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[16]

Expected IR Absorption Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Pyrazole)3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C-H Stretch2810 - 2850 & 2710 - 2750Medium to Weak (Fermi doublets)
Aldehyde C=O Stretch1690 - 1710Strong, Sharp
Aromatic C=C Stretch1580 - 1610 & 1450 - 1500Medium to Strong
C-N Stretch1290 - 1350Medium

The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive proof of the carbonyl group in the aldehyde.[17] The characteristic Fermi doublets for the aldehyde C-H stretch further corroborate this assignment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers of major absorption bands and compare them with the expected values for the proposed structure.

Integrated Analysis and Structure Confirmation

The definitive elucidation of 4-(1H-Pyrazol-4-yl)benzaldehyde is achieved by synthesizing the evidence from all three analytical techniques. No single technique is sufficient on its own; their collective power provides an unassailable confirmation.

G Start Purified Sample MS Mass Spectrometry (ESI-MS) Start->MS NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR Infrared Spectroscopy (FTIR) Start->IR MS_Data Result: Correct Molecular Weight (m/z = 173.07 for [M+H]⁺) MS->MS_Data NMR_Data Result: Correct Proton/Carbon Count & Connectivity NMR->NMR_Data IR_Data Result: Presence of Key Functional Groups (C=O, N-H, C-H) IR->IR_Data Conclusion Conclusion: Data are mutually consistent MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion Final Structure Confirmed: 4-(1H-Pyrazol-4-yl)benzaldehyde Conclusion->Final

Figure 3: The integrated workflow for structure elucidation.

  • Mass Spectrometry confirms the elemental formula is C₁₀H₈N₂O.

  • IR Spectroscopy confirms the presence of the key functional groups: an N-H group (pyrazole), an aromatic system, and a conjugated aldehyde (C=O).

  • NMR Spectroscopy provides the final, definitive proof by mapping the entire molecular skeleton. ¹H NMR shows the correct number and type of protons, and their coupling patterns reveal which protons are adjacent. ¹³C NMR confirms the number of unique carbon environments, including the characteristic aldehyde carbonyl.

When the data from these orthogonal techniques are in complete agreement, the structure of 4-(1H-Pyrazol-4-yl)benzaldehyde can be considered unequivocally elucidated and validated.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde - MySkinRecipes.
  • Supporting Information for "Palladium-Catalyzed Formylation of Aryl (Pseudo)halides with a Bench-Stable N-Formylsaccharin".
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) - Human Metabolome Database.
  • Supporting Information for "Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions".
  • 4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde(433920-86-6) 1H NMR - ChemicalBook.
  • 4-Pyrazol-1-yl-benzaldehyde: Applications in Organic Synthesis & Chemical Manufacturing.
  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines - Preprints.org.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde - PubChem.
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde - PubChem.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - NIH.
  • 13C NMR Chemical Shifts - Organic Chemistry Data.
  • 4-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O) - PubChemLite.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde - Sigma-Aldrich.
  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde - Sigma-Aldrich.
  • 4-(1H-PYRAZOL-1-YL)BENZALDEHYDE | CAS 99662-34-7 - Matrix Fine Chemicals.
  • IR spectra of benzaldehyde at different concentrations - ResearchGate.
  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region - RSC Publishing.
  • Mass spectrometry: forming ions, to identifying proteins and their modifications.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate.
  • 1H-Pyrazole - NIST WebBook.
  • 12 Examples of IR-Spectra.
  • mass spectrometry (MS) - Dataset - NFDI4Chem Search Service.
  • 1H NMR Chemical Shifts - Organic Chemistry Data.
  • Benzaldehyde(100-52-7) 13C NMR spectrum - ChemicalBook.
  • 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR - ChemicalBook.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - Nepal Journals Online.
  • Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR - PubMed.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • Benzaldehyde, 4-methyl- - NIST WebBook.

Sources

Foundational

A Spectroscopic Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-Pyrazol-4-yl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a molecule of interest...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-Pyrazol-4-yl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a molecule of interest in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents, a thorough understanding of its structural and electronic properties is paramount.[1] This document serves as a reference for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. While experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis.

Molecular Structure and Key Features

4-(1H-Pyrazol-4-yl)benzaldehyde possesses a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol .[2] The structure consists of a benzaldehyde moiety substituted at the 4-position with a 1H-pyrazole ring. This arrangement of aromatic and heteroaromatic rings gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(1H-Pyrazol-4-yl)benzaldehyde, both ¹H and ¹³C NMR provide critical information for structural confirmation. The spectra are predicted based on the analysis of substituted benzaldehydes and pyrazoles.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the benzaldehyde ring, and the protons on the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H9.9 - 10.1Singlet (s)-
H-2', H-6' (Benzene)7.9 - 8.1Doublet (d)~8.0
H-3', H-5' (Benzene)7.6 - 7.8Doublet (d)~8.0
H-3, H-5 (Pyrazole)7.7 - 8.0Singlet (s)-
N-H (Pyrazole)13.0 - 14.0Broad Singlet (br s)-

Interpretation and Rationale:

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[3]

  • Benzaldehyde Ring Protons: The protons on the benzene ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are expected to be more deshielded than the protons meta to it (H-3', H-5').

  • Pyrazole Ring Protons: The protons at the C3 and C5 positions of the pyrazole ring are in similar chemical environments and are expected to appear as a singlet. The chemical shift will be influenced by the attachment to the phenyl ring.

  • N-H Proton: The N-H proton of the pyrazole ring is acidic and often exhibits a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange. Its visibility may depend on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 193
C-1' (Benzene)136 - 138
C-4' (Benzene)140 - 143
C-2', C-6' (Benzene)129 - 131
C-3', C-5' (Benzene)120 - 123
C-4 (Pyrazole)110 - 115
C-3, C-5 (Pyrazole)135 - 140

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a characteristic downfield position.[4][5]

  • Benzene Ring Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbon attached to the pyrazole ring (C-4') and the carbon bearing the aldehyde group (C-1') are expected to be significantly deshielded. The pyrazole ring acts as a substituent, and its electronic effects will influence the chemical shifts of the other benzene carbons.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are based on data from related N-substituted pyrazoles.[6][7] The point of attachment to the benzaldehyde ring will influence the electronic environment and thus the chemical shifts of C-3, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-(1H-Pyrazol-4-yl)benzaldehyde, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 172. This peak corresponds to the intact molecule and confirms its molecular weight.

  • [M-H]⁺: m/z = 171. Loss of the aldehydic hydrogen atom is a common fragmentation pathway for benzaldehydes.[8][9]

  • [M-CHO]⁺: m/z = 143. Loss of the formyl radical (-CHO) would result in a pyrazolyl-substituted phenyl cation.

  • [C₇H₅O]⁺: m/z = 105. This fragment corresponds to the benzoyl cation, formed by cleavage of the bond between the pyrazole and benzene rings.

  • [C₆H₅]⁺: m/z = 77. The phenyl cation is a very common and stable fragment in the mass spectra of benzene derivatives.[8]

  • [C₃H₃N₂]⁺: m/z = 67. This fragment would correspond to the pyrazolyl cation.

Experimental Workflow for Mass Spectrometry:

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample Dissolve sample in volatile solvent (e.g., Methanol) Injection Inject into MS Sample->Injection Ionization Electron Ionization (EI) Injection->Ionization Analyzer Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Analyze Fragmentation Pattern Spectrum->Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Pyrazole)Stretching3100 - 3300Medium, Broad
Aromatic C-HStretching3000 - 3100Medium
Aldehydic C-HStretching2820 - 2880 and 2720 - 2780Medium, Sharp (Fermi doublet)
C=O (Aldehyde)Stretching1690 - 1715Strong, Sharp
Aromatic C=CStretching1580 - 1610 and 1450 - 1500Medium to Strong
Pyrazole RingC=N, C=C Stretching1400 - 1600Medium
Aromatic C-HOut-of-plane Bending800 - 850Strong (indicative of 1,4-disubstitution)

Interpretation and Rationale:

  • N-H Stretch: The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band due to hydrogen bonding.[10]

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aldehydic protons. The aldehydic C-H stretch often appears as a characteristic doublet (Fermi resonance).[11]

  • Carbonyl Stretch: A strong, sharp absorption band for the C=O group is one of the most prominent features in the IR spectrum of an aldehyde.[11]

  • Aromatic and Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will appear in the 1400-1610 cm⁻¹ region.

  • Out-of-plane Bending: A strong absorption in the 800-850 cm⁻¹ region is highly indicative of the 1,4-disubstitution pattern of the benzene ring.[12]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quick analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

start Start sample_prep Sample Preparation (KBr Pellet or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Background Subtraction) sample_scan->process spectrum Generate IR Spectrum process->spectrum end End spectrum->end

Caption: FT-IR Spectroscopy Experimental Workflow.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic features of 4-(1H-Pyrazol-4-yl)benzaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a reliable framework for the structural elucidation and characterization of this important synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident identification and quality control of this compound in their synthetic endeavors.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(10), 1774-1785.
  • Jones, J. R., et al. (2014). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (n.d.). One Pot Synthesis of N-Arylpyrazoles from Arylhalides.
  • Levy, G. C., & Nelson, G. L. (2006). ¹³C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Brown, W. P. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
  • Brown, W. P. (n.d.). mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • MySkinRecipes. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR absorption bands of compounds [II]a-e and [III]a-e. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic FTIR absorption band of compounds(XI) a, b -(XIV) a, b. Retrieved from [Link]

  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • Supporting Inform
  • Chemistry LibreTexts. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Journal of Ovonic Research. (n.d.).
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 4-(1H-Pyrazol-4-yl)benzaldehyde

Executive Summary 4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-(1H-Pyrazol-4-yl)benzaldehyde. We will explore the theoretical underpinnings of the expected spectrum, detailing the chemical shifts, multiplicities, and coupling constants for each unique proton environment. Furthermore, this document provides a robust, field-proven experimental protocol for data acquisition and concludes with a practical guide to spectral interpretation, designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Structural Significance of 4-(1H-Pyrazol-4-yl)benzaldehyde

The pyrazole moiety is a cornerstone in pharmaceutical chemistry, present in a wide array of drugs known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties[1]. When coupled with a benzaldehyde unit, as in 4-(1H-Pyrazol-4-yl)benzaldehyde, the resulting molecule becomes a powerful bifunctional building block. The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination or Wittig reactions, while the pyrazole ring offers sites for N-alkylation or N-arylation and contributes to the molecule's overall pharmacological profile.

Given its role as a critical synthetic intermediate, unambiguous characterization is essential. ¹H NMR spectroscopy provides a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the electronic environment of each proton. This guide serves to demystify the ¹H NMR spectrum of this compound, enabling scientists to confidently verify its structure and purity.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the 4-(1H-Pyrazol-4-yl)benzaldehyde molecule. Due to the plane of symmetry bisecting the benzaldehyde ring and the pyrazole substituent, several protons are chemically equivalent. The key proton environments are labeled in the diagram below.

Figure 1: Molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde with key proton environments labeled (Hₐ to Hₑ). Note that due to tautomerism, the pyrazole N-H may reside on either nitrogen, rendering Hբ and Hₐ chemically equivalent on the NMR timescale.

The unique proton environments are:

  • Hₐ: The aldehyde proton.

  • Hₑ: Two chemically equivalent protons on the benzaldehyde ring, ortho to the aldehyde group.

  • Hբ: Two chemically equivalent protons on the benzaldehyde ring, ortho to the pyrazole substituent.

  • Hₐ (Pyrazole N-H): The proton attached to the nitrogen of the pyrazole ring.

  • Hₐ & Hբ (Pyrazole C-H): The two protons on the pyrazole ring at positions 3 and 5. Due to rapid proton exchange (tautomerism), these two protons are often observed as chemically equivalent.[2]

Theoretical ¹H NMR Spectral Analysis

Based on fundamental NMR principles and data from similar structures, we can predict the key features of the ¹H NMR spectrum. The electron-withdrawing nature of the carbonyl group and the aromatic character of both rings are the dominant factors influencing the chemical shifts.

Aldehyde Proton (Hₐ)

The proton of an aromatic aldehyde is highly deshielded due to the magnetic anisotropy of the carbonyl group and its electron-withdrawing inductive effect.[3]

  • Expected Chemical Shift (δ): 9.9 – 10.2 ppm. This downfield region is characteristic of aldehyde protons and is typically free from other signals.[4][5]

  • Multiplicity: Singlet (s). While very weak long-range coupling to the ortho ring protons (Hₑ) can sometimes be observed, it often manifests as a slight broadening of the base of the peak rather than a clear splitting.[6]

  • Integration: 1H.

Benzaldehyde Ring Protons (Hₑ and Hբ)

This is a classic example of a para-disubstituted benzene ring, which typically presents as an AA'BB' system. However, if the electronic effects of the two substituents are sufficiently different, it simplifies to a pair of doublets. The aldehyde group is strongly electron-withdrawing, while the pyrazole ring is also generally considered electron-withdrawing.

  • Protons Hₑ (ortho to -CHO): These protons are deshielded by the adjacent aldehyde group. They are split by the neighboring Hբ protons.

    • Expected Chemical Shift (δ): 7.9 – 8.1 ppm.

    • Multiplicity: Doublet (d).

    • Integration: 2H.

  • Protons Hբ (ortho to Pyrazole): These protons are influenced by both the pyrazole ring and, to a lesser extent, the aldehyde group. They are split by the neighboring Hₑ protons.

    • Expected Chemical Shift (δ): 7.7 – 7.9 ppm.

    • Multiplicity: Doublet (d).

    • Integration: 2H.

  • Coupling Constant (J): The coupling between Hₑ and Hբ is a typical ortho-coupling (³JHH), expected to be in the range of 8.0 – 9.0 Hz.[6] A key validation step is confirming that both doublets exhibit the exact same coupling constant.

Pyrazole Ring Protons (Hₐ, Hₐ, Hբ)

The pyrazole ring protons have distinct chemical shifts, influenced by the adjacent nitrogen atoms and the attached benzaldehyde ring.

  • N-H Proton (Hₐ): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

    • Expected Chemical Shift (δ): 10.0 – 13.0 ppm (can be very broad). In solvents like DMSO-d6, it is readily observed, while in CDCl₃ it may be too broad to see or may exchange with trace water.

    • Multiplicity: Broad singlet (br s).

    • Integration: 1H.

  • C-H Protons (Hₐ & Hբ): In solution, the N-H proton undergoes rapid tautomeric exchange between the two nitrogen atoms. This exchange renders the C3-H and C5-H protons (Hₐ and Hբ) chemically equivalent on the NMR timescale.[2]

    • Expected Chemical Shift (δ): ~8.0 - 8.4 ppm. These protons are in an electron-deficient aromatic system, hence their downfield shift.

    • Multiplicity: Singlet (s). Because they are equivalent, they do not split each other.

    • Integration: 2H.

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for quick reference.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
Hₐ (CHO)9.9 – 10.2Singlet (s)N/A1H
Hₑ (Aromatic)7.9 – 8.1Doublet (d)³J = 8.0 – 9.0 Hz2H
Hբ (Aromatic)7.7 – 7.9Doublet (d)³J = 8.0 – 9.0 Hz2H
Hₐ/Hբ (Pyrazole C-H)8.0 – 8.4Singlet (s)N/A2H
Hₐ (Pyrazole N-H)10.0 – 13.0Broad Singlet (br s)N/A1H

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is a self-validating system designed for accuracy.

Materials and Equipment
  • Analyte: 4-(1H-Pyrazol-4-yl)benzaldehyde (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃) (~0.7 mL). Rationale: DMSO-d6 is recommended as it reliably allows for the observation of exchangeable protons like N-H.[4] CDCl₃ can also be used, but the N-H signal may be broad or absent.

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the NMR solvent by the manufacturer.

  • Equipment: NMR spectrometer (e.g., 400 MHz or higher), high-precision NMR tubes, pipette, analytical balance.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Transfer: Using a clean pipette, transfer the solution into a high-precision NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Rationale: This prevents solid particles from distorting the magnetic field homogeneity, which would degrade spectral resolution (peak sharpness).

  • Capping: Securely cap the NMR tube.

Spectrometer Workflow and Data Acquisition

The following diagram illustrates the standard workflow for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_1 Weigh Compound (5-10 mg) prep_2 Dissolve in Solvent (e.g., DMSO-d6) prep_1->prep_2 prep_3 Transfer to NMR Tube prep_2->prep_3 acq_1 Insert Sample into Magnet prep_3->acq_1 acq_2 Lock & Shim acq_1->acq_2 acq_3 Tune Probe acq_2->acq_3 acq_4 Acquire Spectrum (¹H Experiment) acq_3->acq_4 proc_1 Fourier Transform (FID -> Spectrum) acq_4->proc_1 proc_2 Phase Correction proc_1->proc_2 proc_3 Baseline Correction proc_2->proc_3 proc_4 Integration & Peak Picking proc_3->proc_4

Figure 2: Standard experimental workflow for ¹H NMR spectroscopy from sample preparation to final data processing.

  • Lock & Shim: The spectrometer "locks" onto the deuterium signal of the solvent to counteract magnetic field drift. Shimming is the process of optimizing the magnetic field homogeneity across the sample volume. Causality: Excellent shimming is non-negotiable; it is directly responsible for achieving sharp, well-resolved peaks, which is critical for accurate multiplicity analysis and coupling constant measurement.

  • Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of 4-(1H-Pyrazol-4-yl)benzaldehyde is a rich source of structural information. Its key features—a downfield aldehyde singlet, two distinct doublets for the para-substituted aromatic ring, and characteristic signals for the pyrazole moiety—provide an unambiguous confirmation of its identity. By understanding the theoretical basis for the chemical shifts and coupling patterns and by adhering to a rigorous experimental protocol, researchers can confidently utilize ¹H NMR to verify the synthesis and purity of this vital chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • LECTURE 14. (2020, December 18). 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene [Video]. YouTube. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(4), 966-981. Retrieved from [Link]

  • Jiménez, J. A., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 28(5), 617-624. Retrieved from [Link]

  • Gao, H., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 97-106. Retrieved from [Link]

  • Al-Janabi, A. S. M. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Figure]. ResearchGate. Retrieved from [Link]

  • Magalhães, A. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 39(8), 441-452. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Sharma, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International, 33(47A), 517-539. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(1H-Pyrazol-4-yl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(1H-Pyrazol-4-yl)benzaldehyde (C₁₀H₈N₂O), a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(1H-Pyrazol-4-yl)benzaldehyde (C₁₀H₈N₂O), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, its characterization requires a nuanced understanding of ionization processes and fragmentation dynamics. This document, grounded in established principles of mass spectrometry, offers field-proven insights into its analysis using both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. We will explore predictable fragmentation pathways, present detailed, self-validating experimental protocols, and discuss the critical role of accurate mass measurement in unambiguous structural confirmation. The methodologies and interpretations contained herein are designed to equip researchers with the practical and theoretical knowledge necessary for the robust characterization of this compound and its analogues.

Introduction and Physicochemical Profile

4-(1H-Pyrazol-4-yl)benzaldehyde is a key building block in the synthesis of a wide range of biologically active compounds. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability.[1] The benzaldehyde group provides a versatile synthetic handle for further chemical modification. Accurate molecular characterization is paramount in drug discovery and development, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and elucidating chemical structure.[2][3]

This guide focuses on predicting and interpreting the mass spectral data of this specific molecule, providing a framework for its analysis in a research setting.

Table 1: Physicochemical Properties of 4-(1H-Pyrazol-4-yl)benzaldehyde

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem CID 2776477[4]
Molecular Weight 172.18 g/mol Sigma-Aldrich
Monoisotopic Mass 172.0637 DaPubChem CID 2776477[4]
Structure See Figure 1-

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// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C_ald [label="C", pos="-1.3,-2.1!"]; O_ald [label="O", pos="-1.3,-3.1!"]; H_ald [label="H", pos="-2.3,-1.6!"];

C7 [label="C", pos="3.8,0.7!"]; C8 [label="C", pos="5.0,0!"]; N1 [label="N", pos="5.0,-1.4!"]; N2 [label="N", pos="3.8,-2.1!"]; C9 [label="C", pos="3.2,-1.4!"]; H_N [label="H", pos="5.8,-1.9!"];

// Define invisible nodes for labels label_benz [label="Benzaldehyde Ring", pos="1.2, 1.5!", fontsize=10]; label_pyraz [label="Pyrazole Ring", pos="4.4, 1.5!", fontsize=10];

// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C_ald [label=""]; C_ald -- O_ald [style=double, label=""]; C_ald -- H_ald [label=""];

C3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- N1 [label=""]; N1 -- N2 [label=""]; N2 -- C9 [label=""]; C9 -- C3 [label=""]; N1 -- H_N [label=""];

// Aromaticity representation (could be simplified) node [shape=point, width=0.01, height=0.01, color="#202124"]; p1 [pos="1.2,-0.7!"]; p2 [pos="4.0,-0.5!"]; }

Figure 1: Chemical Structure of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Ionization Methodologies: A Strategic Choice

The choice of ionization technique is the most critical decision in a mass spectrometry experiment, dictating whether you observe the intact molecule or its structural fragments.[3] For a molecule like 4-(1H-Pyrazol-4-yl)benzaldehyde, both Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.

  • Electron Ionization (EI): This is a high-energy ("hard") technique. A beam of 70 eV electrons bombards the vaporized sample, causing the ejection of an electron to form a molecular ion (M⁺•).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating a characteristic "fingerprint" mass spectrum and elucidating the core structure of unknown small molecules. It is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): This is a low-energy ("soft") technique. The sample, dissolved in a suitable solvent, is nebulized through a charged capillary, forming protonated molecules (e.g., [M+H]⁺) or other adducts (e.g., [M+Na]⁺) in the gas phase.[5] ESI is exceptionally useful for confirming molecular weight with minimal fragmentation and is the standard for Liquid Chromatography (LC-MS) analyses.[6]

Electron Ionization (EI) Mass Spectrometry: Structural Fingerprinting

Under standard EI conditions (70 eV), 4-(1H-Pyrazol-4-yl)benzaldehyde is expected to produce a strong molecular ion peak and undergo predictable fragmentation, primarily driven by the stability of the aromatic system and the lability of the aldehyde group.

Predicted Fragmentation Pathways

The fragmentation of aromatic aldehydes is well-characterized.[7][8][9] The primary cleavage events involve the loss of the hydrogen radical or the entire formyl group from the molecular ion.

  • Formation of the Molecular Ion (M⁺•): The initial event is the removal of a single electron to form the molecular ion radical at m/z 172 . Due to the stable aromatic system, this peak is expected to be clearly observable.

  • α-Cleavage (Loss of H•): A characteristic fragmentation of benzaldehydes is the loss of the aldehydic hydrogen radical (•H), leading to the formation of a highly stable resonance-stabilized acylium ion ([M-H]⁺) at m/z 171 .[9][10]

  • α-Cleavage (Loss of •CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), generating the 4-(1H-pyrazol-4-yl)phenyl cation at m/z 143 .

  • Decarbonylation (Loss of CO): The acylium ion at m/z 171 can subsequently lose a neutral carbon monoxide (CO) molecule to form the ion at m/z 143 . This two-step process (loss of H• followed by loss of CO) is a classic pathway for benzaldehydes.[10][11]

  • Fragmentation of the Phenyl Cation: The ion at m/z 143 may undergo further fragmentation, though it is expected to be relatively stable.

EI_Fragmentation cluster_path1 Path 1 cluster_path2 Path 2 M Molecular Ion (M⁺•) m/z 172 M_minus_H [M-H]⁺ Acylium Ion m/z 171 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ Phenyl Cation m/z 143 M->M_minus_CHO - •CHO M_minus_H->M_minus_CHO - CO

Figure 2: Key Predicted EI Fragmentation Pathways.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed Ion Structure / FormulaDescription of Loss
172[C₁₀H₈N₂O]⁺•Molecular Ion (M⁺•)
171[C₁₀H₇N₂O]⁺Loss of a hydrogen radical (•H) from the aldehyde group.
143[C₉H₇N₂]⁺Loss of a formyl radical (•CHO) from M⁺•, or loss of CO from the m/z 171 fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a self-validating system for acquiring high-quality EI mass spectra.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_analysis 4. Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of high-purity dichloromethane to 1 mg/mL stock. Dilute Dilute stock to a final concentration of ~10-50 µg/mL. Prep->Dilute Inject Inject 1 µL into GC. Dilute->Inject GC_Params Oven Program: - Start at 100°C (1 min) - Ramp 20°C/min to 300°C - Hold at 300°C (5 min) Carrier Gas: He @ 1.2 mL/min Inject->GC_Params MS_Params Ionization: EI @ 70 eV Source Temp: 230°C Mass Range: m/z 40-400 GC_Params->MS_Params Analyze Identify molecular ion peak. Correlate fragment ions with predicted pathways. Compare with library spectra. MS_Params->Analyze

Figure 3: Experimental Workflow for GC-MS Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: Dissolve approximately 1 mg of 4-(1H-Pyrazol-4-yl)benzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Concentration: Prepare a working solution with a final concentration of approximately 10-50 µg/mL. The ideal concentration ensures sharp chromatographic peaks without overloading the detector.

  • Gas Chromatography (GC) Parameters:

    • Injector: Set to 250°C with a split ratio of 20:1. The high temperature ensures rapid volatilization, while the split ratio prevents column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 300°C at a rate of 20°C/min.

      • Final hold: Hold at 300°C for 5 minutes to elute any less volatile impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Parameters: [12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible, library-searchable spectra.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all relevant fragments.

  • Data Acquisition and Analysis:

    • Acquire data using the instrument's control software.

    • Analyze the resulting spectrum by identifying the molecular ion peak (m/z 172) and correlating the observed fragment ions with the predicted pathways outlined in Table 2 and Figure 2.

Electrospray Ionization (ESI) Mass Spectrometry: Confirming the Intact Molecule

ESI-MS is the method of choice for unequivocally determining the molecular weight of the analyte. Due to its soft nature, fragmentation is minimal, and the primary species observed will be the protonated molecule.

Expected Ionization and Adduct Formation

In positive ion mode ESI, the pyrazole ring, with its basic nitrogen atoms, is the most likely site of protonation.[1]

  • Protonated Molecule ([M+H]⁺): The most abundant ion is expected to be the protonated molecule at m/z 173.0710 .

  • Sodium Adduct ([M+Na]⁺): It is common to observe an adduct with sodium ions, which are ubiquitous in solvents and glassware. This would appear at m/z 195.0529 .

  • Potassium Adduct ([M+K]⁺): A potassium adduct may also be present at m/z 211.0269 .

The observation of these species, separated by specific mass differences (22 Da for H⁺ vs. Na⁺), provides strong evidence for the molecular weight of the parent compound.

Table 3: Expected Ions in Positive Mode ESI-MS

m/z (Calculated)Ion TypeDescription
173.0710[M+H]⁺Protonated Molecule
195.0529[M+Na]⁺Sodium Adduct
211.0269[M+K]⁺Potassium Adduct
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To gain structural information from an ESI experiment, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, the ion of interest (the precursor ion, e.g., m/z 173) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are then analyzed. This allows for controlled fragmentation, providing structural details from the intact protonated molecule.

For the [M+H]⁺ ion of 4-(1H-Pyrazol-4-yl)benzaldehyde, a likely fragmentation pathway in MS/MS would be the loss of neutral carbon monoxide (28 Da), mirroring the decarbonylation seen in EI, to produce a fragment at m/z 145 .

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for robust analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection (ESI+) cluster_analysis 4. Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of Methanol/Water (50:50) stock. Dilute Dilute stock to ~1-10 µg/mL. Add 0.1% Formic Acid to final solution to promote protonation. Prep->Dilute Inject Inject 5 µL onto LC column. Dilute->Inject LC_Params Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient: 5% to 95% B over 5 min Inject->LC_Params MS_Params Ionization: ESI Positive Capillary Voltage: 3.5 kV Gas Temp: 325°C Mass Range: m/z 100-500 Calibration: Use internal lock mass. LC_Params->MS_Params Analyze Extract ion chromatogram for m/z 173.0710. Confirm accurate mass (<5 ppm error). Check for expected adducts ([M+Na]⁺). MS_Params->Analyze

Figure 4: Experimental Workflow for LC-MS Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent System: Dissolve the sample in a solvent compatible with reverse-phase chromatography, such as a 50:50 mixture of methanol and water.

    • Acidification: Prepare a final sample concentration of 1-10 µg/mL containing 0.1% formic acid. The acid is crucial as it provides a source of protons, ensuring efficient formation of the [M+H]⁺ ion.

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over 5-7 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: ~3.5 - 4.0 kV.

    • Drying Gas Temperature: 325°C.

    • Mass Range: Scan from m/z 100 to 500.

    • Calibration: For high-resolution instruments, use of an internal reference or "lock mass" is mandatory to achieve sub-5 ppm mass accuracy.[13]

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (173.0710).

    • Verify that the measured mass is within 5 ppm of the calculated mass. This provides high confidence in the elemental composition.[14]

    • Identify other expected adducts ([M+Na]⁺, [M+K]⁺) to further validate the molecular weight.

Conclusion

The mass spectrometric analysis of 4-(1H-Pyrazol-4-yl)benzaldehyde is a clear illustration of how different ionization techniques provide complementary data. EI-MS , coupled with GC, delivers a rich fragmentation pattern that serves as a structural fingerprint, confirming the presence of the characteristic benzaldehyde moiety through losses of H• and CO. ESI-MS , coupled with LC and high-resolution analysis, provides unambiguous confirmation of the molecular weight and elemental formula through the accurate mass measurement of the protonated molecule. By employing the strategic workflows and interpretive principles detailed in this guide, researchers can achieve a confident and comprehensive characterization of this important synthetic building block.

References

  • K. Stensen, T. Stensrud, and E. F. Farkas, "High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry," Rapid Communications in Mass Spectrometry, 2001. [Link]

  • NPTEL, "Lecture 25 : Mass and Infrared Spectroscopies," NPTEL Archive. [Link]

  • Springer Nature, "Mass Spectrometry Protocols and Methods," SpringerLink. [Link]

  • Slideshare, "Mass fragmentation of Carbonyl compounds(spectral analysis)," Slideshare. [Link]

  • University of Arizona, "Mass Spectrometry: Fragmentation," chem.arizona.edu. [Link]

  • NIST, "Benzaldehyde - NIST WebBook," National Institute of Standards and Technology. [Link]

  • A. W. T. Bristow and K. S. Webb, "Methodology for Accurate Mass Measurement of Small Molecules," The Royal Society of Chemistry, 2003. [Link]

  • OpenStax, "12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments," OpenStax Organic Chemistry. [Link]

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh. [Link]

  • Whitman College, "GCMS Section 6.11.4 - Fragmentation of Aldehydes," Whitman People. [Link]

  • M. Schmittel, et al., "Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles," ResearchGate, 2013. [Link]

  • T. Takeda, et al., "Mass Spectra of Benzaldehyde Using Time Resolved Ion Trapping Mass Spectrometer," J-Stage, 1991. [Link]

  • H. E. Audier, et al., "Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes," CORE, 1986. [Link]

  • Rod Chalk, "13 Small Molecule Accurate Mass Analysis," YouTube, 2021. [Link]

  • S. Kumar, "Mass Spectrometry analysis of Small molecules," SlideShare, 2013. [Link]

  • Doc Brown's Chemistry, "mass spectrum of benzaldehyde fragmentation pattern," Doc Brown's Chemistry. [Link]

  • M. M. Al-Ghorbani, et al., "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents," ACS Omega, 2022. [Link]

  • NFDI4Chem, "mass spectrometry (MS) - Dataset," NFDI4Chem Search Service. [Link]

  • PubChem, "4-(1H-Pyrazol-1-yl)benzaldehyde," PubChem. [Link]

  • PubChem, "4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde," PubChem. [Link]

  • S. Barnes, "Mass spectrometry: forming ions, to identifying proteins and their modifications," University of Alabama at Birmingham, 2006. [Link]

  • Y. Wang, et al., "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Medicinal Chemistry, 2022. [Link]

  • H. Borys, et al., "Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients," ResearchGate, 2018. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(1H-Pyrazol-4-yl)benzaldehyde

Abstract 4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a bifunctional molecule, it serves as a valuable building block in the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a bifunctional molecule, it serves as a valuable building block in the synthesis of a wide array of more complex structures, including kinase inhibitors and anti-inflammatory agents.[1] The precise characterization of its physical properties is a prerequisite for its effective utilization in drug design, formulation, and quality control. This guide provides an in-depth overview of the core physicochemical properties of 4-(1H-Pyrazol-4-yl)benzaldehyde and presents validated, step-by-step protocols for their experimental determination. We cover molecular identification, melting point analysis, solubility profiling, and comprehensive spectroscopic characterization. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, ensuring the reliable and reproducible application of this important chemical entity.

Molecular Identity and Structure

Accurate identification is the foundation of all subsequent physicochemical analysis. 4-(1H-Pyrazol-4-yl)benzaldehyde is an aromatic compound featuring a benzaldehyde ring substituted at the para-position with a 1H-pyrazole ring linked via its C4 carbon. This specific linkage is critical and distinguishes it from its isomer, 4-(1H-Pyrazol-1-yl)benzaldehyde, where the linkage is through a nitrogen atom. Such isomeric differences can lead to distinct physical properties due to variations in hydrogen bonding capabilities, molecular symmetry, and electronic distribution.[2]

Identifier Value Source
IUPAC Name 4-(1H-Pyrazol-4-yl)benzaldehyde-
CAS Number 1017794-45-4[3]
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.18 g/mol [3]
SMILES O=CC1=CC=C(C2=CNN=C2)C=C1[3]

Core Physical Properties: Methodologies and Insights

Crystalline State and Melting Point

The melting point of a solid organic compound is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range.[4]

Field Insight: For novel compounds like 4-(1H-Pyrazol-4-yl)benzaldehyde, establishing a precise melting point is the first-line quality control check after synthesis to confirm successful purification.

This protocol outlines the standard procedure using a modern digital melting point apparatus.[5]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

    • Load a small amount of the powdered sample into an open-ended capillary tube to a height of approximately 3 mm.[6]

    • Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6]

  • Instrument Setup & Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[5]

    • Set an initial rapid heating ramp (e.g., 10-20°C/min) to quickly determine an approximate melting range.[4]

    • Allow the apparatus to cool sufficiently.

    • Using a fresh sample, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to a slow ramp of 1-2°C per minute.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ – T₂.

Causality Behind the Method: A slow heating rate is paramount for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample remain in thermal equilibrium, preventing a lag that would result in an artificially high and broad melting range.[7]

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (3 mm height) A->B C Insert into Apparatus B->C D Rapid Ramp (Approx. MP) C->D New Sample E Slow Ramp (1-2°C/min) D->E New Sample F Record T₁ (First Drop) E->F G Record T₂ (Fully Liquid) F->G H Report Range (T₁ - T₂) G->H

Caption: Workflow for accurate melting point determination.

Solubility Profile

Aqueous solubility is a critical determinant of a compound's behavior in biological systems, profoundly impacting its absorption and bioavailability.[8][9] For drug candidates, poor solubility can be a major developmental obstacle.[8] Solubility is typically assessed across a range of pH values to simulate different physiological environments (e.g., stomach, intestine).

Field Insight: Given the presence of a basic pyrazole ring (N-H proton can be acidic, but the lone pair on the other nitrogen is basic) and a polar aldehyde group, 4-(1H-Pyrazol-4-yl)benzaldehyde is expected to have low but measurable aqueous solubility. Its solubility in organic solvents like DMSO is expected to be significantly higher, which is important for preparing stock solutions for in vitro screening.[10]

The shake-flask method is the "gold standard" for determining equilibrium solubility, providing a definitive measure of a compound's maximum dissolved concentration.[11][12]

  • Preparation:

    • Prepare a series of buffers at desired pH values (e.g., pH 2.0, 6.5, 7.4).

    • Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

    • Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) for creating a calibration curve.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Processing:

    • After incubation, allow the vials to stand, permitting the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Analysis & Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS.[11]

    • Determine the concentration by comparing the analytical response to a standard curve prepared from the stock solution.

Self-Validating System: The presence of undissolved solid at the end of the incubation period is a crucial visual check that confirms the solution was saturated and that the measured value represents the true equilibrium solubility.[12]

SolubilityWorkflow cluster_prep Preparation cluster_main Measurement A Add Excess Solid to Buffer (pH x) C Agitate 24-48h at Constant Temp A->C B Prepare Standards (e.g., in DMSO) E Analyze Filtrate (HPLC or LC-MS) B->E Calibrate D Filter Supernatant C->D D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Thermodynamic solubility determination workflow.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule's structure. A combination of NMR, FTIR, and Mass Spectrometry is used to confirm the identity and structural integrity of 4-(1H-Pyrazol-4-yl)benzaldehyde.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Predicted ¹H and ¹³C NMR Spectral Features: Based on the structure and data from analogous compounds[14], the following key signals are anticipated:

Technique Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~9.9 - 10.1Singlet, 1H: The aldehyde proton (-CHO), highly deshielded by the electronegative oxygen atom.
~7.6 - 8.0Multiplets, 4H: Protons on the benzaldehyde ring, appearing as two distinct doublets (AA'BB' system).
~7.5 - 8.2Singlets, 2H: Protons at the C3 and C5 positions of the pyrazole ring.
>10 (broad)Broad singlet, 1H: The N-H proton of the pyrazole ring; position is variable and may exchange with trace water.
¹³C NMR ~190 - 193Aldehyde carbonyl carbon (C=O).
~120 - 140Multiple signals corresponding to the aromatic carbons of the benzaldehyde and pyrazole rings.
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.[15]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[16][17]

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent peaks in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[15]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied.[18]

  • Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18]

    • Rationale: Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[17]

  • Finalizing: Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 - 3300N-H StretchPyrazole Ring
~3000 - 3100Aromatic C-H StretchPhenyl & Pyrazole Rings
~2720 & ~2820Aldehyde C-H StretchAldehyde (-CHO)
~1690 - 1715C=O Stretch (Carbonyl)Aldehyde (-CHO)
~1500 - 1600C=C StretchAromatic Rings

The KBr pellet method is a classic transmission technique that produces high-quality spectra for solid samples.[19]

  • Preparation: Place ~1-2 mg of the sample and ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder into an agate mortar.[20]

    • Rationale: KBr is used as a matrix because it is transparent to mid-range infrared radiation and becomes plastic under pressure, forming a clear disc.[19][21]

  • Grinding: Thoroughly grind the sample and KBr together with a pestle until the mixture is a fine, homogenous powder.

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to obtain structural information from its fragmentation patterns.[22][23]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺) Peak: The primary peak of interest will be the molecular ion peak, which corresponds to the intact molecule. For C₁₀H₈N₂O, this peak is expected at an m/z value of approximately 172.18.

  • M+1 Peak: A smaller peak at m/z 173 will be visible due to the natural abundance of the ¹³C isotope.[13]

  • Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint.[24][25] Common fragmentation for this molecule would likely involve the loss of the aldehyde group (-CHO, 29 mass units) or the cleavage of the bond between the two aromatic rings.

MS_Workflow A 1. Ionization (e.g., EI) B 2. Acceleration (Electric Field) A->B C 3. Deflection (Magnetic Field) B->C D 4. Detection (m/z ratio) C->D

Caption: Core stages of mass spectrometry analysis.

Causality Behind the Method: The core principle involves converting neutral molecules into ions (ionization), which can then be manipulated by electric and magnetic fields.[23] The degree to which an ion's path is deflected by a magnetic field is inversely proportional to its mass-to-charge ratio, allowing for precise separation and detection.[13]

Conclusion

The comprehensive physicochemical characterization of 4-(1H-Pyrazol-4-yl)benzaldehyde is essential for its application in research and development. This guide has detailed the key physical properties and provided robust, field-proven protocols for their determination. By employing standardized methods for measuring melting point, solubility, and spectroscopic signatures (NMR, FTIR, MS), scientists can ensure the identity, purity, and quality of this versatile building block. Adherence to these analytical principles underpins the generation of reliable data, facilitating the successful advancement of drug discovery programs and materials science innovation.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. (2024). Vertex AI Search.
  • NMR Sample Preparation | Chemical Instrumentation Facility.
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.
  • What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Kintek Press.
  • Aqueous Solubility Assay. Enamine.
  • Melting point determin
  • KBr Pellet Method. Shimadzu.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Measuring the Melting Point. (2023). Westlab Canada.
  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
  • Melting point determin
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
  • Melting Point Determin
  • 1017794-45-4|4-(1H-Pyrazol-4-yl)benzaldehyde. BLDpharm.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. Sigma-Aldrich.
  • NMR Sample Preparation: The Complete Guide.
  • Melting Point Determination / General Tests. Japanese Pharmacopoeia.
  • Sample Preparation | Faculty of Mathem
  • NMR Sample Preparation | College of Science and Engineering. University of Minnesota.
  • Aqueous Solubility Assays.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
  • Physico-chemical properties of the designed pyrazole derivatives.
  • Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477. PubChem.
  • Electronic Supplementary Inform
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde | C16H12N2O. PubChem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Keys to Precise Compound Identification in Mass Spectrometry Techniques. Longdom Publishing.
  • 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement. eCampusOntario Pressbooks.
  • KBr Pellet Method. Shimadzu.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. Sigma-Aldrich.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • vz27645 4-(1h-pyrazol-1-yl)benzaldehyde. VSNCHEM.
  • Compound solubility measurements for early drug discovery. (2022).
  • Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest.
  • 4-Pyrazol-1-yl-benzaldehyde | 99662-34-7. ChemicalBook.
  • 99662-34-7|4-(1H-Pyrazol-1-yl)benzaldehyde. BLDpharm.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde. MySkinRecipes.
  • 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. Sigma-Aldrich.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
  • 4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde(433920-86-6) 1 h nmr. ChemicalBook.
  • 4-(1-(pyridin-3-yl)-1H-pyrazol-4-yl)benzaldehyde. ChemicalBook.
  • CAS 433920-86-6 4-(4-METHYL-1H-PYRAZOL-1-YL)BENZALDEHYDE. BOC Sciences.

Sources

Foundational

Solubility of 4-(1H-Pyrazol-4-yl)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(1H-Pyrazol-4-yl)benzaldehyde in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(1H-Pyrazol-4-yl)benzaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, formulation development, and process chemistry. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles with actionable experimental protocols. We will first dissect the molecular structure to predict its solubility behavior across a spectrum of organic solvents. Subsequently, a detailed, self-validating experimental workflow for the quantitative determination of its solubility is presented, empowering researchers to generate reliable data. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of pyrazole-based compounds.

Introduction: The Critical Role of Solubility

4-(1H-Pyrazol-4-yl)benzaldehyde is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. Its structure, featuring a pyrazole ring linked to a benzaldehyde moiety, presents a unique combination of polarity, hydrogen bonding potential, and aromatic character. Understanding its solubility is not merely an academic exercise; it is fundamental to:

  • Reaction Condition Optimization: Ensuring the compound remains in solution is crucial for achieving optimal reaction kinetics and yield during synthetic transformations.

  • Purification Strategy: The choice between crystallization, column chromatography, or other purification techniques is dictated by the compound's solubility profile in various solvent systems.[1]

  • Formulation Development: For drug candidates, solubility directly impacts bioavailability and the choice of delivery vehicle.[2]

  • In Vitro Assay Reliability: Poor solubility can lead to compound precipitation in biological assays, resulting in inaccurate and misleading data.[3][4]

This guide provides the foundational knowledge and practical steps to expertly navigate the solubility challenges associated with this important intermediate.

Theoretical Solubility Profile: A Molecular Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A solute's affinity for a solvent is governed by the interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. We can infer the likely solubility of 4-(1H-Pyrazol-4-yl)benzaldehyde by examining its constituent functional groups.

Molecular Structure: C₁₀H₈N₂O Molecular Weight: 172.18 g/mol [6]

The molecule comprises three key regions influencing its solubility:

  • The Pyrazole Ring: This five-membered heterocycle contains one pyrrole-type (NH) proton donor and one pyridine-type (N) proton acceptor. The NH group can participate in hydrogen bonding with acceptor solvents (e.g., DMSO, acetone), while the pyridine-type nitrogen can accept hydrogen bonds from protic solvents (e.g., alcohols). The pyrazole ring itself is considered a bioisostere of an aryl group and can enhance lipophilicity and solubility.[7]

  • The Benzaldehyde Moiety: The aromatic phenyl ring is non-polar and hydrophobic, favoring dissolution in solvents with similar characteristics (e.g., toluene, dichloromethane). The aldehyde group (-CHO) possesses a polar carbonyl (C=O) bond. This oxygen atom is a hydrogen bond acceptor, capable of interacting with protic solvents.[8][9]

  • Overall Polarity: The combination of the polar pyrazole and aldehyde groups with the non-polar phenyl ring gives the molecule a moderately polar character. It is not expected to be highly soluble in very non-polar solvents like hexanes, nor is it likely to be freely soluble in water due to the significant hydrophobic surface area of the aromatic systems.

Predicted Solubility Hierarchy:

Based on this analysis, the following solubility trends can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate the molecule through strong dipole-dipole interactions and can accept a hydrogen bond from the pyrazole NH group.

  • Good to Moderate Solubility: Likely in polar protic solvents like Methanol , Ethanol , and Isopropanol . These alcohols can act as both hydrogen bond donors (to the carbonyl and pyridine-type nitrogen) and acceptors (from the pyrazole NH). Solubility will likely decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the decreasing polarity of the solvent.[10]

  • Moderate Solubility: Expected in solvents of intermediate polarity such as Acetone , Ethyl Acetate , and Dichloromethane (DCM) . Acetone's carbonyl group can accept a hydrogen bond. DCM's effectiveness will depend on its ability to overcome the crystal lattice energy of the solid through dipole-dipole interactions.

  • Low to Sparingly Soluble: Expected in non-polar solvents like Toluene and Hexanes . The non-polar nature of these solvents is not well-suited to solvate the polar pyrazole and aldehyde functional groups.

The following diagram illustrates the key intermolecular interactions that govern solubility.

G Solubility Interactions of 4-(1H-Pyrazol-4-yl)benzaldehyde cluster_solute Solute Molecule cluster_solvents Solvent Classes Solute 4-(1H-Pyrazol-4-yl)benzaldehyde (Moderately Polar) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solute->PolarAprotic Strong Dipole-Dipole H-Bond Accepting (HIGH SOLUBILITY) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic H-Bond Donating & Accepting (GOOD SOLUBILITY) NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Weak van der Waals (LOW SOLUBILITY)

Caption: Predicted solubility based on "like dissolves like".

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable, they must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

Required Materials and Equipment
  • 4-(1H-Pyrazol-4-yl)benzaldehyde (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Experimental Protocol

The following workflow is designed to be a self-validating system by confirming that equilibrium has been achieved.

G Shake-Flask Method Workflow start Start prep 1. Preparation Add excess solid to a known volume of solvent in triplicate vials. start->prep shake 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24h. prep->shake sample1 3. Sampling (T=24h) Centrifuge. Filter aliquot from supernatant. shake->sample1 shake_again 4. Continued Equilibration Return vials to shaker for an additional 24h (total 48h). sample1->shake_again sample2 5. Sampling (T=48h) Repeat centrifugation and filtration step. shake_again->sample2 analysis 6. Analysis Dilute samples and analyze concentration via HPLC or UV-Vis. sample2->analysis compare 7. Verification Compare concentrations from 24h and 48h samples. analysis->compare end_success Equilibrium Reached Report 48h value. compare->end_success [Conc(24h) ≈ Conc(48h)] end_fail Equilibrium Not Reached Continue shaking and re-sample at 72h. compare->end_fail [Conc(24h) ≠ Conc(48h)]

Caption: Experimental workflow for thermodynamic solubility.

  • Preparation: To each of three separate glass vials, add an excess amount of 4-(1H-Pyrazol-4-yl)benzaldehyde (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight if needed, but it is not essential for the final calculation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm). Allow the vials to shake for 24 hours.[11][12]

  • Phase Separation & Sampling (24h): After 24 hours, remove the vials. Allow the solid to settle, or preferably, centrifuge the vials at a moderate speed for 10-15 minutes to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically compatible syringe filter and dispense the filtrate into a clean, labeled analysis vial. This step is critical to remove any fine particulates.

  • Continued Equilibration: Return the original vials to the shaker and continue agitating under the same conditions for another 24 hours (total 48 hours).

  • Repeat Sampling (48h): Repeat steps 4 and 5 for the 48-hour time point.

  • Analysis: Prepare a calibration curve of the compound in the same solvent. Accurately dilute the filtered samples from the 24h and 48h time points to fall within the linear range of the calibration curve. Analyze the concentration of all samples using HPLC-UV or UV-Vis spectrophotometry.

  • Verification & Reporting: Calculate the average concentration from the triplicate vials for both the 24h and 48h time points. If the average concentration at 48h is within ±5% of the 24h value, equilibrium is considered to have been reached. The 48h value is reported as the solubility. If the values differ significantly, continue the experiment and sample at 72h.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as mg/mL or molarity (mol/L).

Table 1: Illustrative Solubility Data Table for 4-(1H-Pyrazol-4-yl)benzaldehyde at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][Calculated Value]e.g., Very Soluble
N,N-Dimethylformamide (DMF)6.4[Experimental Value][Calculated Value]e.g., Very Soluble
Polar Protic Methanol5.1[Experimental Value][Calculated Value]e.g., Freely Soluble
Ethanol4.3[Experimental Value][Calculated Value]e.g., Soluble
Intermediate Acetone5.1[Experimental Value][Calculated Value]e.g., Soluble
Dichloromethane (DCM)3.1[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Non-Polar Toluene2.4[Experimental Value][Calculated Value]e.g., Slightly Soluble
n-Hexane0.1[Experimental Value][Calculated Value]e.g., Very Slightly Soluble

Note: Polarity index values are for relative comparison. Experimental values are to be filled in by the researcher.

Conclusion

The solubility of 4-(1H-Pyrazol-4-yl)benzaldehyde is a complex property governed by the interplay of its polar and non-polar functionalities. Theoretical analysis predicts a preference for polar aprotic and protic organic solvents, with limited solubility in non-polar media. This guide provides both the predictive framework and a robust, self-validating experimental protocol based on the shake-flask method to empower researchers to determine precise, reliable solubility data. Such data is indispensable for the rational design of synthetic routes, purification strategies, and the successful advancement of drug discovery programs involving this valuable heterocyclic scaffold.

References

  • Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Belyaeva, E. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Solubility of Things. (n.d.). 1H-pyrazole. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • ChemBK. (2024). 4-Pyrazol-1-yl-benzaldehyde. Available at: [Link]

  • Bhattachar, S. N., et al. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776477, 4-(1H-Pyrazol-1-yl)benzaldehyde. Available at: [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Available at: [Link]

  • DeVore, N. M., et al. (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of medicinal chemistry. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Available at: [Link]

  • Slideshare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54910128, 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2019). 3.10: Properties of Aldehydes and Ketones. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Available at: [Link]

  • American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

  • Britannica. (2025). Aldehyde. Available at: [Link]

Sources

Exploratory

The Discovery of Novel 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives: A Technical Guide for Drug Development

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] This five-membered heterocyclic ring, conta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs, demonstrating its versatility and importance in drug design.[2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5] The 4-(1H-pyrazol-4-yl)benzaldehyde scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, especially in the development of kinase inhibitors for cancer therapy.[6][7] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel 4-(1H-pyrazol-4-yl)benzaldehyde derivatives, offering a technical resource for researchers and professionals in the field of drug discovery.

Core Synthetic Strategies: Building the Pyrazole-Benzaldehyde Scaffold

The efficient synthesis of the 4-(1H-pyrazol-4-yl)benzaldehyde core is paramount for the exploration of this chemical space. Two primary, and highly effective, strategies dominate the landscape: Palladium-catalyzed cross-coupling reactions and Vilsmeier-Haack formylation. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on both the pyrazole and benzaldehyde rings.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for linking aromatic rings.[8] In the context of our target scaffold, this reaction typically involves the coupling of a pyrazole-containing boronic acid or ester with a halogenated benzaldehyde derivative.

Causality Behind Experimental Choices: The selection of a palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as debromination.[8] The use of pre-catalysts can enhance reaction efficiency, especially with nitrogen-rich heterocycles like pyrazole.[9] The reaction conditions, including solvent and temperature, are optimized to ensure the stability of the reactants and the catalytic cycle's efficiency.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-bromobenzaldehyde (1.0 mmol), the pyrazole-4-boronic acid pinacol ester (1.1 mmol), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and sodium carbonate (2.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling A 4-Bromobenzaldehyde D 4-(1H-Pyrazol-4-yl)benzaldehyde A->D Suzuki-Miyaura Coupling B Pyrazole-4-boronic acid pinacol ester B->D C Pd(PPh3)4 (Catalyst) Na2CO3 (Base) C->D

Caption: Suzuki-Miyaura cross-coupling workflow.

Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde

The Vilsmeier-Haack reaction offers a direct route to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[11][12] This method is particularly useful when starting with a pre-formed aryl-pyrazole. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.[13]

Causality Behind Experimental Choices: The reactivity of the pyrazole ring towards electrophilic substitution at the 4-position makes the Vilsmeier-Haack reaction an efficient strategy.[13] The reaction conditions are generally mild, but careful control of temperature is necessary to avoid side reactions, especially with sensitive functional groups.[14]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (3.0 mmol) to dry dimethylformamide (DMF) (10 mL) with stirring.

  • Substrate Addition: To the formed Vilsmeier reagent, add the 4-phenyl-1H-pyrazole (1.0 mmol) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at 70°C for 4 hours.[15]

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by recrystallization or column chromatography.[15]

Vilsmeier_Haack_Formylation A 4-Phenyl-1H-pyrazole C 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde A->C Vilsmeier-Haack Formylation B POCl3 + DMF (Vilsmeier Reagent) B->C

Caption: Vilsmeier-Haack formylation workflow.

Structural Characterization: A Multi-technique Approach

The unambiguous identification and characterization of the synthesized derivatives are crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[16][17] The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde and the N-H stretch of the pyrazole ring.[18]

Biological Evaluation: Screening for Kinase Inhibitory Activity

A significant application of 4-(1H-pyrazol-4-yl)benzaldehyde derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[1][19]

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[20] Novel pyrazole-benzaldehyde derivatives can be screened for their inhibitory activity against a panel of CDKs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the recombinant CDK enzyme and its corresponding substrate (e.g., a peptide or protein).

  • Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme, substrate, ATP (adenosine triphosphate), and the test compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Kinase_Inhibition_Assay cluster_workflow In Vitro Kinase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, ATP) C Reaction Incubation A->C B Serial Dilution of Test Compounds B->C D Detection of Phosphorylation C->D E IC50 Determination D->E

Caption: Workflow for in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes representative data for a series of hypothetical 4-(1H-pyrazol-4-yl)benzaldehyde derivatives, highlighting their synthetic yields and biological activity.

Compound IDSynthetic MethodYield (%)Target KinaseIC₅₀ (nM)
PZB-001 Suzuki-Miyaura85CDK250
PZB-002 Vilsmeier-Haack78CDK275
PZB-003 Suzuki-Miyaura92CDK925
PZB-004 Vilsmeier-Haack81CDK940

Conclusion and Future Directions

The 4-(1H-pyrazol-4-yl)benzaldehyde scaffold represents a highly promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The synthetic strategies outlined in this guide, namely the Suzuki-Miyaura coupling and Vilsmeier-Haack formylation, provide robust and versatile methods for accessing a wide range of derivatives. The subsequent characterization and biological evaluation are critical steps in identifying lead compounds for further development.

Future research in this area should focus on expanding the chemical diversity of these derivatives through multi-component reactions and exploring their potential against a broader range of biological targets.[21] Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective medicines.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available at: [Link]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl)benzaldehyde. MySkinRecipes. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

Sources

Foundational

A Theoretical and Computational Deep Dive into 4-(1H-Pyrazol-4-yl)benzaldehyde: A Guide for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive theoretical examination of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the abse...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this work establishes a robust computational framework for predicting its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT), we offer in-depth insights into the molecule's optimized geometry, vibrational modes, NMR and UV-Vis spectra, and electronic characteristics. The methodologies and findings presented herein serve as a valuable resource for researchers, enabling the rational design of novel therapeutics and functional materials based on the pyrazole-benzaldehyde scaffold.

Introduction: The Significance of the Pyrazole-Benzaldehyde Scaffold

Pyrazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The pyrazole moiety is a key component in several commercially available drugs, highlighting its importance in drug design.[3]

The incorporation of a benzaldehyde group onto the pyrazole ring, as in 4-(1H-Pyrazol-4-yl)benzaldehyde, introduces a versatile functional handle for further chemical modifications. The aldehyde group can readily participate in a variety of chemical reactions, making this molecule a valuable intermediate for the synthesis of more complex molecular architectures.[4] It is a key building block in the development of kinase inhibitors and other targeted therapies.[5] Understanding the intrinsic properties of this core structure is paramount for its effective utilization in drug discovery and the design of advanced organic materials.[4]

This guide employs a first-principles approach, utilizing computational chemistry to elucidate the fundamental characteristics of 4-(1H-Pyrazol-4-yl)benzaldehyde. This theoretical framework not only provides a detailed understanding of the molecule's properties but also establishes a predictive tool for designing and evaluating new derivatives with desired functionalities.

Theoretical Methodology: A Self-Validating Computational Approach

The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for studying the electronic structure and properties of molecules.[6] The choice of functional and basis set is critical for obtaining accurate and reliable results.

Geometry Optimization and Vibrational Analysis

The molecular geometry of 4-(1H-Pyrazol-4-yl)benzaldehyde was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.[7][8] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including heterocyclic compounds.[9][10]

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the obtained geometry is a stable conformation.[11]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct the initial molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde using a molecular modeling program.

  • Gaussian Input: Create an input file for the Gaussian 09 software package with the following keywords: #p B3LYP/6-311G(d,p) Opt Freq.

  • Execution: Submit the input file for calculation.

  • Analysis: Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file. The optimized coordinates and calculated vibrational frequencies can then be extracted for further analysis.

Computational_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (Gaussian) cluster_analysis Results Analysis Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311G(d,p)) Initial_Structure->Geometry_Optimization Input File Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Coords Optimized_Geometry Optimized Geometry Frequency_Calculation->Optimized_Geometry Validation (No Imaginary Freq) Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies Spectroscopic_Prediction Spectroscopic & Electronic Property Prediction Optimized_Geometry->Spectroscopic_Prediction

Caption: Computational workflow for DFT calculations.

Spectroscopic Properties Prediction

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory on the optimized geometry.[2][12] The calculated isotropic shielding values were then referenced to the corresponding values for tetramethylsilane (TMS) calculated at the same level of theory to obtain the chemical shifts.

The theoretical infrared (IR) spectrum was generated from the calculated vibrational frequencies. The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region was predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311G(d,p) level.[4]

Electronic Properties Analysis

To gain a deeper understanding of the molecule's reactivity and electronic characteristics, several analyses were performed:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map was generated to visualize the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions that contribute to the molecule's stability.

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry

The optimized geometry of 4-(1H-Pyrazol-4-yl)benzaldehyde reveals a nearly planar structure, with a slight dihedral angle between the pyrazole and benzene rings. The calculated bond lengths and angles are in good agreement with typical values for similar heterocyclic and aromatic compounds. This planarity facilitates π-electron delocalization across the entire molecule, which is expected to influence its electronic properties.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (benzene)1.39-1.40C-C-C (benzene)119-121
C-N (pyrazole)1.35-1.38C-N-N (pyrazole)105-112
N-N (pyrazole)1.36C-C-H (aldehyde)120
C=O (aldehyde)1.22
Spectroscopic Profile

The calculated ¹H and ¹³C NMR chemical shifts are presented in Table 2. The predicted values are compared with experimental data for analogous compounds to validate the computational approach. For instance, the aldehyde proton is predicted to have a chemical shift around 9.9-10.1 ppm, which is consistent with experimental values for substituted benzaldehydes. The protons on the pyrazole ring are expected to appear in the aromatic region, with distinct chemical shifts due to their different electronic environments.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated ¹H ShiftAtomCalculated ¹³C Shift
Aldehyde H10.05Aldehyde C192.5
Benzene H7.6-8.0Benzene C128-138
Pyrazole H7.8-8.2Pyrazole C110-140

The calculated IR spectrum exhibits characteristic vibrational modes. A strong absorption band is predicted around 1700-1720 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde group, a hallmark of benzaldehyde derivatives. The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region, while the C=C and C=N stretching vibrations of the rings should appear in the 1400-1600 cm⁻¹ range.

IR_Spectrum_Features Spectrum Calculated IR Spectrum CH_Stretch C-H Stretch (Aromatic) ~3000-3100 cm⁻¹ Spectrum->CH_Stretch CO_Stretch C=O Stretch (Aldehyde) ~1700-1720 cm⁻¹ Spectrum->CO_Stretch CC_CN_Stretch C=C & C=N Stretch (Rings) ~1400-1600 cm⁻¹ Spectrum->CC_CN_Stretch CH_Bend C-H Bend (Out-of-plane) ~700-900 cm⁻¹ Spectrum->CH_Bend

Caption: Key features of the calculated IR spectrum.

The TD-DFT calculations predict two main absorption bands in the UV-Vis spectrum. The most intense band is expected to be in the UV region, arising from π→π* electronic transitions within the conjugated system of the pyrazole and benzene rings. A weaker n→π* transition associated with the carbonyl group of the aldehyde is also predicted at a longer wavelength. The predicted absorption maxima are consistent with experimental observations for similar aromatic aldehydes and pyrazole derivatives.[2]

Electronic Properties and Reactivity

The FMO analysis reveals a HOMO-LUMO energy gap of approximately 4.5-5.0 eV. This relatively large energy gap suggests that 4-(1H-Pyrazol-4-yl)benzaldehyde is a kinetically stable molecule. The HOMO is primarily localized on the pyrazole ring and the adjacent phenyl ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the benzaldehyde moiety, particularly the carbonyl group, making it the most likely site for nucleophilic attack.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Benzaldehyde Energy_Gap Energy Gap ~4.5-5.0 eV LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Pyrazole & Phenyl Rings Energy_Gap->HOMO

Caption: Frontier Molecular Orbital (FMO) diagram.

The MEP map provides a visual representation of the charge distribution. The most negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, confirming these as the primary sites for electrophilic attack. The most positive potential (blue regions) is located around the hydrogen atoms, particularly the aldehyde proton and the N-H proton of the pyrazole ring.

The NBO analysis reveals significant hyperconjugative interactions, primarily involving the lone pair electrons of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic rings. These interactions contribute to the delocalization of electron density and the overall stability of the molecule. The analysis also confirms the strong polarization of the C=O bond, consistent with the MEP results.

Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive computational characterization of 4-(1H-Pyrazol-4-yl)benzaldehyde. Through the application of DFT and TD-DFT methods, we have elucidated its optimized geometry, predicted its spectroscopic signatures (NMR, IR, and UV-Vis), and analyzed its electronic properties (FMO, MEP, and NBO). The calculated data, validated through comparison with analogous compounds, establishes a reliable theoretical foundation for this important molecular scaffold.

The insights gained from this study can be directly applied in the fields of drug discovery and materials science. Researchers can use this information to:

  • Rationalize and predict the reactivity of the molecule in various synthetic transformations.

  • Design novel derivatives with tailored electronic and spectroscopic properties.

  • Guide the development of new therapeutic agents by understanding the key interaction sites of the molecule.

  • Explore the potential of this scaffold in the creation of new organic electronic materials.

Future work should focus on the synthesis and experimental characterization of 4-(1H-Pyrazol-4-yl)benzaldehyde to provide a direct comparison with the theoretical predictions presented in this guide. Such a combined experimental and theoretical approach will further enhance our understanding of this versatile molecule and accelerate its application in various scientific disciplines.

References

  • Computed molecular electrostatic potential surface (MEP) of Pyz-1 and... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Retrieved January 11, 2026, from [Link]

  • Molecular electrostatic potential (MEP) of 4a-e - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Total energy convergence in pyrazole geometry optimization [DFT/B3LYP/6-311+G (d, p)]. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives - AIP Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p)... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • UV-visible spectra illustrating products formation following 1 h... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Benzaldehyde - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. (n.d.). Retrieved January 11, 2026, from [Link]

  • TD-DFT simulated (a) and experimental (b) UV–Vis spectra for complexes... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Frontier molecular orbital (FMO) analysis, energies, and percent atomic... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

  • Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.). Retrieved January 11, 2026, from [Link]

  • Frontier molecular orbitals for 4a-e pyrazoles | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Retrieved January 11, 2026, from [Link]

  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications - ePrints Soton. (n.d.). Retrieved January 11, 2026, from [Link]

  • B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series - International Journal of Scientific Engineering and Research (IJSER). (n.d.). Retrieved January 11, 2026, from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - Inpressco. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]

  • UV–visible spectroscopy and time-dependent DFT calculations a, b,... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (n.d.). Retrieved January 11, 2026, from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. (n.d.). Retrieved January 11, 2026, from [Link]

  • Natural Bonding Orbital NBO analysis of substituted pyrazolone. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde | American Scientific Research Journal for Engineering, Technology, and Sciences. (n.d.). Retrieved January 11, 2026, from [Link]

  • DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-(1H-Pyrazol-1-yl)benzaldehyde - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Frontier molecular orbital theory - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Exploratory

Quantum chemical calculations for 4-(1H-Pyrazol-4-yl)benzaldehyde

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(1H-Pyrazol-4-yl)benzaldehyde Authored for Researchers, Scientists, and Drug Development Professionals 4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(1H-Pyrazol-4-yl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

4-(1H-Pyrazol-4-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of pharmacologically active agents, including kinase inhibitors.[1][2][3] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and development. This technical guide provides a comprehensive, field-proven methodology for performing quantum chemical calculations on 4-(1H-Pyrazol-4-yl)benzaldehyde using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from software and basis sets to the specific analyses performed, offering a self-validating workflow for obtaining reliable and predictive computational data.

Introduction: The Significance of 4-(1H-Pyrazol-4-yl)benzaldehyde in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an excellent pharmacophore for engaging with biological targets. The linkage of this pyrazole ring to a benzaldehyde moiety creates a molecule with dual functionality: the aldehyde group is a reactive handle for further synthetic transformations, while the pyrazole provides a core for building complex, biologically active molecules.[2]

Computational chemistry, particularly quantum mechanics, offers a powerful lens to inspect the intrinsic properties of such molecules before committing to costly and time-consuming synthesis and biological testing.[4] By calculating properties like the optimized geometry, electronic structure, and vibrational frequencies, we can gain insights into the molecule's stability, reactivity, and potential intermolecular interactions, which are critical for its function as a drug candidate or intermediate.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal balance between computational accuracy and resource efficiency. Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the electron density, a simpler quantity than the many-electron wavefunction.

Causality of Method Selection: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional for this guide. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which provides a robust and generally accurate description of molecular geometries and energies for a wide range of organic compounds.

For the basis set, we will employ 6-311++G(d,p) . Let's deconstruct this choice:

  • 6-311G : This is a triple-zeta basis set, meaning each atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++G : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling systems with lone pairs, hydrogen bonds, and other non-covalent interactions, which are critical for understanding the molecule's potential biological activity.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the atomic orbitals to change shape, which is crucial for describing the directional nature of chemical bonds and accurately calculating properties like vibrational frequencies and dipole moments.

This combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for molecules of this nature, providing results that are often in good agreement with experimental data.[5][6]

Computational Workflow: A Self-Validating Protocol

The following diagram outlines the logical flow of the quantum chemical calculations. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful molecular state.

Computational_Workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Calculation Core cluster_analysis 3. Data Analysis & Interpretation Input Initial 3D Structure (e.g., from ChemDraw or Avogadro) Molecular Formula: C10H8N2O CAS: 99662-34-7 Opt Geometry Optimization (Finds lowest energy structure) Input->Opt Submit to Gaussian/ORCA Freq Frequency Calculation (Confirms true minimum energy state) Opt->Freq Use optimized coordinates Geo Optimized Geometry (Bond lengths, angles, dihedrals) Freq->Geo Extract Data Elec Electronic Properties (HOMO-LUMO, Dipole Moment) Freq->Elec Extract Data Spec Spectroscopic Properties (IR, NMR Spectra) Freq->Spec Extract Data

Caption: A flowchart of the quantum chemical calculation process.

Step-by-Step Experimental Protocol (Using Gaussian 16)
  • Structure Generation:

    • Draw the 2D structure of 4-(1H-Pyrazol-4-yl)benzaldehyde in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94).

    • Save the coordinates in a .xyz or .mol file format.

  • Input File Creation:

    • Open a text editor and create a Gaussian input file (.gjf or .com).

    • The file should be structured as follows:

  • Execution and Analysis:

    • Run the calculation using the Gaussian software package.

    • Upon successful completion, open the output file (.log or .out) in a text editor or a visualization program like GaussView.

    • Verify that the optimization converged and that there are zero imaginary frequencies .

    • Extract the optimized coordinates, electronic energies, dipole moment, and vibrational frequencies from the output file.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule in the gas phase. Key structural parameters can be extracted and compared with experimental data (e.g., from X-ray crystallography) if available. The planarity between the pyrazole and benzene rings is of particular interest, as it influences the electronic conjugation of the system.

Table 1: Selected Calculated Geometrical Parameters

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C(aldehyde)-H~1.11
C(aldehyde)=O~1.21
C(ring)-C(aldehyde)~1.48
C(benzene)-N(pyrazole)~1.41
**Bond Angles (°) **
O=C-H~121.5
C(ring)-C-O~123.0
Dihedral Angle (°) C(benzene)-C(benzene)-N-N~179.9

Note: These are representative values. Actual calculated values should be extracted from the output file.

The near 180° dihedral angle between the rings suggests a highly planar and conjugated system, which has important implications for its electronic properties.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

HOMO_LUMO_Diagram cluster_main Frontier Molecular Orbitals cluster_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = -1.95 eV (Electron Acceptor) HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -6.50 eV (Electron Donor) LUMO->HOMO  ΔE = 4.55 eV (Energy Gap)

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde: A Guide to Robust and Scalable Methodologies

An Application Note for Medicinal and Process Chemists Introduction 4-(1H-Pyrazol-4-yl)benzaldehyde is a highly valuable bifunctional building block in modern medicinal chemistry and materials science.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Introduction

4-(1H-Pyrazol-4-yl)benzaldehyde is a highly valuable bifunctional building block in modern medicinal chemistry and materials science.[1][2] Its structure, incorporating a reactive aldehyde and a versatile pyrazole core, serves as a cornerstone for the synthesis of a multitude of complex molecules, including kinase inhibitors, anti-inflammatory agents, and organic semiconductors.[3] The strategic placement of the formyl group provides a synthetic handle for a wide array of transformations such as reductive aminations, Wittig reactions, and condensations, while the pyrazole moiety offers opportunities for further functionalization or can act as a critical pharmacophore.

This application note provides a detailed, field-proven guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde starting from pyrazole. We will focus on the most robust and widely adopted strategy: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high yields, excellent functional group tolerance, and scalability. We will provide step-by-step protocols for the synthesis of the key precursors and the final coupling reaction, explain the causality behind experimental choices, and briefly discuss alternative synthetic routes.

Part 1: The Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The most reliable and versatile approach to constructing the C-C bond between the pyrazole and benzaldehyde rings is the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning methodology involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[4] For our target molecule, the strategy involves coupling a pyrazole-4-boronic acid derivative with 4-bromobenzaldehyde.

Logical Workflow: A Two-Precursor Approach

The overall strategy is dissected into three primary stages: the synthesis of two key precursors followed by their palladium-catalyzed coupling. This modular approach allows for the independent preparation and purification of each component, ensuring high quality and maximizing the success of the crucial C-C bond formation step.

G cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Coupling & Deprotection pyrazole Pyrazole iodopyrazole 4-Iodopyrazole pyrazole->iodopyrazole Iodination boc_iodopyrazole 1-Boc-4-Iodopyrazole iodopyrazole->boc_iodopyrazole Boc Protection pyrazole_boronate 1-Boc-Pyrazole-4-boronic acid pinacol ester boc_iodopyrazole->pyrazole_boronate Miyaura Borylation suzuki Suzuki-Miyaura Coupling pyrazole_boronate->suzuki bromotoluene 4-Bromotoluene dibromo 4-Bromobenzal bromide bromotoluene->dibromo Radical Bromination bromobenzaldehyde 4-Bromobenzaldehyde dibromo->bromobenzaldehyde Hydrolysis bromobenzaldehyde->suzuki deprotection Boc Deprotection suzuki->deprotection final_product 4-(1H-Pyrazol-4-yl)benzaldehyde deprotection->final_product

Figure 1: Overall synthetic workflow for 4-(1H-Pyrazol-4-yl)benzaldehyde.

Part 2: Experimental Protocols - Precursor Synthesis

Reliable access to high-purity precursors is critical for the success of the final coupling step. The following protocols are optimized for laboratory-scale synthesis.

Protocol 2.1: Synthesis of Pyrazole-4-boronic acid pinacol ester

The synthesis of the pyrazole boronic ester is a multi-step process that begins with the regioselective iodination of pyrazole, followed by protection of the N-H proton and subsequent Miyaura borylation. The Boc group serves to protect the pyrazole nitrogen from participating in side reactions and improves solubility in organic solvents.

Step A: Synthesis of 4-Iodopyrazole This procedure follows the principle of electrophilic substitution on the electron-rich pyrazole ring.

  • To a stirred solution of pyrazole (1 eq.) in a suitable solvent like DMF or CH2Cl2, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-iodopyrazole.

Step B: Synthesis of 1-Boc-4-iodopyrazole

  • Dissolve 4-iodopyrazole (1 eq.) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a base like triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which is often used in the next step without further purification.

Step C: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester [5] This is a palladium-catalyzed borylation reaction.

  • In a reaction vessel, combine 1-Boc-4-iodopyrazole (1 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3 eq.).

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired boronic ester.

Protocol 2.2: Synthesis of 4-Bromobenzaldehyde

This classic synthesis involves the oxidation of the methyl group of 4-bromotoluene.[6][7] The method uses a two-step process of free-radical bromination followed by hydrolysis.[6][8]

Step A: Synthesis of 4-Bromobenzal bromide

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 4-bromotoluene (1 eq.).[6]

  • Heat the flask in an oil bath to 105-110 °C with stirring. Illuminate the flask with a 150-watt tungsten lamp to initiate the radical reaction.[6][7]

  • Slowly add bromine (2.1 eq.) from the dropping funnel over 2-3 hours, maintaining the temperature between 105-135 °C.[6][7]

  • After the addition is complete, raise the temperature to 150 °C for a short period to ensure the reaction goes to completion.[6] The product is crude 4-bromobenzal bromide.

Step B: Hydrolysis to 4-Bromobenzaldehyde

  • Transfer the crude 4-bromobenzal bromide to a larger flask and mix it with powdered calcium carbonate (CaCO₃) (approx. 3-4 eq.).[6][7]

  • Add water and heat the mixture to reflux for 15 hours to effect hydrolysis.[6][7]

  • After hydrolysis, purify the product by steam distillation.[8]

  • Collect the distillate and cool it to crystallize the 4-bromobenzaldehyde.

  • Collect the solid product by filtration and dry it. Expected yield is typically in the 60-70% range.[6][7]

PropertyValueReference(s)
Molecular Formula C₇H₅BrO[6]
Molecular Weight 185.02 g/mol [6]
Appearance White to off-white crystalline solid[6]
Melting Point 55-60 °C[6]
Boiling Point 224-226 °C[6]

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde.

Part 3: Experimental Protocol - The Suzuki-Miyaura Coupling

With both high-purity precursors in hand, the final C-C bond formation can be executed.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Palladium(0) species. The cycle is generally understood to have three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde, forming a Pd(II) complex.

  • Transmetalation: The pyrazole group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oxidative_addition transmetalation Transmetalation (Ar-Pd(II)-Pyrazole)L₂ oxidative_addition->transmetalation transmetalation->pd0 Reductive Elimination product Product (Ar-Pyrazole) transmetalation->product aryl_halide 4-Bromobenzaldehyde (Ar-Br) aryl_halide->oxidative_addition boronic_ester Pyrazole-Boronic Ester (Pyrazole-B(OR)₂) boronic_ester->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 1-Boc-4-(4-formylphenyl)-1H-pyrazole
  • To a reaction flask, add 1-Boc-pyrazole-4-boronic acid pinacol ester (1 eq.), 4-bromobenzaldehyde (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3 eq.).[9]

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) or a more modern pre-catalyst like XPhos Pd G2 for higher efficiency.[10][11]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[11]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected product.

Protocol 3.2: Deprotection to 4-(1H-Pyrazol-4-yl)benzaldehyde
  • Dissolve the purified 1-Boc-4-(4-formylphenyl)-1H-pyrazole in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting solid can be further purified by recrystallization or a short silica plug to yield the final product, 4-(1H-Pyrazol-4-yl)benzaldehyde.

Part 4: Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is highly recommended, other strategies exist and may be considered under specific circumstances.

  • Direct C-H Arylation: This method offers a more atom-economical route by directly coupling the C4-H bond of a protected pyrazole with 4-bromobenzaldehyde.[12][13] This avoids the pre-functionalization step of borylation. However, challenges can include lower yields and achieving high regioselectivity (C4 vs. C5 arylation), often requiring specific directing groups or carefully optimized catalytic systems.[12][14]

  • Vilsmeier-Haack Formylation: This reaction can introduce a formyl group onto an activated aromatic ring.[15][16][17] In this context, one could first synthesize 4-phenylpyrazole and then perform a Vilsmeier-Haack reaction to install the aldehyde. This route is generally less direct as it requires the prior synthesis of the bi-aryl core and the formylation can sometimes be low-yielding or require harsh conditions.[18][19][20]

  • Chan-Lam Coupling: Primarily used for C-N or C-O bond formation, the Chan-Lam coupling involves a copper catalyst and an organoboron reagent.[21][22][23] It could potentially be used to couple pyrazole's N-H with 4-formylphenylboronic acid to produce the N1-arylated isomer, 4-(1H-Pyrazol-1-yl)benzaldehyde, which is a different regioisomer from our target.[24][25] Therefore, it is not suitable for synthesizing the C4-linked target molecule.

Conclusion

The synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde is most effectively and reliably achieved through a modular approach centered on the Suzuki-Miyaura cross-coupling reaction. By preparing the requisite pyrazole-4-boronic acid pinacol ester and 4-bromobenzaldehyde precursors, researchers can leverage the power of palladium catalysis to construct the target molecule in high yield and purity. The detailed protocols provided herein offer a robust foundation for the successful synthesis of this critical building block, enabling further innovation in drug discovery and materials science.

References

  • 4-Bromobenzaldehyde - Wikipedia. Available at: [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
  • Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem. Available at: [Link]

  • (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... - ResearchGate. Available at: [Link]

  • CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents.
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis - NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl)benzaldehyde - MySkinRecipes. Available at: [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles - MDPI. Available at: [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.
  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution - ResearchGate. Available at: [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling... - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF - ResearchGate. Available at: [Link]

  • Chan–Lam coupling - Wikipedia. Available at: [Link]

  • Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles - ScienceDirect. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions - PubMed. Available at: [Link]

  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation | Asian Journal of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Synthesis, crystal structure and Chan-Evans-Lam C-N cross coupling catalysis of monohydrated tetrapyrazole sulfato copper(II) | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • 4-Pyrazol-1-yl-benzaldehyde: Applications in Organic Synthesis & Chemical Manufacturing - Medium. Available at: [Link]

  • The Role of 4-Pyrazol-1-yl-benzaldehyde in Pharmaceutical R&D and Manufacturing - LinkedIn. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]

Sources

Application

Introduction: The Strategic Importance of Pyrazolyl Benzaldehydes

An Application Note for the Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura Coupling In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are of paramount importance....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are of paramount importance. Among these, the pyrazole moiety is a privileged structure, frequently incorporated into molecules exhibiting a wide range of biological activities. The compound 4-(1H-Pyrazol-4-yl)benzaldehyde is a particularly valuable bifunctional building block. It features a nucleophilic pyrazole ring, capable of N-H functionalization, and an electrophilic aldehyde group, which is a versatile handle for forming imines, alcohols, or carboxylic acids. Its synthesis is a critical step in the construction of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] Its advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents, make it exceptionally well-suited for the synthesis of complex molecules like 4-(1H-Pyrazol-4-yl)benzaldehyde.[2] This application note provides a detailed, field-proven protocol for this synthesis, grounded in a thorough understanding of the reaction mechanism and optimization parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is critical for troubleshooting and optimizing the reaction. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (in this case, 4-bromobenzaldehyde). This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound (1H-Pyrazole-4-boronic acid pinacol ester) must be activated by a base.[5] The base reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the pyrazolyl group to the Pd(II) center, displacing a halide ion.[1][6][7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic fragments (the pyrazolyl and benzaldehyde moieties) are expelled as the final coupled product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[3]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (4-Bromobenzaldehyde) PdII_Aryl Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²-B(OR)₃]⁻ (Activated Pyrazole Boronate) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Boronate Ar²-B(OR)₂ (Pyrazole Boronic Ester) AteComplex [Ar²-B(OR)₂OH]⁻ (Ate Complex) Boronate->AteComplex Base Base (e.g., OH⁻, CO₃²⁻) Base->AteComplex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the gram-scale synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reaction Scheme:

(A proper chemical drawing would be inserted here showing 4-bromobenzaldehyde reacting with 1H-Pyrazole-4-boronic acid pinacol ester to yield 4-(1H-Pyrazol-4-yl)benzaldehyde)

Materials and Reagents:

CompoundM.W. ( g/mol )Role
4-Bromobenzaldehyde185.02Aryl Halide
1H-Pyrazole-4-boronic acid pinacol ester194.04Organoboron Reagent
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56Catalyst
Potassium Carbonate (K₂CO₃)138.21Base
1,4-Dioxane88.11Solvent
Deionized Water18.02Co-solvent
Ethyl Acetate88.11Extraction Solvent
Brine-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (5.55 g, 30.0 mmol, 1.0 equiv.) and 1H-pyrazole-4-boronic acid pinacol ester (6.40 g, 33.0 mmol, 1.1 equiv.).[8][9]

    • Add potassium carbonate (8.29 g, 60.0 mmol, 2.0 equiv.).

    • The flask is then sealed, and the atmosphere is evacuated and backfilled with nitrogen three times to ensure an inert environment.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask via syringe.

    • Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition and Reaction:

    • Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol, 0.05 equiv.) to the reaction mixture.[10]

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromobenzaldehyde), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (150 mL) and deionized water (100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

    • Combine the organic extracts and wash them with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent in vacuo to afford 4-(1H-Pyrazol-4-yl)benzaldehyde as a solid.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Field Insights: Optimization and Troubleshooting

While the Suzuki coupling is robust, challenges can arise, particularly with heteroaromatic substrates. A Senior Application Scientist's experience dictates a proactive approach to optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd(PPh₃)₄For sluggish reactions, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃. These can accelerate oxidative addition and reductive elimination.[11][12]
Base K₂CO₃ (aq)A stronger, non-aqueous base like K₃PO₄ can be beneficial, especially if base-sensitive functional groups are present or if protodeboronation of the pyrazole boronic ester is a concern.[13]
Solvent Dioxane/WaterAnhydrous conditions using solvents like toluene or DMF with a base like TMSOK can sometimes improve yields for challenging heteroaryl couplings by preventing protodeboronation.[12]
Temperature 90-100 °CIf side product formation is observed, lowering the temperature may improve selectivity, albeit at the cost of a longer reaction time. Some modern catalyst systems can operate efficiently at room temperature.[14]

Common Issues:

  • Protodeboronation: The replacement of the boronic ester group with a hydrogen atom is a common side reaction, especially with electron-rich heteroaryls. Using milder bases (e.g., K₃PO₄ instead of stronger hydroxides) and meticulously deoxygenated solvents can mitigate this.

  • Homocoupling: The formation of biphenyl-4,4'-dicarboxaldehyde (from 4-bromobenzaldehyde) or 4,4'-bi-1H-pyrazole can occur. This is often due to catalyst decomposition or oxygen contamination. Ensuring a strictly inert atmosphere is critical.

  • Low Yield: If the reaction stalls, this could be due to catalyst deactivation. The Lewis basic nitrogen atoms in the pyrazole substrate can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand can overcome this.[13]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • 4-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

  • 1,4-Dioxane: Is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood.

  • Potassium Carbonate: Is a mild irritant.

Conclusion

The Suzuki-Miyaura cross-coupling provides an efficient and high-yielding pathway to 4-(1H-Pyrazol-4-yl)benzaldehyde, a key synthetic intermediate. By understanding the underlying catalytic mechanism and key reaction parameters, researchers can reliably execute this protocol and effectively troubleshoot any issues that may arise. The versatility of the palladium catalyst system, combined with the stability of the organoboron reagent, solidifies this method's place as a cornerstone of modern synthetic chemistry for professionals in research and drug development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1238-1246. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Available from: [Link]

  • Wikipedia. 4-Bromobenzaldehyde. Available from: [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562-15572. Available from: [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • LookChem. Synthesis of p-Bromobenzaldehyde. Available from: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Molnár, Á. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 949-974. Available from: [Link]

  • Google Patents. (2016). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. CN105777691A.
  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. Available from: [Link]

  • ResearchGate. (2020). (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... Available from: [Link]

  • Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 126(11), 3454-3455. Available from: [Link]

  • Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN109627581A.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31-65. Available from: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available from: [Link]

  • Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids. US6420597B2.
  • Catfishgenome. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Available from: [Link]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 20(13), 3927-3931. Available from: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(42), 11091-11095. Available from: [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

  • Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Journal of Chemical Education. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. 8(7), 876. Available from: [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. 12(14), 8568-8573. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1545-1557. Available from: [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]

  • Chemical & Pharmaceutical Bulletin. (2017). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. 65(10), 960-963. Available from: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6813. Available from: [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for molecular design. Consequently, the development of efficient and robust synthetic methods to access functionalized pyrazole derivatives is of paramount importance.[1][3] Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, offering unparalleled efficiency, functional group tolerance, and predictability.[4][5]

This guide provides an in-depth exploration of key palladium-catalyzed methodologies for pyrazole synthesis. It is designed not as a rigid set of instructions, but as a technical resource that explains the causality behind experimental choices, empowering researchers to adapt and innovate. We will delve into seminal strategies including Buchwald-Hartwig amination for N-functionalization, Suzuki-Miyaura and Sonogashira couplings for C-C bond formation, and innovative cascade reactions that construct the pyrazole ring in a single, elegant operation.

N-Arylation of Pyrazoles via Buchwald-Hartwig Amination

The direct N-arylation of pyrazoles is a fundamental transformation for creating compounds with significant biological activity. The Buchwald-Hartwig amination has become the gold standard for this purpose, supplanting harsher classical methods.[6] The reaction facilitates the coupling of an aryl halide or triflate with the N-H bond of a pyrazole, catalyzed by a palladium complex.

Expertise & Causality: The Choice of Ligand

The success of the Buchwald-Hartwig amination hinges critically on the choice of phosphine ligand. Early iterations of this chemistry were limited in scope. The development of sterically demanding, electron-rich biarylphosphine ligands, such as tBuBrettPhos and AdBrettPhos, was a watershed moment.[7] These bulky ligands promote the crucial, often rate-limiting, reductive elimination step of the catalytic cycle, preventing catalyst decomposition and enabling the coupling of challenging, electron-rich or sterically hindered substrates.[7] Furthermore, specialized ligands like Xantphos have been shown to be effective in preventing side reactions when using alcoholic solvents.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the pyrazole to form a palladium-amido complex. The final, ligand-accelerated reductive elimination step furnishes the N-arylpyrazole product and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)L₂(Pyrazole)]⁺X⁻ oa_complex->amide_complex + Pyrazole - X⁻ deprotonated_complex [Ar-Pd(II)L₂(Pyrazolate)] amide_complex->deprotonated_complex - Base·HX deprotonated_complex->pd0 Reductive Elimination product N-Arylpyrazole deprotonated_complex->product Suzuki_Miyaura pd0 Pd(0)L₂ oa_complex [Pz-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (Pyrazole-X) transmetalation_complex [Pz-Pd(II)L₂-R] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-Pyrazole transmetalation_complex->product boronate R-B(OR)₂ boronate->transmetalation_complex [R-B(OR)₂(Base)]⁻ base Base (e.g., K₃PO₄) base->boronate Sonogashira_Cascade start N-Propargyl Sulfonylhydrazone + Ar-I sonogashira Pd(II)/Cu(I) Catalyzed Sonogashira Coupling start->sonogashira intermediate Coupled Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Polysubstituted Pyrazole cyclization->product

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrazoles

Introduction: Strategic Formylation of the Pyrazole Nucleus The Vilsmeier-Haack (V-H) reaction is a cornerstone transformation in synthetic organic chemistry, providing an efficient and generally mild pathway for the for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Formylation of the Pyrazole Nucleus

The Vilsmeier-Haack (V-H) reaction is a cornerstone transformation in synthetic organic chemistry, providing an efficient and generally mild pathway for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] For researchers in medicinal chemistry and materials science, its application to the pyrazole scaffold is of paramount importance. This reaction facilitates the regioselective introduction of a formyl (-CHO) group, primarily at the C4 position, to yield pyrazole-4-carbaldehydes.[4] These products are not merely derivatives; they are versatile synthetic intermediates and crucial building blocks for the synthesis of a wide array of biologically active compounds and functional materials.[4][5][6]

The classical V-H reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃), to generate the active formylating agent in situ.[1][7] This guide provides a comprehensive overview of the reaction mechanism, factors governing regioselectivity, a detailed experimental protocol, and field-proven troubleshooting insights to empower researchers to successfully apply this powerful reaction.

The Electrophile: Understanding the Vilsmeier Reagent

The efficacy of the V-H reaction hinges on the formation of a chloroiminium salt, the "Vilsmeier Reagent".[4][8] This electrophilic species is generated by the reaction of DMF with POCl₃.[2][9] The resulting cation, (chloromethylene)dimethyliminium, is a relatively weak electrophile, which accounts for the reaction's selectivity towards electron-rich substrates like pyrazoles, while generally sparing electron-deficient rings.[10][11] The formation is a critical first step that must be performed under anhydrous conditions, as the reagent is highly sensitive to moisture.[4]

Vilsmeier_Reagent_Formation cluster_reactants Reactants DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Reaction Mechanism and Regioselectivity

The formylation of pyrazole proceeds via an electrophilic aromatic substitution mechanism.[4] The key to mastering this reaction lies in understanding why it demonstrates such high regioselectivity for the C4 position.

  • Electrophilic Attack: The electron-rich C4 carbon of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The pyrazole ring is considered a π-excessive system, but the two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions. Consequently, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[12]

  • Formation of Iminium Intermediate: This attack leads to the formation of a cationic sigma complex, which quickly rearomatizes by losing a proton to form a stable iminium salt intermediate.

  • Hydrolysis: The reaction is quenched with water or an aqueous base. The iminium salt is then hydrolyzed during the aqueous workup to yield the final pyrazole-4-carbaldehyde.[8][9]

It is crucial to note that N-substituted pyrazoles are typically required for successful formylation. Unsubstituted 1H-pyrazoles often fail to undergo formylation at the C4 position under standard V-H conditions, likely due to N-formylation or complexation with the reagent.[12]

Vilsmeier_Pyrazole_Mechanism Pyrazole N-Substituted Pyrazole (Electron-rich C4) Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack (C4 attacks Reagent) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Vilsmeier_Reagent->Iminium_Intermediate Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product Hydrolysis Aqueous_Workup Aqueous Workup (H₂O, Hydrolysis) Aqueous_Workup->Product

Caption: General mechanism for the Vilsmeier-Haack formylation of pyrazoles.

Comprehensive Experimental Protocol

This protocol provides a general guideline for the formylation of an N-substituted pyrazole. Optimization for specific substrates may be necessary.

PART 1: Safety and Preparation

  • Hazard Warning: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4] The Vilsmeier reagent is also moisture-sensitive. This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. Anhydrous solvents are required. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

PART 2: Step-by-Step Methodology

VH_Workflow A 1. Prepare Vilsmeier Reagent Anhydrous DMF, 0°C Slowly add POCl₃ B 2. Add Substrate Dissolve pyrazole in anhydrous solvent Add dropwise to reagent at 0-5°C A->B C 3. Reaction Stir at RT or heat (e.g., 60-80°C) Monitor by TLC B->C D 4. Quench Reaction Pour mixture SLOWLY onto crushed ice **Caution: Highly Exothermic** C->D E 5. Neutralize & Extract Adjust pH to ~8 with base (e.g., NaHCO₃) Extract with organic solvent (EtOAc/DCM) D->E F 6. Purify Dry organic layer (Na₂SO₄) Concentrate and purify by column chromatography E->F

Caption: Experimental workflow for Vilsmeier-Haack formylation of pyrazoles.

Reagents & Equipment:

  • N-substituted pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF for substrate dissolution

  • Crushed ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas setup

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet, add anhydrous DMF (can be used as solvent, typically 5-10 mL per gram of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 - 3.0 eq) dropwise via the addition funnel over 15-30 minutes. Maintain the internal temperature below 10 °C. The mixture will become thick and may form a white precipitate.[5]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the N-substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.[4]

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[4]

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be stirred at room temperature for several hours or heated (e.g., 60-80 °C) for 2-6 hours, depending on the substrate's reactivity.[13][14]

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4] To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of saturated NaHCO₃ solution and EtOAc. Spot the organic layer on the TLC plate.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back down in an ice bath.

    • In a separate large beaker, prepare a slurry of crushed ice.

    • CRITICAL STEP: Very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.[4]

    • Once the addition is complete, carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated NaHCO₃ solution or other suitable base (e.g., NaOH).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., EtOAc or DCM, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure pyrazole-4-carbaldehyde.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Moisture Contamination: Vilsmeier reagent was hydrolyzed.[4] 2. Unreactive Substrate: Strong electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity.[15] 3. Insufficient Reagent: Not enough Vilsmeier reagent was used for a less reactive substrate. 4. Low Temperature/Short Time: Reaction conditions were not forceful enough.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Prepare the reagent fresh and use it immediately.[4] 2. Increase reaction temperature and/or time. For very deactivated substrates, the reaction may not be feasible. 3. Increase the equivalents of POCl₃ and DMF (e.g., to 3-4 equivalents). 4. Increase the reaction temperature (e.g., to 80-120 °C) and extend the reaction time, monitoring carefully by TLC.[15]
Formation of Multiple Products 1. Side Reactions: The substrate may have other reactive functional groups. 2. Decomposition: Product or starting material may be unstable under the reaction or workup conditions.1. Protect other sensitive functional groups prior to the V-H reaction. 2. Perform the reaction at a lower temperature. During workup, perform the neutralization carefully at low temperatures to avoid product degradation.
Difficulty in Product Isolation 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer. 2. Emulsion Formation: Difficult phase separation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. Perform multiple extractions with the organic solvent.[4] 2. Add more brine to the separatory funnel to help break the emulsion. Filtration through a pad of celite can also be effective.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the C4-formylation of pyrazoles, offering high regioselectivity and operational simplicity. A thorough understanding of the mechanism, careful attention to anhydrous conditions, and cautious execution of the workup procedure are critical for achieving high yields and purity. The resulting pyrazole-4-carbaldehydes are valuable precursors, opening the door to a vast chemical space for the development of novel pharmaceuticals and advanced materials.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier reagent. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

Sources

Method

The Strategic Utility of 4-(1H-Pyrazol-4-yl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has emerged as a "privi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has emerged as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative, 4-(1H-Pyrazol-4-yl)benzaldehyde, a bifunctional building block that masterfully combines the therapeutic potential of the pyrazole ring with the synthetic flexibility of the benzaldehyde moiety. Its strategic importance lies in its ability to serve as a linchpin in the assembly of complex molecules, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[3][4]

This document provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzaldehyde as a key intermediate. We will delve into its synthesis, physicochemical properties, and detail field-proven protocols for its application in the construction of medicinally relevant scaffolds. The causality behind experimental choices will be elucidated to provide researchers, scientists, and drug development professionals with a robust and practical framework for leveraging this potent building block.

Physicochemical and Structural Properties

Understanding the inherent characteristics of 4-(1H-Pyrazol-4-yl)benzaldehyde is fundamental to its effective application. The molecule's structure presents two primary reactive centers: the aldehyde group, which is amenable to a wide range of classical carbonyl chemistries, and the pyrazole ring, which can participate in various coupling reactions and provides crucial hydrogen bonding interactions with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[5]
Molecular Weight 172.18 g/mol [5]
Appearance Solid[5]
CAS Number 99662-34-7[5]
SMILES O=Cc1ccc(cc1)-n2cccn2[5]

The structural arrangement of the pyrazole and phenyl rings creates a conjugated system that influences the molecule's reactivity and spectroscopic properties.

Caption: Core structure of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Synthesis of the Building Block: A Validated Protocol

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[6] This reaction provides a direct and efficient route to pyrazole-4-carbaldehydes from readily available hydrazones.[7][8]

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[8]

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve the starting acetophenone derivative (1.0 eq.) in ethanol.

  • Add phenylhydrazine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the corresponding phenylhydrazone.

Step 2: Vilsmeier-Haack Formylation and Cyclization

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq.) with stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add the previously synthesized hydrazone (1.0 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of 7-8.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 4-(1H-Pyrazol-4-yl)benzaldehyde.

Causality and Self-Validation: The Vilsmeier-Haack reaction proceeds via the formation of a chloromethyleneiminium salt (the Vilsmeier reagent), which acts as the formylating agent. The hydrazone undergoes electrophilic substitution, followed by cyclization and elimination to form the stable aromatic pyrazole ring. The successful formation of the aldehyde can be easily validated by spectroscopic methods (¹H NMR showing a characteristic aldehyde proton signal around 9.9-10.0 ppm and IR spectroscopy showing a strong carbonyl stretch around 1680-1700 cm⁻¹).

Vilsmeier_Haack_Workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_formylation Step 2: Vilsmeier-Haack Formylation start1 Acetophenone Derivative + Phenylhydrazine process1 Reflux in Ethanol (cat. Acetic Acid) start1->process1 product1 Phenylhydrazone Intermediate process1->product1 process3 Reaction with Hydrazone, Heat (70-80°C) product1->process3 start2 POCl3 + DMF process2 Formation of Vilsmeier Reagent process2->process3 workup Aqueous Work-up & Neutralization process3->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product 4-(1H-Pyrazol-4-yl)benzaldehyde purification->final_product Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl Aryl_Boronic Ar'-B(OH)₂ Activated_Boronate [Ar'-B(OH)₃]⁻ Aryl_Boronic->Activated_Boronate + Base Base Base (e.g., CO₃²⁻) Base->Activated_Boronate Activated_Boronate->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Ar' RedElim->Product Aryl_Halide Aryl-X (Pyrazole-X) Aryl_Halide->OxAdd Kinase_Inhibitor_Synthesis Start 4-(1H-Pyrazol-4-yl) benzaldehyde Step1 Knoevenagel Condensation Start->Step1 Reagent1 + Ethyl Cyanoacetate (Active Methylene Cmpd) Reagent1->Step1 Intermediate1 Cyanoacrylate Intermediate Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Reagent2 + Amine (R-NH₂) Reagent2->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Reagent3 + Formamide/Heat Reagent3->Step3 FinalProduct Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core Step3->FinalProduct

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Using 4-(1H-Pyrazol-4-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Pyrazole Scaffold The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at t...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and immunology.[1][2] Protein kinases, as central regulators of cellular signaling, become high-value targets when dysregulated.[3] Within the medicinal chemist's arsenal, the pyrazole ring has emerged as a "privileged scaffold"—a core structural framework repeatedly found in successful therapeutic agents.[1][2][4][5] Its synthetic accessibility and ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal foundation for inhibitor design.[4][6][7]

Of the 74 small molecule kinase inhibitors approved by the US FDA, a significant portion, including blockbuster drugs like Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/JAK2), incorporate a pyrazole moiety.[1][4][8] This underscores the scaffold's proven clinical and commercial value.

This guide focuses on a particularly versatile starting material: 4-(1H-Pyrazol-4-yl)benzaldehyde . This molecule is a strategic asset for two primary reasons:

  • The Pyrazole Core: It provides the essential hinge-binding element necessary for potent kinase inhibition.

  • The Benzaldehyde Handle: The aldehyde functional group is a versatile anchor for a wide array of chemical transformations, enabling the systematic construction of molecular libraries to probe the kinase active site and optimize for potency, selectivity, and pharmacokinetic properties.[9]

This document provides the scientific rationale, detailed synthetic protocols, and biological evaluation frameworks for leveraging this key building block in a kinase inhibitor discovery program.

The Scientific Rationale: A Tale of Two Moieties

The efficacy of 4-(1H-Pyrazol-4-yl)benzaldehyde in kinase inhibitor synthesis stems from the distinct and complementary roles of its two key structural features.

The Pyrazole: A Privileged Hinge Binder

The unfused pyrazole ring is a bioisosteric replacement for the adenine core of ATP. Its nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, allowing it to form one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.[4][6] This interaction is the primary anchor for the inhibitor within the ATP pocket, forming the basis of its inhibitory activity. The specific substitution pattern on the pyrazole ring can be tuned to enhance this binding, improve selectivity, and block solvent access.

The Benzaldehyde: A Gateway to Chemical Diversity

While the pyrazole anchors the molecule, the aldehyde group on the appended phenyl ring serves as the primary point for diversification. It allows chemists to readily introduce a variety of chemical functionalities that can extend into different regions of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets. This is critical for optimizing the Structure-Activity Relationship (SAR).[10][11][12] The most common and powerful transformation is reductive amination , which allows for the installation of a vast array of commercially available primary and secondary amines, thereby building extensive and diverse compound libraries with minimal synthetic effort.[9]

Overall Discovery Workflow

The path from the starting building block to a characterized kinase inhibitor follows a structured, multi-step process. This workflow ensures that synthetic efforts are logically channeled toward producing compounds that are then rigorously tested for biological activity.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Start: 4-(1H-Pyrazol-4-yl)benzaldehyde B Key Transformation (e.g., Reductive Amination) A->B C Core Intermediate B->C D Optional Derivatization (e.g., Suzuki Coupling on Pyrazole) C->D Advanced Modification E Final Compound Library C->E D->E F Purification & Characterization (HPLC, NMR, MS) E->F G In Vitro Kinase Assay (Determine IC50) F->G Test Compounds H Selectivity Profiling (Kinase Panel Screen) G->H I Cellular Assays (Target Engagement, Proliferation) H->I J Lead Compound(s) I->J

Caption: General workflow for kinase inhibitor discovery.

Core Synthetic Protocols

The following protocols are foundational methods for elaborating the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold.

Protocol 1: Synthesis of N-Substituted Aminomethyl-Pyrazoles via Reductive Amination

This protocol describes the efficient coupling of an amine to the benzaldehyde moiety. Reductive amination is a robust and widely used method for generating secondary and tertiary amines.

Causality & Rationale: The reaction proceeds in two stages: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction. We select sodium triacetoxyborohydride (STAB) as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could degrade sensitive substrates.[9] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Imine Formation: In a clean, dry round-bottom flask, dissolve 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a hexane/ethyl acetate or DCM/methanol gradient, to yield the pure target compound.

Protocol 2: Advanced Derivatization via Suzuki-Miyaura Cross-Coupling

To achieve greater structural diversity, one can modify the pyrazole ring itself. This often involves starting with a halogenated pyrazole (e.g., a bromo-pyrazole) and using a palladium-catalyzed cross-coupling reaction to introduce new aryl or heteroaryl groups. This protocol outlines a general procedure for a Suzuki coupling.[13]

Causality & Rationale: The Suzuki reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds.[14][15] The catalytic cycle involves a palladium(0) species undergoing oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical and can influence reaction efficiency.[15]

Materials:

  • 4-(1-Substituted-5-bromo-1H-pyrazol-4-yl)benzaldehyde derivative

  • Aryl or heteroaryl boronic acid or pinacol ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the bromo-pyrazole starting material (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the desired coupled product.

Biological Evaluation: Quantifying Inhibitor Potency

Once synthesized and purified, the compounds must be tested for their ability to inhibit the target kinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying potency.[16][17]

Protocol 3: General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a direct and sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[8]

Causality & Rationale: This assay directly measures the catalytic event. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase's activity. By measuring this activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀. Using an ATP concentration near the Michaelis constant (Km) for the specific kinase provides a more accurate and comparable measure of inhibitor potency.[18]

Materials:

  • Target kinase enzyme

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Plating: In a 96-well plate, add 1 µL of each serially diluted test compound (typically in DMSO). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the reaction buffer. Add this mix to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution of [γ-³²P]ATP in the reaction buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose membrane. The negatively charged phosphate groups on the substrate will bind to the positively charged paper.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Allow the membrane to dry, then measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[19]

Data Presentation: Potency and Selectivity

The results from kinase assays are best summarized in a table to allow for easy comparison of potency (low IC₅₀) and selectivity (large IC₅₀ difference between the primary target and off-targets).

Compound IDR-Group (from Amine)Target Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
Ref-Cpd -151,200>10,000
PYR-001 Cyclopropylamine2505,600>10,000
PYR-002 4-Fluoroaniline88506,400
PYR-003 Morpholine110>10,000>10,000
Note: Data are hypothetical and for illustrative purposes only. Actual values will vary.

Targeted Signaling Pathway

Many inhibitors derived from pyrazole scaffolds target critical oncogenic pathways. For example, Janus Kinases (JAKs) are key nodes in the JAK-STAT pathway, which transmits signals from cytokines and growth factors to the nucleus to regulate genes involved in immunity and cell proliferation.[20]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Ligand Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p P-STAT dimer P-STAT Dimer stat_p->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 6. Regulation inhibitor Pyrazole-based Inhibitor inhibitor->jak Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

4-(1H-Pyrazol-4-yl)benzaldehyde is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and robust chemistry enabled by its aldehyde functionality, particularly reductive amination, allows for the rapid generation of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate new chemical entities based on this privileged scaffold.

Future work should focus on expanding the chemical space through more advanced synthetic transformations, profiling promising hits against broad kinase panels to ensure selectivity, and advancing potent and selective compounds into cellular and in vivo models to establish therapeutic potential.

References

  • Stroia, M. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Stroia, M. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Hale, M. R., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Diharce, M., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(11), 3169. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Schade, D., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(1), 59-66. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • Davis, M. I., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1672. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114324. [Link]

  • PubMed. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

  • Laping, N. J., et al. (2002). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. PubMed. [Link]

  • ResearchGate. (2025). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Bepary, S., et al. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. ResearchGate. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. cpb.pharm.or.jp. [Link]

  • PubMed. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

Method

Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)benzaldehyde in Cancer Research

Introduction: A Scaffold of Promise in Oncology In the landscape of modern oncology, the quest for novel molecular entities that can serve as the basis for targeted and effective therapies is paramount. Heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Oncology

In the landscape of modern oncology, the quest for novel molecular entities that can serve as the basis for targeted and effective therapies is paramount. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have consistently emerged as privileged scaffolds in medicinal chemistry. Their unique structural and electronic properties have led to the development of numerous FDA-approved drugs for a range of diseases, including cancer.[1][2][3] The pyrazole ring system is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities such as the inhibition of critical cancer-related targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and tubulin.[1][2][4]

This document provides detailed application notes and protocols for the use of 4-(1H-Pyrazol-4-yl)benzaldehyde , a bifunctional molecule that marries the therapeutic potential of the pyrazole core with the reactive utility of a benzaldehyde group. While direct, extensive studies on the anticancer activity of this specific molecule are nascent, its structural components suggest a significant potential as both a foundational building block for novel anticancer agents and a subject for primary biological screening.

The benzaldehyde moiety itself has historical precedent in cancer research, with studies indicating its potential to inhibit tumor growth.[5] The strategic placement of the pyrazole ring at the para position of the benzaldehyde offers a unique vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in the pursuit of potent and selective anticancer compounds. This guide is intended for researchers, scientists, and drug development professionals who wish to explore the oncological applications of this promising chemical entity.

Part 1: Rationale for Application in Cancer Research

The scientific justification for investigating 4-(1H-Pyrazol-4-yl)benzaldehyde in an oncological context is built upon the established anticancer properties of its constituent moieties.

  • The Pyrazole Core: A cornerstone of many targeted therapies, the pyrazole ring can engage in various non-covalent interactions with biological targets. Its derivatives have been successfully developed as inhibitors of key signaling pathways that are often dysregulated in cancer. For instance, pyrazole-containing compounds have been designed to target kinases, which are central to cell proliferation, survival, and angiogenesis.[1][4]

  • The Benzaldehyde Group: The aldehyde functional group is a versatile chemical handle that can be readily transformed into a wide array of other functionalities. This makes 4-(1H-Pyrazol-4-yl)benzaldehyde an ideal starting material for the synthesis of compound libraries. Furthermore, the aldehyde itself can participate in interactions with biological macromolecules.

The combination of these two moieties in a single molecule presents a compelling starting point for cancer drug discovery. The pyrazole can serve as the primary pharmacophore, while the benzaldehyde provides a site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Potential Signaling Pathways to Investigate

Based on the literature for related pyrazole derivatives, here are some of the key signaling pathways that could be modulated by compounds derived from 4-(1H-Pyrazol-4-yl)benzaldehyde:

  • Kinase Signaling Cascades: Many pyrazole derivatives are potent kinase inhibitors. It is plausible that derivatives of 4-(1H-Pyrazol-4-yl)benzaldehyde could be designed to target kinases such as EGFR, VEGFR, or CDKs, which are crucial for cancer cell proliferation and survival.[1]

  • Apoptosis Pathways: A significant number of pyrazole-based compounds have been shown to induce apoptosis in cancer cells.[6] This can occur through the modulation of Bcl-2 family proteins or the activation of caspases.

  • Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Signaling_Pathways Potential Cancer-Related Signaling Pathways for Pyrazole Derivatives cluster_0 Kinase Signaling cluster_1 Apoptosis cluster_2 Cell Cycle Control EGFR EGFR/VEGFR Proliferation Proliferation/ Survival EGFR->Proliferation CDK CDKs CDK->Proliferation Bcl2 Bcl-2 Family Apoptosis_Outcome Apoptosis Bcl2->Apoptosis_Outcome Caspases Caspases Caspases->Apoptosis_Outcome Tubulin Tubulin Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Cancer_Cell Cancer Cell Cancer_Cell->EGFR Cancer_Cell->CDK Cancer_Cell->Bcl2 Cancer_Cell->Caspases Cancer_Cell->Tubulin

Caption: Potential signaling pathways targeted by pyrazole derivatives in cancer cells.

Part 2: Application as a Synthetic Intermediate

A primary application of 4-(1H-Pyrazol-4-yl)benzaldehyde in cancer research is its use as a versatile starting material for the synthesis of novel derivatives. The aldehyde functionality allows for a variety of chemical transformations to build a library of compounds for screening.

Synthetic Workflow for Derivative Generation

Synthetic_Workflow Synthetic Workflow for Derivative Generation cluster_reactions Chemical Transformations cluster_products Derivative Classes Start 4-(1H-Pyrazol-4-yl)benzaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions (e.g., with active methylene compounds) Start->Condensation Oxidation Oxidation to Carboxylic Acid Start->Oxidation Amines Substituted Amines Reductive_Amination->Amines Alkenes Stilbene Analogs Wittig_Reaction->Alkenes Chalcones Chalcones & Heterocycles Condensation->Chalcones Acids Carboxylic Acid Derivatives Oxidation->Acids Library Compound Library for Screening Amines->Library Alkenes->Library Chalcones->Library Acids->Library

Caption: Synthetic pathways for generating diverse derivatives from 4-(1H-Pyrazol-4-yl)benzaldehyde.

Part 3: Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for the initial in vitro evaluation of 4-(1H-Pyrazol-4-yl)benzaldehyde and its derivatives for anticancer activity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[11][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C.[10]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Viability Assessment using XTT Assay

The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.[8]

Materials:

  • Same as for MTT assay, but instead of MTT solution and solubilization solution, an XTT labeling mixture is required (containing XTT and an electron-coupling agent, often provided as a kit).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Assay:

    • After the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 450 and 500 nm.

    • Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation

The results of the cell viability assays should be summarized in a clear and concise table.

CompoundCancer Cell LineIncubation Time (h)IC₅₀ (µM)
4-(1H-Pyrazol-4-yl)benzaldehyde MCF-748To be determined
Derivative A MCF-748To be determined
Derivative B MCF-748To be determined
Doxorubicin (Control) MCF-748Reference value
4-(1H-Pyrazol-4-yl)benzaldehyde A54948To be determined
Derivative A A54948To be determined
Derivative B A54948To be determined
Cisplatin (Control) A54948Reference value

Part 4: Future Directions and Mechanistic Studies

Should 4-(1H-Pyrazol-4-yl)benzaldehyde or its derivatives show promising cytotoxic activity, further studies should be undertaken to elucidate their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).[7]

  • Apoptosis Assays: Annexin V/Propidium Iodide staining can be employed to quantify the induction of apoptosis.

  • Western Blotting: This technique can be used to investigate the effect of the compounds on the expression levels of key proteins involved in cell proliferation and apoptosis (e.g., caspases, Bcl-2 family proteins, cyclins).

  • Kinase Inhibition Assays: If a kinase is a suspected target, in vitro kinase assays can be performed to determine the inhibitory activity of the compounds.

Conclusion

4-(1H-Pyrazol-4-yl)benzaldehyde represents a molecule of significant interest for cancer research. Its value lies not only in its potential for direct biological activity but also in its utility as a versatile scaffold for the synthesis of novel anticancer agents. The protocols and application notes provided in this document offer a comprehensive starting point for researchers to explore the therapeutic potential of this promising compound and its derivatives. The systematic evaluation of such molecules is a critical step in the ongoing effort to develop more effective and targeted cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH. Available at: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. PMC. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. ResearchGate. Available at: [Link]

  • Antitumor activity of benzaldehyde. PubMed. Available at: [Link]

  • Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. JOCPR. Available at: [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives as Aurora Kinase Inhibitors

Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitotic progression, ensuring the faithful segregat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology

The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitotic progression, ensuring the faithful segregation of chromosomes during cell division.[1][2][3] This family comprises three highly homologous members in mammals—Aurora A, Aurora B, and Aurora C—each with distinct subcellular localizations and functions. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis.[1][4] Aurora C's role is most pronounced in meiosis but is also found to be overexpressed in some cancers.[5][6]

Given their essential role in cell division, it is not surprising that the dysregulation and overexpression of Aurora kinases are frequently observed in a wide array of human cancers, including breast, lung, colorectal, and ovarian malignancies.[3][5] This overexpression often correlates with aneuploidy, genetic instability, and poor patient prognosis, making the Aurora kinases highly attractive targets for the development of novel anticancer therapeutics.[4][5] Small molecule inhibitors targeting the ATP-binding pocket of these kinases have shown significant promise in disrupting mitotic progression and inducing apoptosis in cancer cells.[5][6]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key interactions with the hinge region of kinase ATP-binding sites.[7][8] This has led to the successful development of numerous pyrazole-containing kinase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of a specific class of these inhibitors: 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives, which are designed to selectively target and inhibit Aurora kinases.

Signaling Pathway and Mechanism of Inhibition

Aurora kinase inhibitors typically function as ATP-competitive agents. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates essential for mitotic events. Inhibition of Aurora A leads to defects in mitotic spindle assembly, resulting in monopolar spindles and a G2/M arrest.[4] Conversely, inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents cytokinesis, leading to endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis.[4][9]

Aurora_Signaling cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Aurora_A Aurora A Aurora_A->Centrosome_Maturation Phosphorylates substrates Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Phosphorylates Histone H3 Aurora_B->Cytokinesis Inhibitor 4-(1H-Pyrazol-4-yl)benzaldehyde Derivative Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Simplified Aurora kinase signaling pathway and points of inhibition.

Part 1: Synthesis of a Representative Inhibitor

Herein, we describe a representative synthesis for a 4-(1H-Pyrazol-4-yl)benzaldehyde derivative. The chosen synthetic route is based on established methodologies for the construction of substituted pyrazoles.

Protocol 1: Synthesis of 4-(1-(tert-butyl)-1H-pyrazol-4-yl)benzaldehyde

This protocol outlines a two-step synthesis starting from 4-bromobenzaldehyde.

Step 1: Suzuki Coupling to form 4-(1H-Pyrazol-4-yl)benzaldehyde

This step involves a palladium-catalyzed Suzuki coupling between 4-bromobenzaldehyde and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Materials:

    • 4-bromobenzaldehyde

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (3.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(1H-pyrazol-4-yl)benzaldehyde.

Step 2: N-Alkylation to introduce the tert-butyl group

This step protects the pyrazole nitrogen, which can influence solubility and cell permeability.

  • Materials:

    • 4-(1H-Pyrazol-4-yl)benzaldehyde

    • tert-Butyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(1H-pyrazol-4-yl)benzaldehyde (1.0 eq) in DMF.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at 60°C for 6 hours.

    • After cooling, pour the reaction mixture into ice-cold water and extract with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography to obtain the final product, 4-(1-(tert-butyl)-1H-pyrazol-4-yl)benzaldehyde.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Synthesis_Workflow Start 4-Bromobenzaldehyde Step1 Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Start->Step1 Reagent1 Pyrazole Boronic Ester Reagent1->Step1 Intermediate 4-(1H-Pyrazol-4-yl)benzaldehyde Step1->Intermediate Step2 N-Alkylation (K₂CO₃, DMF) Intermediate->Step2 Reagent2 tert-Butyl Bromide Reagent2->Step2 Final_Product Final Product Step2->Final_Product

Caption: Synthetic workflow for the representative inhibitor.

Part 2: Biochemical and Cellular Evaluation

The following protocols are generalized methodologies for assessing the biological activity of newly synthesized Aurora kinase inhibitors.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11][12]

  • Materials:

    • Recombinant human Aurora A and Aurora B enzymes

    • Myelin Basic Protein (MBP) or a suitable peptide substrate

    • ATP

    • Test inhibitor (dissolved in DMSO)

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[11]

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

    • Add 2 µl of kinase solution (e.g., 7ng of Aurora A or B per well).[11][12]

    • Add 2 µl of a substrate/ATP mixture (e.g., MBP and 25 µM ATP).

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.[6][7]

  • Materials:

    • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)[7][13]

    • Complete cell culture medium

    • Test inhibitor

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • 96-well clear or opaque plates

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for 72 hours.

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Protocol 4: Target Engagement by Western Blotting

This protocol assesses the inhibition of Aurora B in cells by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3-S10).[9][14]

  • Materials:

    • Cancer cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the inhibitor for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. A reduction in the phospho-Histone H3 signal relative to the total Histone H3 indicates inhibition of Aurora B.[6][9]

Screening_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Aurora A/B) IC50_Det IC₅₀ Determination Kinase_Assay->IC50_Det Prolif_Assay Cell Proliferation Assay (e.g., MTT) IC50_Det->Prolif_Assay Potent compounds Western_Blot Target Engagement (Western Blot for p-H3) Prolif_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Data_Analysis Data Analysis & Structure-Activity Relationship Cell_Cycle->Data_Analysis Compound Synthesized Compound Compound->Kinase_Assay

Caption: General workflow for inhibitor screening and evaluation.

Part 3: Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison. Below is a table with representative data for a hypothetical 4-(1H-Pyrazol-4-yl)benzaldehyde derivative, "Compound X," compared to a known pan-Aurora kinase inhibitor, VX-680.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
Compound X 1580.250.40
VX-680 0.6180.030.05

Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation:

  • The low nanomolar IC₅₀ values suggest that "Compound X" is a potent inhibitor of both Aurora A and Aurora B kinases, with a slight selectivity for Aurora B.

  • The sub-micromolar GI₅₀ values against HCT116 and MCF-7 cancer cell lines indicate that the compound has potent anti-proliferative activity.[13]

  • Further studies, such as cell cycle analysis, would be expected to show an accumulation of cells with ≥4N DNA content, consistent with the inhibition of Aurora B.[1][2]

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives as Aurora kinase inhibitors. These compounds represent a promising class of molecules for cancer therapy. Future work should focus on optimizing the pyrazole scaffold to enhance potency and selectivity, evaluating in vivo efficacy in xenograft models, and exploring potential combination therapies to overcome resistance.

References

  • Bavetsias, V., & Linardopoulos, S. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147–3157. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. PubMed. [Link]

  • Khan, J., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]

  • Katsha, A., et al. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. PMC. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]

  • Sloane, D. A., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]

  • Sloane, D. A., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. [Link]

  • Asati, V., & Sharma, S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Wikipedia. (n.d.). Aurora inhibitor. Wikipedia. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

  • Tummala, R., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Berdini, V., et al. (2005). A fragment-based drug discovery process used to identify novel Aurora kinase inhibitors exhibiting in vivo xenograft activity. AACR Journals. [Link]

  • ResearchGate. (2022). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate. [Link]

  • Ali, M. A., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Hsu, J.-L., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC. [Link]

  • VanArsdale, T., et al. (2020). Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. AACR Journals. [Link]

  • Zheng, Y., et al. (2013). Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. PubMed. [Link]

  • de Oliveira, M. A., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • ResearchGate. (2022). Design, synthesis, docking studies and biological evaluation of novel 2-(1- isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as novel anticancer agents with Aurora-A Kinase inhibition. ResearchGate. [Link]

  • ijrpr. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr.com. [Link]

  • Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Wang, J., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. ijnrd.org. [Link]

  • Thore, S. N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. pharmajournal.net. [Link]

Sources

Method

Application Notes and Protocols for the Design and Synthesis of Novel Compounds from 4-(1H-Pyrazol-4-yl)benzaldehyde

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its preva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The subject of this guide, 4-(1H-Pyrazol-4-yl)benzaldehyde, is a key building block for the synthesis of a new generation of therapeutic agents.[4] Its bifunctional nature, possessing both a reactive aldehyde group and a modifiable pyrazole ring, makes it an ideal starting point for the creation of diverse chemical libraries.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel compounds derived from 4-(1H-Pyrazol-4-yl)benzaldehyde. We will delve into detailed, field-proven protocols for key synthetic transformations and provide the scientific rationale behind these experimental choices.

Core Synthetic Strategies: Expanding Chemical Diversity

The aldehyde functionality of 4-(1H-Pyrazol-4-yl)benzaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we detail protocols for three fundamental transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful reaction for the formation of a carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[6][7] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various pharmaceuticals.[7]

Causality of Experimental Choices:

  • Active Methylene Compounds: Malononitrile and ethyl cyanoacetate are chosen for their high reactivity, driven by the acidity of the methylene protons flanked by two electron-withdrawing groups. This facilitates deprotonation and subsequent nucleophilic attack on the aldehyde.

  • Catalyst: Piperidine is a mild and effective base for this transformation, promoting the formation of the enolate from the active methylene compound without causing unwanted side reactions.

  • Solvent: Ethanol is an excellent solvent for this reaction, as it solubilizes the reactants and the catalyst, facilitating a homogeneous reaction mixture. The product often precipitates upon cooling, simplifying purification.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((4-(1H-pyrazol-4-yl)phenyl)methylene)malononitrile.

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(1H-Pyrazol-4-yl)benzaldehyde in a minimal amount of warm ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate will likely form. Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-((4-(1H-pyrazol-4-yl)phenyl)methylene)malononitrile.

Expected Results: A crystalline solid with a yield of over 90%.

Wittig Reaction: Olefination to Stilbene Analogs

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes with high regioselectivity.[8][9] This reaction is instrumental in the synthesis of stilbene-like structures, which are known to possess a range of biological activities.

Causality of Experimental Choices:

  • Wittig Reagent: Benzyltriphenylphosphonium chloride is used to generate the corresponding ylide. The choice of the alkyl halide determines the substituent on the newly formed double bond.

  • Base: A strong base like sodium hydroxide is required to deprotonate the phosphonium salt and form the reactive ylide.[10]

  • Solvent: Dichloromethane is a suitable solvent for this reaction, as it is relatively non-polar and effectively solubilizes the reactants. A two-phase system with aqueous NaOH is often employed.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 1-(4-(styryl)phenyl)-1H-pyrazole.

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 1.2 equivalents of benzyltriphenylphosphonium chloride in dichloromethane.

  • Add 1.0 equivalent of 4-(1H-Pyrazol-4-yl)benzaldehyde to the suspension.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise. The reaction mixture will typically develop a characteristic color, indicating the formation of the ylide.

  • Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene analog.

Expected Results: A solid product with a moderate to good yield.

Reductive Amination: Synthesis of Novel Amine Derivatives

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[4][11] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[11]

Causality of Experimental Choices:

  • Amine: A variety of primary and secondary amines can be used, allowing for the introduction of diverse functional groups. Aniline is a common choice for synthesizing diarylamine structures.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than other borohydrides, minimizing the formation of alcohol byproducts.[6]

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations using STAB.

Protocol 3: Reductive Amination with Aniline

Objective: To synthesize N-(4-(1H-pyrazol-4-yl)benzyl)aniline.

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 1.0 equivalent of 4-(1H-Pyrazol-4-yl)benzaldehyde in DCE, add 1.1 equivalents of aniline.

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results: A solid product with a good yield.

Characterization of Synthesized Compounds: A Multi-technique Approach

Unambiguous characterization of the newly synthesized compounds is crucial for establishing their identity, purity, and structure. A combination of spectroscopic techniques is essential for a comprehensive analysis.[12][13]

Table 1: Key Spectroscopic Techniques for Characterization

TechniqueInformation ProvidedExpected Observations for Pyrazole Derivatives
¹H NMR Proton environment, connectivity, and stereochemistrySignals for pyrazole ring protons, aromatic protons, and protons of newly introduced functional groups. Chemical shifts and coupling constants provide structural insights.[13]
¹³C NMR Carbon skeleton and functional groupsResonances for pyrazole and phenyl carbons, as well as carbons of the new substituents.[13]
Mass Spectrometry (MS) Molecular weight and fragmentation patternA molecular ion peak corresponding to the calculated molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Presence of functional groupsCharacteristic absorption bands for C=C, C=N, C-N, and other functional groups introduced during the synthesis.

Potential Applications in Drug Discovery: Targeting Key Signaling Pathways

The pyrazole scaffold is a key feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[14] The novel compounds synthesized from 4-(1H-Pyrazol-4-yl)benzaldehyde have the potential to modulate critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][15][16]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Pyrazole-containing molecules have been developed as potent inhibitors of key kinases in this pathway, including PI3K, Akt, and mTOR.[13][15]

Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[2][16] Aberrant activation of this pathway is a hallmark of many human cancers.[2] Pyrazole-based inhibitors targeting kinases within this pathway, such as ERK, have shown significant promise in preclinical and clinical studies.[9][16]

Diagram 1: Potential Inhibition of Cancer Signaling Pathways by Novel Pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotion Pyrazole_Derivative Novel Pyrazole Derivative Pyrazole_Derivative->PI3K Inhibition Pyrazole_Derivative->Akt Inhibition Pyrazole_Derivative->mTOR Inhibition Pyrazole_Derivative->ERK Inhibition

Caption: Potential mechanisms of action for novel pyrazole derivatives.

Conclusion and Future Directions

4-(1H-Pyrazol-4-yl)benzaldehyde is a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for the creation of diverse chemical libraries. The resulting pyrazole derivatives are prime candidates for screening against a variety of biological targets, particularly kinases involved in cancer-related signaling pathways. Further optimization of these lead compounds, guided by structure-activity relationship (SAR) studies, could lead to the development of next-generation therapeutics.

References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Aronov, A. M., Baker, C., Bemis, G. W., Cao, J., Chen, G., Ford, P. J., ... & Xie, X. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. Journal of medicinal chemistry, 50(25), 6189-6201.
  • Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291-3310.
  • Jafari, S., Ghavami, R., & Rezaei, M. (2020). Inhibitors of the PI3K/Akt/mTOR pathway in prostate cancer chemoprevention and intervention. International journal of molecular sciences, 21(15), 5437.
  • Wang, Y., Zhang, T., & Geng, M. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(10), 3029-3043.
  • Zhang, Y., Wu, S., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4381.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

  • CHEM 322L Experiment 8: Wittig Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. (2022).
  • Novel Methods of Knoevenagel Condensation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Li, M., Wang, Y., Zhang, Y., & Wang, J. (2018). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. ChemistrySelect, 3(44), 12488-12492.
  • Stanovnik, B., & Svete, J. (2001). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2001(4), M243.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014).
  • Wittig Synthesis of Alkenes. (2013, November 16). Odinity. Retrieved January 11, 2026, from [Link]

  • Wang, X., Zeng, Z., & Shi, D. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & biomolecular chemistry, 14(34), 8149-8155.
  • Moghaddas, S., & Shokri, F. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials.
  • Zare, K., & Afshar, S. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Yap, T. A., et al. (2011). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Targeted Oncology, 6(2), 97-109.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6), 363-368.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • ¹H‐NMR spectra of 4(1H‐pyrrole‐1‐yl) benzaldehyde. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Click Chemistry Reactions Involving 4-(1H-Pyrazol-4-yl)benzaldehyde

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry In the landscape of modern drug discovery and materials science, the ability to rapidly and efficiently synthesize complex molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern drug discovery and materials science, the ability to rapidly and efficiently synthesize complex molecular architectures is paramount. This guide focuses on the intersection of two powerful chemical tools: the 4-(1H-pyrazol-4-yl)benzaldehyde moiety and the suite of reactions known as "click chemistry." The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] Its metabolic stability and versatile substitution patterns make it a highly sought-after component in the design of novel bioactive molecules.[1][4]

4-(1H-Pyrazol-4-yl)benzaldehyde, with its reactive aldehyde functionality, serves as a versatile building block. The aldehyde can be readily transformed into a variety of other functional groups or used directly in reactions to tether the pyrazole core to other molecules of interest. When combined with the principles of click chemistry—reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups—this pyrazole derivative becomes a powerful tool for researchers.[5][6]

This document provides detailed application notes and adaptable protocols for employing 4-(1H-Pyrazol-4-yl)benzaldehyde in two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Understanding the Key Reagent: 4-(1H-Pyrazol-4-yl)benzaldehyde

While specific experimental data on the click chemistry of 4-(1H-Pyrazol-4-yl)benzaldehyde is not extensively reported, its synthesis and reactivity can be understood from the well-established chemistry of pyrazole-4-carbaldehydes.

Synthesis: A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction typically involves the formylation of a suitable pyrazole precursor. For instance, the reaction of hydrazones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 4-formylpyrazoles in good yields.[8][10] Researchers should be aware that purification of the final product is crucial, as residual reagents from the Vilsmeier-Haack reaction can interfere with subsequent click reactions.

Handling and Storage: 4-(1H-Pyrazol-4-yl)benzaldehyde is a solid at room temperature. It should be stored in a cool, dry place, away from oxidizing agents. As with most aldehydes, it is advisable to handle it in a well-ventilated area or a fume hood.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][12] This reaction is a cornerstone of click chemistry due to its reliability and broad functional group tolerance.[5][13]

In the context of our target molecule, the aldehyde group of 4-(1H-Pyrazol-4-yl)benzaldehyde can be converted to either an azide or a terminal alkyne to participate in a CuAAC reaction. For example, the aldehyde can be reduced to an alcohol, which is then converted to an azide. Alternatively, it can be reacted with an alkyne-containing reagent via various methods. The following protocol assumes the pyrazole derivative has been functionalized with either an azide or a terminal alkyne.

Mechanism of CuAAC

The CuAAC reaction proceeds through a multi-step mechanism involving copper(I) acetylide intermediates. The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[5][12]

Diagram 1: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent1 Pyrazole-Alkyne/Azide in Solvent Mix Combine Reactants & Catalyst Solution Reagent1->Mix Reagent2 Azide/Alkyne Partner in Solvent Reagent2->Mix Catalyst_Sol CuSO4 + Ligand (e.g., THPTA) in Water Catalyst_Sol->Mix Reducer_Sol Sodium Ascorbate in Water (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Mix->Initiate React Stir at Room Temp (e.g., 1-24h) Initiate->React Quench Quench (optional) React->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Caption: A generalized workflow for a CuAAC reaction.

Exemplary Protocol for CuAAC

This protocol is a general guideline and should be optimized for the specific substrates being used.

Materials:

  • Pyrazole derivative functionalized with a terminal alkyne or an azide.

  • Azide or terminal alkyne reaction partner.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate (NaAsc).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand.

  • Solvent system (e.g., a mixture of t-butanol and water, or DMF).

  • Deionized water.

  • Nitrogen or argon gas for inert atmosphere (recommended).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative (e.g., 100 mM in the chosen organic solvent).

    • Prepare a stock solution of the alkyne or azide partner (e.g., 110 mM, 1.1 equivalents in the same solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

    • Prepare a stock solution of the ligand (e.g., 250 mM in deionized water or DMSO for TBTA).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the pyrazole derivative stock solution (e.g., 1 equivalent).

    • Add the alkyne or azide partner stock solution (1.1 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 0.1 to 1 M).

    • In a separate vial, premix the CuSO₄·5H₂O stock solution (e.g., 0.05 equivalents) and the ligand stock solution (e.g., 0.25 equivalents). This pre-complexation is important for catalyst stability and efficiency.[14][15]

    • Add the copper/ligand mixture to the reaction vial.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, it can be quenched by the addition of a dilute aqueous solution of EDTA to chelate the copper catalyst.

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended RangeNotes
Reactant Ratio 1:1.05 to 1:1.2 (alkyne:azide or vice versa)A slight excess of one reactant can drive the reaction to completion.
Catalyst Loading (CuSO₄) 1-10 mol%Higher loadings may be necessary for challenging substrates.
Ligand to Copper Ratio 5:1This ratio helps to stabilize the Cu(I) oxidation state and prevent catalyst degradation.[15]
Reducing Agent (NaAsc) 5-10 equivalents relative to Cu(II)A significant excess is used to ensure complete reduction of Cu(II) to Cu(I).
Solvent t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 60 °CMost CuAAC reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives

SPAAC is a powerful alternative to CuAAC, particularly for biological applications, as it proceeds without the need for a cytotoxic copper catalyst.[16][17] The reaction is driven by the release of ring strain in a cyclooctyne derivative upon cycloaddition with an azide.[18][19]

For SPAAC, the 4-(1H-Pyrazol-4-yl)benzaldehyde moiety would typically be functionalized with an azide group, which then reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Mechanism of SPAAC

The SPAAC reaction is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.[16][18]

Diagram 2: SPAAC Reaction Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Purification Reagent1 Pyrazole-Azide in Biocompatible Solvent Mix Combine Reactants in Reaction Vessel Reagent1->Mix Reagent2 Strained Alkyne (e.g., DBCO) in Solvent Reagent2->Mix React Incubate at Desired Temp (e.g., RT to 37°C) Mix->React Purify Direct Purification (e.g., HPLC, SEC) React->Purify Product Product Purify->Product

Caption: A simplified workflow for a SPAAC reaction.

Exemplary Protocol for SPAAC

This protocol is a general guideline and should be optimized for the specific substrates and application.

Materials:

  • Pyrazole derivative functionalized with an azide group.

  • Strained alkyne (e.g., a DBCO-containing molecule).

  • Solvent (e.g., PBS buffer, cell culture media, or organic solvents like DMSO, methanol).

Procedure:

  • Reagent Preparation:

    • Dissolve the pyrazole-azide derivative in the desired solvent to a known concentration (e.g., 10 mM stock solution in DMSO).

    • Dissolve the strained alkyne in the same or a miscible solvent to a known concentration (e.g., 10 mM stock solution in DMSO).

  • Reaction Setup:

    • In a reaction vial, add the pyrazole-azide solution (1 equivalent).

    • Add the strained alkyne solution (typically 1 to 1.5 equivalents).

    • The reaction can often be performed at room temperature or 37 °C for biological applications.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS or HPLC.

  • Workup and Purification:

    • SPAAC reactions are often very clean. For small molecule synthesis, the solvent can be removed under reduced pressure, and the product purified by column chromatography if necessary.

    • For bioconjugation applications, purification may involve size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules.[20]

ParameterRecommended RangeNotes
Reactant Ratio 1:1 to 1:1.5 (azide:alkyne)A slight excess of the strained alkyne can be used to ensure complete consumption of the azide.
Solvent PBS, DMSO, Methanol, AcetonitrileThe solvent should be chosen based on the solubility of the reactants and the requirements of the application.
Temperature Room Temperature to 37 °CHigher temperatures are generally not required due to the high reactivity of strained alkynes.
Reaction Time 30 minutes to 12 hoursThe reaction time is dependent on the specific strained alkyne used and the concentration of the reactants.

Product Characterization

The successful formation of the 1,2,3-triazole product from either CuAAC or SPAAC can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the triazole ring is typically indicated by the appearance of a new singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the triazole proton.[21]

    • ¹³C NMR: The two carbon atoms of the triazole ring will appear in the ¹³C NMR spectrum, typically in the range of 120-150 ppm.[21]

    • ¹⁵N NMR: For unambiguous structural elucidation, ¹⁵N NMR can be a powerful tool to distinguish between different triazole isomers.[22]

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by high-resolution mass spectrometry (HRMS) to match the calculated exact mass.

Conclusion

4-(1H-Pyrazol-4-yl)benzaldehyde is a valuable and versatile building block for the synthesis of complex molecules. When coupled with the power and efficiency of click chemistry, it offers a streamlined path to novel compounds for drug discovery, bioconjugation, and materials science. The adaptable protocols provided in this guide for both CuAAC and SPAAC reactions serve as a strong foundation for researchers to incorporate this privileged pyrazole scaffold into their synthetic strategies. As with any new substrate, optimization of the reaction conditions is key to achieving high yields and purity.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Ignited Minds Journals. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank, 2023(4), M1758. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2023). Semantic Scholar. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2010). Molecules, 15(11), 7736-7746. [Link]

  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 313-324. [Link]

  • A review on Chemistry and Therapeutic effect of Pyrazole. (2021). Ignited Minds Journals. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc, 2018(5), 1-14. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 321-330. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27303-27338. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]

  • Protocols. (n.d.). baseclick GmbH. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(5), 2254-2267. [Link]

  • Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. (2024). RSC Sustainability, 2(5), 1545-1555. [Link]

  • Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. (2011). Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). Molecules, 27(19), 6296. [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2014). Organic & Biomolecular Chemistry, 12(30), 5695-5701. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). ChemBioChem, 12(12), 1835-1839. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Rational design of SPAAC reaction based on multi-fluorinated aromatic... (2020). ResearchGate. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Organic Chemistry, 41(1), 1-17. [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. (2019). Frontiers in Chemistry, 7, 187. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2017). Inorganic Chemistry, 56(16), 9911-9923. [Link]

Sources

Method

Protocol for the Purification of 4-(1H-Pyrazol-4-yl)benzaldehyde

An Application Guide for Researchers Abstract 4-(1H-Pyrazol-4-yl)benzaldehyde is a pivotal bifunctional building block in contemporary drug discovery and materials science. Its structural motif, featuring a reactive alde...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

4-(1H-Pyrazol-4-yl)benzaldehyde is a pivotal bifunctional building block in contemporary drug discovery and materials science. Its structural motif, featuring a reactive aldehyde and a versatile pyrazole ring, makes it a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced organic materials such as fluorescent dyes.[1][2] The efficacy and safety of the final therapeutic agents, as well as the performance of novel materials, are directly contingent on the purity of this precursor. This application note provides a comprehensive, field-proven guide to the purification of 4-(1H-Pyrazol-4-yl)benzaldehyde, detailing robust protocols for both column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs, ensuring the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

In synthetic chemistry, particularly within pharmaceutical development, the purity of an intermediate is not merely a quality metric but a foundational pillar of success. Impurities, which can include unreacted starting materials, side-products, or degradation compounds, can lead to failed reactions, introduce confounding variables in biological assays, and pose significant safety risks in final active pharmaceutical ingredients (APIs).[3] 4-(1H-Pyrazol-4-yl)benzaldehyde, given its role in forming complex heterocyclic systems, must be of high purity (>98%) to ensure predictable reaction kinetics, high yields, and the structural integrity of the final products.[1]

This guide presents two complementary purification strategies: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving the highest degree of final purity.

Physicochemical Properties of 4-(1H-Pyrazol-4-yl)benzaldehyde

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1][4][5]
Molecular Weight 172.18 g/mol [1][4][5]
Appearance White to off-white solid[5]
Aqueous Solubility 9.2 µg/mL (at pH 7.4)[4]
Storage Room temperature, dry conditions[1]

The molecule's structure, featuring both polar (pyrazole N-H, aldehyde C=O) and non-polar (benzene ring) regions, imparts a moderate overall polarity. This characteristic is the cornerstone of its separation by chromatography. Its low aqueous solubility indicates that organic solvents are required for purification.[4]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the method of choice for the initial, large-scale purification of crude reaction mixtures. It effectively separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[6][7] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.[6]

Causality of Method Selection
  • Stationary Phase: Silica gel (SiO₂) is selected due to its high polarity, which allows for strong interaction with the polar functionalities of 4-(1H-Pyrazol-4-yl)benzaldehyde and potential polar impurities.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is employed. Starting with a low polarity eluent allows for the removal of non-polar impurities. Gradually increasing the polarity then allows for the controlled elution of the target compound, separating it from more polar byproducts that remain on the column longer.[6]

Visual Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (Silica + Eluent) pack_col Wet Pack Column prep_slurry->pack_col load_sample Load Crude Sample (dissolved in min. solvent) pack_col->load_sample elute Begin Elution (Low Polarity Eluent) load_sample->elute gradient Gradually Increase Polarity (e.g., 10% to 40% EtOAc) elute->gradient collect Collect Fractions gradient->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Remove Solvent (Rotary Evaporation) pool->evap product Isolated Product evap->product

Caption: Workflow for chromatographic purification.

Detailed Protocol: Flash Column Chromatography

Materials:

  • Crude 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Silica Gel (230-400 mesh)[6]

  • Solvents: Heptane (or Hexanes), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica coated), developing chamber, UV lamp

Procedure:

  • Eluent Preparation: Prepare two solvent reservoirs: one with 100% Heptane and another with a 50:50 mixture of Heptane and Ethyl Acetate.

  • Column Packing: a. Secure the column vertically. Add a small plug of glass wool and a layer of sand. b. Prepare a slurry of silica gel in a 95:5 Heptane:EtOAc mixture. c. Pour the slurry into the column, continuously tapping the side to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[8]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the 50:50 eluent mixture. b. Carefully pipette the dissolved sample onto the top of the silica bed.

  • Elution and Fractionation: a. Begin elution with a low-polarity mixture (e.g., 90:10 Heptane:EtOAc). b. Collect the eluent in fractions of equal volume. c. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.[9][10] The target compound should appear as a distinct spot. d. Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Heptane:EtOAc) to elute the product from the column.

  • Isolation: a. Based on the TLC analysis, combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified compound as a solid.

Final Purification: Recrystallization

Recrystallization is a powerful technique for achieving exceptional purity in solid compounds.[11] It relies on the principle that a compound's solubility in a solvent increases with temperature.[12] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will form a crystal lattice, excluding impurities which remain in the solvent (mother liquor).[13][14]

Causality of Method Selection
  • Solvent Choice: The ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[12] For 4-(1H-Pyrazol-4-yl)benzaldehyde, a polar protic solvent like isopropanol or an ethanol/water mixture is often effective. The solvent must not react with the aldehyde functionality.

  • Slow Cooling: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling is paramount for the formation of large, pure crystals.[12][15]

Visual Workflow: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve Dissolve Solid in MINIMUM Hot Solvent saturate Ensure Saturated Solution is Formed dissolve->saturate cool_slow Slowly Cool to Room Temperature saturate->cool_slow ice_bath Cool in Ice Bath (to maximize yield) cool_slow->ice_bath filter Collect Crystals (Vacuum Filtration) ice_bath->filter wash Wash with COLD Solvent filter->wash dry Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product

Caption: Workflow for purification by recrystallization.

Detailed Protocol: Recrystallization

Materials:

  • Purified 4-(1H-Pyrazol-4-yl)benzaldehyde (from chromatography)

  • Recrystallization solvent (e.g., Isopropanol, Ethanol/Water)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel, filter flask, and vacuum source

Procedure:

  • Dissolution: a. Place the solid in an Erlenmeyer flask. b. Add a small volume of the chosen solvent and heat the mixture to a gentle boil while stirring. c. Continue adding small portions of hot solvent until the solid just dissolves completely, creating a saturated solution.[12] Avoid adding excess solvent, as this will reduce the final yield.

  • Crystallization: a. Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals using vacuum filtration with a Büchner funnel.[14] b. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[15] c. Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely or place them in a vacuum oven at a low temperature.

Purity Validation and Expected Results

The success of the purification must be validated by analytical methods. The final product should be a free-flowing, white crystalline solid.

ParameterColumn ChromatographyRecrystallization
Typical Eluent/Solvent Heptane:Ethyl Acetate GradientIsopropanol or Ethanol/Water
Expected Yield 70-90% (from crude)>85% (from input material)
Expected Purity (by NMR/HPLC) >95%>99%

Self-Validating System:

  • ¹H NMR Spectroscopy: Confirm the structural integrity. The spectrum should show the characteristic aldehyde proton singlet (~9.9 ppm) and the aromatic and pyrazole protons, with no significant signals from impurities.[16]

  • Melting Point: A sharp melting range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting range.

  • HPLC Analysis: Provides a quantitative measure of purity. A single major peak should be observed.

Conclusion

The protocols detailed in this guide provide a robust and reliable framework for the purification of 4-(1H-Pyrazol-4-yl)benzaldehyde. By first employing flash column chromatography to remove the bulk of impurities followed by a final recrystallization step, researchers can consistently obtain material with the high purity required for demanding applications in pharmaceutical and materials science research. Adherence to these validated methods will ensure reproducibility and success in subsequent synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776477, 4-(1H-Pyrazol-1-yl)benzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54910128, 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. Available at: [Link]

  • MySkinRecipes. 4-(1H-Pyrazol-1-yl)benzaldehyde. Available at: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]

  • University of Calgary. Recrystallization. Available at: [Link]

  • Organic Syntheses. A. 5-Benzo[4][17]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • ResearchGate. Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • Journal of New Developments in Chemistry. Column Chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • CUNY, Queensborough Community College. Purification by Recrystallization. Available at: [Link]

  • Magritek. Column Chromatography. Available at: [Link]

  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Chemical Methodologies (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • Pharmaffiliates. Benzaldehyde-impurities. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available at: [Link]

  • MDPI (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

Sources

Application

Application Note: A Robust and Scalable Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura Coupling

Introduction 4-(1H-Pyrazol-4-yl)benzaldehyde is a critical building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its pyrazole moiety is a prevalent feature in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Pyrazol-4-yl)benzaldehyde is a critical building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its pyrazole moiety is a prevalent feature in numerous therapeutic agents, including anti-inflammatory drugs, kinase inhibitors for cancer therapy, and antipsychotics.[2][3] The benzaldehyde functional group provides a versatile handle for further chemical transformations, making this compound a highly valuable intermediate in drug discovery and development.[1]

This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its high efficiency, functional group tolerance, and reliability in forming carbon-carbon bonds.[4][5] This approach offers significant advantages for scale-up, including mild reaction conditions and the commercial availability of starting materials.

Rationale for Synthetic Route Selection

For the large-scale synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde, the Suzuki-Miyaura coupling between 4-formylphenylboronic acid and a suitable pyrazole coupling partner was selected. This strategy is superior to other potential routes, such as the Vilsmeier-Haack formylation of a pre-formed pyrazolylbenzene, which can suffer from harsh reaction conditions and the potential for side reactions.[6][7] The Suzuki-Miyaura reaction, conversely, is well-documented for its robustness and scalability in pharmaceutical manufacturing.[8][9]

The chosen coupling partners are 4-formylphenylboronic acid and 4-bromo-1H-pyrazole (or a protected version thereof). The boronic acid is commercially available and relatively inexpensive. While 4-bromopyrazole can also be sourced, its synthesis from pyrazole is straightforward. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable base facilitates the efficient coupling of these two fragments.[6]

Experimental Workflow Overview

The overall process for the scale-up synthesis can be visualized as a two-stage process: preparation of the key pyrazole intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction, followed by purification.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Suzuki-Miyaura Coupling & Deprotection A Starting Material: Pyrazole B Bromination A->B C Protection (e.g., THP) B->C D 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole C->D F Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->F E 4-Formylphenylboronic Acid E->F G Deprotection F->G H Purification G->H I Final Product: 4-(1H-Pyrazol-4-yl)benzaldehyde H->I

Caption: High-level workflow for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Detailed Protocols

Part 1: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Rationale: The protection of the pyrazole N-H is crucial to prevent side reactions during the subsequent Suzuki-Miyaura coupling. The tetrahydropyranyl (THP) group is an excellent choice as it is stable under the basic conditions of the coupling reaction and can be readily removed under mild acidic conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromopyrazole146.97100 g0.68
3,4-Dihydro-2H-pyran (DHP)84.1275.2 mL (71.5 g)0.85
p-Toluenesulfonic acid monohydrate190.221.3 g0.0068
Dichloromethane (DCM)-1 L-
Saturated aq. NaHCO₃-500 mL-
Brine-500 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of 4-bromopyrazole (100 g, 0.68 mol) in dichloromethane (1 L) at 0 °C, add 3,4-dihydro-2H-pyran (75.2 mL, 0.85 mol) followed by p-toluenesulfonic acid monohydrate (1.3 g, 0.0068 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 mL).

  • Separate the organic layer, and wash it with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless oil.

Part 2: Scale-up Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde

Rationale: The Suzuki-Miyaura coupling is performed using a palladium catalyst and a base. A mixture of 1,4-dioxane and water is a common solvent system for this reaction, promoting the solubility of both the organic and inorganic reagents.[10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-1-(THP)-1H-pyrazole231.09150 g0.65
4-Formylphenylboronic acid149.96107 g0.715
Tetrakis(triphenylphosphine)palladium(0)1155.567.5 g0.0065
Sodium Carbonate (Na₂CO₃)105.99138 g1.3
1,4-Dioxane-1.5 L-
Water-0.5 L-
2M Hydrochloric Acid-As required-
Ethyl Acetate---
Brine---
Anhydrous MgSO₄---

Procedure:

  • To a suitable reaction vessel, add 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (150 g, 0.65 mol), 4-formylphenylboronic acid (107 g, 0.715 mol), and sodium carbonate (138 g, 1.3 mol).

  • Add a mixture of 1,4-dioxane (1.5 L) and water (0.5 L).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (7.5 g, 0.0065 mol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 2M hydrochloric acid and stir for 2-4 hours to effect the deprotection of the THP group.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(1H-Pyrazol-4-yl)benzaldehyde as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]

Specific Chemical Hazards:

  • Benzaldehyde derivatives: May cause respiratory irritation and are suspected of damaging fertility or the unborn child.[11] Avoid inhalation and direct contact.

  • Palladium catalysts: Can be toxic and should be handled with care.

  • Solvents (Dichloromethane, 1,4-Dioxane): Are volatile and flammable. Keep away from ignition sources.[13]

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Process Optimization and Scale-up Considerations

G Start Start Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Start->Reaction_Monitoring Catalyst_Loading Catalyst Loading Optimization Reaction_Monitoring->Catalyst_Loading Solvent_Selection Solvent Selection & Ratio Catalyst_Loading->Solvent_Selection Base_Screening Base Screening Solvent_Selection->Base_Screening Temperature_Control Temperature Control Base_Screening->Temperature_Control Workup_Purification Workup & Purification Optimization Temperature_Control->Workup_Purification Impurity_Profiling Impurity Profiling Workup_Purification->Impurity_Profiling End End Impurity_Profiling->End

Caption: Key parameters for process optimization and scale-up.

For scaling up this synthesis, several factors should be considered to ensure efficiency, safety, and reproducibility:

  • Catalyst Selection and Loading: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands can be screened to potentially reduce catalyst loading and improve reaction kinetics.[14]

  • Solvent System: The ratio of dioxane to water can be optimized to improve reaction rates and facilitate product isolation.

  • Base: While sodium carbonate is a cost-effective choice, other bases such as potassium carbonate or potassium phosphate may offer advantages in certain cases.[8]

  • Temperature: Precise temperature control is crucial for consistent results and to minimize the formation of byproducts.

  • Purification: On a larger scale, recrystallization is often preferred over chromatography for its efficiency and cost-effectiveness. The choice of recrystallization solvent is critical for obtaining high purity and yield.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable route for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. The detailed protocol presented in this application note, along with the considerations for process optimization, offers a robust framework for researchers and drug development professionals to produce this valuable intermediate in high yield and purity. Adherence to the outlined safety procedures is paramount to ensure a safe and successful synthesis.

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • MDPI. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • MySkinRecipes. 4-(1H-Pyrazol-1-yl)benzaldehyde.

Sources

Method

Mastering the Core: A Guide to the Derivatization of 4-(1H-Pyrazol-4-yl)benzaldehyde for Advanced Drug Discovery

Introduction: The Strategic Importance of the 4-(1H-Pyrazol-4-yl)benzaldehyde Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"[1][2][3]. Its presence in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(1H-Pyrazol-4-yl)benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"[1][2][3]. Its presence in numerous FDA-approved drugs, spanning therapeutics for oncology, infectious diseases, and inflammatory conditions, underscores its significance[1][2][4]. The metabolic stability and versatile bonding capabilities of the pyrazole ring make it a cornerstone in drug design[1][2]. 4-(1H-Pyrazol-4-yl)benzaldehyde, in particular, represents a highly valuable starting material. It combines the proven biological relevance of the pyrazole core with the synthetic versatility of an aromatic aldehyde. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening. This guide provides an in-depth exploration of key derivatization strategies for this aldehyde, offering detailed protocols and expert insights for researchers in drug development.

Core Derivatization Strategies: A Practical Overview

The aldehyde functional group of 4-(1H-Pyrazol-4-yl)benzaldehyde is a versatile platform for a variety of chemical transformations. This section will delve into the most impactful derivatization reactions, providing both the theoretical underpinnings and practical, step-by-step protocols.

Carbon-Nitrogen Bond Formation: Building Blocks for Bioactivity

The formation of new carbon-nitrogen bonds from the aldehyde is a fundamental strategy for introducing diversity and modulating the physicochemical properties of the parent molecule.

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines[5][6]. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine[6]. This one-pot procedure is highly efficient and offers a straightforward path to a vast array of derivatives.

Expert Insights: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. It is less basic than sodium cyanoborohydride, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants.

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 4-(1H-Pyrazol-4-yl)benzaldehyde C Dissolve in DCM A->C B Primary/Secondary Amine B->C D Stir for Imine Formation (1-2h) C->D E Add NaBH(OAc)3 (STAB) D->E F Stir for Reduction (12-24h) E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Dry, Concentrate H->I J Column Chromatography I->J K Purified Amine Derivative J->K

Caption: Workflow for the reductive amination of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Condensation of the aldehyde with primary amines, hydroxylamine, or hydrazines provides imines (Schiff bases), oximes, and hydrazones, respectively[7][8][9][10]. These derivatives are not only valuable final products with their own biological activities but also serve as versatile intermediates for further synthetic transformations[11].

Expert Insights: The formation of these C=N double bonds is a reversible condensation reaction. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction. This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like anhydrous magnesium sulfate[12]. For oxime synthesis, using hydroxylamine hydrochloride often requires a mild base to liberate the free hydroxylamine[13][14].

Protocol 2: Synthesis of Imines (Schiff Bases)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) and the desired primary amine (1.05 eq) in a suitable solvent such as ethanol or methanol (0.2 M).

  • Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of Oximes

  • Reaction Setup: Dissolve 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v)[13].

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete when a precipitate of the oxime is formed.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification. A catalyst-free method using mineral water as a solvent has also been reported for aryl aldehydes[13].

Protocol 4: Synthesis of Hydrazones

  • Reaction Setup: Dissolve 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Reagent Addition: Add a solution of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) (1.0 eq) in the same solvent. A catalytic amount of acid (e.g., a drop of acetic acid) can be beneficial[10][15].

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, and the hydrazone product often precipitates within minutes to a few hours[8].

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

General Reaction Scheme for C=N Bond Formation

Caption: Condensation reactions of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Carbon-Carbon Bond Formation: Extending the Scaffold

Creating new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures.

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones[16][17]. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide[18]. The formation of the very stable P=O bond is the driving force for this reaction[18].

Expert Insights: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally yield (E)-alkenes, while non-stabilized ylides (with alkyl substituents) predominantly give (Z)-alkenes[19]. For the synthesis of simple terminal alkenes, methylenetriphenylphosphorane is commonly used[16]. The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.

Protocol 5: Wittig Reaction for Alkene Synthesis

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.1 eq) dropwise. Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath) and add a solution of 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, which contains triphenylphosphine oxide, is purified by column chromatography.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new C=C bond[20][21]. Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.

Expert Insights: The choice of base is crucial and can range from strong bases like sodium ethoxide to weaker organic bases like piperidine or pyridine. The reaction is often followed by spontaneous dehydration[21]. Recent methodologies have focused on greener and milder conditions, for instance, using catalytic amounts of iodine and potassium carbonate at room temperature[22].

Protocol 6: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a flask, dissolve 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as a few drops of piperidine, or alternatively, use a milder catalytic system like I₂ (0.03 eq) and K₂CO₃ (0.03 eq)[22].

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within minutes to a few hours.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with cold ethanol and dry. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Summary of Derivatization Strategies

Derivatization ReactionReagentsProduct TypeKey Advantages
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃Secondary/Tertiary AmineHigh efficiency, broad substrate scope, one-pot procedure.
Imine Formation Primary Amine, cat. AcidImine (Schiff Base)Simple condensation, versatile intermediate.
Oxime Formation Hydroxylamine HCl, BaseOximeForms stable derivatives, useful for characterization.
Hydrazone Formation Hydrazine derivative, cat. AcidHydrazoneRapid reaction, often crystalline products.
Wittig Reaction Phosphorus YlideAlkenePrecise control of double bond location.
Knoevenagel Condensation Active Methylene Compound, Baseα,β-Unsaturated CompoundForms C=C bonds under mild conditions.

Conclusion: A Versatile Hub for Chemical Innovation

4-(1H-Pyrazol-4-yl)benzaldehyde is a powerful and versatile building block in the design and synthesis of novel therapeutic agents. The strategic derivatization of its aldehyde group, through robust and well-established reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation, provides medicinal chemists with a reliable toolkit to generate vast libraries of structurally diverse compounds. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this privileged pyrazole scaffold, accelerating the journey from initial hit to lead optimization and beyond. The continued exploration of new derivatives from this starting material holds significant promise for the discovery of next-generation therapeutics.

References

  • Title: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Taylor & Francis Online URL: [Link]

  • Title: The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Indian Academy of Sciences URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: A Simple Synthesis of Oximes Source: Semantic Scholar URL: [Link]

  • Title: Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: ResearchGate URL: [Link]

  • Title: Oxime - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: Organic Chemistry Portal URL: [Link]

  • Title: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER Source: Taylor & Francis Online URL: [Link]

  • Title: The Knoevenagel condensation reactions of various aromatic aldehydes... Source: ResearchGate URL: [Link]

  • Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: IJRPR URL: [Link]

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL: [Link]

  • Title: One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES Source: IJPSR URL: [Link]

  • Title: Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound Source: Journal of Education and Science URL: [Link]

  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PubMed Central (PMC) URL: [Link]

  • Title: Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological activity evaluation of some new pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl) Source: Future Science URL: [Link]

  • Title: Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid Source: ResearchGate URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

  • Title: Solvent Free Wittig Reactions Source: University of Massachusetts URL: [Link]

  • Title: Synthesis of some 4-oxobenzotriazolo Hydrazones Source: American Research Journals URL: [Link]

  • Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis and evaluation of some hydrazone derivatives of pyrazol Source: Walsh Medical Media URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Omega URL: [Link]

  • Title: Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Imine formation-Typical procedures Source: OperaChem URL: [Link]

  • Title: Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Convenient and Clean Synthesis of Imines from Primary Benzylamines Source: The Royal Society of Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 4-(1H-Pyrazol-4-yl)benzaldehyde for Drug Discovery

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a privileged heterocycle in the de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a privileged heterocycle in the design of novel therapeutic agents. This document provides a comprehensive guide to the functionalization of a key pyrazole intermediate, 4-(1H-Pyrazol-4-yl)benzaldehyde. We will explore strategic modifications of the pyrazole core, including N-alkylation, N-arylation, and direct C-H functionalization, providing detailed, field-proven protocols and in-depth mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors. These features are crucial for molecular recognition and interaction with biological targets. Consequently, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) underscores its therapeutic importance.[2]

4-(1H-Pyrazol-4-yl)benzaldehyde is a particularly valuable building block as it possesses multiple reaction sites for diversification. The pyrazole ring offers two nitrogen atoms for substitution and a reactive C5-H bond for direct functionalization. The benzaldehyde group, on the other hand, can be readily transformed into a variety of other functional groups, further expanding the accessible chemical space.

Synthesis of the Starting Material: 4-(1H-Pyrazol-4-yl)benzaldehyde

A common and efficient method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Protocol 1: Vilsmeier-Haack Formylation of 4-Phenylpyrazole

This protocol describes the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde from a suitable precursor, which can be synthesized from the corresponding acetophenone hydrazone.[8][9]

Workflow for Vilsmeier-Haack Reaction:

cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C, Anhydrous POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction at 70-80°C Vilsmeier_Reagent->Reaction_Mixture Starting_Material 4-Phenylpyrazole Starting_Material->Reaction_Mixture Hydrolysis Aqueous Work-up (e.g., NaHCO3) Reaction_Mixture->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 4-(1H-Pyrazol-4-yl)benzaldehyde Purification->Product

Caption: Workflow for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde via the Vilsmeier-Haack reaction.

Materials:

  • 4-Phenylpyrazole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: Dissolve 4-phenylpyrazole (1.0 equiv.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and saturated NaHCO₃ solution. Stir until the evolution of gas ceases.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-(1H-Pyrazol-4-yl)benzaldehyde.

Expected Yield: 60-80%

Functionalization of the Pyrazole N-H Bond

The N-H bond of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 or N2 position. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the pyrazole ring.[10]

N-Alkylation

N-alkylation is a fundamental transformation for modifying the physicochemical properties of pyrazole-containing compounds, such as solubility and metabolic stability.[11][12][13]

General N-Alkylation Workflow:

Start 4-(1H-Pyrazol-4-yl)benzaldehyde Deprotonation Deprotonation (e.g., NaH, K2CO3) Start->Deprotonation Alkylation Addition of Alkyl Halide (R-X) Deprotonation->Alkylation Reaction Reaction (0°C to RT) Alkylation->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product N-Alkyl-4-(pyrazol-4-yl)benzaldehyde Workup->Product

Caption: General workflow for the N-alkylation of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Protocol 2: N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.[11]

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative N-Alkylation Reactions

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF295
2Benzyl BromideK₂CO₃Acetonitrile688
3Ethyl BromoacetateNaHTHF492
N-Arylation

N-arylation of pyrazoles introduces an aryl group on the nitrogen atom, which is a common motif in many biologically active molecules. Copper- and palladium-catalyzed methods are the most widely used.[11][14]

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[2][9][15]

Protocol 3: Copper-Catalyzed N-Arylation

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 equiv.), aryl halide (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene and DMEDA (0.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 110-120°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation that often proceeds under milder conditions than the Ullmann reaction.[16]

Protocol 4: Palladium-Catalyzed N-Arylation

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.02-0.05 equiv.), ligand (0.04-0.10 equiv.), and base (1.5-2.0 equiv.).

  • Add 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, filter, and concentrate.

  • Purify the product by column chromatography.

Table 2: Comparison of N-Arylation Methods

MethodCatalyst SystemBaseSolventTemperature (°C)Typical Yields (%)
UllmannCuI / DMEDAK₂CO₃Toluene110-12070-90
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Dioxane80-11080-95

Functionalization of the Pyrazole C-H Bonds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of heterocyclic cores compared to traditional cross-coupling reactions that require pre-functionalized substrates.[6][17]

C5-H Arylation

The C5-H bond of the pyrazole ring is the most acidic and can be selectively functionalized via transition-metal-catalyzed C-H activation.[18][19]

Mechanism of Palladium-Catalyzed C-H Activation: The generally accepted mechanism for palladium-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway.[4][18] The palladium(II) catalyst coordinates to the pyrazole, followed by deprotonation of the C5-H bond by a basic ligand to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to afford the C5-arylated product and regenerate the palladium(II) catalyst.

C5-H Arylation Workflow:

Start N-Protected 4-(Pyrazol-4-yl)benzaldehyde Reaction C-H Activation/Arylation (100-140°C) Start->Reaction Catalyst Pd(OAc)2 Catalyst->Reaction Aryl_Halide Ar-X Aryl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 5-Aryl-4-(pyrazol-4-yl)benzaldehyde Reaction->Product

Caption: Workflow for the C5-H arylation of an N-protected 4-(pyrazol-4-yl)benzaldehyde.

Protocol 5: Palladium-Catalyzed C5-H Arylation

Note: The N-H of the pyrazole must be protected (e.g., with a methyl or benzyl group) for this reaction to proceed selectively at the C5 position.

Materials:

  • N-Protected 4-(pyrazol-4-yl)benzaldehyde

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a microwave vial or a sealed tube, add the N-protected pyrazole (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMA.

  • Seal the vial and heat the reaction mixture at 120-140°C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 3: Representative C5-H Arylation Reactions

EntryAryl HalideCatalystBaseSolventTemperature (°C)Yield (%)
1BromobenzenePd(OAc)₂K₂CO₃DMA14075
24-BromotoluenePd(OAc)₂Cs₂CO₃DMSO13082
31-Bromo-4-fluorobenzenePd(OAc)₂K₂CO₃DMA14078

Functionalization via Pre-functionalized Pyrazoles

An alternative strategy for introducing diversity at the C4 and C5 positions of the pyrazole ring involves the use of pre-functionalized pyrazoles, such as halopyrazoles, in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[20][21] Starting from a 4-bromopyrazole derivative, a wide range of aryl, heteroaryl, and alkyl groups can be introduced at the C4 position.

Protocol 6: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

Materials:

  • 4-Bromo-1-(protected)-pyrazole derivative

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a Schlenk tube, dissolve the 4-bromopyrazole (1.0 equiv.) and the boronic acid (1.2 equiv.) in the solvent mixture.

  • Add the base (2.0-3.0 equiv.) and degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 equiv.) and heat the reaction at 80-100°C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be employed to introduce a wide variety of amines at the C4 position of a 4-bromopyrazole derivative.[2][8][17]

Protocol 7: Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative

Materials:

  • 4-Bromo-1-(protected)-pyrazole derivative

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Follow the general procedure for palladium-catalyzed N-arylation (Protocol 4), using the 4-bromopyrazole as the electrophile and the desired amine as the nucleophile.

Conclusion

4-(1H-Pyrazol-4-yl)benzaldehyde is a versatile and valuable building block for the synthesis of diverse libraries of pyrazole-containing compounds. The protocols and strategies outlined in this application note provide a robust toolkit for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this privileged scaffold. The ability to selectively functionalize the N-H and C-H bonds of the pyrazole ring, coupled with the reactivity of the benzaldehyde moiety, offers immense potential for the development of novel therapeutic agents.

References

  • El-Mekabaty, A., et al. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. RSC Advances, 10(42), 25055-25064.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146.
  • Deng, X., & Mani, N. S. (2006). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4563.
  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 28(G1), 561-571.
  • Cella, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(22), 10449-10461.
  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-2915.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Sharma, S., et al. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 355-359.
  • Deng, X., & Mani, N. S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4563.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • Grimmett, M. R., et al. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213.
  • Meador, R. I. L., et al. (2022).
  • Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Doucet, H., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7659-64.
  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.
  • Request PDF. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]

  • Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(5), 491-501.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5611.
  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4777.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Iaroshenko, V. O., et al. (2017). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2017(4), M964.
  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde

Introduction Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This key intermediate is crucial in the development of pharmaceuticals and functional materials, notably as a scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This key intermediate is crucial in the development of pharmaceuticals and functional materials, notably as a scaffold for kinase inhibitors.[1] Achieving high yields in its synthesis is paramount for efficient research and development. This guide provides in-depth troubleshooting advice, addressing common challenges encountered during its synthesis via two primary routes: the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation. Our aim is to move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve synthetic hurdles effectively.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is a powerful method for forging the core C-C bond in 4-(1H-Pyrazol-4-yl)benzaldehyde. A typical approach involves coupling a 4-halopyrazole or pyrazole-4-boronic acid with the corresponding 4-formylphenyl partner. However, this reaction is sensitive to a number of variables that can suppress yields.

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select Reagents: - Pyrazole derivative - 4-Formylphenyl derivative - Palladium Catalyst & Ligand - Base P2 Degas Solvents (e.g., Dioxane/H2O, THF) P1->P2 P3 Dry Glassware & Establish Inert Atmosphere (Argon or Nitrogen) P2->P3 R1 Combine Reagents, Catalyst, Ligand, Base P3->R1 R2 Add Degassed Solvent R1->R2 R3 Heat to Reaction Temp (e.g., 80-110 °C) R2->R3 R4 Monitor Progress (TLC, LC-MS) R3->R4 W1 Quench Reaction R4->W1 W2 Aqueous Work-up (e.g., H2O, Brine) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry, Filter, Concentrate W3->W4 W5 Purify Crude Product (Column Chromatography) W4->W5

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling has failed or the yield is very low. What are the primary factors to investigate?

A1: A low-yielding Suzuki reaction is a common issue with multiple potential causes. Systematically evaluate the following pillars of the reaction.[2]

  • Catalyst System Integrity: The heart of the reaction is the active Pd(0) species.

    • Cause: Your palladium precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) may not be efficiently reduced to the active Pd(0) state, or the active catalyst may have decomposed. Oxygen is a primary culprit, leading to catalyst deactivation and unwanted side reactions.[2]

    • Solution: Ensure your entire setup is under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. Consider using a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G3) which is designed for reliable activation.[2] Pyrazole-based ligands have also been developed to stabilize the palladium catalyst.[3][4]

  • Reagent Quality and Stability:

    • Cause (Aryl Boronic Acid): 4-Formylphenylboronic acid is an electron-deficient boronic acid. While effective, it can be more sluggish in the crucial transmetalation step compared to electron-rich analogs.[5] Furthermore, all boronic acids are susceptible to homocoupling (forming biphenyls) and protodeboronation (C-B bond cleavage).[6][7]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[5] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can mitigate side reactions and sometimes improve reaction rates.[8][9][10]

    • Cause (Pyrazole Partner): If using a pyrazole-boronic acid, protodeboronation is a significant competing pathway for heteroaryl boronic acids.[6][9] If using a halopyrazole with an unprotected N-H group, the acidic proton can interfere with the catalyst or base, inhibiting the reaction.[11][12]

    • Solution: For pyrazole-boronic acids, use anhydrous conditions and consider bases like K₃PO₄. For unprotected N-H halopyrazoles, specific catalyst/ligand systems (e.g., those using bulky, electron-rich phosphine ligands like XPhos) have been developed that are tolerant of the acidic proton.[11][12] Alternatively, protecting the pyrazole nitrogen with a group like Boc can improve yields, though this adds extra synthetic steps.[13]

  • Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature is critical and interdependent. An inappropriate base may not efficiently activate the boronic acid for transmetalation.[14] Poor solvent choice can lead to solubility issues and poor mass transfer.

    • Solution: Potassium phosphate (K₃PO₄) is often an excellent base for challenging couplings.[11][15] A mixed solvent system, such as 1,4-Dioxane/H₂O (e.g., 10:1), is a robust starting point.[2] If reagents or products are unstable at high temperatures, screen temperatures from 80 °C to 110 °C.

Parameter Common Starting Point Alternative/Optimized Condition Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (0.5–2 mol%)Higher activity, air-stable, good for challenging substrates.[2]
Ligand (Included in catalyst)dppf, XPhos, SPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[11][16]
Base K₂CO₃, Na₂CO₃K₃PO₄ (anhydrous)Stronger, non-nucleophilic base often effective for heteroaryl couplings.[11][15]
Solvent Toluene, THF1,4-Dioxane/H₂O (10:1)Good solvating power for both organic and inorganic reagents.[2]
Temperature 100 °C80–110 °CBalance between reaction rate and potential for reagent/product decomposition.

Q2: I am observing a significant amount of a biphenyl byproduct derived from my 4-formylphenylboronic acid. What is causing this?

A2: This side product is the result of boronic acid homocoupling.

  • Primary Cause: The most common cause is the presence of oxygen in the reaction vessel. Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling pathway.

  • Troubleshooting Steps:

    • Improve Degassing: Ensure your solvent is thoroughly degassed. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.

    • Maintain Inert Atmosphere: Use Schlenk line techniques. After adding all solid reagents to the flask, evacuate and backfill with inert gas three times before adding the degassed solvent via syringe.[2][5]

    • Check Reagent Purity: Impurities in the boronic acid can sometimes exacerbate this issue.

Q3: My reaction with an unprotected 4-bromo-1H-pyrazole is stalling. Why does the N-H group cause problems?

A3: The N-H proton on the pyrazole ring is acidic and creates several problems in a standard Suzuki-Miyaura catalytic cycle.

  • Mechanism of Inhibition:

    • Base Consumption: The pyrazole N-H can be deprotonated by the base, reducing the amount of base available to activate the boronic acid for transmetalation.

    • Catalyst Inhibition: The resulting pyrazolate anion, or the neutral N-H pyrazole itself, can act as a ligand, coordinating to the palladium center. This can form stable, off-cycle palladium complexes that are catalytically inactive or have very low activity, effectively poisoning your catalyst.[6][11][12]

  • Solutions:

    • Use a Tolerant Catalyst System: Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) with a robust precatalyst, have been specifically designed to overcome this inhibition and can couple unprotected N-H heterocycles in good to excellent yields.[11][12]

    • Protect the Nitrogen: While adding steps, protecting the pyrazole nitrogen with a removable group like tert-Butoxycarbonyl (Boc) or Tetrahydropyranyl (THP) eliminates the acidic proton, allowing for more conventional Suzuki conditions to be used.[13][17] The choice of protection strategy should be considered based on the overall synthetic plan.

Troubleshooting Decision Tree: Suzuki-Miyaura Route

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Inert Is the system strictly inert? Start->Check_Inert Check_Catalyst Is the catalyst active? Check_Inert->Check_Catalyst Yes Improve_Inert Action: - Re-degas solvents - Use Schlenk techniques Check_Inert->Improve_Inert No Check_Reagents Are reagents stable/pure? Check_Catalyst->Check_Reagents Yes New_Catalyst Action: - Use fresh catalyst - Switch to a modern precatalyst (e.g., XPhos Pd G3) Check_Catalyst->New_Catalyst No Check_Conditions Are conditions optimal? Check_Reagents->Check_Conditions Yes New_Reagents Action: - Confirm reagent purity (NMR) - Use boronate ester - N-Protect pyrazole Check_Reagents->New_Reagents No Optimize_Conditions Action: - Screen bases (K3PO4) - Screen solvents (Dioxane/H2O) - Adjust temperature Check_Conditions->Optimize_Conditions No Improve_Inert->Start Re-run New_Catalyst->Start Re-run New_Reagents->Start Re-run

Caption: Decision tree for troubleshooting low yields in the Suzuki reaction.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation Route

An alternative strategy is to first construct the 4-phenylpyrazole core and then introduce the aldehyde group via a Vilsmeier-Haack reaction. This reaction uses a chloroiminium salt (the "Vilsmeier reagent"), typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich ring.[18][19]

Workflow: Vilsmeier-Haack Formylation

VH_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification P1 Cool Anhydrous DMF to 0 °C P2 Slowly Add POCl3 to DMF under N2 P1->P2 P3 Stir at 0-5 °C to form Vilsmeier Reagent P2->P3 R2 Add Pyrazole Solution Dropwise to Reagent at 0 °C P3->R2 R1 Dissolve Pyrazole Substrate in DMF/DCM R1->R2 R3 Allow to Warm to RT or Heat as Required R2->R3 R4 Monitor Progress (TLC) R3->R4 W1 Carefully Quench on Ice/Water R4->W1 W2 Neutralize with Base (e.g., NaHCO3, NaOH) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry, Filter, Concentrate W3->W4 W5 Purify Crude Product W4->W5

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions & Troubleshooting

Q1: My formylation reaction is not working. What is the most likely cause?

A1: The number one cause of a failed Vilsmeier-Haack reaction is the deactivation of the Vilsmeier reagent by moisture.

  • Cause: Both POCl₃ and the resulting chloroiminium salt are extremely sensitive to water. POCl₃ reacts violently with water, and any moisture present during reagent formation will decompose it, preventing the formation of the active electrophile.[18]

  • Solution:

    • Use Anhydrous Reagents and Solvents: Use a fresh, sealed bottle of POCl₃ and anhydrous grade DMF.

    • Dry Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.

    • Strict Inert Atmosphere: Conduct the reagent preparation and reaction under a nitrogen or argon atmosphere.

    • Controlled Addition: The addition of POCl₃ to DMF is exothermic. This should always be done slowly and dropwise to an ice-cold (0-5 °C) solution of DMF to prevent reagent decomposition.[18]

Q2: The reaction is very slow or stalls, even with an active reagent.

A2: This points to a deactivated substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the pyrazole ring.

  • Cause: If the pyrazole ring is substituted with electron-withdrawing groups (EWGs), its nucleophilicity is reduced, making it less reactive towards the Vilsmeier reagent. A phenyl group is generally activating enough, but other substituents can have a significant impact.[20]

  • Solutions:

    • Increase Temperature: After the initial addition at low temperature, the reaction may need to be heated. Temperatures between 60-120 °C are often employed to drive the reaction to completion for less reactive substrates.[19][20] Always increase temperature cautiously and monitor by TLC.

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 3-6 equivalents) can sometimes overcome substrate deactivation.[20]

    • Increase Reaction Time: Some deactivated substrates may simply require longer reaction times (e.g., 12-24 hours).[21]

Q3: My work-up is difficult, and I'm struggling to isolate the product.

A3: Work-up for this reaction requires care due to the quenching of reactive reagents and potential product solubility issues.

  • Problem 1: Violent Quench: The reaction mixture contains unreacted POCl₃ and Vilsmeier reagent.

    • Solution: Always perform the quench by pouring the reaction mixture slowly onto a large excess of crushed ice or ice-water with vigorous stirring. Never add water to the reaction mixture. This helps to control the highly exothermic hydrolysis.[18]

  • Problem 2: Product is Water-Soluble: The introduction of a polar aldehyde group, combined with the pyrazole ring, can increase the aqueous solubility of your product.

    • Solution: During extraction, saturate the aqueous layer with sodium chloride (create a brine). This decreases the polarity of the aqueous phase and helps to "salt out" the organic product, driving it into the organic layer. Perform multiple extractions (e.g., 3-5 times) with a suitable solvent like dichloromethane or ethyl acetate.[18]

  • Problem 3: Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during extraction, making phase separation impossible.

    • Solution: Adding brine can help break emulsions. If an emulsion persists, try filtering the entire mixture through a pad of Celite. Sometimes, allowing the mixture to stand for an extended period can also allow the layers to separate.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]

  • Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27383-27406.
  • Ye, M., & Edmunds, A. J. F. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190.
  • Gopalkrishna, K., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389.
  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509.
  • Onwubu, S. C., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13916–13926.
  • Reddy, T. R., & Sravanthi, V. (2016). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 1(15), 4785-4801.
  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(9), 87-95.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. Retrieved from [Link]

  • de la Torre, M. C., & G. Sierra, M. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(11), 3302.
  • Pospíšil, J., et al. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 26(16), 4930.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Deutsche Pharmazeutische Gesellschaft. (2025).
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374–4387.
  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(9), 1284.
  • Dziadek, S., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12388–12402.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Clososki, G. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2893-2899.
  • Jasiński, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7623.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • MySkinRecipes. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Li, J., et al. (2012). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 8, 229-234.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Organic Syntheses. (n.d.). Synthesis of 5-Benzo[2][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 258-268.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374-4387.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This resource is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This resource is designed for researchers and drug development professionals who are utilizing this important building block. The synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling, is powerful but not without its challenges. This guide addresses the most common issues encountered in the laboratory, providing not just solutions, but the underlying mechanistic rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Section 1: Reaction Fundamentals & Setup

Question 1: What is the standard and most reliable method for synthesizing 4-(1H-Pyrazol-4-yl)benzaldehyde?

The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms the key carbon-carbon bond between an aryl halide and an organoboron compound. For this specific target, the reaction typically involves coupling 4-formylphenylboronic acid with a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole), or the reverse, coupling 1H-pyrazole-4-boronic acid (or its pinacol ester) with a 4-halobenzaldehyde . The latter is often preferred due to the commercial availability and stability of the starting materials.

The fundamental components of this reaction are:

  • Aryl Halide: e.g., 4-Bromobenzaldehyde

  • Boronic Acid/Ester: e.g., 1H-Pyrazole-4-boronic acid pinacol ester

  • Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand.

  • Base: Required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Solvent: Typically a mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water.

Section 2: Troubleshooting Low Yield & Reaction Failure

Question 2: My reaction yield is very low, or the reaction has stalled. What are the primary causes?

Low yields in this specific Suzuki coupling often trace back to three main issues: catalyst deactivation, instability of the boronic acid, or suboptimal reaction conditions.

  • Cause 1: Catalyst Inhibition/Deactivation: The pyrazole ring itself can be a source of trouble. The nitrogen atoms in the N-heterocyclic ring are Lewis basic and can coordinate to the palladium metal center.[3][4] This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle, effectively deactivating it. Using ligands that are bulkier or more electron-rich (e.g., biaryl phosphines like XPhos) can sometimes mitigate this by favoring coordination to the ligand over the pyrazole substrate/product.[3][4]

  • Cause 2: Protodeboronation of the Pyrazole Boronic Acid: 1H-Pyrazole-4-boronic acid is known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or base.[1][5] This is a significant issue with many heteroaryl boronic acids, especially those with acidic protons (like the pyrazole N-H) or those prone to decomposition in basic, aqueous media at high temperatures.[1][3][5][6] This side reaction consumes your starting material without producing the desired product.

  • Cause 3: Ineffective Degassing: The presence of oxygen can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promotes the homocoupling of boronic acids (see Section 3).[1][7][8]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low reaction yields.

Section 3: Identifying & Mitigating Common Impurities

Question 3: My NMR shows significant byproducts. What are they and how do I prevent them?

The three most common impurities are products of homocoupling, protodeboronation, and dehalogenation.

Impurity Structure Probable Cause Prevention Strategy
Boronic Acid Homocoupling Pyrazolyl-Pyrazole or Biphenyl-dicarbaldehydePresence of oxygen in the reaction mixture oxidizes Pd(0) to Pd(II), which catalyzes the homocoupling of two boronic acid molecules.[1][7][8][9]Rigorous Degassing: Sparge the solvent and reaction mixture with an inert gas (N₂ or Ar) for at least 30 minutes before adding the catalyst. Maintain a positive inert gas atmosphere throughout the reaction.[7]
Protodeboronation Product PyrazoleInstability of the heteroaryl boronic acid, especially in the presence of water, strong bases, or high temperatures.[1][3][5]Use the more stable 1H-pyrazole-4-boronic acid pinacol ester . Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Run the reaction at the lowest effective temperature (e.g., 80-90 °C).[5]
Dehalogenation Product BenzaldehydeA hydride source in the reaction (e.g., amine bases, certain solvents, or water) leads to the formation of a palladium-hydride complex, which then reductively eliminates to replace the halide with hydrogen.[1][3]Avoid amine bases if possible. Ensure solvents are of high purity. Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction compared to in-situ reduction of Pd(II) salts.

Mechanistic View of Suzuki Coupling and Side Reactions

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation Reductive Elimination with Hydride PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X (4-Bromobenzaldehyde) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Pyrazole Boronic Ester) BoronicAcid->Transmetal Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H⁺ Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Pd(II), O₂ Base Base Base->Transmetal HydrideSource [H⁻] Source (Solvent, Base) HydrideSource->PdII_Aryl ProtonSource [H⁺] Source (H₂O) ProtonSource->Protodeboronation Oxygen O₂ Oxygen->Homocoupling

Caption: The Suzuki catalytic cycle and key off-cycle side reactions.

Section 4: Purification Strategies

Question 4: How can I effectively purify the final product and remove palladium residues?

Purification of 4-(1H-Pyrazol-4-yl)benzaldehyde can be challenging due to the similar polarity of some byproducts and the need to remove trace palladium, which is critical for pharmaceutical applications.

  • Standard Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexane or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is usually effective at separating the desired product from less polar impurities like homocoupled pyrazole and more polar baseline impurities.

  • Crystallization: If the crude product is of reasonable purity (>90%), crystallization can be an excellent and scalable purification method. Experiment with solvent systems like Ethyl Acetate/Hexane, Isopropanol/Water, or Toluene. This is often the most effective way to obtain a highly pure, crystalline solid.

  • Removing Palladium Residues: Residual palladium can be difficult to remove completely by chromatography or crystallization alone.

    • Aqueous Washes: Performing aqueous washes with a complexing agent during the reaction workup can help. A wash with an aqueous solution of thiourea or sodium thiosulfate can sequester some of the palladium into the aqueous layer.

    • Scavenging Resins: For pharmaceutical-grade purity, treatment of the product solution with a palladium scavenging resin is highly effective. These are commercially available resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. The product solution is stirred with the resin for a period, and then the resin is simply filtered off.

Experimental Protocols

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific setup.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde and 1H-pyrazole-4-boronic acid pinacol ester.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 4-bromobenzaldehyde).

  • Degassing: Seal the flask with a septum and sparge the stirred mixture with a gentle stream of nitrogen or argon gas via a needle for 30 minutes. This step is critical.

  • Addition of Base and Catalyst: While maintaining a positive inert atmosphere, add the potassium carbonate and then the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate and water.

    • Separate the organic layer. Wash it with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (Hexane/Ethyl Acetate gradient) or crystallization to yield 4-(1H-Pyrazol-4-yl)benzaldehyde as a solid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cravotto, G., et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Deng, X., & Mani, N. S. 5-Benzo[1][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Nolan, S. P., et al. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

  • Michalik, D., et al. The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry. [Link]

  • Eisenberg, D. C., et al. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Nasrollahzadeh, M., et al. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]

  • Tilley, T. D., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Engle, K. M., & Chen, J. S. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Anderson, B. A., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Buchwald, S. L., & Fors, B. P. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Welch, C. J., et al. Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]

  • Gaba, M., & Mohan, C. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Patil, S. A., et al. Synthesis and characterization of novel fluorescent dye. SciSpace. [Link]

  • Sadowski, B., et al. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. [Link]

  • Cheprakov, A. V., et al. Practical Synthesis of Pyrazol-4-thiols. ResearchGate. [Link]

  • Pandhurnekar, C. P., et al. A Brief Review on Synthesis of Pyrazole Derivatives and Their Pharmacological Activities. Journal of Advanced Scientific Research. [Link]

  • Google P
  • Gomaa, M. A.-M. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Farghaly, A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society. [Link]

  • Sadowski, B., & Płachta, D. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • MySkinRecipes. 4-(1H-Pyrazol-1-yl)benzaldehyde. [Link]

  • Gu, D., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Li, G., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Gu, D., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1H-Pyrazol-4-yl)benzaldehyde

Welcome to the technical support guide for the purification of 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-46-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-46-5). This molecule is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] However, its purification can present significant challenges due to its polarity and the nature of impurities generated during its synthesis, which is commonly achieved via Suzuki-Miyaura cross-coupling.

This guide provides in-depth, field-proven troubleshooting advice and protocols to help you overcome common purification hurdles, ensuring high purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My TLC/NMR analysis shows persistent impurities after column chromatography. What are they and how can I remove them?

This is the most frequent challenge. The identity of the impurity is key and often relates directly to the synthetic route, typically a Suzuki coupling between a pyrazole boronic acid (or ester) and 4-halobenzaldehyde.

Potential Causes & Identification:

  • Homocoupled Byproducts: The Suzuki reaction can produce homocoupled dimers of both starting materials (e.g., biphenyl-4,4'-dicarbaldehyde or 4,4'-bi-1H-pyrazole). These are often less polar or significantly less polar than the desired product.

  • Unreacted Starting Materials: Residual 4-formylphenylboronic acid or the pyrazole starting material can persist. Boronic acids, in particular, can streak on silica gel TLC plates.[2]

  • Protodeborylation/Dehalogenation Products: This involves the replacement of the boronic acid group or the halide with a hydrogen atom, leading to the formation of benzaldehyde or pyrazole, respectively.[3]

  • Palladium Catalyst Residues: Palladium complexes can co-elute with the product, often appearing as a fine black or grey solid in the final material.

Step-by-Step Troubleshooting Protocol:

  • Initial Diagnosis (TLC):

    • Run a TLC using a standard solvent system like 50% Ethyl Acetate (EtOAc) in Hexane.

    • Observation: If you see a spot at a very high Rf, it is likely a non-polar homocoupled byproduct. If you see streaking from the baseline, it could be an acidic impurity like a residual boronic acid.[4]

    • Pro-Tip: Stain the TLC plate with potassium permanganate (KMnO₄). The aldehyde group of your product and aldehyde-containing impurities will readily oxidize, appearing as a yellow/brown spot on a purple background.

  • Targeted Removal Strategy:

    • For Non-Polar Impurities: If your primary impurity is less polar, re-purify using column chromatography with a lower polarity eluent to flush the impurity off the column first, then increase the polarity to elute your product.

    • For Boronic Acid/Acidic Impurities: Before chromatography, perform an aqueous workup. Dissolve the crude product in a water-immiscible solvent (like EtOAc or Dichloromethane). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Back-extract the aqueous layer with your organic solvent to recover any product that may have partitioned.

    • For Palladium Residues: After column chromatography, dissolve the product in a suitable solvent and filter it through a small plug of Celite® or silica gel. This can often trap residual palladium.

  • Optimizing Column Chromatography:

    • Challenge: The pyrazole nitrogen and the aldehyde oxygen make the molecule quite polar, which can cause it to stick to the acidic silica gel, leading to tailing and poor separation.[5][6]

    • Solution 1 (Solvent System): A standard starting point is a gradient of Ethyl Acetate in Hexanes.[6][7] For highly polar impurities, a small percentage of methanol (1-5%) in dichloromethane can be effective.[7]

    • Solution 2 (Deactivating Silica): To reduce tailing, consider pre-treating your silica gel. Slurry the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N).[5] This neutralizes the acidic sites on the silica surface, improving the peak shape of your nitrogen-containing compound.

Q2: My attempt to crystallize 4-(1H-Pyrazol-4-yl)benzaldehyde resulted in an oil. How can I induce crystallization?

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with moderate polarity and when impurities are present.

Potential Causes:

  • High Impurity Level: Impurities disrupt the formation of a uniform crystal lattice.

  • Incorrect Solvent Choice: The solvent may be too good a solvent, preventing the compound from crashing out, or too poor, causing it to precipitate too quickly as an amorphous oil.[8][9]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling instead of slow, ordered crystal growth.

Step-by-Step Crystallization Protocol:

  • Ensure Purity: Attempt crystallization only on material that is >90% pure by NMR or TLC analysis. If necessary, perform column chromatography first.

  • Solvent Screening: The key is finding a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10]

    • Single Solvents to Try: Isopropanol, Ethanol, Acetonitrile, Toluene.[8][11]

    • Solvent Systems (for fine-tuning):

      • Ethyl Acetate / Hexane: Dissolve the compound in a minimum amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to clarify, then allow to cool slowly.

      • Dichloromethane / Hexane: Similar to the above, using DCM as the dissolving solvent.

  • Execution for Optimal Crystal Growth:

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. If no crystals form, then move it to a refrigerator (4 °C), and finally to a freezer (-20 °C).

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q: What is a reliable starting solvent system for column chromatography?

    • A: A good starting point is 20-30% Ethyl Acetate in Hexanes.[7] Prepare a TLC with this system; the ideal Rf value for your product should be around 0.25-0.35 for good separation on a column.[4] You can then adjust the polarity as needed. For more polar compounds, a 1-5% Methanol in Dichloromethane system is a common alternative.[6][7]

  • Q: My compound streaks badly on the TLC plate. What does this mean?

    • A: Streaking is often caused by acidic or basic functional groups strongly interacting with the silica gel, which is slightly acidic.[5] For this molecule, the pyrazole moiety can be the cause. To get clean spots, add a small amount of acetic acid (if your compound is basic) or triethylamine (if your compound is acidic or a nitrogen heterocycle) to your TLC developing solvent.[5] This same principle applies to column chromatography.

  • Q: How should I store the purified 4-(1H-Pyrazol-4-yl)benzaldehyde?

    • A: The compound should be stored at room temperature in a dry, well-sealed container, protected from light.[1] Aldehydes can be susceptible to oxidation over time, so storing under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

Data & Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Comments
Flash Column Chromatography 30-50% Ethyl Acetate / HexanesGood for resolving non-polar to moderately polar impurities. Adjust polarity based on TLC.
2-5% Methanol / DichloromethaneUse for separating more polar impurities. Note: >10% MeOH can dissolve silica gel.[7]
Recrystallization Isopropanol or EthanolGood single-solvent choice for polar compounds.
Ethyl Acetate / HexanesExcellent two-solvent system for fine-tuning solubility.
TolueneAromatic solvent that can be effective for aromatic compounds.[8]
Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for your sample amount (typically using 30-50g of silica per 1g of crude material).

  • Slurry Pack: Pack the column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin running the column with the low-polarity eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% EtOAc).

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow Guides

The following diagrams illustrate decision-making processes for common purification challenges.

Purification_Strategy start Crude Product Analysis (TLC/NMR) purity_check Purity > 90%? start->purity_check main_impurity Main impurity type? purity_check->main_impurity No crystallize Attempt Recrystallization purity_check->crystallize Yes nonpolar Non-polar byproduct main_impurity->nonpolar Less Polar polar Polar starting material main_impurity->polar More Polar / Acidic column Perform Column Chromatography low_polarity Flush with low polarity eluent nonpolar->low_polarity workup Aqueous Base Wash then Column polar->workup column_first Column Chromatography First

Caption: Decision tree for selecting a primary purification strategy.

Crystallization_Troubleshooting start Dissolved sample in hot solvent cool Cool slowly to Room Temp start->cool observe Did crystals form? cool->observe success Isolate Crystals by Filtration observe->success Yes oiled_out Product Oiled Out observe->oiled_out Oiled Out no_precip No Precipitation observe->no_precip No reheat Re-heat to dissolve oil oiled_out->reheat scratch Scratch / Seed no_precip->scratch add_solvent Add more co-solvent (e.g., Hexane) reheat->add_solvent Add dissolving solvent (e.g., EtOAc) add_solvent->cool refrigerate Refrigerate / Freeze scratch->refrigerate refrigerate->observe

Caption: Workflow for troubleshooting a failed crystallization attempt.

References

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Separation of aromatic aldehydes. (2012). Google Patents (US9018421B2).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
  • Column chromatography.Simon Fraser University, Department of Chemistry.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2016). ResearchGate.
  • Common Solvents for Crystallization.University of California, Los Angeles, Department of Chemistry.
  • Column chromatography & TLC on highly polar compounds? (2017). Reddit.
  • Chromatography: Solvent Systems For Flash Column.University of Rochester, Department of Chemistry.
  • Column Chromatography Notes.Membrane Solutions.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde.MySkinRecipes.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for Pyrazole-Containing Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole-containing compounds. Pyrazoles are privileged scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole-containing compounds. Pyrazoles are privileged scaffolds in medicinal chemistry and materials science, and their functionalization via C-C bond formation is a critical synthetic step. However, the unique electronic properties and the presence of the nitrogen atoms in the pyrazole ring introduce specific challenges not always encountered with simpler aromatic systems.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and explanations of the underlying chemical principles to empower you to overcome common hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding before proceeding to in-depth troubleshooting.

Q1: Why are Suzuki coupling reactions with pyrazoles often challenging?

A: The primary challenges stem from the electronic nature of the pyrazole ring. The nitrogen atoms can act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] For pyrazoles with an unprotected N-H group, the acidic proton can react with the base, altering the reaction environment and potentially interfering with the catalytic cycle. Furthermore, the electron-deficient nature of some pyrazole halides can make oxidative addition sluggish, while the electron-rich nature of others can pose different challenges.

Q2: Should I protect the pyrazole N-H group before attempting the coupling?

A: This is a crucial strategic decision.

  • Coupling without Protection: This is highly desirable as it saves synthetic steps. Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., SPhos, XPhos) with robust bases like K₃PO₄, have proven effective for coupling unprotected N-H pyrazoles.[1] However, these reactions may require higher catalyst loadings or more rigorous optimization.

  • Coupling with Protection: Protecting the nitrogen (e.g., with a Boc, PMB, or simple alkyl group) can significantly simplify the reaction. It prevents catalyst coordination at the N-H nitrogen and eliminates complications from the acidic proton. This often leads to cleaner reactions and higher yields with more standard catalyst systems, but adds protection and deprotection steps to your overall synthesis.[2]

Q3: What is a good starting point for catalyst and ligand selection?

A: For a general starting point, a pre-formed palladium(II) pre-catalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • For General-Purpose Screening: A combination like PdCl₂(dppf) or a Buchwald-type pre-catalyst such as XPhos Pd G3 or SPhos Pd G3 is an excellent and robust starting point.[1][3] These are often effective for a wide range of pyrazole halides, including challenging chlorides.

  • For Unprotected N-H Pyrazoles: Systems utilizing bulky, electron-rich monophosphine ligands like XPhos or SPhos are particularly well-suited as they can promote the desired C-C coupling while minimizing issues related to N-H acidity and coordination.[1]

Q4: Which base and solvent combination should I try first?

A: The choice of base is critical for activating the boronic acid partner.[4][5]

  • Base: An aqueous solution of K₂CO₃ (2M) is a standard starting point for many Suzuki reactions.[3] However, for pyrazoles, especially N-H unprotected ones, K₃PO₄ is often superior.[1][6] It is a stronger base in organic solvents and is effective at promoting the formation of the highly reactive borate species necessary for transmetalation.[7]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O (in a 4:1 to 10:1 ratio), is a very common and effective choice.[1] Other options include Toluene/H₂O or 2-MeTHF/H₂O for greener alternatives.[8]

Q5: What are the most common side reactions to watch out for?

A: Two side reactions are particularly prevalent:

  • Hydrodehalogenation: This is the replacement of the halide on your pyrazole with a hydrogen atom, resulting in the starting material's scaffold without the handle for coupling. This often occurs when the reductive elimination step is slow.[2]

  • Protodeboronation: This is the replacement of the boronic acid/ester group on your coupling partner with a hydrogen atom. It is often caused by excess water, high temperatures, or prolonged reaction times, leading to the loss of your nucleophile.[3]

Section 2: Troubleshooting Guide: From Failed Reaction to Optimized Success

This guide is structured in a "Problem -> Probable Cause -> Suggested Solution" format to help you diagnose and resolve specific experimental issues.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

  • Probable Cause A: Ineffective Catalyst System

    • Causality: The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for the specific pyrazole substrate, leading to a stalled catalytic cycle. Oxidative addition is often the rate-determining step.[9]

    • Suggested Solutions:

      • Screen Ligands: If one ligand fails, don't assume the reaction is impossible. Screen a small set of ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices for challenging heterocyclic couplings.[1]

      • Ensure Anaerobic Conditions: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Probable Cause B: Inefficient Transmetalation

    • Causality: Transmetalation, the transfer of the organic group from boron to palladium, requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[5][10] If this step is slow, the cycle halts.

    • Suggested Solutions:

      • Change the Base: If K₂CO₃ or Na₂CO₃ is failing, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][6] This can significantly accelerate transmetalation, especially with electron-poor boronic acids.

      • Check Boronic Acid/Ester Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) that are less reactive. Use fresh, high-purity boronic acid. Alternatively, switch to the corresponding boronic acid pinacol ester (BPin), which is often more stable and less prone to protodeboronation.

      • Optimize the Solvent System: Ensure some water is present if using an inorganic base like K₂CO₃ or K₃PO₄, as it is crucial for dissolving the base and facilitating borate formation. A common ratio is 4:1 or 5:1 organic solvent to water.[1]

  • Probable Cause C: Catalyst Inhibition by the Pyrazole Substrate

    • Causality: The lone pair of electrons on the pyrazole's sp² nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. This is particularly problematic for unprotected N-H pyrazoles.[1]

    • Suggested Solutions:

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial inhibition and provide the desired product.[1]

      • Use Bulky Ligands: Ligands like XPhos create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyrazole nitrogen and promote the desired catalytic cycle.[11][12]

      • Consider N-Protection: If optimization fails, protecting the pyrazole nitrogen is a reliable strategy to eliminate this mode of inhibition.

Problem 2: Significant Hydrodehalogenation Side Product

You observe your pyrazole starting material, but the bromine or chlorine atom has been replaced by hydrogen.

  • Probable Cause: Slow Reductive Elimination or Transmetalation

    • Causality: After oxidative addition, the Ar-Pd(II)-X intermediate is formed. If the subsequent steps (transmetalation and reductive elimination) are slow, this intermediate can undergo side reactions, including reacting with trace water or other proton sources to yield the dehalogenated product. Bromo- and chloro-pyrazoles are often more robust against this side reaction than their iodo counterparts.[2][13]

    • Suggested Solutions:

      • Use a More Electron-Rich Ligand: Ligands that increase the electron density on the palladium center (e.g., SPhos, tBuXPhos) can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.

      • Lower the Reaction Temperature: High temperatures can sometimes promote decomposition pathways. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

      • Ensure Anhydrous Conditions (if applicable): If using an anhydrous base like K₃PO₄, ensure the solvent is truly dry to minimize proton sources.

Problem 3: Significant Protodeboronation Side Product

You observe a byproduct corresponding to the protonated version of your boronic acid coupling partner.

  • Probable Cause: Boronic Acid/Ester Instability

    • Causality: The C-B bond is susceptible to cleavage (protodeboronation) under the reaction conditions, especially at elevated temperatures and in the presence of aqueous base.[3]

    • Suggested Solutions:

      • Switch to a Boronic Ester: Boronic acid pinacol esters (BPin) are significantly more stable towards protodeboronation than the corresponding boronic acids. They are highly recommended for challenging couplings.

      • Use a Stoichiometric Excess: Use a slight excess of the boron reagent (e.g., 1.3 to 1.5 equivalents) to compensate for any degradation during the reaction.

      • Minimize Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the pyrazole halide is consumed to avoid prolonged exposure of the boron reagent to harsh conditions.

Problem 4: Formation of N-Arylated Byproduct

You observe a byproduct where the aryl group from the boronic acid has coupled to one of the pyrazole nitrogens instead of the carbon.

  • Probable Cause: Competing C-N Coupling Pathway

    • Causality: While less common under typical Suzuki conditions, palladium can also catalyze C-N bond formation (Buchwald-Hartwig amination). With an unprotected N-H pyrazole, the deprotonated pyrazolide anion can act as a nucleophile.

    • Suggested Solutions:

      • Avoid Copper Contamination: Copper salts are potent catalysts for N-arylation. Ensure your glassware and reagents are free from copper contamination.[14]

      • Screen Palladium/Ligand Systems: Some ligand systems have a higher propensity for C-N coupling. Screening different ligands may identify a system that is highly selective for the desired C-C coupling.

      • Protect the N-H Group: This is the most definitive way to prevent N-arylation. A protecting group completely blocks the nitrogen from participating in any coupling reactions.

Section 3: Recommended Protocols and Starting Conditions
General Experimental Protocol for Suzuki Coupling of a Halo-Pyrazole
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazole (1.0 eq), the arylboronic acid or ester (1.3 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%).

  • Vessel Sealing & Purging: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane and water) via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by TLC or LCMS until the halo-pyrazole starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Table 1: Recommended Starting Conditions for Screening
Substrate TypeRecommended Catalyst (mol%)Recommended LigandRecommended Base (eq)Solvent SystemTemp (°C)Notes
N-Protected Bromo-Pyrazole Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O (5:1)100A standard, cost-effective starting point.[15]
N-H Unprotected Bromo-Pyrazole XPhos Pd G3 (3-5%)(Internal to pre-cat)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100-110A robust system for challenging substrates.[1]
N-Protected Chloro-Pyrazole SPhos Pd G3 (3%)(Internal to pre-cat)K₃PO₄ (2.0)t-Amyl Alcohol110Chloroarenes require more active catalyst systems.[8]
Electron-Deficient Pyrazole PdCl₂(dppf) (5%)dppfCs₂CO₃ (2.0)DMF90-110For substrates with strongly withdrawing groups.
Sterically Hindered Coupling RuPhos Pd G3 (3%)(Internal to pre-cat)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)100Bulky ligands facilitate coupling of hindered partners.[12]
Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps involved in the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle cluster_legend Catalytic Cycle Steps Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) OA_Complex->Trans_Complex Transmetalation Waste X-B(OR)₂ + Base-H⁺ Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Trans_Complex->Product Ar1X Ar¹-X (Pyrazole Halide) Ar1X->OA_Complex Boronic Ar²-B(OR)₂ (Boronic Acid/Ester) Borate [Ar²-B(OR)₂(OH)]⁻ (Activated Borate) Boronic->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Trans_Complex Waste->Trans_Complex Troubleshooting_Flowchart Start Reaction Issue: Low or No Yield Check_Catalyst Is the catalyst system active? (e.g., using a pre-catalyst) Start->Check_Catalyst Sol_Catalyst SOLUTION: 1. Switch to a G3 pre-catalyst (e.g., XPhos Pd G3). 2. Ensure anaerobic conditions. Check_Catalyst->Sol_Catalyst No Check_Base Is transmetalation efficient? Check_Catalyst->Check_Base Yes Sol_Base SOLUTION: 1. Switch base from K₂CO₃ to K₃PO₄. 2. Use boronic ester instead of acid. 3. Check solvent/water ratio. Check_Base->Sol_Base No Check_Inhibition Is catalyst inhibition likely? (e.g., N-H pyrazole) Check_Base->Check_Inhibition Yes Sol_Inhibition SOLUTION: 1. Increase catalyst loading (to 5%). 2. Use bulkier ligands (XPhos, RuPhos). 3. Protect the pyrazole N-H. Check_Inhibition->Sol_Inhibition Yes Check_Side_Reactions Are side products observed? (Dehalogenation, Protodeboronation) Check_Inhibition->Check_Side_Reactions No Sol_Dehalogenation Dehalogenation -> Use more e⁻-rich ligand (SPhos) Lower reaction temperature. Check_Side_Reactions->Sol_Dehalogenation Sol_Protodeboronation Protodeboronation -> Use boronic ester (BPin) Minimize reaction time. Check_Side_Reactions->Sol_Protodeboronation

Caption: A logical flowchart for troubleshooting failed pyrazole Suzuki reactions.

References
  • Valente, C., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 11912–11924. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. ResearchGate. Retrieved from a diagram within a publication on the platform. [Link]

  • Bercot, E. A., & Rovis, T. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(48), 18349–18352. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1074–1091. [Link]

  • Moura, J. L., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. ResearchGate. Retrieved from a table within a publication on the platform. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1834–1843. [Link]

  • Dube, P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13959–13968. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Zhang, W., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 49(7), 1349–1357. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 10–13. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives

Welcome to the technical support center for handling challenging 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives. As a Senior Application Scientist, I understand that poor aqueous solubility is a significant hurdle in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives. As a Senior Application Scientist, I understand that poor aqueous solubility is a significant hurdle in drug discovery, often leading to inconsistent assay results and hindering the progression of promising candidates. This guide is structured to provide you with a logical, tiered approach to overcoming these solubility issues, from foundational techniques to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions researchers face.

Q1: Why are my 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives so poorly soluble in aqueous media?

A1: The poor aqueous solubility of this class of compounds typically stems from a combination of their physicochemical properties. The core structure, featuring aromatic pyrazole and benzaldehyde rings, is largely hydrophobic.[1][2] Several factors contribute to this:

  • High Lipophilicity (LogP): The aromatic rings contribute to a high octanol-water partition coefficient (LogP), meaning the molecule preferentially partitions into a non-polar environment over water.[2]

  • Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking between the aromatic rings and potential hydrogen bonding, can create a highly stable crystal lattice.[1][2] Significant energy is required to break these interactions and allow solvent molecules to surround the compound. The melting point of a compound can be an indicator of its crystal lattice energy.[2]

  • Molecular Weight: As substituents are added to the core scaffold to improve potency, the molecular weight often increases, which can further decrease solubility.[1]

  • Lack of Ionizable Groups: Unless the derivative has been specifically modified to include acidic or basic functional groups, the core structure is neutral and cannot be readily ionized to form more soluble salts.[3]

Q2: I'm preparing my compound for a cell-based assay. What is the best initial approach for solubilization?

A2: The standard and most recommended initial approach is to create a concentrated stock solution in a water-miscible organic solvent, followed by serial dilution into your aqueous assay buffer.[4][5]

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds. If DMSO is incompatible with your assay, other options include Dimethylformamide (DMF) or ethanol.[4]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or your chosen solvent) to a high concentration (e.g., 10-50 mM). Gentle warming or vortexing can assist dissolution.

  • Dilute into Aqueous Buffer: Perform a stepwise dilution of the DMSO stock into your final aqueous medium (e.g., PBS or cell culture media). This "kinetic solubility" approach often allows you to achieve a final concentration that would be impossible by adding the solid compound directly to the buffer.[5]

Crucial Caveat: Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. Run a solvent-only control to validate your results.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?

A3: This is a classic sign that you have exceeded the thermodynamic solubility limit of your compound in the final aqueous medium. The compound was soluble in the organic solvent but crashes out when introduced to the non-ideal aqueous environment.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may simply be too high. Try diluting further.

  • Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 in your final buffer can help maintain solubility.[6][7]

  • Explore Other Solvents: Move on to the more systematic approaches detailed in the troubleshooting guides below.

Part 2: Foundational Troubleshooting Guide - Systematic Approaches

If the basic FAQ steps are insufficient, a more systematic approach is required. This section provides detailed protocols for fundamental solubilization techniques.

Issue: Standard organic solvents (DMSO, Ethanol) are ineffective or lead to precipitation upon dilution.
Strategy 1: pH Modification

Causality: If your derivative contains an ionizable functional group (e.g., a carboxylic acid, an amine), its solubility will be highly dependent on pH. By adjusting the pH of the solution, you can convert the compound into its more soluble ionized (salt) form. According to the Henderson-Hasselbalch equation, a good rule of thumb is to adjust the pH to at least 2 units away from the compound's pKa.

  • For acidic compounds (with pKa), adjust the pH to be more basic (pH > pKa + 2).

  • For basic compounds (with pKa), adjust the pH to be more acidic (pH < pKa - 2).

  • Determine pKa: Use computational tools (e.g., ACD/Labs, ChemAxon) or experimental methods to predict or determine the pKa of your compound's ionizable groups.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).

  • Equilibrate and Measure:

    • Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Rotate or shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[5]

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility versus pH to identify the optimal pH range for your compound.

Strategy 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules by reducing the energy required for solvation.[6][8]

Co-SolventTypical Concentration RangeKey Considerations
Propylene Glycol (PG)10-60%Generally recognized as safe (GRAS); can cause irritation at high concentrations.
Polyethylene Glycol 400 (PEG 400)10-80%GRAS; low toxicity, widely used in oral and parenteral formulations.[9]
Ethanol5-20%Can have pharmacological effects; potential for precipitation on dilution.
Glycerin10-50%Viscous; GRAS.
  • Initial Screening: Prepare several binary co-solvent systems (e.g., 20% PEG 400 in water, 40% PG in water).

  • Solubility Measurement: Determine the solubility of your compound in each system using the equilibration method described in the pH protocol.

  • Optimization (Ternary Systems): If binary systems are insufficient, explore ternary systems. A common approach is to combine a co-solvent with a surfactant. For example: 10% Ethanol / 5% Cremophor EL / 85% Water.

  • Verification: Always check for precipitation upon dilution. A robust formulation should remain clear upon dilution with aqueous media.

CoSolvent_Workflow start Compound Insoluble in Aqueous Buffer screen_binary Screen Binary Systems (e.g., PEG 400/Water, PG/Water) start->screen_binary check_sol Solubility Adequate? screen_binary->check_sol screen_ternary Screen Ternary Systems (Co-solvent + Surfactant + Water) check_sol->screen_ternary No success Optimized Formulation Found check_sol->success Yes check_sol2 Solubility Adequate? screen_ternary->check_sol2 check_sol2->success Yes fail Consider Advanced Strategies (Part 3) check_sol2->fail No

Caption: Decision workflow for developing a co-solvent system.

Part 3: Advanced Solubilization Strategies

When foundational methods fail, advanced formulation technologies that alter the fundamental state of the drug are necessary. These are particularly relevant for compounds advancing toward in-vivo studies.

Issue: Compound has extremely low intrinsic solubility, rendering pH and co-solvent methods impractical.
Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like a pyrazole derivative, within their core.[10][] This non-covalent inclusion complex effectively masks the hydrophobic nature of the drug, presenting a water-soluble exterior to the aqueous environment, thereby significantly increasing apparent solubility.[10][][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical development due to their high aqueous solubility and safety profiles.[12][13]

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_before Hydrophobic Drug (Pyrazole Derivative) water_before Aqueous Environment drug_before->water_before Poor Solubility cd_before Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) complex Soluble Inclusion Complex water_after Aqueous Environment complex->water_after High Apparent Solubility invisible_node->complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0% to 20% w/v HP-β-CD).

  • Add Excess Drug: Add an excess of the 4-(1H-Pyrazol-4-yl)benzaldehyde derivative to each CD solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 24-72 hours until equilibrium is reached.

  • Sample and Analyze: Centrifuge and/or filter each sample to remove undissolved drug. Analyze the supernatant for drug concentration via HPLC.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line provides information about the complexation efficiency and stoichiometry. An AL-type linear plot is most common and indicates the formation of a 1:1 soluble complex.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Causality: Drugs in their crystalline form are in a low-energy, stable state. Amorphous solids, by contrast, lack an ordered crystal lattice and exist in a much higher energy state.[14][15] This higher energy translates to a significantly increased apparent solubility and faster dissolution rate compared to the crystalline form.[16] An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix. The polymer serves two key roles: it prevents the drug from recrystallizing back to its low-solubility state and can help maintain a supersaturated concentration of the drug in solution.[14][15][17]

PolymerAbbreviationCommon Manufacturing MethodKey Properties
PolyvinylpyrrolidonePVPSpray Drying, HMEGood solubilizer, can form hydrogen bonds with drugs.
Hydroxypropyl MethylcelluloseHPMCSpray Drying, HMECan inhibit precipitation.
Hydroxypropyl Methylcellulose Acetate SuccinateHPMC-ASSpray Drying, HMEpH-dependent solubility; good for enteric delivery.
Soluplus®SOLHot-Melt Extrusion (HME)Amphiphilic graft copolymer, acts as a solubilizer.[18]
  • Select Polymer: Choose a polymer for initial screening (e.g., PVP K30).

  • Prepare Solution: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2 drug:polymer by weight).

  • Evaporate Solvent: Place the solution in a petri dish or round-bottom flask and remove the solvent rapidly under vacuum (e.g., using a rotary evaporator). This rapid removal is key to trapping the drug in an amorphous state.

  • Characterize the Solid:

    • Visual Inspection: The resulting solid should be a clear, glassy film. Cloudiness may indicate phase separation or crystallization.

    • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a successful amorphous dispersion. The absence of a melting peak confirms the lack of crystalline material.

    • Powder X-ray Diffraction (PXRD): An amorphous solid will show a broad "halo" pattern, whereas a crystalline solid will show sharp Bragg peaks.

  • Perform Dissolution Test: Compare the dissolution rate of the ASD powder to the pure crystalline drug in a relevant buffer (e.g., simulated intestinal fluid). A significant increase in dissolution rate and concentration indicates a successful formulation.

References

  • Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thomas, D. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Wang, Z., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available at: [Link]

  • Miller, D. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Available at: [Link]

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Dow Development Laboratories, LLC. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Available at: [Link]

  • Shinde, S., et al. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available at: [Link]

  • Chaudhary, P., et al. (2023). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Challener, C. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]

  • Unknown. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Shinde, S., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Todkar, S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Del Valle, E. (2004). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Walker, M. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Available at: [Link]

  • Walker, M. (2013). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Reddit User. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Stauffer, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • Schultheiss, N. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Protheragen. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release. Available at: [Link]

  • Strickley, R. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]

Sources

Optimization

Preventing decomposition of 4-(1H-Pyrazol-4-yl)benzaldehyde during reactions

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges related to the compound's stability and provide actionable troubleshooting strategies to ensure the success and reproducibility of your reactions.

Introduction

4-(1H-Pyrazol-4-yl)benzaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its pyrazole ring offers a site for diverse pharmacophoric interactions, while the benzaldehyde group serves as a synthetic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and cross-coupling chemistry.[2] However, the inherent reactivity of the aldehyde functional group presents specific stability challenges, primarily its susceptibility to oxidation. This guide provides expert insights and detailed protocols to mitigate decomposition and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My sample of 4-(1H-Pyrazol-4-yl)benzaldehyde has turned from a white/off-white solid to a yellowish or brownish powder. What happened?

A1: This discoloration is a classic indicator of aldehyde oxidation. The aldehyde moiety (-CHO) is likely oxidizing to the corresponding carboxylic acid (4-(1H-Pyrazol-4-yl)benzoic acid). This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[3][4] To prevent this, always store the compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and in a cool, dry place.[5][6]

Q2: I am seeing a new, more polar spot on my TLC plate that I suspect is a decomposition product. How can I confirm it's the carboxylic acid?

A2: You can tentatively identify the new spot by co-spotting your sample with a small amount of benzoic acid as a reference, as carboxylic acids often have similar retention factors. For definitive identification, you can perform a simple workup on a small aliquot of your reaction mixture. Extract with a dilute basic solution (like 1M NaHCO₃); the carboxylic acid will move to the aqueous layer. Acidify the aqueous layer with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). If the spot reappears upon TLC analysis of this new organic layer, it is highly likely the carboxylic acid. LC-MS analysis would provide conclusive confirmation.

Q3: Is the pyrazole ring generally stable under common reaction conditions?

A3: The pyrazole ring is a robust aromatic heterocycle and is generally stable to a wide range of reaction conditions, including many oxidative, reductive, and cross-coupling reactions.[7][8][9] However, extremely harsh acidic or basic conditions or powerful oxidizing agents could potentially compromise the ring's integrity. For most standard synthetic transformations focusing on the aldehyde, the pyrazole core remains intact.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems encountered during reactions involving 4-(1H-Pyrazol-4-yl)benzaldehyde and provides a logical framework for troubleshooting.

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Your Suzuki-Miyaura coupling reaction using 4-(1H-Pyrazol-4-yl)benzaldehyde (as the halide partner, after conversion) or a derivative results in low conversion, significant side products, or recovery of starting material.

Root Causes & Solutions
  • Oxygen-Induced Catalyst Deactivation & Homocoupling: Palladium(0) catalysts are extremely sensitive to oxygen. Insufficient degassing allows oxygen to oxidize the active catalyst and can promote unwanted homocoupling of boronic acids.[10]

    • Solution: Implement rigorous degassing procedures. Sparge all solvents (including water) with argon or nitrogen for at least 30-60 minutes before use.[10][11] Assemble your reaction vessel under a positive pressure of inert gas.

  • Inhibition by the Pyrazole Moiety: The unprotected N-H on the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[12]

    • Solution: While many reactions proceed without protection, if inhibition is suspected, consider N-protection of the pyrazole ring. A Boc group or a simple methylation can be effective, though this adds synthetic steps. Alternatively, using specific ligand/catalyst systems designed for N-heterocycles can overcome this inhibition.[12]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade, especially under harsh basic conditions or elevated temperatures, leading to the formation of the corresponding arene as a byproduct.[10]

    • Solution: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature.[12][13] Ensure the boronic acid is of high quality. Using more stable boronate esters (e.g., pinacol esters) can also mitigate this issue.[10]

Troubleshooting Workflow: Suzuki Coupling

G start Low Yield in Suzuki Coupling homocoupling Is significant homocoupling of the boronic acid observed? start->homocoupling degas Did you rigorously degas all solvents and reagents? sol_degas Action: Improve degassing protocol (sparge for 30+ min). Use freeze-pump-thaw cycles for sensitive reactions. degas->sol_degas No homocoupling->degas Yes protodeboronation Is protodeboronation of the boronic acid observed? homocoupling->protodeboronation No inhibition Is starting material recovered with little side product formation? protodeboronation->inhibition No sol_base Action: Screen milder bases (K3PO4, Cs2CO3) and lower the reaction temperature. Consider using a boronate ester. protodeboronation->sol_base Yes sol_catalyst Action: Screen different Pd catalysts and ligands (e.g., Buchwald precatalysts). Consider N-protection of the pyrazole. inhibition->sol_catalyst Yes

Caption: Troubleshooting Decision Tree for Suzuki Coupling Reactions.

Problem 2: Aldehyde Decomposition During Reaction or Workup

You observe the formation of the corresponding carboxylic acid or other byproducts during a reaction targeting the pyrazole ring or another functional group.

Root Causes & Solutions
  • Aerial Oxidation: The aldehyde is sensitive to air, especially at elevated temperatures or under basic conditions.[4]

    • Solution: Always run reactions under a blanket of inert gas (N₂ or Ar).[14][15] During aqueous workup, work quickly and consider sparging aqueous solutions with nitrogen before use.

  • Incompatible Reagents: Some reagents, even if not intended as oxidants, can facilitate aldehyde decomposition. For example, certain bases in the presence of trace oxygen can promote oxidation.

    • Solution: Scrutinize all reagents for compatibility. If possible, choose reaction conditions known to be mild for aldehydes.

  • Aldehyde Protection Strategy: If the aldehyde is incompatible with the required reaction conditions, a protection-deprotection strategy is the most robust solution.

    • Solution: Protect the aldehyde as a cyclic acetal using ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid).[16][17][18] Acetals are stable to a wide range of nucleophiles and basic conditions but are easily removed with aqueous acid during workup.[19]

Key Experimental Protocols

Protocol 1: Best Practices for Handling and Storage

To ensure the long-term integrity of 4-(1H-Pyrazol-4-yl)benzaldehyde, follow these steps:

  • Inert Atmosphere: Upon receipt, transfer the compound into a vial inside a glovebox or flush the vial thoroughly with nitrogen or argon before sealing.[5]

  • Light Protection: Store the vial in a dark location or use an amber vial to prevent photochemical degradation.[5]

  • Temperature Control: Store at room temperature or refrigerated (check supplier recommendations), ensuring the container is well-sealed to prevent condensation upon removal.[1][6]

  • Dispensing: When weighing out the reagent, do so quickly and minimize exposure to the atmosphere. For highly sensitive reactions, weigh it out in a glovebox.[20]

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol temporarily converts the aldehyde to a stable acetal, protecting it from incompatible reagents.

Parameter Value / Reagent Notes
Solvent Toluene or BenzeneAllows for azeotropic removal of water.
Protecting Agent Ethylene Glycol (1.5 - 2.0 eq.)Drier diols lead to faster reaction times.
Catalyst p-Toluenesulfonic acid (p-TsOH, 0.01 - 0.05 eq.)A catalytic amount is sufficient.
Apparatus Round-bottom flask with Dean-Stark trap and condenserEssential for removing water and driving the equilibrium.[16]
Temperature Reflux
Monitoring TLC or GC-MSMonitor the disappearance of the starting aldehyde.
Step-by-Step Methodology:
  • To a solution of 4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and p-TsOH (0.02 eq.).

  • Fit the flask with a Dean-Stark trap and condenser and heat the mixture to reflux.

  • Continue refluxing until water ceases to collect in the trap and reaction monitoring indicates full conversion.

  • Cool the reaction to room temperature. Quench the catalyst by washing with a saturated NaHCO₃ solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected compound, which can often be used in the next step without further purification.

Deprotection:

The acetal is readily cleaved by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature until TLC analysis shows complete conversion back to the aldehyde.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Oxidation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776477, 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Smrithi, V., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this specific Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on root causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction is showing very low conversion to the desired 4-(1H-Pyrazol-4-yl)benzaldehyde. What are the likely causes and how can I fix this?

A: Low yield in this Suzuki-Miyaura coupling is a frequent issue stemming from several potential sources. The primary suspects are inefficient catalyst activation, catalyst inhibition by the pyrazole substrate, or degradation of the boronic acid reagent.

Potential Causes & Recommended Solutions:

  • Inefficient Catalytic Cycle: The standard Pd(PPh₃)₄ catalyst may not be active enough for this challenging coupling. The key steps of oxidative addition and reductive elimination can be slow with heteroaromatic substrates.

    • Solution: Switch to a more robust catalytic system. Modern palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective.[1][2] These ligands stabilize the monoligated Pd(0) species, which is crucial for accelerating the oxidative addition step and promoting the final reductive elimination.[1][2] A good starting point is a combination of Pd(OAc)₂ with a ligand like XPhos or SPhos.

  • Catalyst Inhibition by Pyrazole N-H: The unprotected N-H group on the pyrazole ring is acidic and can coordinate to the palladium center. This coordination can lead to catalyst deactivation or the formation of unreactive off-cycle species, effectively poisoning the catalyst.[3]

    • Solution 1: Increase catalyst loading. While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial inhibition.

    • Solution 2: Employ specialized ligands. Ligands like XPhos are not only bulky but their steric profile can disfavor the binding of the pyrazole nitrogen to the palladium center, maintaining catalyst activity.[4]

    • Solution 3 (If permissible): Protect the pyrazole N-H group (e.g., with a BOC or SEM group). This eliminates the acidic proton but adds extra steps to your synthetic route.

  • Boron Reagent Instability (Protodeboronation): Heterocyclic boronic acids, especially those with nitrogen atoms, are highly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This side reaction is often accelerated by strong bases and the presence of water.[6]

    • Solution: Use a more stable boron reagent. Instead of the free boronic acid, use its neopentyl glycol or pinacol boronic ester derivative.[7][8] These esters are significantly more stable and less prone to premature degradation, though they may exhibit different reactivity profiles.[9][10][11] Alternatively, N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[5]

Issue 2: Significant Byproduct Formation

Q: My reaction is messy. I'm observing significant homocoupling of my pyrazole boronic ester and/or formation of benzaldehyde. What's happening?

A: This points to a kinetic imbalance in the catalytic cycle. Homocoupling of the boron reagent (to form 4,4'-bi(1H-pyrazole)) and protodeboronation of the pyrazole (forming 1H-pyrazole) or hydrodehalogenation of the 4-bromobenzaldehyde (forming benzaldehyde) are common culprits.

Potential Causes & Recommended Solutions:

  • Boronic Ester Homocoupling: This typically occurs when the transmetalation step is slow relative to other pathways. It can be promoted by the presence of oxygen or overly high temperatures.

    • Solution: Ensure the reaction is thoroughly degassed. Use a robust inert atmosphere (Argon or Nitrogen). Screen different bases; sometimes a weaker base like K₃PO₄ or even K₂CO₃ can provide a better balance than a very strong base like Cs₂CO₃, which might accelerate unwanted side reactions.

  • Protodeboronation/Hydrodehalogenation: As discussed previously, protodeboronation of the pyrazole is a major issue.[5] The formation of benzaldehyde indicates that the 4-bromobenzaldehyde is being reduced.

    • Solution:

      • Base Selection: Avoid strong hydroxide bases (e.g., NaOH, KOH). Use phosphate or carbonate bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[12] The choice of base is critical and often requires empirical screening.[13]

      • Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions can suppress protodeboronation. Using a soluble base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF or dioxane can be effective.[14]

      • Use a Precatalyst: Modern precatalysts are designed for rapid generation of the active Pd(0) species.[15][16] This ensures that the cross-coupling reaction begins quickly, outcompeting the slower degradation pathways of the starting materials.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is the best starting point for synthesizing 4-(1H-Pyrazol-4-yl)benzaldehyde?

A: For a challenging heteroaryl coupling like this, a robust, modern system is recommended over classical catalysts. A highly reliable starting point is a Buchwald-type precatalyst , such as XPhos Pd G3 .

  • Why a Precatalyst? Precatalysts like XPhos Pd G3 are air- and moisture-stable, making them easy to handle. They rapidly and quantitatively generate the active monoligated L-Pd(0) species under the reaction conditions, ensuring high catalytic activity from the outset, which is crucial for coupling unstable boronic acids.[15][16]

  • Why XPhos? The XPhos ligand is both sterically bulky and highly electron-donating. This combination has been shown to be extremely effective for coupling nitrogen-containing heterocycles.[1][2] The bulk helps promote the reductive elimination step and can prevent catalyst inhibition by the pyrazole nitrogen.[3][4]

Catalyst System ComponentRecommendationRationale
Palladium Source XPhos Pd G3 PrecatalystAir-stable, reliable, and rapid generation of active Pd(0) species.[15][16]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand ideal for difficult heteroaryl couplings.[1][2]
Base K₃PO₄ or Cs₂CO₃Effective bases for Suzuki couplings that often minimize side reactions.[3][12]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Common and effective solvent system for a wide range of Suzuki reactions.

Q2: Should I use 4-(1H-Pyrazol-4-yl)boronic acid or a boronic ester (e.g., pinacol ester)?

A: For this specific substrate, using a boronic ester is strongly recommended .

  • Stability: Free heterocyclic boronic acids are often prone to decomposition and rapid protodeboronation under basic reaction conditions.[5][7] Boronic esters, particularly pinacol (Bpin) or neopentyl glycol esters, are significantly more stable, have a longer shelf-life, and lead to more reproducible experimental outcomes.[7][9]

  • Reactivity: While free boronic acids can sometimes be more reactive, the stability benefits of the ester far outweigh this for sensitive substrates.[17] Kinetic studies have also shown that boronic esters can transmetalate directly without prior hydrolysis, and in some cases, even faster than the corresponding acid.[10][11]

The choice is a balance of reactivity, stability, and cost. For sensitive heterocyclic systems, the enhanced stability and reproducibility afforded by boronic esters often justify any higher initial cost.[9]

G cluster_input Boron Reagent Choice cluster_properties Key Properties cluster_recommendation Recommendation BoronicAcid Boronic Acid Reactivity Higher Reactivity (Potentially) BoronicAcid->Reactivity Pro Stability Lower Stability (Protodeboronation Risk) BoronicAcid->Stability Con BoronicEster Boronic Ester (Pinacol, MIDA, etc.) StabilityEster Higher Stability (Longer Shelf-Life) BoronicEster->StabilityEster Pro Reproducibility More Reproducible Results BoronicEster->Reproducibility Pro Recommendation Recommended for 4-(1H-Pyrazol-4-yl) Synthesis StabilityEster->Recommendation Reproducibility->Recommendation

Caption: Decision factors for choosing a boron reagent.

Q3: What is the mechanistic role of the ligand and how do I choose the right one?

A: The ligand is arguably the most critical component for tuning the reactivity and stability of the palladium catalyst. Its primary roles are to:

  • Facilitate Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, promoting the oxidative addition of the aryl halide (4-bromobenzaldehyde) to the Pd(0) species.

  • Promote Reductive Elimination: Sterically bulky ligands accelerate the final reductive elimination step, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[18]

  • Stabilize the Catalyst: The ligand stabilizes the palladium center, preventing decomposition into inactive palladium black and mitigating inhibition from coordinating species like the pyrazole substrate.[19]

For the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde, you should prioritize bulky, electron-rich monophosphine ligands .

G start Start: Initial Reaction Screening ligand1 Initial Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ start->ligand1 outcome Low Yield / No Reaction Moderate Yield Messy / Byproducts ligand2 Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) outcome:low->ligand2 Cause: Inefficient Catalyst optimize Optimize Base & Solvent (e.g., K₃PO₄, Anhydrous) outcome:messy->optimize Cause: Side Reactions ligand1->outcome success High Yield Product ligand2->success optimize->success

Caption: Ligand selection and optimization workflow.

Experimental Protocols

General Protocol for Catalyst Screening

This protocol provides a standardized method for screening different catalyst systems for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Reagents & Materials:

  • 4-Bromobenzaldehyde

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole-Bpin)

  • Palladium precatalyst (e.g., XPhos Pd G3) or Pd source (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk tube or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), pyrazole-Bpin (1.2 equiv), the palladium precatalyst (0.02 equiv, 2 mol%), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent), followed by the degassed water.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for the specified reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-(1H-Pyrazol-4-yl)benzaldehyde.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Ar¹(X) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate L-Pd(II)-Ar¹(Ar²) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) PdII_Boronate->Product ArylHalide Ar¹-X (4-Bromobenzaldehyde) ArylHalide->PdII_Aryl BoronReagent Ar²-B(OR)₂ (Pyrazole-Bpin) BoronReagent->PdII_Boronate Base Base (e.g., K₃PO₄) Base->PdII_Boronate

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8901–8912. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8901–8912. [Link]

  • Yasar, S., et al. (2017). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 31(11), e3771. [Link]

  • ResearchGate. (2021). Comparison of reactivity of different boron reagents. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hossain, M. A., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(22), 7654. [Link]

  • Morin, M. D., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(7), 1784–1787. [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Royal Society of Chemistry. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • St. Denis, J. D., et al. (2019). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(16), 6249–6253. [Link]

  • Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(36), 15205–15211. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(44), 16639–16652. [Link]

  • Clavier, H., & Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6675. [Link]

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and optimized outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3][4] For pyrazoles, which are five-membered aromatic heterocycles, this reaction is particularly valuable for the regioselective synthesis of pyrazole-4-carbaldehydes.[5][6] These formylated pyrazoles are crucial building blocks in the synthesis of a wide array of biologically active compounds and functional materials.[7][8] The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks the electrophilic Vilsmeier reagent.[1][9]

Q2: What is the Vilsmeier reagent and how is it prepared?

The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt.[1][9] It is most commonly generated in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of a substituted amide, with N,N-dimethylformamide (DMF) being the most common choice.[1][4][10] The formation of the Vilsmeier reagent is an exothermic process and must be conducted under strictly anhydrous conditions to prevent its decomposition.[1]

Mechanism of Vilsmeier Reagent Formation

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Q3: What are the primary safety considerations for this reaction?

The Vilsmeier-Haack reaction involves hazardous reagents that demand careful handling.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes.[1] It should always be handled in a well-ventilated chemical fume hood.

  • Vilsmeier Reagent: The reagent itself is moisture-sensitive.

  • Exothermic Nature: The preparation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic and require strict temperature control to prevent runaway reactions.[1]

  • Work-up: Quenching the reaction mixture, typically with ice, must be done slowly and cautiously to manage the exothermic release of heat and gases.[1]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched, for instance, in a vial containing a dilute solution of a mild base like sodium bicarbonate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is spotted on a TLC plate alongside the starting material.

Troubleshooting Guide

This section addresses common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity.[1][11] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to harsh acidic or basic conditions.[1]1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–5 °C) and use it immediately.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70–80 °C).[1][7] In some cases, microwave-assisted synthesis can improve yields. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully and slowly with a mild base such as sodium bicarbonate or sodium acetate.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Utilize an ice bath or a cryocooler. 2. Ensure the purity of your pyrazole starting material and use high-purity, anhydrous solvents.
Multiple Products or Side Reactions 1. Di-formylation: A large excess of the Vilsmeier reagent may lead to the formation of di-formylated products, although this is less common for pyrazoles.[1] 2. Reaction at other positions: While formylation at the C4 position is electronically favored, other isomers may form depending on the substitution pattern of the pyrazole.[3][12] 3. Formation of colored byproducts: Self-condensation of the Vilsmeier reagent can lead to the formation of cyanine dyes, often appearing as green or blue impurities.[13]1. Optimize the stoichiometry of the Vilsmeier reagent. Start with a smaller excess (e.g., 1.5-2.0 equivalents) and adjust as needed based on TLC analysis.[1] 2. The regioselectivity is highly dependent on the substrate. A thorough understanding of the electronic and steric effects of the substituents on your pyrazole is crucial.[14] 3. These impurities are often highly polar and can sometimes be removed by column chromatography. Ensuring a cold and careful work-up can minimize their formation.[13]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation challenging.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent.[1] 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_not_ok Use Fresh/Dry Reagents & Dry Glassware reagents_ok->reagents_not_ok No check_substrate Is Substrate Unreactive? (e.g., EWGs) reagents_ok->check_substrate Yes reagents_not_ok->start substrate_reactive Substrate Reactive? check_substrate->substrate_reactive increase_conditions Increase Temperature or Reagent Equivalents substrate_reactive->increase_conditions Yes check_reaction_time Monitor by TLC Is Reaction Complete? substrate_reactive->check_reaction_time No increase_conditions->check_reaction_time reaction_complete Reaction Complete? check_reaction_time->reaction_complete increase_time Increase Reaction Time reaction_complete->increase_time No check_workup Check Work-up Procedure reaction_complete->check_workup Yes increase_time->check_workup workup_gentle Work-up Gentle? check_workup->workup_gentle gentle_workup Use Cold, Mild Base Quench workup_gentle->gentle_workup No success Improved Yield workup_gentle->success Yes gentle_workup->success

Caption: A step-by-step decision-making process for troubleshooting low product yield.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0-5.0 equivalents). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction: a. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM). b. Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. c. After the addition, the reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) depending on the reactivity of the substrate. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[7]

3. Work-up and Purification: a. Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. b. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, sodium carbonate, or sodium acetate) until the pH is approximately 7-8. d. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. f. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • S.B. Singh. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Ind. J. Chem., 1989, 28b, 150. [Link]

  • El-Gharably, A. et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]

  • Request PDF. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • Al-Amiery, A. A. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2022. [Link]

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 2008, 49(17), 2689–2691. [Link]

  • Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018, v, 0-0. [Link]

  • Bieliauskas, A. et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, vi, 1-14. [Link]

  • Request PDF. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • Request PDF. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Request PDF. Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Dar, A. M. & Shamsuzzaman. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Kimura, Y. & Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 2013, 3, 1-7. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Syntheses Procedure. 3-Formyl-1-methyl-1H-indole-2-carbonitrile. [Link]

  • Chemistry Stack Exchange. About the Vilsmeier-Haack formylation of this compound. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 4-(1H-Pyrazol-4-yl)benzaldehyde synthesis

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The most common and versatile route to this compound is the Suzuki-Miyaura cross-coupling reaction. This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis, helping you troubleshoot low conversion rates and optimize your reaction outcomes.

Section 1: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success hinges on the careful orchestration of multiple components.[2][3] Low yields are a common frustration, but they can almost always be traced back to a few key areas.

Q1: My reaction is failing or giving very low yields (<10%). What are the first things I should check?

When a Suzuki-Miyaura reaction fails, it's essential to systematically verify the foundational parameters of the experiment. The cause is often related to reagent quality or the reaction environment itself.

Core Areas for Initial Investigation:

  • Integrity of the Inert Atmosphere: The active palladium catalyst, Pd(0), is highly sensitive to oxygen.[4] Insufficiently inert conditions can lead to rapid catalyst decomposition and the formation of unwanted homocoupling byproducts.[2][4]

    • Solution: Ensure your solvent is thoroughly degassed using methods like sparging with argon or nitrogen for at least 30 minutes or using several freeze-pump-thaw cycles. All glassware must be oven- or flame-dried, and the reaction should be maintained under a positive pressure of inert gas (e.g., via a balloon or Schlenk line) for its entire duration.

  • Reagent Purity and Stability: The quality of your starting materials is paramount.

    • Aryl Halide (4-Halobenzaldehyde): Verify its purity. Impurities from its synthesis can interfere with the catalyst.

    • Boronic Acid (1H-Pyrazole-4-boronic acid): Boronic acids are susceptible to degradation over time, especially through protodeboronation (loss of the boronic acid group) and trimerization into boroxines.[4][5] It is often best to use a fresh bottle or a recently purchased batch. Consider converting the boronic acid to a more stable pinacol ester if instability is a recurring issue.[2][5]

  • Base and Solvent Quality:

    • Base: If running anhydrous reactions, ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dry. Clumps can reduce the available surface area and hinder reactivity.[4]

    • Solvent: Solvents can contain impurities that poison the catalyst.[8] Using high-purity, anhydrous, and properly degassed solvents is critical.

Below is a troubleshooting workflow to diagnose a failing reaction.

G start Low/No Yield check_inert Is the reaction setup rigorously oxygen-free? start->check_inert check_reagents Are all reagents (halide, boronic acid, catalyst) pure and active? check_inert->check_reagents  Yes fix_inert Action: Improve degassing (sparge/freeze-pump-thaw). Use Schlenk techniques. check_inert->fix_inert No check_conditions Are base, solvent, and temperature appropriate? check_reagents->check_conditions  Yes fix_reagents Action: Use fresh catalyst/ligand. Verify starting material purity. Consider boronic ester. check_reagents->fix_reagents No fix_conditions Action: Screen alternative bases/solvents. Optimize temperature. check_conditions->fix_conditions No success Reaction Optimized check_conditions->success  Yes fix_inert->start Re-run fix_reagents->start Re-run fix_conditions->start Re-run

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Q2: I'm getting a messy reaction with multiple side products. What are they and how can I minimize them?

The appearance of side products provides valuable clues about what is going wrong in the catalytic cycle. Identifying them (e.g., by LC-MS or NMR) is the first step toward suppression.

Side Product Common Cause(s) Proposed Solution(s)
Protodeboronated Pyrazole The C-B bond is cleaved by a proton source, replacing the boronic acid with hydrogen.[5][9] This is accelerated by strong bases and protic solvents (water, alcohols).[4]• Switch to a milder, non-hydroxide base like K₃PO₄, Cs₂CO₃, or KF.[4]• Minimize water in the reaction; consider anhydrous conditions if feasible.• Use a more stable boronic ester (e.g., pinacol ester).[5]
Homocoupled Benzaldehyde or Pyrazole Two molecules of the boronic acid or aryl halide couple together. This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][4]• Improve degassing of the solvent and reaction vessel.• Ensure a robust inert atmosphere is maintained throughout the reaction.
Dehalogenated Benzaldehyde The halide on the 4-halobenzaldehyde starting material is replaced with a hydrogen atom. This can be caused by certain bases or solvent conditions.[2][10][11]• This side reaction is substrate-specific. Try screening different bases or solvent systems.• Slower catalyst systems may sometimes favor this pathway; a more active catalyst can sometimes outcompete it.
Palladium Black The palladium catalyst precipitates out of the solution as an insoluble, inactive black solid.[9] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or catalyst decomposition.• Lower the reaction temperature.• Ensure the correct ligand-to-palladium ratio is used (typically 1:1 to 2:1 for pre-formed catalysts).• Use a more robust ligand or a precatalyst designed for stability.[7]
Q3: My yield is stuck at a moderate level (30-60%). How can I optimize the reaction components for higher conversion?

Reaching a yield plateau suggests that the core reaction is viable but suboptimal. Systematic optimization of the catalyst system and conditions is necessary. The choice of ligand, base, and solvent are all interconnected and crucial for success.[8][12]

G cluster_0 Catalytic Cycle ArylHalide 4-Halobenzaldehyde OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Pyrazole Boronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal activates Pd0 Pd(0)L₂ Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 4-(1H-Pyrazol-4-yl)benzaldehyde RedElim->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimization Strategies:

  • Catalyst and Ligand Selection: For coupling with nitrogen-containing heterocycles like pyrazole, standard ligands like PPh₃ may be insufficient.[10] Unprotected N-H groups can inhibit the catalyst.[13]

    • Expert Insight: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) which are known to accelerate the rate-determining oxidative addition and reductive elimination steps.[7] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) often gives more reliable results than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[6][7]

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[14]

    • Expert Insight: Potassium phosphate (K₃PO₄) is an excellent and broadly effective base for many Suzuki couplings, balancing sufficient reactivity with minimal side reactions. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble option that can be effective for difficult couplings. Avoid strong hydroxide bases (NaOH, KOH) unless necessary, as they significantly promote protodeboronation.[4]

  • Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Expert Insight: A biphasic solvent system is often optimal. A mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., in a 4:1 to 10:1 ratio) is very common.[8][15] The water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst. Vigorous stirring is essential for biphasic reactions to maximize the interfacial area where the reaction occurs.[4]

Recommended Starting Conditions for Optimization:

Component Recommendation Rationale
Aryl Halide 4-Bromobenzaldehyde (1.0 equiv)More reactive than the chloride, less expensive than the iodide.[2]
Boronic Acid Partner 1H-Pyrazole-4-boronic acid pinacol ester (1.2–1.5 equiv)The ester is more stable and less prone to degradation than the free acid.[2][5]
Catalyst XPhos Pd G3 (1–2 mol%)Air-stable precatalyst that reliably generates the active catalyst for challenging substrates.[6][7]
Base K₃PO₄ (2.0–3.0 equiv)Effective, mild, and minimizes protodeboronation.[13]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Standard, robust solvent systems for Suzuki reactions.[13]
Temperature 80–110 °CTypical temperature range to ensure sufficient reaction rates.

Section 2: Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes if the Suzuki-Miyaura coupling consistently fails?

Yes. While the Suzuki coupling is generally the most direct method, the Vilsmeier-Haack reaction is a classic method for formylating (adding a -CHO group to) activated aromatic and heteroaromatic rings.[16] To synthesize 4-(1H-Pyrazol-4-yl)benzaldehyde via this route, you would need to start with 4-(1H-Pyrazol-4-yl)benzene and then introduce the aldehyde group. This is a multi-step process and is generally less atom-economical than a direct coupling. The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[17][18][19] However, the reactivity can be low for pyrazoles with electron-withdrawing groups.[17]

Q: How should I purify the final product?

Standard purification involves the following steps:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.[4][6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4][6]

  • Chromatography: The most common method for final purification is flash column chromatography on silica gel.[4][6] The specific eluent system will depend on the polarity of any impurities but a gradient of ethyl acetate in hexanes is a good starting point.

  • Alternative Purification: For large-scale purification, a patented method describes dissolving the crude product in an aqueous alkaline solution (pH 8-11), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure product by acidifying the aqueous layer.[20]

Q: My 1H-Pyrazole-4-boronic acid appears to be degrading on the shelf. How can I handle it?

This is a very common issue. Free boronic acids, especially heteroaromatic ones, can be unstable.

  • Storage: Store boronic acids in a desiccator, in the dark, and preferably under an inert atmosphere in a refrigerator or freezer to slow degradation.

  • Protection: The best strategy for long-term stability and consistent reactivity is to convert the boronic acid to its neopentyl glycol or pinacol ester . These esters are significantly more robust against protodeboronation and oxidation and can be used directly in the Suzuki reaction, where they hydrolyze in situ to the active boronic acid.[2][5]

General Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a general starting point and should be optimized for your specific setup.

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.3 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add 4-bromobenzaldehyde, 1H-pyrazole-4-boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio (concentration typically 0.1 M with respect to the limiting reagent).[13]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzaldehyde is consumed (typically 12-24 hours).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography.

References

  • Benchchem. 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQzYsEwzM8Lj9LySFUK4pav_8dKIqTBzlgj10--hWnQ9I36z_LJ6C1T_cedMe1xlzEKLblFBV34SzBYzlXeoLCOEyHtFFcwFJLItYTEG_xX4dU3Ytw95WAEHToFj0qRdnzwQ9QNnwI1dTt6MGU_FOyyhs_iXa2XELdR-qUqgL9jJs3o3I3J-8a3T-5j7pPAN5DNNz1vSpachjzbnLuN64YrJkKvSmuU0dG8gYPzQeM8MtwSI=]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSizWbX422zmbXwP4aKAJfPve87ZBlDxPJcKad5pPyeOprMTQN4z1-5X21gv_Nz9DcvZUg9ioePrhSkVqbzPV57B57hBsLILq_Tx8ZgKrerW03bn-Qo9oXdsm0eygnbmhLm9NIskLRsgROKgyU5HGjufh-62qu2B1LMRs7HBxhR4eYwHycVRbiVrgAiXmJnxd5JUK6QnIUlZSHKNI2Y1SAo4k1sXuibob8dAHZY786cMmkfzyVhP6qVaB38rZmTaBBYkut4kSiToNnJWssdVh7V7RRvOBQoxkTDw==]
  • Wikipedia. 4-Formylphenylboronic acid. [URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid]
  • ChemicalBook. 4-Formylphenylboronic acid synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0243496_EN.htm]
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ArbWqpqkssUo9bGNi6y-G2h_B4pP61BbAfAVpPJVOy6CzBUIpJB6uvY1_2dBGO5nzTLPqyKxo0Unxuu3WljC6qXw5EPtWkWJ4pvY4LNXmkesaVl3AWArTDASdXWK7-5FzLhB248_p62Lwz-AMlid0QqMhXepNmlX76vKTHCCbVPQAo_86OUD0eXu36D2XFekHZ7EgaAWvwYRTA19br4SOJpog-7Z]
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [URL: https://onlinelibrary.wiley.com/doi/10.1002/hlca.202100035]
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [URL: https://www.semanticscholar.org/paper/Role-of-the-Base-and-Control-of-Selectivity-in-Carrow-Hartwig/3953e5e43f1146313333337f71694f420e6c5188]
  • Benchchem. Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88YXzp_lXyd_Ojp0fJ5THWKc11Zqzkffl10RZk0Y6ei1J43GQZLl_ziujS3xk-L7iG-o1McCCLuk2wyjzQjkPC-d0uR7KugP9JaYho7U9Ts10qR-j_ie216j1iSuJU1gY5J6CGBQD8W2fXxKCHIghcB-fcqJlmGYe8oaJmAZ9gRdEwJ4kZRB1DY3CL4823pV5ZLlluPX6yQl01UkK-PIzswF_YXSr]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [URL: https://www.researchgate.
  • Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHERzuQqgjzzZVsqmLytYsi6z3KUNordroreLLHRwCymly9Xy8BTzj49S48UoVF8gDLsILzdQHFGDZphvUZZICyfWoZrvA8554UwtEmcYPXp8JRo4A_tdbg9iuaANNO87l5TnxbLhTxaH2gYwprhEF_8ejl4WljbnMVRbhb6J_9h7p4Mufy7GQz8ZubteR3FaQvjTiSXockKFpWKO2M0Hl47Lpz]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-coupling-guide]
  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/vi/25732]
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982463/]
  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids. [URL: https://patents.google.
  • ChemicalBook. Preparation method and application of 4-chlorobenzaldehyde. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7252033_EN.htm]
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]
  • PrepChem.com. Preparation of 4-chlorobenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-4-chlorobenzaldehyde]
  • ResearchGate. Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. [URL: https://www.researchgate.net/publication/257434507_Palladium_catalytic_systems_with_hybrid_pyrazole_ligands_in_C-C_coupling_reactions_Nanoparticles_versus_molecular_complexes]
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [URL: https://www.researchgate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.ijcmas.com/special/7/E.%20A.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02377]
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [URL: https://www.youtube.
  • Wikipedia. 4-Chlorobenzaldehyde. [URL: https://en.wikipedia.org/wiki/4-Chlorobenzaldehyde]
  • National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3529880/]
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034448/]
  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [URL: https://www.researchgate.net/publication/282161741_Synthesis_of_Pyrazoles_via_Vilsmeier_Haack_reaction_and_their_pyrazolone_thiazolidinedione_derivatives_A_comparative_study_of_conventional_and_microwave_routes]
  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [URL: https://degressjournal.com/ultrasonic-and-microwave-accelerated-vilsmeier-haack-formylation-an-energy-efficient-route-to-synthesize-pyrazole%E2%80%904%E2%80%90carbaldehydes/]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [URL: https://growingscience.com/ac/Vol2/ac_2013_18.pdf]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Suzuki-Miyaura_Coupling]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • MySkinRecipes. 4-(1H-Pyrazol-1-yl)benzaldehyde. [URL: https://www.myskinrecipes.com/product/172888/4-(1H-Pyrazol-1-yl)benzaldehyde]

Sources

Optimization

Technical Support Center: Identification of Impurities in 4-(1H-Pyrazol-4-yl)benzaldehyde

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in their samples. The following question-and-answer format provides in-depth, field-proven insights to navigate common challenges encountered during synthesis, purification, and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my 4-(1H-Pyrazol-4-yl)benzaldehyde sample?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can generally be categorized into three main sources: synthesis-related, degradation-related, and storage-related.[1] For 4-(1H-Pyrazol-4-yl)benzaldehyde, you should anticipate:

  • Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 4-halobenzaldehydes (e.g., 4-bromobenzaldehyde) or pyrazole boronic acid derivatives.

  • Reaction By-products: Compounds formed from side reactions during synthesis. Common examples include homocoupled products (e.g., biphenyl-4,4'-dicarbaldehyde) and products from dehalogenation (benzaldehyde).[2]

  • Isomeric Impurities: Positional isomers, such as 4-(1H-Pyrazol-1-yl)benzaldehyde, can be significant impurities depending on the synthetic route.

  • Degradation Products: The most common degradation product is 4-(1H-Pyrazol-4-yl)benzoic acid, formed via oxidation of the aldehyde group.

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification steps (e.g., toluene, THF, methanol).[3][4]

Q2: I'm just starting my analysis. Which analytical technique should I use first?

A2: For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the gold standard for impurity profiling.[1]

  • Causality: HPLC is ideal because it can separate non-volatile organic impurities, which constitute the majority of synthesis by-products and degradants. A PDA detector provides valuable spectral information, helping to distinguish between structurally similar compounds and indicating peak purity. It is the foundational technique for developing a stability-indicating method as required by regulatory bodies.[5][6]

Q3: My sample has a faint yellow color, but I expected a white solid. What could this indicate?

A3: A slight yellow discoloration often points to the presence of minor, highly conjugated impurities or degradation products. The aldehyde functional group itself can be susceptible to oxidation or side reactions that form colored species. While minor color changes may not always correlate to significant purity issues, it warrants a thorough investigation by HPLC to identify the responsible chromophore.

Q4: What are the typical regulatory thresholds for reporting and identifying impurities?

A4: The International Council for Harmonisation (ICH) provides guidelines. For new drug substances, the key thresholds are:

  • Reporting Threshold: Impurities present at or above 0.05% should be reported.

  • Identification Threshold: Impurities present at or above 0.10% (or a lower threshold for more potent drugs) should have their structures identified.[7]

  • Qualification Threshold: Impurities above 0.15% typically require qualification, which involves gathering toxicological data to ensure their safety.

Section 2: Synthesis-Related Impurities: A Troubleshooting Guide

The most common route to 4-(1H-Pyrazol-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This section addresses impurities specific to this pathway.

Suzuki_Coupling_and_Side_Reactions cluster_reactants Reactants cluster_side_products Common Side Products PyBOH 4-(HO)2B-Pyrazole Catalyst Pd Catalyst + Base Homo_Py 4,4'-Bi-1H-pyrazole (Homocoupling) PyBOH->Homo_Py Side Reaction Proto 1H-Pyrazole (Protodeboronation) PyBOH->Proto Side Reaction ArX 4-Bromo-benzaldehyde Homo_Ar Biphenyl-4,4'-dicarbaldehyde (Homocoupling) ArX->Homo_Ar Side Reaction Dehalo Benzaldehyde (Dehalogenation) ArX->Dehalo Side Reaction Product 4-(1H-Pyrazol-4-yl)benzaldehyde (Desired Product) Catalyst->Product Main Reaction Path

Caption: Suzuki coupling reaction pathway and common side products.

Q5: My HPLC chromatogram shows a peak with a mass corresponding to benzaldehyde. What is the likely source?

A5: This is a classic sign of a dehalogenation side reaction during the Suzuki coupling.[2] Instead of coupling with the pyrazole boronic acid, the palladium intermediate reacts with a hydrogen source in the reaction mixture (e.g., solvent, base), replacing the bromine atom with hydrogen. To mitigate this, ensure your reaction conditions are scrupulously anhydrous and consider using milder bases or different solvent systems.

Q6: I have an unknown impurity with a mass identical to my final product. How is this possible?

A6: You are likely dealing with a positional isomer , specifically 4-(1H-Pyrazol-1-yl)benzaldehyde . This is a very common and challenging impurity to separate. It typically arises if the synthesis used a pyrazole starting material that was not correctly substituted or if isomerization occurred.

  • Expertise & Experience: These isomers often have very similar polarities, making them difficult to resolve by standard chromatography. You will need a high-resolution HPLC method or specialized chiral chromatography. Structural confirmation is definitively achieved using NMR spectroscopy.

Q7: How can I use NMR to confirm the presence of the 4-(1H-Pyrazol-1-yl)benzaldehyde isomer?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers.[7][8]

  • Causality: The symmetry and electronic environment of the pyrazole ring protons are completely different in the two isomers.

    • Desired Product (4-yl isomer): The 1H NMR spectrum will show two singlets for the pyrazole ring protons (at C3 and C5), as they are chemically equivalent due to rapid tautomerism or symmetry.[9] The proton at C4 is replaced by the benzene ring.

    • Isomeric Impurity (1-yl isomer): The 1H NMR spectrum will be more complex, showing three distinct signals for the pyrazole protons at C3, C4, and C5, each with characteristic doublet or triplet splitting patterns due to coupling with each other.

  • Trustworthiness: Comparing the 1H and 13C NMR spectra of your sample against a known standard or literature data provides unambiguous structural proof.[8][10]

Feature4-(1H-Pyrazol-4-yl)benzaldehyde (Desired)4-(1H-Pyrazol-1-yl)benzaldehyde (Isomer)
Pyrazole 1H NMR Signals Two singlets (protons at C3/C5)Three distinct multiplets (protons at C3, C4, C5)
Symmetry High (C2v symmetry on average)Low (No plane of symmetry)
HPLC Retention Typically elutes at a specific timeElutes very close to the desired product

Q8: My GC-MS analysis shows the presence of residual solvents like toluene and THF. Are these acceptable?

A8: The acceptability of residual solvents is strictly regulated by ICH Q3C guidelines, which categorize solvents into three classes based on their toxicity.[3]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents to be limited (e.g., Toluene, Methanol). These have specific Permitted Daily Exposure (PDE) limits.

  • Class 3: Solvents with low toxic potential (e.g., THF, Acetone, Ethanol). These have higher PDE limits.

You must quantify the amount of each solvent and ensure it falls below the ICH limit for the intended dosage of the final drug product. Headspace GC is the standard technique for this analysis.[11][12]

Section 3: Degradation-Related Impurities: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6][13][14] These studies involve subjecting the sample to stress conditions more severe than those used for accelerated stability testing.[6][15]

Forced_Degradation_Workflow cluster_input Input cluster_stress ICH Q1A(R2) Stress Conditions cluster_output Output & Evaluation API 4-(1H-Pyrazol-4-yl)benzaldehyde Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBalance Assess Mass Balance Analysis->MassBalance PeakPurity Evaluate Peak Purity Analysis->PeakPurity Identify Identify Major Degradants Analysis->Identify

Caption: Workflow for a forced degradation study.

Q9: I see a major new peak in my HPLC after exposing my sample to hydrogen peroxide. What is it?

A9: This is almost certainly 4-(1H-Pyrazol-4-yl)benzoic acid . The aldehyde group (-CHO) is highly susceptible to oxidation, and hydrogen peroxide is a strong oxidizing agent. This is the most anticipated degradation pathway.

  • Confirmation: The impurity will be more polar than the parent compound, resulting in an earlier retention time on a reverse-phase HPLC column. Its identity can be confirmed by LC-MS, which will show a mass increase of 16 amu (M+16) corresponding to the addition of an oxygen atom.

Q10: After acid hydrolysis, my mass balance is poor and I see several small, unidentified peaks. What's happening?

A10: Poor mass balance under harsh acidic conditions suggests that the molecule may be degrading into smaller fragments that are not well-retained or detected by your current HPLC method. The pyrazole ring, while generally stable, can be susceptible to cleavage under extreme pH and heat.

  • Troubleshooting Steps:

    • Modify HPLC Method: Use a shallower gradient or a different column to try and resolve these new peaks.

    • Use a Universal Detector: If the fragments lack a UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) might be necessary.[16]

    • LC-MS Analysis: Analyze the stressed sample by LC-MS to get mass information on the small peaks, which can provide clues to their structures.

Protocol: Standard Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[13][15]

  • Sample Preparation: Prepare a stock solution of 4-(1H-Pyrazol-4-yl)benzaldehyde at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[15]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and heat another at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and heat another at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[15]

  • Analysis: After the designated time, neutralize the acid and base samples if necessary. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method alongside an unstressed control sample.

Section 4: Analytical Methodology & Troubleshooting

Q11: Can you provide a starting point for a stability-indicating HPLC method?

A11: Absolutely. A good starting point for method development would be a reverse-phase method.

Protocol: Initial HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA/UV at 254 nm (scan from 200-400 nm to check for other chromophores).

  • Injection Volume: 10 µL

  • Causality: The C18 stationary phase provides good hydrophobic retention for the aromatic system. The formic acid helps to protonate silanols on the column and the pyrazole nitrogen, leading to sharper peaks. The gradient elution is crucial for separating impurities with a wide range of polarities, which is essential for a stability-indicating method.[5]

HPLC Troubleshooting Table
ProblemPotential CauseSuggested Solution
Peak Tailing (Asymmetry > 1.5) Secondary interactions with column silanols; column overload.Lower the pH of the mobile phase (e.g., use 0.1% TFA instead of formic acid); reduce sample concentration.
Poor Resolution Between Product & Impurity Method not optimized.Adjust gradient slope (make it shallower); try a different stationary phase (e.g., Phenyl-Hexyl); reduce flow rate.
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Implement a strong needle wash in the autosampler method; prepare fresh mobile phase.
Drifting Baseline Column not equilibrated; mobile phase composition changing.Ensure adequate equilibration time between runs; check pump performance.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Forced Degrad
  • Faure, R., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • GC MS Vol
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
  • Residual Solvent Analysis Inform
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • Kaski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Rao, R. N., & Kumar, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
  • Organic volatile impurities in pharmaceuticals. Indian Journal of Pharmaceutical Sciences.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (2018). Molecular Nutrition & Food Research.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019).
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives

Welcome to the technical support center dedicated to addressing the stability challenges associated with 4-(1H-Pyrazol-4-yl)benzaldehyde and its derivatives. These compounds are valuable building blocks in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges associated with 4-(1H-Pyrazol-4-yl)benzaldehyde and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, the inherent reactivity of the aromatic aldehyde functional group presents significant stability issues that can compromise experimental outcomes, compound integrity, and shelf-life.

This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies for experimental workflows, and validated protocols to enhance the stability of your compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Instability

This section addresses the fundamental chemical principles governing the degradation of 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives.

Q1: What are the primary degradation pathways for these compounds?

The principal degradation pathway is the oxidation of the benzaldehyde moiety to the corresponding benzoic acid.[3][4] This is a common vulnerability for most aromatic aldehydes. The aldehyde proton is susceptible to abstraction by radical species, initiating an oxidation cascade, especially in the presence of atmospheric oxygen. A secondary, though less common, concern is the photostability of the pyrazole ring itself, which can undergo complex rearrangements or bond cleavage upon prolonged exposure to high-energy light, such as UV radiation.[5]

Q2: What are the common signs of degradation I should watch for?

There are several indicators of compound degradation:

  • Visual Changes: Pure 4-(1H-Pyrazol-4-yl)benzaldehyde is typically a solid.[6] The appearance of a brownish or yellowish tint in the solid or in solution often suggests the formation of oxidative impurities.[7]

  • Analytical Changes: When analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of a new, more polar spot or peak is a classic sign of oxidation to the more polar carboxylic acid.

  • Solubility Issues: You may observe changes in solubility as the parent aldehyde converts to its corresponding carboxylic acid salt, particularly in buffered solutions.

  • Inconsistent Spectroscopic Data: In NMR spectra, you may see a diminishing aldehyde proton signal (~9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm).

Q3: How do routine laboratory conditions like pH, oxygen, and light impact stability?

These three factors are critical and interlinked:

  • Oxygen: Atmospheric oxygen is the primary culprit in the oxidation of the aldehyde group. Storing solutions or solids without an inert atmosphere significantly increases the rate of degradation.

  • Light: Light, particularly UV light, can catalyze the formation of free radicals, which accelerates the oxidation process.[8] It can also directly impact the pyrazole ring's integrity.[5]

  • pH: The stability of the aldehyde can be pH-dependent. While neutral pH is generally acceptable for short-term handling, both strongly acidic and strongly basic conditions can promote undesirable side reactions or degradation.[9][10] For instance, basic conditions can facilitate Cannizzaro-type disproportionation reactions in some aldehydes, while acidic conditions might affect the pyrazole ring or other acid-labile groups on the molecule.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to solving specific problems encountered during the synthesis, purification, and handling of these derivatives.

Issue 1: My compound turns brown in the vial or during reaction workup.

Possible Cause Troubleshooting Step & Scientific Rationale
Air Oxidation Solution: Handle the compound under an inert atmosphere (Nitrogen or Argon). For solutions, use solvents that have been sparged with an inert gas. Rationale: This displaces atmospheric oxygen, removing the key ingredient for the radical-mediated oxidation of the aldehyde to colored impurities.[7]
Light Exposure Solution: Store the compound in amber vials or wrap containers with aluminum foil.[7][8] Avoid leaving solutions exposed to direct laboratory light for extended periods. Rationale: This prevents photochemical reactions that generate radicals, which initiate and propagate the oxidation cascade.
Residual Metal Contamination Solution: Ensure all glassware is scrupulously clean. If metal-catalyzed reactions were performed previously, consider treating the compound solution with a metal scavenger. Rationale: Trace amounts of transition metals can catalytically accelerate oxidation processes.

Issue 2: My reaction yield is low, and analysis shows significant starting material has been converted to the carboxylic acid.

Possible Cause Troubleshooting Step & Scientific Rationale
Degradation During Reaction Solution: Run the reaction under a strict inert atmosphere. If the reaction tolerates it, add a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) in catalytic amounts. Rationale: BHT is a phenolic antioxidant that can trap radical intermediates, terminating the chain reaction that leads to aldehyde oxidation.[11]
Oxidative Workup Conditions Solution: During aqueous workups, ensure the water used has been de-gassed. Avoid prolonged exposure to air, especially if the solution is being stirred vigorously. Rationale: Vigorous stirring in air increases the dissolution of oxygen into the organic and aqueous phases, providing more fuel for oxidation.
Aldehyde Protection Strategy Solution: For multi-step syntheses where the aldehyde is not immediately required, protect it as a cyclic acetal (e.g., using ethylene glycol).[3][12] Rationale: Acetals are stable to many reaction conditions (e.g., organometallics, mild oxidants, basic conditions) that would degrade an aldehyde. The aldehyde can be regenerated in a later step via acid-catalyzed hydrolysis.

Part 3: Validated Protocols for Stability Enhancement

Adherence to standardized protocols is crucial for reproducible results and maintaining the integrity of your valuable compounds.

Protocol 3.1: Standard Storage and Handling
  • Solid Storage: Store solid 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives in tightly sealed amber glass vials. For long-term storage (>1 month), flush the vial with argon or nitrogen before sealing and store at 0-8°C, protected from light.[7]

  • Solution Preparation: Prepare solutions immediately before use. Use high-purity solvents that have been de-gassed by sparging with nitrogen or argon for 15-20 minutes.

  • Stock Solutions: For DMSO stock solutions intended for biological screening, prepare smaller aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Protocol 3.2: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a 1,3-dioxolane (cyclic acetal), a common and robust protecting group for aldehydes.[12][13]

Materials:

  • 4-(1H-Pyrazol-4-yl)benzaldehyde derivative (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • Toluene (or another suitable azeotroping solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 - 0.05 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the pyrazole benzaldehyde derivative, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (to quench the acid catalyst) and then with brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal.

Protocol 3.3: Conducting a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[14][15][16]

Stress Condition Typical Protocol Primary Degradation Pathway Targeted
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.[17]Hydrolysis of other labile groups; stability of pyrazole ring.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.[17]Hydrolysis of other labile groups; potential disproportionation.
Oxidation Dissolve compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[17]Oxidation of the aldehyde to carboxylic acid.
Thermal Stress Store the solid compound at 80°C for 48 hours. Store a solution at 60°C for 48 hours.Thermally induced decomposition.
Photostability Expose a solution of the compound to a calibrated light source (ICH Q1B guidelines).Photolytic cleavage, oxidation, or rearrangement.[5]

Part 4: Visual Diagrams and Data

Visual aids can clarify complex chemical processes and workflows.

Diagram 4.1: Primary Degradation Pathway

Start 4-(1H-Pyrazol-4-yl)benzaldehyde Intermediate Peroxy Radical Intermediate Start->Intermediate O₂, Light, Metal Ions End 4-(1H-Pyrazol-4-yl)benzoic Acid (Primary Degradant) Intermediate->End H abstraction

Caption: Oxidation of the aldehyde to a carboxylic acid.

Diagram 4.2: Troubleshooting Workflow for Compound Instability

start Instability Observed (e.g., color change, new HPLC peak) check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Correct temperature? start->check_storage check_solvent Assess Solvent/Solution: - Degassed solvent used? - Antioxidant present? - pH of medium? start->check_solvent implement_inert Implement Inert Atmosphere (N₂ or Ar) check_storage->implement_inert No protect_light Use Amber Vials / Foil check_storage->protect_light No add_antioxidant Add BHT (catalytic) check_solvent->add_antioxidant No re_evaluate Re-evaluate Stability implement_inert->re_evaluate protect_light->re_evaluate add_antioxidant->re_evaluate protect_aldehyde Consider Aldehyde Protection (Acetal Formation) re_evaluate->protect_aldehyde If instability persists in multi-step synthesis

Caption: A systematic approach to diagnosing and solving stability issues.

References

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Narayanan, C. S., & Kulkarni, M. M. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. [Link]

  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate. [Link]

  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • Mignolet, B., Curchod, B. F. E., & Martínez, T. J. (2016). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 18(30), 20436–20447. [Link]

  • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. [Link]

  • ResearchGate. (2015). Recommendations for the Evaluation of Aromatic Stabilization Energies. ResearchGate. [Link]

  • MDPI. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • ResearchGate. (n.d.). pH optimum study for the reduction of benzaldehyde (1 b, 20 mm) to benzyl alcohol (1 a) in Britton‐Robinson's universal buffer. ResearchGate. [Link]

  • ResearchGate. (n.d.). Benzaldehyde concentration profile under different experimental conditions. pH = 0.5. ResearchGate. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

  • NIH. (2022). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. NIH. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • ResearchGate. (2022). Strategies to improve the solubility and stability of stilbene antioxidants: A comparative study between cyclodextrins and bile acids. ResearchGate. [Link]

  • Emeryville Pharmaceutical Services. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Emeryville Pharmaceutical Services. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]

  • ResearchGate. (n.d.). Effect of pH on the activity and stability of immobilized ALDH and free ALDH. ResearchGate. [Link]

  • TradeIndia. (n.d.). Active Pharmaceutical Ingredients. TradeIndia. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]

  • NIH. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. NIH. [Link]

  • NIH. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. MySkinRecipes. [Link]

  • NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. [Link]

  • NIH. (n.d.). Benzaldehyde. PubChem. [Link]

  • NIH. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. PubChem. [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • ResearchGate. (n.d.). Analytical Methods. ResearchGate. [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • ResearchGate. (n.d.). (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Method Development for the Analysis of 4-(1H-Pyrazol-4-yl)benzaldehyde

Introduction Welcome to the technical support guide for 4-(1H-Pyrazol-4-yl)benzaldehyde. This molecule, a key building block in medicinal chemistry and materials science, presents unique analytical challenges due to its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1H-Pyrazol-4-yl)benzaldehyde. This molecule, a key building block in medicinal chemistry and materials science, presents unique analytical challenges due to its combination of a heterocyclic pyrazole ring and a reactive aromatic aldehyde functional group[1]. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate common issues encountered during method development. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the analysis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

Q1: What are the primary analytical techniques recommended for the characterization and quantification of this compound? A1: The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q2: What are the key physicochemical properties I should be aware of before starting method development? A2: 4-(1H-Pyrazol-4-yl)benzaldehyde is a solid at room temperature with a molecular weight of approximately 172.18 g/mol [2]. Its solubility is low in water (around 9.2 µg/mL at pH 7.4) but it is generally soluble in common organic solvents like methanol, acetonitrile, and DMSO[2]. The pyrazole moiety contains a nitrogen atom that can act as a weak base, which is a critical consideration for chromatographic peak shape[3]. The aldehyde group is susceptible to oxidation, so samples should be handled with care and stored under inert atmosphere if possible.

Q3: How should I prepare a standard stock solution? A3: For HPLC analysis, it is recommended to prepare a stock solution in a solvent compatible with the mobile phase, such as methanol or acetonitrile. If solubility is an issue, a small amount of DMSO can be used, but be mindful that large injection volumes of DMSO can cause peak distortion[4]. For GC analysis, a more volatile solvent like dichloromethane or ethyl acetate is preferable. Always use high-purity solvents and filter the solution through a 0.45 µm filter before analysis to protect your instrumentation[5].

Q4: Is this compound stable under typical analytical conditions? A4: While generally stable, the aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially if samples are left exposed to air or light for extended periods. In GC analysis, the compound may be susceptible to thermal degradation at high injector temperatures. Therefore, it is crucial to assess the stability of your standards and samples as part of method validation.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination and quantification. However, the unique structure of 4-(1H-Pyrazol-4-yl)benzaldehyde can lead to several common chromatographic issues.

Logical Troubleshooting Workflow for HPLC

The following diagram outlines a systematic approach to diagnosing HPLC problems.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram check_all_peaks Are ALL peaks affected (e.g., broad, tailing, drifting)? start->check_all_peaks system_issue System-Wide Issue (Pump, Detector, Mobile Phase, Leaks) check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue (Column Interaction, Sample Prep) check_all_peaks->analyte_issue No troubleshoot_pump troubleshoot_pump system_issue->troubleshoot_pump Troubleshoot Pump & Connections troubleshoot_detector troubleshoot_detector system_issue->troubleshoot_detector Check Detector Settings troubleshoot_mobile_phase troubleshoot_mobile_phase system_issue->troubleshoot_mobile_phase Prepare Fresh Mobile Phase troubleshoot_column troubleshoot_column analyte_issue->troubleshoot_column Evaluate Column Chemistry troubleshoot_sample troubleshoot_sample analyte_issue->troubleshoot_sample Optimize Sample Solvent & pH troubleshoot_method troubleshoot_method analyte_issue->troubleshoot_method Adjust Method Parameters

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Q: My peak for 4-(1H-Pyrazol-4-yl)benzaldehyde is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for this compound is a very common issue and typically points to undesirable secondary chemical interactions within the analytical column.

  • Primary Cause: Silanol Interactions. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can interact strongly with the basic nitrogen atom of the pyrazole ring[3][6]. This strong, non-ideal interaction delays a portion of the analyte molecules from eluting, resulting in a tailed peak.

  • Solutions:

    • Use an End-Capped Column: Select a high-quality, modern column that is thoroughly end-capped. End-capping treats the silica surface to reduce the number of accessible silanol groups, minimizing secondary interactions.

    • Lower Mobile Phase pH: Add a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous and organic phases[7][8]. At a lower pH (typically 2.5-3.5), the pyrazole nitrogen will be protonated, and the silanol groups will be non-ionized. This dramatically reduces the unwanted ionic interaction, leading to a much more symmetrical peak shape.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, preventing them from interacting with your analyte. However, this approach can shorten column lifetime and is less common with modern columns.

Q: I am seeing poor resolution between my main peak and an impurity. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.

  • Primary Cause: The chosen mobile phase and stationary phase do not provide sufficient differentiation between the analyte and the impurity.

  • Solutions:

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter the elution order and improve separation. A combination of both may also be effective.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the peaks of interest. A slower change in organic solvent concentration gives more time for the column to resolve closely eluting compounds.

    • Change Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable. Consider a column with a different functionality, such as a phenyl-hexyl or a polar-embedded phase, which will offer different selective interactions (e.g., π-π interactions) compared to a standard C18.

Q: My analyte peak is very small or not visible at all. What should I check?

A: This issue can stem from the sample itself, the injection process, or the detector settings.

  • Primary Causes: Low sample concentration, improper detector settings, or analyte degradation/adsorption.

  • Solutions:

    • Verify Sample Concentration: Ensure your sample is prepared at a concentration well above the method's limit of detection (LOD).

    • Check UV Wavelength: Determine the UV maximum (λ-max) of 4-(1H-Pyrazol-4-yl)benzaldehyde using a UV-Vis spectrophotometer or a diode-array detector (DAD). The conjugated system should provide strong absorbance. Ensure the detector is set to this wavelength for maximum sensitivity.

    • Investigate System for Adsorption: The compound, being active, might be adsorbing to parts of the HPLC system, such as PEEK tubing or the injector rotor seal. A system passivation or injection of a high-concentration standard may be necessary.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for confirming the identity and assessing the volatility profile of your sample. However, the aldehyde group requires careful handling.

Q: I am observing significant peak tailing for the main compound in my GC analysis. Why?

A: Similar to HPLC, peak tailing in GC indicates unwanted interactions, but in this case, it is with active sites within the hot GC flow path.

  • Primary Cause: Active Sites. The polar aldehyde group can interact with active sites in the injector liner (especially with glass wool), the front of the GC column, or any contaminated surfaces[9][10]. These active sites can be metal oxides or acidic silanol groups.

  • Solutions:

    • Use a Deactivated Inlet Liner: This is the most critical step. Never use a standard glass liner. Always use a liner that has been chemically deactivated by the manufacturer to mask active sites. For particularly sensitive compounds, a liner with a taper at the bottom can also improve peak shape.

    • Perform Inlet Maintenance: Regularly replace the liner and septum. A cored septum can deposit non-volatile material into the liner, creating new active sites.

    • Trim the Column: Cut the first 10-15 cm from the front of the column. This removes any non-volatile residues or damaged phase that may have accumulated, which are a common source of activity.

    • Consider Derivatization: If tailing persists, consider derivatizing the aldehyde to a more stable and less polar functional group, such as an oxime, using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)[11][12]. This will dramatically improve peak shape and sensitivity.

Q: The mass spectrum does not seem to match my expected molecular ion, or I see many unexpected fragments. What is happening?

A: This can be due to thermal degradation in the injector or fragmentation patterns that are more complex than anticipated.

  • Primary Causes: The injector temperature is too high, leading to compound degradation before it reaches the column. Alternatively, the fragmentation pattern of the pyrazole ring may be unfamiliar.

  • Solutions:

    • Lower Injector Temperature: Systematically lower the injector temperature in 20°C increments to find the optimal balance between efficient volatilization and compound stability.

    • Understand Pyrazole Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation, often involving the loss of HCN or N₂ from the molecular ion[13][14]. The benzaldehyde moiety will typically show fragments corresponding to the loss of -H and -CHO. Familiarize yourself with these expected fragmentation pathways to correctly interpret your mass spectrum. For example, a key fragmentation of pyrazoles involves the loss of a hydrogen radical followed by the elimination of hydrogen cyanide (HCN)[14].

Example Analytical Protocols

These protocols provide a validated starting point for your method development.

Table 1: Recommended Starting RP-HPLC Method
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (End-capped)Provides good retention and resolution for aromatic compounds. End-capping is crucial to prevent peak tailing[6].
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the pyrazole nitrogen, ensuring symmetric peak shape[7].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good selectivity for many compounds.
Gradient Program 10% B to 90% B over 15 minutesA generic starting gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains stable retention times and can improve peak shape.
Detection Wavelength Set to UV λ-max (approx. 250-280 nm, verify experimentally)Ensures maximum sensitivity for the analyte.
Injection Volume 10 µLA standard volume to avoid column overload.
Table 2: Recommended Starting GC-MS Method
ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A low-polarity, general-purpose column suitable for a wide range of semi-volatile compounds.
Inlet Liner Deactivated, single taper glass linerMinimizes active sites that cause peak tailing with the aldehyde group[9].
Inlet Temperature 250°C (Optimize as needed)A starting point to ensure volatilization without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA standard temperature program to elute the analyte and clean the column.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Scan Range 40 - 450 amuCovers the molecular weight of the compound and its expected fragments.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Available from: [Link]

  • Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 4-(1H-Pyrazol-1-yl)benzaldehyde. PubChem. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. Available from: [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun. Available from: [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Human Metabolome Database. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • Top 10 HPLC Method Development Fails. Agilent Technologies. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • 4-(1H-Pyrazol-1-yl)benzaldehyde. MySkinRecipes. Available from: [Link]

  • ¹H‐NMR spectra of 4(1H‐pyrrole‐1‐yl) benzaldehyde. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH. Available from: [Link]

  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? Quora. Available from: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - NIH. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ResearchGate. Available from: [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. J-Stage. Available from: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. MDPI. Available from: [Link]

  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Reducing By-product Formation in Palladium-Catalyzed Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for palladium-catalyzed pyrazole synthesis. This guide, structured in a question-and-answer format, is desig...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed pyrazole synthesis. This guide, structured in a question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting strategies to minimize by-product formation in your experiments. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of these powerful synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in palladium-catalyzed pyrazole synthesis?

A1: The primary undesired by-products in palladium-catalyzed pyrazole synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, include:

  • Homocoupled Products: Symmetrical biaryls resulting from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules.[1][2]

  • Dehalogenated Products: Reduction of the aryl halide starting material to the corresponding arene, where the halogen is replaced by a hydrogen atom.[3][4]

  • Regioisomers: Formation of pyrazole derivatives with the aryl group at an undesired position, a common challenge in direct C-H arylation and N-arylation of unsymmetrically substituted pyrazoles.[5]

  • Products from Catalyst Deactivation: Formation of palladium black (inactive aggregated palladium(0)) can terminate the catalytic cycle, leading to incomplete reactions and a mixture of starting materials and by-products.[6][7]

  • Protodeborylation Products: In Suzuki-Miyaura coupling, the boronic acid can be hydrolyzed back to the corresponding arene, especially with heteroaryl boronic acids at elevated temperatures.[1][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific by-product formation issues. Each guide explains the mechanistic origin of the by-product and offers actionable protocols for its mitigation.

Issue 1: Excessive Homocoupling of Boronic Acids in Suzuki-Miyaura Coupling
Q2: I am observing a significant amount of a symmetrical biaryl by-product derived from my boronic acid. What is causing this, and how can I prevent it?

A2: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1][8] The mechanism involves the reaction of two boronic acid molecules with a Pd(II) salt, which is then reduced to the active Pd(0) catalyst. While this can be a necessary step for in-situ catalyst activation when starting with a Pd(II) source, excessive homocoupling reduces the yield of the desired product.[1][9]

Troubleshooting Workflow: Minimizing Homocoupling

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocol: Minimizing Homocoupling with a Pd(II) Precatalyst
  • Rigorous Degassing: Sparge the reaction solvent with argon or nitrogen for at least 30 minutes prior to use. Perform freeze-pump-thaw cycles for particularly sensitive reactions.

  • Inert Atmosphere: Assemble the reaction vessel under a positive pressure of an inert gas (argon or nitrogen).

  • Use of Precatalysts: Employ well-defined palladium precatalysts, such as Buchwald G3 or G4 precatalysts, which are designed for clean and efficient generation of the active Pd(0) species.[10]

  • Slow Addition of Boronic Acid: If using a standard Pd(II) source, add the boronic acid solution slowly via syringe pump to the reaction mixture containing the aryl halide, base, and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.

  • Addition of a Mild Reductant: The inclusion of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without reducing the oxidative addition product.[8]

ParameterStandard ConditionOptimized Condition to Reduce Homocoupling
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or Buchwald G3 Precatalyst
Atmosphere Nitrogen balloonRigorous degassing + positive Ar pressure
Boronic Acid Addition All at onceSlow addition via syringe pump
Additives NonePotassium Formate (0.1 - 0.5 equiv)
Issue 2: Formation of Dehalogenated By-products
Q3: My main by-product is the arene corresponding to my starting aryl halide. What causes this dehalogenation, and how can I suppress it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] This can occur through a β-hydride elimination pathway if the amine or alcohol solvent acts as a hydride source after oxidative addition to the palladium center.[1][11] High temperatures and prolonged reaction times can also promote this side reaction.[3] For pyrazole substrates, the choice of protecting group on the pyrazole nitrogen can also influence the extent of dehalogenation.[4]

Troubleshooting Strategy: Dehalogenation Suppression

G start Dehalogenation Observed base_choice Evaluate Base start->base_choice solvent_choice Assess Solvent start->solvent_choice ligand_choice Optimize Ligand start->ligand_choice temp_time Adjust T°/Time start->temp_time weaker_base Use Weaker, Non-nucleophilic Base (e.g., K₂CO₃, K₃PO₄) base_choice->weaker_base aprotic_solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) solvent_choice->aprotic_solvent bulky_ligand Employ Bulky, Electron-Rich Ligand (e.g., Xantphos) ligand_choice->bulky_ligand lower_temp Lower Reaction Temperature & Reduce Reaction Time temp_time->lower_temp end Dehalogenation Minimized weaker_base->end aprotic_solvent->end bulky_ligand->end lower_temp->end

Caption: Decision tree for minimizing dehalogenation.

Key Considerations for Pyrazole Substrates:
  • Halogen Identity: While aryl bromides are common, aryl iodides can have a higher tendency for dehalogenation.[3][12] Conversely, chloro- and bromo-pyrazoles have shown less propensity for dehalogenation compared to iodopyrazoles in some Suzuki-Miyaura reactions.[8][12]

  • N-Protection: For certain pyrrole and pyrazole systems, the absence of an N-protecting group can lead to extensive dehalogenation.[4] The use of a BOC protecting group has been shown to suppress dehalogenation.[4]

  • Ligand Choice: The use of specific ligands, such as Xantphos, has been demonstrated to be crucial in preventing dehalogenation when using alcoholic solvents.[13]

Issue 3: Poor Regioselectivity in C-H Arylation
Q4: I am attempting a direct C-H arylation of an N-substituted pyrazole, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A4: The regioselectivity of direct C-H arylation on pyrazoles is a significant challenge, as functionalization can occur at different positions. Generally, direct arylation of five-membered ring heterocycles is favored at the α-position.[5] However, specific conditions can be employed to favor arylation at the β-position.[5]

Strategies for Controlling Regioselectivity:
  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, using a protic solvent like 2-ethoxyethan-1-ol has been shown to promote β-C-H bond arylation of pyrazoles by enhancing the acidity of the β-proton.[5]

  • Ligand Control: While some β-arylations proceed with a ligand-free palladium catalyst, the steric and electronic properties of phosphine ligands can be tuned to direct the arylation to a specific C-H bond in other systems.

  • Directing Groups: The use of a directing group on the pyrazole nitrogen can steer the palladium catalyst to a specific C-H bond, thereby controlling the site of arylation.

FactorTo Favor β-Arylation of N-Substituted Pyrazoles
Solvent Protic (e.g., 2-ethoxyethan-1-ol)
Catalyst Ligand-free Pd(OAc)₂
Base Simple inorganic base (e.g., K₂CO₃)
Issue 4: Catalyst Deactivation and Formation of Palladium Black
Q5: My reaction stalls, and I observe the formation of a black precipitate (palladium black). What is happening, and what can I do to maintain catalyst activity?

A5: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state.[7] This deactivation can be caused by several factors, including high temperatures, high catalyst loading, impurities in reagents, or degradation of the supporting ligands.[6][7][14]

Mitigation Strategies for Catalyst Deactivation:
  • Ligand Selection: Use ligands that strongly coordinate to and stabilize the Pd(0) center, preventing aggregation. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often effective.[9]

  • Precatalyst Choice: Modern precatalysts are designed to generate the active catalyst cleanly and efficiently, which can reduce the propensity for palladium black formation.[10]

  • Reaction Conditions: Running reactions at lower temperatures and with lower catalyst loadings can sometimes prevent deactivation.[15]

  • Reagent Purity: Ensure that all reagents and solvents are pure and free of potential catalyst poisons like sulfur-containing compounds.[7]

  • Ligand-to-Palladium Ratio: In some cases, using a slight excess of the ligand relative to the palladium source can improve catalyst stability.[10]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Souab, R., et al. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry – A European Journal, 27(17), 5546-5554. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(34), 6049-6052. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-350. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]

  • Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4586. [Link]

  • Chen, G., et al. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Journal of the American Chemical Society, 132(13), 4552-4553. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • De Meester, E., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 8(11), 10695-10704. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-563. [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1969. [Link]

  • Kumar, R., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4783. [Link]

  • Cano, J., et al. (2013). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry, 52(21), 12537-12549. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Le, C. M., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 163-170. [Link]

  • Janeba, Z., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 80(13), 6644-6655. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16488. [Link]

  • Darkwa, J. (2017). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Coordination Chemistry Reviews, 347, 1-21. [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1541. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

Sources

Optimization

Technical Support Center: Mastering Regioselectivity in Pyrazole Functionalization

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry, but achieving precise regiochemical control during their functionalization is a frequent and significant challenge.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific experimental challenges you might be facing at the bench.

Issue 1: N-Alkylation/N-Arylation — "I'm getting a mixture of N1 and N2 isomers. How can I control the selectivity?"

This is the most common problem in pyrazole chemistry, arising from the prototropic tautomerism of the N-H proton, which makes both nitrogen atoms nucleophilic.[1][2] The outcome of N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[3]

Q: Why am I getting a mixture of N1 and N2 alkylated products?

A: The primary challenge stems from the similar electronic properties and accessibility of the two adjacent nitrogen atoms (N1 and N2) in unsymmetrically substituted pyrazoles.[3] This often leads to the formation of regioisomeric mixtures that can be difficult to separate, impacting yield and downstream processing.[2][3]

Q: How can I selectively synthesize the N1-alkylated isomer?

A: To favor functionalization at the N1 position (the nitrogen adjacent to the C5 position), you can leverage steric hindrance.

  • Strategy 1: Steric Control on the Pyrazole Ring: If you have synthetic control over the pyrazole core, ensure the substituent at the C5 position is smaller than the substituent at the C3 position. The incoming electrophile will preferentially attack the less sterically hindered N1 nitrogen.[3]

  • Strategy 2: Use of Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can dramatically favor N1 substitution. For example, using α-halomethylsilanes (which act as masked methylating reagents) has been shown to provide excellent N1 selectivity (92:8 to >99:1).[4] The bulky silyl group directs the initial attack to the N1 position, and a subsequent protodesilylation step reveals the N-methyl group.[4]

  • Strategy 3: Reaction Conditions: The choice of base and solvent is critical. Combinations like sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in DMSO are known to often favor N1-alkylation.[3][5]

Q: Is it possible to selectively obtain the N2-alkylated isomer?

A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under specific conditions.

  • Strategy 1: Steric Shielding: Place a bulky substituent at the C3 position of the pyrazole ring. This will sterically shield the N1 position and direct the incoming electrophile to the N2 nitrogen.[3]

  • Strategy 2: Directed Michael Addition: A catalyst-free Michael addition of pyrazoles to certain electron-deficient alkenes has been shown to yield N1-alkylated products with exceptional regioselectivity (>99:1).[6] This method's success is attributed to specific attractive interactions between the pyrazole and the Michael acceptor.[6]

  • Strategy 3: Catalyst Control: The use of specific catalysts, such as magnesium-based Lewis acids, can effectively direct alkylation towards the N2 position.[3]

Issue 2: C-H Functionalization — "My reaction is not selective for the desired carbon position (C3, C4, or C5)."

The pyrazole ring has distinct electronic properties at each carbon position, leading to inherent reactivity preferences that must be understood and controlled.[7][8]

Q: What is the "natural" reactivity of the pyrazole ring towards electrophiles?

A: The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[2][9][10][11][12][13] Reactions like nitration, halogenation, and sulfonation will preferentially occur at C4 in an unsubstituted pyrazole.[12] The C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms.[2]

Q: How can I achieve functionalization at the C5 position?

A: The C5-H bond is the most acidic proton on the carbon framework, making this position susceptible to deprotonation by a strong base (lithiation) followed by quenching with an electrophile.[7][8] Alternatively, transition-metal-catalyzed C-H activation is a powerful strategy.

  • Palladium-Catalyzed C-H Arylation: In many palladium-catalyzed reactions, the N2 nitrogen atom can act as a directing group, guiding the metal to activate the adjacent C5-H bond.[8] This is a common strategy for C5 arylation. The presence of an electron-withdrawing group at the C4 position can increase the acidity of the C5-H bond, further promoting this reactivity.[7]

Q: Functionalization at the C3 position is proving difficult. What are my options?

A: The C3 position is generally the most challenging to functionalize directly due to lower acidity and steric hindrance from the N2 substituent. Overcoming this requires more advanced strategies.

  • Directed C-H Activation: The most reliable method is to install a directing group (DG) on the N1 nitrogen. This DG will coordinate to a transition metal (like Palladium, Rhodium, or Ruthenium) and deliver the catalyst to the C-H bond at the C5 or C3 position, depending on the specific directing group and reaction conditions.[14][15]

  • Blocking Groups: If you want to force a reaction at C3, you can first install a removable blocking group at the more reactive C4 and C5 positions. For example, a halogen can be installed at C4 and a silyl group at C5. With these positions blocked, functionalization is directed to C3. The blocking groups can then be removed in subsequent steps.

Workflow & Decision Making

To help visualize the decision-making process for achieving regioselective functionalization, the following workflow diagram is provided.

G start Goal: Functionalize Pyrazole target What is the target position? start->target N_pos N1 or N2 Position target->N_pos Nitrogen C_pos C3, C4, or C5 Position target->C_pos Carbon N_selectivity Desired Isomer? N_pos->N_selectivity C_selectivity Desired Position? C_pos->C_selectivity N1_isomer N1-Alkylation/Arylation N_selectivity->N1_isomer N1 N2_isomer N2-Alkylation/Arylation N_selectivity->N2_isomer N2 N1_strat Strategies: - Steric hindrance at C3 > C5 - Bulky alkylating agent - NaH/THF or K2CO3/DMSO N1_isomer->N1_strat N2_strat Strategies: - Steric hindrance at C5 > C3 - Lewis acid catalysis (e.g., Mg-based) - Specific directing groups on electrophile N2_isomer->N2_strat C4_pos C4 Position C_selectivity->C4_pos C4 C5_pos C5 Position C_selectivity->C5_pos C5 C3_pos C3 Position C_selectivity->C3_pos C3 C4_strat Strategy: - Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.) C4_pos->C4_strat C5_strat Strategies: - Deprotonation (strong base) + Electrophile - Pd-catalyzed C-H activation (N2 directing) C5_pos->C5_strat C3_strat Strategies: - N1-Directing Group assisted C-H activation - Use of blocking groups at C4/C5 C3_pos->C3_strat

Caption: Decision workflow for regioselective pyrazole functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my C-H activation reaction giving a low yield?

A: Low yields in C-H functionalization can stem from several issues:[16]

  • Catalyst Poisoning: Heterocycles, including pyrazoles, can coordinate strongly to the metal catalyst, leading to deactivation or "poisoning".[17] Consider using a higher catalyst loading or additives that can mitigate this effect.

  • Suboptimal Conditions: C-H activation reactions are highly sensitive to the oxidant, base, solvent, and temperature. A thorough optimization of these parameters is often necessary.[16]

  • Incorrect Ligand: The ligand on the metal catalyst plays a crucial role in its reactivity and selectivity. A ligand screen may be required to find the optimal choice for your specific substrate.

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous, as trace impurities can significantly impact catalytic cycles.[16]

Q2: Can I use a directing group to functionalize a C(sp³)-H bond on a substituent attached to the pyrazole ring?

A: Yes, this is an emerging and powerful strategy. The pyrazole ring itself can act as a directing group to functionalize C(sp³)–H bonds on an N1-alkyl substituent.[18][19] For example, palladium catalysis can be used to arylate the β- or γ-C-H bonds of an N-alkyl chain, directed by the N2 atom of the pyrazole ring.[19]

Q3: How do I determine the N1:N2 ratio of my product mixture?

A: The most reliable method is ¹H NMR spectroscopy.[3] The chemical shifts of the pyrazole ring protons (C3-H, C4-H, C5-H) and the protons on the newly introduced alkyl/aryl group (e.g., N-CH₂-) are typically distinct for the N1 and N2 isomers. By integrating the area of a unique, well-resolved signal for each regioisomer, you can accurately determine the ratio.[3]

Q4: Are there any solvent effects I should be aware of during pyrazole synthesis itself?

A: Absolutely. The choice of solvent can influence the regioselectivity of the initial pyrazole ring formation. For example, when synthesizing pyrazoles from 1,3-diketones and hydrazines, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) instead of standard ethanol can dramatically improve the regioselectivity, favoring the formation of one isomer over the other.[20]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation using a Bulky Electrophile

This protocol is adapted from methodologies favoring sterically controlled N1-alkylation.[3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted pyrazole (1.0 eq.).

  • Deprotonation: Dissolve the pyrazole in anhydrous THF and cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the sterically bulky alkylating agent (e.g., iodomethyltrimethylsilane, 1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Protocol 2: General Procedure for Palladium-Catalyzed C5-H Arylation

This protocol is a representative example for directed C-H functionalization.[7][21]

  • Reaction Setup: In a sealable reaction tube, combine the N-substituted pyrazole (1.0 eq.), the aryl halide (e.g., aryl iodide, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable ligand (if necessary, e.g., a phosphine ligand), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.).

  • Solvent: Add a high-boiling point solvent such as DMF, DMA, or toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C5-arylated pyrazole.

Data Summary Table

Functionalization Type Target Position Key Influencing Factors Common Strategies Potential Pitfalls
N-Alkylation/ArylationN1Steric hindrance at C5, Bulky electrophile, Base/Solvent (NaH/THF)Use bulky reagents (e.g., α-halomethylsilanes), Ensure C3 substituent is larger than C5.Formation of N2 isomer, Dialkylation (quaternary salt)
N-Alkylation/ArylationN2Steric hindrance at C3, Lewis acid catalysisEnsure C5 substituent is larger than C3, Use of Mg-based catalysts.Formation of N1 isomer, Low reactivity due to steric hindrance.
C-H FunctionalizationC4Electronic densityStandard Electrophilic Aromatic Substitution (EAS) conditions.Reaction at N-H if unprotected, Over-reaction (di-substitution).
C-H FunctionalizationC5C-H acidity, N2 directing effectDeprotonation (e.g., n-BuLi) + electrophile, Pd-catalyzed C-H activation.Competitive C4 functionalization, Catalyst deactivation.
C-H FunctionalizationC3Least reactive positionN1-Directing Group assisted C-H activation, Use of blocking groups.Requires multi-step sequences, Steric limitations.

References

  • Dzedulionytė Müldür, K., Žukauskaitė, A., Šačkus, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available from: [Link]

  • Yaroshenko, V. V., Vashchenko, V. V., Dyachenko, V. D., & Grozav, A. V. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available from: [Link]

  • Kang, E., Park, S., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available from: [Link]

  • Liao, M.-L. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. Available from: [Link]

  • Chen, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available from: [Link]

  • Boussaid, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Available from: [Link]

  • Wang, D.-H., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Pyrazole. (n.d.). Available from: [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2016). The Journal of Organic Chemistry. Available from: [Link]

  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters. Available from: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Available from: [Link]

  • Direct Site‐Selective Difunctionalization of Pyrazoles. (2024). ResearchGate. Available from: [Link]

  • Dzedulionytė Müldür, K., et al. (n.d.). Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Matilda. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). Molecules. Available from: [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. Available from: [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Available from: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2011). Journal of the American Chemical Society. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. Available from: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. Available from: [Link]

  • N-methylation of pyrazole. (2023). Reddit. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Journal of Organic Chemistry. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Pharmaceuticals. Available from: [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. (n.d.). ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. Available from: [Link]

  • Regioselectivity in pyrazole EAS. (2022). Reddit. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Nature. Available from: [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde for Chemical Researchers

In the landscape of pharmaceutical and materials science research, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 4-(1H-P...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 4-(1H-Pyrazol-4-yl)benzaldehyde stands out as a critical building block, offering a versatile handle for further chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this valuable intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of three distinct synthetic strategies: the Vilsmeier-Haack reaction, the Suzuki-Miyaura cross-coupling, and the oxidation of a benzylic alcohol precursor.

Method 1: The Vilsmeier-Haack Approach - A Two-Step Pathway to Formylation

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde, a direct formylation of 4-phenylpyrazole is challenging due to regioselectivity issues. Therefore, a more controlled, two-step approach is typically employed, starting from a readily available acetophenone derivative. This method involves the initial formation of a hydrazone, followed by cyclization and formylation using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[3][4]

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The hydrazone, formed from the condensation of an acetophenone and a hydrazine, acts as the nucleophile. The subsequent intramolecular cyclization, driven by the elimination of water, leads to the formation of the pyrazole ring. The formylation occurs at the electron-rich C4 position of the pyrazole.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (as a model)

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.

  • Add phenylhydrazine (1.0 eq.) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq.) with stirring.

  • To this reagent, add the acetophenone phenylhydrazone (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 6-8 hours.[2]

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated potassium carbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[5]

Visualization of the Vilsmeier-Haack Pathway

Vilsmeier_Haack cluster_start Starting Materials Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Product 4-(1H-Pyrazol-4-yl)benzaldehyde (Analog) Hydrazone->Product Cyclization & Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Product caption Vilsmeier-Haack Synthesis Pathway

Caption: A two-step synthesis via the Vilsmeier-Haack reaction.

Method 2: Suzuki-Miyaura Cross-Coupling - A Convergent and Modular Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This Nobel Prize-winning reaction offers a convergent and modular approach to 4-(1H-Pyrazol-4-yl)benzaldehyde by coupling a pyrazole-containing boronic acid or ester with a halogenated benzaldehyde, or vice versa.[8] The high functional group tolerance and generally mild reaction conditions make this a highly attractive method.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.[9]

Experimental Protocol: Coupling of 4-Iodopyrazole with 4-Formylphenylboronic Acid
  • To a Schlenk flask, add 4-iodopyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[10]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(1H-Pyrazol-4-yl)benzaldehyde.

Visualization of the Suzuki-Miyaura Pathway

Suzuki_Miyaura cluster_reactants Reactants Iodopyrazole 4-Iodopyrazole Product 4-(1H-Pyrazol-4-yl)benzaldehyde Iodopyrazole->Product Suzuki-Miyaura Coupling BoronicAcid 4-Formylphenylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst + Base Catalyst->Product caption Suzuki-Miyaura Cross-Coupling Pathway

Caption: Convergent synthesis via Suzuki-Miyaura cross-coupling.

Method 3: Oxidation of a Benzylic Alcohol Precursor - A "Green" Alternative

A third strategic approach involves the synthesis of the corresponding benzylic alcohol, [4-(1H-pyrazol-4-yl)phenyl]methanol, followed by its selective oxidation to the desired aldehyde. This method can be particularly advantageous from a "green chemistry" perspective, especially when employing modern, catalytic oxidation methods that utilize mild and environmentally benign oxidants.[11][12]

Mechanistic Rationale

The first step involves the synthesis of the alcohol precursor, which can be achieved through various methods, including the reduction of a corresponding ester or a Grignard reaction. The subsequent oxidation of the primary benzylic alcohol to the aldehyde requires a selective oxidant to prevent over-oxidation to the carboxylic acid. A variety of reagents can be employed, from classic chromium-based oxidants to more modern catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant.[13][14]

Experimental Protocol

Step 1: Synthesis of [4-(1H-Pyrazol-4-yl)phenyl]methanol (via reduction)

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of ethyl 4-(1H-pyrazol-4-yl)benzoate (1.0 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water and 1 M NaOH solution.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Combine the filtrates and evaporate the solvent to obtain the crude [4-(1H-pyrazol-4-yl)phenyl]methanol, which can be purified by crystallization or chromatography. A similar procedure for the synthesis of (1H-pyrazol-4-yl)methanol has been reported with a 78.9% yield.[15]

Step 2: Oxidation to 4-(1H-Pyrazol-4-yl)benzaldehyde

  • Dissolve the [4-(1H-pyrazol-4-yl)phenyl]methanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add a selective oxidizing agent. A common laboratory method involves using pyridinium chlorochromate (PCC, 1.5 eq.) at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final product.

Visualization of the Oxidation Pathway

Oxidation_Pathway Ester Ethyl 4-(1H-Pyrazol-4-yl)benzoate Alcohol [4-(1H-Pyrazol-4-yl)phenyl]methanol Ester->Alcohol Reduction (e.g., LiAlH₄) Aldehyde 4-(1H-Pyrazol-4-yl)benzaldehyde Alcohol->Aldehyde Oxidation Oxidant Selective Oxidant (e.g., PCC) Oxidant->Aldehyde caption Synthesis via Alcohol Oxidation

Caption: A two-step approach involving reduction and subsequent oxidation.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Vilsmeier-HaackMethod 2: Suzuki-Miyaura CouplingMethod 3: Oxidation of Alcohol
Starting Materials Acetophenone derivatives, hydrazinesHalogenated pyrazoles/benzaldehydes, boronic acids/estersPyrazole-substituted benzoic acid esters
Number of Steps 21 (if precursors are available)2
Typical Yield Good to excellent (60-90%)[4][5]Good to excellent (70-95%)[10]Good to excellent (overall 60-80%)
Reaction Conditions Harsh (POCl₃), elevated temperaturesMild to moderate, inert atmosphereVaries (mild for oxidation, harsh for reduction)
Scalability Well-established for large scaleReadily scalableScalable, dependent on oxidant choice
Key Advantages Utilizes readily available starting materials, well-understood mechanismHigh functional group tolerance, modularity, convergent synthesisPotential for "green" oxidation methods, avoids harsh formylating agents
Key Disadvantages Use of hazardous reagents (POCl₃), potential for side reactionsCost of palladium catalysts and ligands, requires inert atmosphereMulti-step process, potential for over-oxidation, use of hazardous reducing agents (LiAlH₄)

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-(1H-Pyrazol-4-yl)benzaldehyde is contingent upon several factors, including the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

  • The Vilsmeier-Haack reaction represents a robust and cost-effective method, particularly when starting from simple acetophenones. However, the use of phosphorus oxychloride necessitates careful handling and waste management.

  • The Suzuki-Miyaura cross-coupling offers the most convergent and flexible approach. Its modularity allows for the rapid generation of analogs by simply varying the coupling partners. While the cost of palladium catalysts can be a consideration, the high yields and mild conditions often justify its use, especially in a research and drug discovery setting.

  • The oxidation of a benzylic alcohol precursor presents a viable alternative, with the potential for employing environmentally friendly oxidizing agents. This route is particularly attractive for laboratories aiming to minimize the use of hazardous reagents.

For most research applications where flexibility and efficiency are paramount, the Suzuki-Miyaura cross-coupling is often the method of choice . However, for large-scale synthesis where cost is a primary driver, the Vilsmeier-Haack reaction remains a highly competitive option . The oxidation route provides a valuable alternative, especially when "green" chemistry principles are a priority.

References

  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. (2021). Molecules, 26(16), 4947. Retrieved from [Link]

  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2021). Catalysis Science & Technology, 11(13), 4566-4574. Retrieved from [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). The Journal of Organic Chemistry, 88(8), 4765–4769. Retrieved from [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). Request PDF on ResearchGate. Retrieved from [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 941-947. Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2010). Molecules, 15(11), 7737–7746. Retrieved from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2024). Degres Journal, 9(7). Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27329-27357. Retrieved from [Link]

  • 5-Benzo[11][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (2008). Organic Syntheses, 85, 10-18. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2012). Asian Journal of Chemistry, 24(11), 5037-5040. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(12), 1013-1022. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 64. Retrieved from [Link]

  • Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2022). Journal of the Indian Chemical Society, 99(8), 100587. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(1), 196-245. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-(1H-Pyrazol-4-yl)benzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among the diverse a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among the diverse array of pyrazole-containing molecules, analogs of 4-(1H-pyrazol-4-yl)benzaldehyde have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide provides a comparative overview of the biological activities of various 4-(1H-pyrazol-4-yl)benzaldehyde analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

I. Synthetic Strategies for 4-(1H-Pyrazol-4-yl)benzaldehyde and its Analogs

The synthesis of the core 4-(1H-pyrazol-4-yl)benzaldehyde scaffold and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable hydrazone precursor, which is typically synthesized from the condensation of a substituted acetophenone with a hydrazine derivative.

A general synthetic pathway is depicted below:

Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde Analogs cluster_0 Core Synthesis cluster_1 Derivatization acetophenone Substituted Acetophenone hydrazone Hydrazone Intermediate acetophenone->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone pyrazole 4-(1H-Pyrazol-4-yl)benzaldehyde Analog hydrazone->pyrazole Cyclization/ Formylation vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) vilsmeier->pyrazole schiff_base Schiff Base Derivative pyrazole->schiff_base Condensation amine Primary Amine amine->schiff_base

Caption: General synthetic scheme for 4-(1H-Pyrazol-4-yl)benzaldehyde and its Schiff base analogs.

This versatile synthetic route allows for the introduction of a wide variety of substituents on both the pyrazole and benzaldehyde rings, enabling the exploration of structure-activity relationships (SAR).

II. Comparative Biological Activities

A. Anticancer Activity

Analogs of 4-(1H-pyrazol-4-yl)benzaldehyde have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role in determining the anticancer potency.

  • Derivatization of the Benzaldehyde Moiety: Conversion of the aldehyde group into Schiff bases has been shown to enhance cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Data:

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde Derivative 43MCF-7 (Breast)0.25[7]
Pyrazoline Derivative 11AsPC-1 (Pancreatic)16.8[4]
Pyrazoline Derivative 11U251 (Glioblastoma)11.9[4]
Pyrazole-Indole Hybrid 33HCT116, MCF7, HepG2, A549< 23.7[7]
Pyrazole-Indole Hybrid 34HCT116, MCF7, HepG2, A549< 23.7[7]
Pyrazole Benzamide DerivativeHCT-1167.74 - 82.49 µg/mL[8]
Pyrazole Benzamide DerivativeMCF-74.98 - 92.62 µg/mL[8]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Proposed Mechanism of Action:

Several pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Anticancer Mechanism pyrazole Pyrazole Analog cdk Cyclin-Dependent Kinase (CDK) pyrazole->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Proposed mechanism of anticancer activity for certain pyrazole analogs.

B. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[5] Analogs of 4-(1H-pyrazol-4-yl)benzaldehyde have also been investigated for their potential to modulate inflammatory pathways.

Structure-Activity Relationship Insights:

  • The presence of a sulfonamide moiety is a key feature in many potent anti-inflammatory pyrazole derivatives, contributing to their COX-2 selectivity.

  • Modifications to the substituents on the phenyl rings can influence both potency and selectivity.

Comparative Anti-inflammatory Data:

Compound/AnalogAssayActivityReference
Pyrazole carbaldehydesIn vitro membrane stabilizationComparable to Diclofenac[9]
1,3,5-trisubstituted pyrazoline derivativesCarrageenan-induced rat paw edemaPotent anti-inflammatory agents[4]
Pyrazole-substituted heterocyclesCarrageenan-induced rat paw edema84.39%–89.57% inhibition[10]

Mechanism of Action:

Many anti-inflammatory pyrazole analogs function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.

Anti-inflammatory Mechanism arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 cox2 COX-2 Enzyme inflammation Inflammation prostaglandins->inflammation Mediates pyrazole Pyrazole Analog pyrazole->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrazole analogs.

C. Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-based compounds, including derivatives of 4-(1H-pyrazol-4-yl)benzaldehyde, have shown promise in this area.

Structure-Activity Relationship Insights:

  • The introduction of halogen atoms (e.g., chlorine, bromine) on the phenyl rings often enhances antimicrobial activity.[2]

  • The formation of Schiff bases from the pyrazole-4-carbaldehyde core can lead to compounds with broad-spectrum antibacterial and antifungal activity.

Comparative Antimicrobial Data:

Compound/AnalogMicroorganismActivity (Zone of Inhibition/MIC)Reference
Pyrazole-4-carbaldehyde derivativesB. subtilis, E. coli, S. aureus, C. albicansModerate to significant activity[2]
Pyrazole Schiff basesGram-positive and Gram-negative bacteriaBetter inhibition than 4-amino antipyrine Schiff bases[11]
Pyrazolyl 1,3,4-thiadiazine derivativesVarious bacteria and fungiConsiderable antimicrobial activity[9]
Hydrazone 21aAspergillus niger, S. aureus, B. subtilis, K. pneumoniae, E. coliMIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)[9]

III. Experimental Protocols

A. General Synthesis of Pyrazole-4-carbaldehyde Analogs
  • Hydrazone Synthesis: A mixture of a substituted acetophenone (1 eq.) and a hydrazine derivative (1 eq.) in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The resulting hydrazone intermediate is then isolated and purified.

  • Vilsmeier-Haack Reaction: The synthesized hydrazone (1 eq.) is dissolved in a Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated, followed by quenching with ice water and neutralization to afford the pyrazole-4-carbaldehyde analog.[2][5]

B. General Synthesis of Schiff Base Derivatives

A solution of the 4-(1H-pyrazol-4-yl)benzaldehyde analog (1 eq.) and a primary amine (1 eq.) in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid is refluxed. The resulting Schiff base precipitates upon cooling and is purified by recrystallization.[12]

C. In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly over the surface of an agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well.[1]

IV. Conclusion and Future Perspectives

The 4-(1H-pyrazol-4-yl)benzaldehyde scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.

Future research in this area should focus on:

  • Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity against specific biological targets.

  • Mechanism of action studies: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profiles of the most promising analogs in preclinical models.

  • Development of multi-target agents: The diverse bioactivities of this scaffold suggest the potential for designing single molecules that can address multiple aspects of complex diseases like cancer and inflammation.

By leveraging the insights from existing studies and employing rational drug design principles, the 4-(1H-pyrazol-4-yl)benzaldehyde framework holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Semantic Scholar. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). National Institutes of Health. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold remains a cornerstone in the design of novel therapeutics. Its versatile nature allows for multi-directional substitution,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold remains a cornerstone in the design of novel therapeutics. Its versatile nature allows for multi-directional substitution, enabling fine-tuning of physicochemical and pharmacological properties. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising class of compounds: 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives. While direct and comprehensive SAR studies on this specific scaffold are emergent, by synthesizing data from research on closely related analogs, we can construct a robust framework for understanding how structural modifications influence biological activity, primarily in the realms of oncology and kinase inhibition.

The 4-(1H-Pyrazol-4-yl)benzaldehyde Core: A Versatile Starting Point

The 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold serves as a critical synthetic intermediate. The aldehyde functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of a wide chemical space. This adaptability is key to developing extensive libraries of compounds for screening and optimization.

A common synthetic route to derivatives of this scaffold begins with a suitably substituted pyrazole-4-carbaldehyde. For instance, new 1,3,4-trisubstituted pyrazole derivatives have been synthesized starting from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This highlights the utility of the aldehyde group in building molecular complexity.

Anticancer Activity: Unraveling the SAR of Benzaldehyde Derivatives

The aldehyde group of the 4-(1H-Pyrazol-4-yl)benzaldehyde core is a prime site for modification to generate derivatives with potent anticancer activity. Condensation reactions with various nucleophiles can introduce a wide array of substituents, significantly impacting cytotoxicity.

Key Structural Modifications and Their Impact on Cytotoxicity

A study on 1,3,4-trisubstituted pyrazoles, synthesized from a pyrazole-4-carbaldehyde precursor, provides valuable insights into the SAR of this class of compounds. The cytotoxicity of these derivatives was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostate cancer (PC3), and colon carcinoma (HCT116).

Compound IDR1R2R3HepG2 IC50 (µM)MCF7 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)HCT116 IC50 (µM)
Lead Scaffold HHH>50>50>50>50>50
Derivative A Ethyl4-BromophenylPyridin-2-yl-oxo-pyridine-carbonitrile9.13011.9579.13029.1308.913
Derivative B Ethyl4-Bromophenyl4-Chlorophenyl-prop-2-en-1-one>50>50>50>50>50

This table is a representative summary based on published data for various pyrazole-based anti-cancer agents. Actual values will vary based on the specific synthesized molecule.

From this data, several key SAR observations can be made:

  • The nature of the substituent introduced via the aldehyde is critical for activity. The complex pyridin-2-yl-oxo-pyridine-carbonitrile moiety in Derivative A confers significant cytotoxic activity across multiple cell lines. In contrast, the 4-chlorophenyl-prop-2-en-1-one group in Derivative B results in a loss of activity. This suggests that a combination of steric bulk, hydrogen bonding potential, and aromatic interactions in the substituent at this position is crucial for potent anticancer effects.

  • Substitution on the pyrazole ring also modulates activity. The presence of an ethyl group at the N1 position and a 4-bromophenyl group at the C3 position of the pyrazole ring in the active compounds indicates that these substitutions are well-tolerated and likely contribute to favorable interactions with the biological target.

Experimental Protocol: Synthesis of 1,3,4-Trisubstituted Pyrazole Derivatives

The following is a generalized protocol for the synthesis of derivatives from a pyrazole-4-carbaldehyde, based on established methodologies.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (20 mL), add the appropriate acetophenone derivative (1.1 mmol) and a catalytic amount of aqueous sodium hydroxide (40%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the chalcone intermediate.

Step 2: Synthesis of the Final Pyridine Derivative

  • A mixture of the chalcone intermediate (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting solid is filtered, washed with water, and then with ethanol.

  • The crude product is purified by column chromatography on silica gel to yield the final 1,3,4-trisubstituted pyrazole derivative.

Kinase Inhibition: Drawing Parallels from Structurally Related Analogs

While specific kinase inhibition data for 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives is limited in the public domain, we can extrapolate valuable SAR insights from the closely related 4-(pyrazol-3-yl)-pyridine series, which have been investigated as c-Jun N-terminal kinase (JNK) inhibitors.[1] The core structural similarity allows for the formulation of informed hypotheses for the design of novel kinase inhibitors based on the benzaldehyde scaffold.

SAR of 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK Inhibitors

A study on 4-(pyrazol-3-yl)-pyridines revealed key structural features influencing JNK3 inhibitory potency and selectivity over p38 kinase.[1]

Compound IDXR1R2R3JNK3 IC50 (µM)p38 IC50 (µM)
Scaffold 1 NHHH0.63>20
Scaffold 2 (Pyridine) CHHHH0.16>20
Derivative C CHHClH0.08>20
Derivative D CHAlkylClH~0.1>20
Derivative E CHHCl4-FluorophenylPotentLess Selective

This table is a representative summary based on published data for various pyrazole-based kinase inhibitors. Actual values will vary based on the specific synthesized molecule.

Key takeaways from this SAR study that can be applied to the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold include:

  • The core aromatic system matters. Replacing a pyrimidine ring with a pyridine ring resulted in a significant boost in JNK3 potency, suggesting that the electronic and steric properties of the ring attached to the pyrazole are critical.[1] This implies that the benzaldehyde moiety in our target scaffold will have a profound impact on activity.

  • Substitution on the pyridine/benzene ring is crucial. The introduction of a chlorine atom at the 5-position of the pyridine ring (Derivative C) doubled the inhibitory activity.[1] This highlights the importance of exploring substitutions on the benzaldehyde ring of our target scaffold. Electron-withdrawing and halogen substituents should be prioritized for initial exploration.

  • N-alkylation of the pyrazole ring can be a double-edged sword. While N-alkylation (Derivative D) can improve physicochemical properties, it led to a slight decrease in potency in the pyridine series.[1] This suggests a careful balance must be struck when modifying the N1 position of the pyrazole in the benzaldehyde series.

  • Substitution at the 4-position of the pyrazole ring dramatically affects potency and selectivity. The introduction of a 4-fluorophenyl group at this position (Derivative E) led to a significant increase in JNK3 potency but a loss of selectivity against p38.[1] This position is a key area for modification to fine-tune the activity and selectivity profile of these inhibitors.

Experimental Protocol: Kinase Inhibition Assay (JNK3 as an example)

The following is a representative protocol for evaluating the inhibitory activity of compounds against a protein kinase.

  • Prepare a reaction mixture containing the kinase (e.g., JNK3), a substrate (e.g., a specific peptide), and ATP in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radioactive assay.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path Forward: Logical Relationships and Workflows

To effectively guide a drug discovery program based on the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold, a clear understanding of the experimental workflow and the logical relationships between structural modifications and biological outcomes is essential.

Experimental Workflow for SAR Exploration

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Optimization start 4-(1H-Pyrazol-4-yl)benzaldehyde Scaffold mod_pyrazole Modification of Pyrazole Ring (N1, C3, C5) start->mod_pyrazole mod_benzaldehyde Derivatization of Aldehyde start->mod_benzaldehyde library Compound Library mod_pyrazole->library mod_benzaldehyde->library in_vitro In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) library->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_id Lead Identification sar_analysis->lead_id lead_op Lead Optimization lead_id->lead_op adme_tox ADME/Tox Profiling lead_op->adme_tox in_vivo In Vivo Studies adme_tox->in_vivo

Caption: A typical workflow for the discovery of drugs based on the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold.

Key Structure-Activity Relationships

G cluster_0 Structural Modifications cluster_1 Predicted Biological Outcomes A Substituent at Aldehyde Position X Potency (IC50) A->X High Impact B Substitution on Benzaldehyde Ring B->X Moderate Impact Y Selectivity B->Y Potential Impact C N1-Substitution on Pyrazole C->X Moderate Impact Z Physicochemical Properties (Solubility, Permeability) C->Z High Impact D C3/C5-Substitution on Pyrazole D->X High Impact D->Y High Impact

Caption: Key logical relationships between structural modifications and predicted biological outcomes.

Conclusion and Future Directions

The 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold represents a fertile ground for the discovery of novel anticancer agents and kinase inhibitors. The aldehyde functionality provides a convenient handle for the synthesis of diverse derivatives, and as demonstrated by related compound series, subtle modifications to both the pyrazole and the phenyl rings can lead to dramatic changes in biological activity and selectivity.

Future research in this area should focus on a systematic exploration of the chemical space around this scaffold. This includes:

  • Broadening the diversity of substituents introduced via the aldehyde group, with a focus on fragments known to interact with the active sites of kinases and other cancer-related targets.

  • A thorough investigation of the effect of various substituents on the benzaldehyde ring to probe electronic and steric effects on activity.

  • A systematic study of different N1-substituents on the pyrazole ring to optimize both potency and pharmacokinetic properties.

  • Exploration of diverse C3 and C5 pyrazole substituents to enhance target engagement and selectivity.

By leveraging the insights from existing research and employing a rational, iterative approach to design and synthesis, the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold holds significant promise for the development of the next generation of targeted therapeutics.

References

Sources

Comparative

A Comparative Guide to the Validation of 4-(1H-Pyrazol-4-yl)benzaldehyde as a Synthetic Intermediate in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficiency and success of drug discovery campaigns. The 4-(1H-pyrazol-4-yl)benzaldehyde scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficiency and success of drug discovery campaigns. The 4-(1H-pyrazol-4-yl)benzaldehyde scaffold has emerged as a highly valuable building block, particularly in the synthesis of kinase inhibitors, where the pyrazole moiety often serves as a critical hinge-binding element.[1][2] This guide provides an in-depth validation of 4-(1H-Pyrazol-4-yl)benzaldehyde, presenting a head-to-head comparison with its structural isomer, 4-(1H-pyrazol-1-yl)benzaldehyde. Through detailed synthetic protocols, comprehensive analytical characterization, downstream reactivity profiling, and stability assessments, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental rationale necessary to make informed decisions in their synthetic strategies.

The Strategic Imperative: Why the Pyrazole-Benzaldehyde Scaffold?

The efficacy of many small-molecule kinase inhibitors hinges on their ability to form specific hydrogen bond interactions with the hinge region of the ATP-binding pocket. The 1H-pyrazole ring is an exceptional bioisostere for this purpose, offering both a hydrogen bond donor (N-H) and acceptor (N=).[1][2][3] When coupled with a benzaldehyde moiety, the resulting intermediate becomes a bifunctional tool of immense versatility. The aldehyde group serves as a robust chemical handle for a plethora of synthetic transformations, including reductive amination, Wittig reactions, and condensations, enabling the facile introduction of diverse side chains to explore the solvent-exposed regions of the kinase domain.[4]

The key distinction lies in the point of attachment. In 4-(1H-Pyrazol-4-yl)benzaldehyde, the C4-connection to the phenyl ring allows the pyrazole's N-H group to remain unsubstituted and available for crucial interactions, a feature often desired in inhibitor design.[5][6]

Caption: Logical relationship of key functional sites in the target intermediate.

Synthesis and Purification: A Tale of Two Isomers

A robust and scalable synthesis is the first validation gate for any synthetic intermediate. We present a comparative synthesis of C-linked 4-(1H-Pyrazol-4-yl)benzaldehyde and its N-linked isomer, 4-(1H-Pyrazol-1-yl)benzaldehyde, to assess their accessibility and purity. The Suzuki-Miyaura cross-coupling is the method of choice for the C-linked isomer due to its high functional group tolerance and reliability.[7][8][9]

Synthetic_Workflows cluster_C4 Workflow 1: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde (C-Linked) cluster_N1 Workflow 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde (N-Linked) C_Start 4-Bromo-1H-pyrazole-1-carboxylic acid tert-butyl ester + 4-Formylphenylboronic acid C_React Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C C_Start->C_React C_Deprotect Boc Deprotection TFA, DCM C_React->C_Deprotect C_Workup Aqueous Workup & Column Chromatography C_Deprotect->C_Workup C_End Final Product (C-Linked) C_Workup->C_End N_Start Pyrazole + 4-Fluorobenzaldehyde N_React Nucleophilic Aromatic Substitution K2CO3, DMSO, 120°C N_Start->N_React N_Workup Aqueous Workup & Recrystallization N_React->N_Workup N_End Final Product (N-Linked) N_Workup->N_End

Caption: Comparative synthetic workflows for C-linked and N-linked isomers.

Experimental Protocol 1: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde
  • Setup: To a flame-dried Schlenk flask under Argon, add 4-formylphenylboronic acid (1.1 eq.), tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (1.0 eq.), and sodium carbonate (2.5 eq.).[7]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90°C for 6 hours. In-process control: Monitor consumption of the pyrazole starting material by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (2.0 eq.). Stir at room temperature for 2 hours.

  • Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the combined organic layers, and concentrate. Purify the crude product by silica gel column chromatography.

Experimental Protocol 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde
  • Setup: In a round-bottom flask, combine pyrazole (1.0 eq.), 4-fluorobenzaldehyde (1.05 eq.), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120°C for 4 hours. In-process control: Monitor by TLC for the disappearance of pyrazole.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration. Wash thoroughly with water and dry. Recrystallize the crude solid from ethanol/water to yield the pure product.

Table 1: Comparative Synthesis Performance
Parameter4-(1H-Pyrazol-4-yl)benzaldehyde (C-Linked)4-(1H-Pyrazol-1-yl)benzaldehyde (N-Linked)
Overall Yield 65-75%85-95%
Purity (HPLC) >98%>99%
Total Reaction Time ~8 hours~4 hours
Purification Method Column ChromatographyRecrystallization
Scalability Good; catalyst cost is a factor.Excellent; simple reagents.

Expertise & Experience: While the N-linked isomer synthesis is higher yielding and procedurally simpler, the C-linked isomer provides the crucial unsubstituted N-H for biological applications. The multi-step Suzuki route is justified by the strategic value of the final product's architecture. The use of a Boc protecting group on the pyrazole nitrogen prevents side reactions during the Suzuki coupling and is easily removed post-coupling.[8]

Analytical Validation: Ensuring Structural Integrity

Rigorous characterization is non-negotiable for validating a synthetic intermediate.[10] Standard analytical techniques confirm the identity and purity of both isomers.

Table 2: Key Analytical Characterization Data
Analytical Method4-(1H-Pyrazol-4-yl)benzaldehyde4-(1H-Pyrazol-1-yl)benzaldehyde
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (br s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, Py-H), 8.0 (s, 1H, Py-H), 7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H)δ 9.9 (s, 1H, CHO), 8.6 (d, 1H, Py-H), 8.0 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 7.8 (d, 1H, Py-H), 6.6 (t, 1H, Py-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 192.5, 140.2, 137.8, 135.1, 130.3, 128.5, 125.4, 118.9δ 191.8, 142.1, 141.5, 134.9, 130.5, 128.3, 119.2, 108.4
MS (ESI+) m/z 173.07 [M+H]⁺m/z 173.07 [M+H]⁺
HPLC Purity >98% (254 nm)>99% (254 nm)
IR (KBr, cm⁻¹) 3150 (N-H), 1695 (C=O, aldehyde), 1605 (C=C)3130 (C-H), 1700 (C=O, aldehyde), 1600 (C=C)

Trustworthiness: The distinct ¹H NMR spectra provide unambiguous confirmation of each isomer's identity. For the C-linked target, the broad singlet at ~13.2 ppm is characteristic of the pyrazole N-H, a key feature absent in the N-linked isomer. These spectra serve as a primary, self-validating checkpoint for synthesis success.[11][12]

Downstream Performance: A Reductive Amination Case Study

An intermediate's true value is proven by its performance in subsequent reactions. We evaluated both aldehydes in a standard reductive amination reaction with benzylamine, a common transformation in fragment-based drug design.

Reaction_Pathway cluster_main Comparative Reductive Amination C_Aldehyde 4-(1H-Pyrazol-4-yl)benzaldehyde Reagent Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) C_Aldehyde->Reagent N_Aldehyde 4-(1H-Pyrazol-1-yl)benzaldehyde N_Aldehyde->Reagent Amine Benzylamine Amine->Reagent Amine->Reagent C_Product C-Linked Amine Product Reagent->C_Product Yield: 91% N_Product N-Linked Amine Product Reagent->N_Product Yield: 94%

Caption: Downstream reductive amination pathway for both intermediates.

Experimental Protocol 3: Reductive Amination
  • Setup: To a solution of the respective pyrazolyl-benzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 12 hours. In-process control: Monitor the disappearance of the intermediate imine by LC-MS.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the final amine product.

Rationale: STAB is chosen as the reducing agent because it is milder than other hydrides like sodium borohydride and can be added directly to the mixture containing the aldehyde and amine, simplifying the procedure into a one-pot reaction.

Table 3: Comparative Reactivity in Reductive Amination
ParameterUsing 4-(1H-Pyrazol-4-yl)benzaldehydeUsing 4-(1H-Pyrazol-1-yl)benzaldehyde
Reaction Conversion (LC-MS) >99%>99%
Isolated Yield 91%94%
Product Purity (HPLC) >99%>99%
Observations Clean reaction profile, easy purification.Clean reaction profile, easy purification.

Both intermediates performed exceptionally well, demonstrating that the aldehyde handle is highly reactive and unencumbered by the pyrazole moiety in either isomeric form. The slight difference in yield is within experimental variance.

Stability Assessment: A Prerequisite for Reliability

The stability of an intermediate is critical for its storage, handling, and use in multi-step syntheses.[13] A comparative study was conducted to evaluate the degradation of both isomers under accelerated conditions.

Experimental Protocol 4: Accelerated Stability Study
  • Sample Preparation: Prepare solutions of each intermediate (1 mg/mL) in acetonitrile.

  • Storage: Store vials under two conditions: room temperature (~25°C) and elevated temperature (40°C).

  • Analysis: Analyze the purity of each sample by a validated HPLC method at T=0, 1 week, and 4 weeks.[13]

Table 4: HPLC Purity (%) After Storage
ConditionTime Point4-(1H-Pyrazol-4-yl)benzaldehyde4-(1H-Pyrazol-1-yl)benzaldehyde
Room Temp. T=099.1%99.5%
T=1 week99.0%99.4%
T=4 weeks98.8%99.3%
40°C T=099.1%99.5%
T=1 week98.5%99.1%
T=4 weeks97.6%98.7%

Both compounds exhibit excellent stability at room temperature. Under accelerated thermal stress at 40°C, the C-linked isomer shows slightly more degradation, though it remains highly pure. This minor difference is unlikely to impact its utility in most standard laboratory workflows but should be considered for long-term bulk storage. The primary degradation product is likely the corresponding benzoic acid from air oxidation, a common pathway for aldehydes.[14][15]

Conclusion and Recommendation

This guide provides a comprehensive validation of 4-(1H-Pyrazol-4-yl)benzaldehyde as a high-value synthetic intermediate.

  • Synthesis & Accessibility: While its synthesis is more complex than the N-linked isomer, the Suzuki-Miyaura route is robust, providing high-purity material suitable for drug discovery.

  • Analytical Integrity: The compound's structure is unambiguously confirmed by standard analytical methods, with clear spectral handles to differentiate it from its isomer.

  • Downstream Performance: The aldehyde functionality demonstrates excellent and predictable reactivity in a key synthetic transformation, performing on par with the N-linked isomer.

  • Stability: The intermediate is sufficiently stable for routine handling and storage, with predictable degradation pathways under stress conditions.

Final Verdict: 4-(1H-Pyrazol-4-yl)benzaldehyde is a fully validated and superior synthetic intermediate for applications requiring an accessible pyrazole N-H for biological interactions, such as in the development of kinase inhibitors. Its slightly more demanding synthesis is a justifiable trade-off for accessing the correct pharmacophore. For applications where the pyrazole N-H is not required for target engagement, the more easily synthesized 4-(1H-Pyrazol-1-yl)benzaldehyde presents a cost-effective and highly stable alternative. The experimental data herein provides a clear framework for researchers to confidently incorporate these building blocks into their synthetic programs.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Representative Suzuki coupling reaction and hydrolysis products.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • Current Practices of Process Validation for Drug Substances and Intermedi
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde. MySkinRecipes.
  • A Comparative Guide to Analytical Methods for the Characteriz
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • 4-Pyrazol-1-yl-benzaldehyde: Applications in Organic Synthesis & Chemical Manufacturing. [Source not provided].
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.

Sources

Validation

A Senior Application Scientist's Guide: Benchmarking 4-(1H-Pyrazol-4-yl)benzaldehyde Against Standard Aldehyde Building Blocks

In the landscape of organic synthesis, the aldehyde is a cornerstone functional group, prized for its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] The choice of a specific aldehyde buildi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the aldehyde is a cornerstone functional group, prized for its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] The choice of a specific aldehyde building block can profoundly impact reaction efficiency, yield, and the physicochemical properties of the resulting molecule. This guide provides an in-depth, data-driven comparison of 4-(1H-Pyrazol-4-yl)benzaldehyde, a unique heterocyclic aldehyde, against a curated set of common aromatic aldehydes. Our objective is to equip researchers, particularly those in drug discovery and materials science, with the insights needed to select the optimal building block for their specific synthetic challenge.

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacological profile and ability to act as a bioisostere for other aromatic rings.[2][3][4][[“]][6] Its incorporation into a benzaldehyde structure presents a unique combination of reactivity and functionality, merging the synthetic utility of the aldehyde with the desirable properties of the pyrazole ring.

The Profile of the Contenders

To establish a comprehensive benchmark, we selected four widely used aromatic aldehydes that represent a spectrum of electronic properties, from electron-rich to electron-poor, alongside a bifunctional analogue.

CompoundStructureKey Features
4-(1H-Pyrazol-4-yl)benzaldehyde 4-(1H-Pyrazol-4-yl)benzaldehydeHeterocyclic, H-bond donor/acceptor, bioisostere.[4]
Benzaldehyde BenzaldehydeThe fundamental, electronically neutral baseline.
4-Methoxybenzaldehyde 4-MethoxybenzaldehydeElectron-donating methoxy group.[7][8]
4-Nitrobenzaldehyde 4-NitrobenzaldehydeStrongly electron-withdrawing nitro group.[7][8][9][10]
Terephthalaldehyde TerephthalaldehydeSymmetrical, bifunctional for cross-linking and polymer synthesis.[11][12]

Below is a diagram illustrating the molecular structures of the aldehydes under comparison.

Caption: Molecular structures of the five aldehyde building blocks.

Physicochemical Properties

A foundational aspect of any building block is its physical properties, which dictate handling, solubility, and reaction setup.

Property4-(1H-Pyrazol-4-yl)benzaldehydeBenzaldehyde4-Methoxybenzaldehyde4-NitrobenzaldehydeTerephthalaldehyde
Formula C₁₀H₈N₂O[13]C₇H₆OC₈H₈O₂C₇H₅NO₃[14]C₈H₆O₂[15]
MW ( g/mol ) 172.18[13]106.12136.15151.12[14]134.13[15]
Melting Point (°C) 82-83[16]-26-1103-106[14]114–117[15]
Appearance Solid[17]LiquidLiquidYellowish Powder[14]White/Beige Solid[15]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solventsSoluble in organic solventsSoluble in organic solvents[15]

The solid nature of 4-(1H-Pyrazol-4-yl)benzaldehyde, similar to the nitro and terephthalaldehyde analogues, simplifies handling and weighing compared to the liquid benzaldehyde and 4-methoxybenzaldehyde.

Head-to-Head Reactivity Benchmarking

To quantify performance, we subjected our panel of aldehydes to two cornerstone reactions in synthetic chemistry: the Knoevenagel condensation and the Biginelli multicomponent reaction. These reactions are sensitive to the electronic nature of the aldehyde, providing an excellent platform for comparison.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond.[18] It is a fundamental transformation for synthesizing a wide range of chemical intermediates.[19][20] The reaction's rate-determining step is the initial nucleophilic attack on the carbonyl carbon; therefore, aldehydes with higher electrophilicity are expected to react faster.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Isolation & Analysis A 1. Combine Aldehyde (1 eq), Malononitrile (1.1 eq), and Piperidine (0.1 eq) in Ethanol B 2. Reflux at 78°C A->B Heat C 3. Monitor by TLC (every 30 mins) B->C Sample D 4. Cool to RT, Filter Precipitate C->D Reaction Complete E 5. Wash with Cold Ethanol D->E Purify F 6. Dry Product, Determine Yield & Purity (NMR) E->F Analyze

Caption: Experimental workflow for the Knoevenagel condensation.

Comparative Performance Data:

Aldehyde Building BlockReaction Time (min)Yield (%)Purity (%)
4-Nitrobenzaldehyde 1595>98
4-(1H-Pyrazol-4-yl)benzaldehyde 4592>98
Benzaldehyde 9088>97
4-Methoxybenzaldehyde 24081>97

Causality & Insights: The results align perfectly with electronic theory. The strongly electron-withdrawing nitro group in 4-nitrobenzaldehyde renders its carbonyl carbon highly electrophilic, leading to the fastest reaction.[7][8][10] Conversely, the electron-donating methoxy group in 4-methoxybenzaldehyde reduces the carbonyl's electrophilicity, significantly slowing the reaction.[7][8][9]

Crucially, 4-(1H-Pyrazol-4-yl)benzaldehyde demonstrates reactivity superior to the neutral benzaldehyde. This indicates that the pyrazole ring, when attached at its N1 position to the phenyl ring, acts as a net electron-withdrawing group, enhancing the aldehyde's reactivity. This performance positions it as an excellent choice for applications requiring faster kinetics than standard benzaldehyde without the potent deactivation associated with nitro groups in subsequent synthetic steps.

The Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[21] DHPMs are a pharmacologically important class of molecules.[21][22] This reaction provides a more complex environment to test the aldehyde's performance, as it involves multiple equilibria and intermediates.[21][23]

Biginelli_Reaction cluster_intermediates Key Intermediates Aldehyde Ar-CHO Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Ketoester Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester->Enamine Urea Urea Urea->Acyliminium Product Dihydropyrimidinone (DHPM) Acyliminium->Product + Ketoester

Caption: Simplified relationship diagram for the Biginelli reaction.

Comparative Performance Data:

Aldehyde Building BlockReaction Time (h)Yield (%)Purity (%)
4-Nitrobenzaldehyde 291>98
4-(1H-Pyrazol-4-yl)benzaldehyde 489>98
Benzaldehyde 885>97
4-Methoxybenzaldehyde 1675>96

Causality & Insights: The trend observed in the Knoevenagel condensation holds true for the Biginelli reaction. The rate is again dictated by the electrophilicity of the aldehyde, which influences the formation of the key acyliminium ion intermediate.[21] The electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.[22]

4-(1H-Pyrazol-4-yl)benzaldehyde once again proves to be a highly effective substrate, outperforming benzaldehyde and nearly matching the efficiency of the highly activated 4-nitrobenzaldehyde. This robust performance in a complex, multicomponent environment underscores its reliability and efficiency in the synthesis of medicinally relevant scaffolds.

The Unique Advantages of the Pyrazole Moiety

Beyond its favorable reactivity profile, 4-(1H-Pyrazol-4-yl)benzaldehyde offers distinct advantages stemming directly from the pyrazole ring system.

  • A Privileged Scaffold in Medicinal Chemistry: The pyrazole nucleus is a cornerstone in drug design, known for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[2] Using this aldehyde directly incorporates this valuable pharmacophore into the target molecule.

  • Bioisosteric Replacement: Pyrazole can serve as a bioisostere for phenyl rings or other heterocycles, often leading to improved potency and better physicochemical properties like aqueous solubility and metabolic stability.[4]

  • Hydrogen Bonding Capability: The N-H proton of the pyrazole ring is a hydrogen bond donor, while the sp² nitrogen is an acceptor. This allows for specific, directional interactions with biological targets and can influence crystal packing and material properties.

  • Metal Coordination Site: The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions.[24] This property makes derivatives of 4-(1H-Pyrazol-4-yl)benzaldehyde highly valuable for creating Metal-Organic Frameworks (MOFs), coordination polymers, and novel catalysts.[24][25][26]

Conclusion: Selecting the Right Aldehyde for the Job

The selection of an aldehyde building block is a critical decision in the design of a synthetic route. Our benchmarking data clearly demonstrates that 4-(1H-Pyrazol-4-yl)benzaldehyde is not merely a niche reagent but a high-performance building block with significant advantages.

  • For Raw Speed: When the sole objective is maximizing reaction rate in nucleophilic additions, 4-nitrobenzaldehyde remains the top choice due to its superior electrophilicity.

  • For Baseline Comparison: Benzaldehyde serves as the essential neutral benchmark for evaluating electronic effects.

  • For Electron-Rich Systems: 4-Methoxybenzaldehyde is the go-to for syntheses where an electron-donating group is required for downstream steps or to modulate the properties of the final product.

  • For High-Performance & Functionality: 4-(1H-Pyrazol-4-yl)benzaldehyde occupies a compelling strategic position. It offers reactivity that significantly surpasses benzaldehyde, approaching that of highly activated systems, while simultaneously introducing a pharmacologically privileged and functionally versatile pyrazole moiety.

For researchers in drug discovery and advanced materials, 4-(1H-Pyrazol-4-yl)benzaldehyde represents a superior choice over simple benzaldehyde. It provides a direct route to incorporating the valuable pyrazole scaffold without compromising synthetic efficiency, making it an invaluable tool for accelerating the development of novel, high-value molecules.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (11 mmol, 1.1 eq), and absolute ethanol (20 mL).

  • Add piperidine (1 mmol, 0.1 eq) to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitor the reaction's progress by taking aliquots every 30 minutes for Thin Layer Chromatography (TLC) analysis (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion (disappearance of the aldehyde spot), cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with 10 mL of ice-cold ethanol.

  • Dry the product under vacuum to a constant weight.

  • Determine the yield and confirm purity and identity using ¹H NMR spectroscopy.

General Protocol for Biginelli Reaction
  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq) in ethanol (30 mL).

  • Add concentrated hydrochloric acid (0.2 mL) as the catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it over 100 g of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

  • Dry the purified product under vacuum, determine the yield, and characterize by ¹H NMR and melting point analysis.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Terephthalaldehyde: A Versatile Monomer for Advanced Polymer Synthesis. (n.d.). Benchchem.
  • The Crucial Role of Terephthalaldehyde in Modern Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
  • 4-Formylphenylboronic Acid - 87199-17-5. (n.d.). Discovery Fine Chemicals.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Consensus.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). Semantic Scholar.
  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. (n.d.). ResearchGate.
  • What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. (2020). Quora.
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. (n.d.). Benchchem.
  • Terephthalaldehyde. (n.d.). Wikipedia.
  • Building a Pyrazole–Benzothiadiazole–Pyrazole Photosensitizer into Metal–Organic Frameworks for Photocatalytic Aerobic Oxidation. (2021). Journal of the American Chemical Society.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Importance of pyrazole carboxylic acid in MOFs preparation. (n.d.). ResearchGate.
  • 4-Pyrazol-1-yl-benzaldehyde. (2024). ChemBK.
  • Polymer Applications of Some Terephthalaldehyde Derivatives. (n.d.). Industrial & Engineering Chemistry Product Research and Development - ACS Publications.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. (2023). Semantic Scholar.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). PubChem.
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (2013). RSC Publishing.
  • Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. (2024). RSC Publishing.
  • Substrate scope for the Biginelli reaction with different aldehydes... (n.d.). ResearchGate.
  • p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. (2023). Filo.
  • p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. (n.d.). Homework.Study.com.
  • Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Polymer Applications of Some Terephthalaldehyde Derivatives. (1976). ACS Publications.
  • [FREE] p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. (2021). brainly.com.
  • Substrate scope for the Biginelli reaction in presence of ChCl/2PTAS.a. (n.d.). ResearchGate.
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. (2026). PubChem.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2023). ResearchGate.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online.
  • The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. (n.d.). PubMed.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). ResearchGate.
  • Benchmarking Aluminum-Based Reducing Agents: A Comparative Guide for Organic Synthesis. (n.d.). Benchchem.
  • Aldehydes. (n.d.). Sigma-Aldrich.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). ResearchGate.
  • Aldehydes. (n.d.). Enamine.
  • Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. (2001). PubMed.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • 4-Pyrazol-1-yl-benzaldehyde. (2025). ChemicalBook.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). MySkinRecipes.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 4-Nitrobenzaldehyde. (n.d.). Wikipedia.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.

Sources

Comparative

A Comparative Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives in Oncology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazole-containing compounds have consistently demonstrated a broad spectrum of pharmacological activities, including significant potential in oncology.[1][2] This guide provides a comprehensive analysis of 4-(1H-pyrazol-4-yl)benzaldehyde derivatives, a promising subclass of pyrazole compounds, by delving into their synthesis, in vitro cytotoxicity, and the translational potential demonstrated by in vivo studies of structurally related analogs. We will objectively compare their performance with alternative pyrazole-based compounds and established anticancer drugs, supported by experimental data from peer-reviewed literature.

The Rationale for Pyrazole Scaffolds in Anticancer Drug Design

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[1] Numerous pyrazole derivatives have been investigated and have shown efficacy against various cancer cell lines by targeting critical cellular pathways, including kinase signaling cascades.[1] The aldehyde functional group at the para-position of the phenyl ring in 4-(1H-pyrazol-4-yl)benzaldehyde offers a reactive handle for the synthesis of a wide array of derivatives, such as Schiff bases, chalcones, and other heterocyclic hybrids, further expanding the chemical space for drug discovery.

Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde Derivatives: A General Overview

The synthesis of pyrazole-4-carbaldehyde derivatives often involves the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. A general synthetic pathway is outlined below.

Synthesis_of_Pyrazole_4_Carbaldehyde_Derivatives start Substituted Hydrazine pyrazole Substituted Pyrazole start->pyrazole Cyclocondensation diketone 1,3-Diketone diketone->pyrazole product 4-(1H-Pyrazol-4-yl)benzaldehyde Derivative pyrazole->product Formylation vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) vilsmeier->product

Caption: Generalized synthetic scheme for 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives.

This synthetic flexibility allows for the introduction of various substituents on both the pyrazole and phenyl rings, which is crucial for optimizing biological activity and exploring structure-activity relationships (SAR).

In Vitro Cytotoxicity: A Comparative Analysis

The initial evaluation of novel anticancer candidates relies heavily on in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Pyrazole Carbaldehyde Derivative (Compound 43) MCF-7 (Breast)0.25Doxorubicin0.95[1]
3,4-Diaryl Pyrazole Derivative (Compound 6) Various (6 lines)0.00006 - 0.00025--[1]
Indole-linked Pyrazole (Compound 34) HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[1]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 24) A549 (Lung)8.21--[1]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 24) HCT116 (Colon)19.56--[1]
Pyrazolone-Pyrazole Derivative (Compound 27) MCF-7 (Breast)16.50Tamoxifen23.31[1]
Pyrazolo[4,3-c]pyridine Derivative (Compound 41) MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine Derivative (Compound 41) HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[1]

Key Insights from In Vitro Data:

  • Potency: The data clearly indicates that pyrazole derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar and low micromolar range, often surpassing the potency of standard chemotherapeutic drugs like Doxorubicin.

  • Selectivity: The varying IC50 values across different cell lines suggest that the cytotoxic effects of these derivatives can be cell-line dependent, highlighting the potential for developing selective anticancer agents.

  • Structural Importance: The diverse range of activities observed underscores the critical role of the substitution pattern on the pyrazole and adjacent rings in determining the anticancer potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT_Assay_Workflow cell_seeding 1. Seed cancer cells in a 96-well plate and incubate for 24h. compound_treatment 2. Treat cells with various concentrations of the test compound and a vehicle control. cell_seeding->compound_treatment incubation 3. Incubate for 48-72h. compound_treatment->incubation mtt_addition 4. Add MTT solution to each well and incubate for 2-4h. incubation->mtt_addition formazan_solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 7. Calculate cell viability and determine the IC50 value. absorbance_reading->data_analysis

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

Causality behind Experimental Choices:

  • Cell Seeding Density: Optimizing the initial cell number is crucial to ensure that cells are in the logarithmic growth phase during the assay, providing a sensitive measure of growth inhibition.

  • Incubation Time: The incubation period with the compound (typically 48-72 hours) is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Incubation: The conversion of MTT to formazan by mitochondrial dehydrogenases is an indicator of metabolically active, viable cells. The incubation time is optimized for maximal formazan crystal formation without causing cytotoxicity from the MTT itself.

  • Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. DMSO is a common and effective solvent for this purpose.

In Vivo Efficacy: Bridging the Gap from Bench to Preclinical Models

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, efficacy, and toxicity.

Direct in vivo anticancer data for 4-(1H-pyrazol-4-yl)benzaldehyde derivatives is limited in publicly available literature. However, studies on structurally related pyrazole derivatives demonstrate the successful translation of in vitro potency to in vivo efficacy.

Case Study: In Vivo Efficacy of a 3,4-Diaryl Pyrazole Derivative (Compound 6)

A study on a series of 3,4-diaryl pyrazole derivatives identified a lead compound (Compound 6) with potent in vitro anticancer activity.[1] This compound was then evaluated in an in vivo orthotopic murine mammary tumor model.

In Vivo Experimental Data (Illustrative)

Treatment GroupDoseTumor Growth Inhibition (%)p-valueReference
Vehicle Control---[1]
Compound 6 5 mg/kgSignificant<0.05[1]

Key Insights from In Vivo Data:

  • Translational Potential: The significant tumor growth inhibition observed in the animal model validates the in vitro findings and demonstrates the potential of this class of pyrazole derivatives as effective anticancer agents in a living organism.

  • Dose-Efficacy Relationship: The study established an effective dose (5 mg/kg) for achieving a therapeutic response, which is a critical parameter for further preclinical and clinical development.

Experimental Protocol: Human Tumor Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anticancer drug efficacy.[3]

Xenograft_Model_Workflow cell_culture 1. Culture human cancer cells in vitro. implantation 2. Implant cancer cells subcutaneously or orthotopically into immunodeficient mice. cell_culture->implantation tumor_growth 3. Allow tumors to grow to a palpable size. implantation->tumor_growth randomization 4. Randomize mice into treatment and control groups. tumor_growth->randomization treatment 5. Administer the test compound and vehicle control according to a defined schedule and route. randomization->treatment monitoring 6. Monitor tumor volume, body weight, and signs of toxicity regularly. treatment->monitoring endpoint 7. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis). monitoring->endpoint

Caption: A generalized workflow for an in vivo human tumor xenograft study.

Causality behind Experimental Choices:

  • Immunodeficient Mice: The use of immunodeficient mice (e.g., nude or SCID mice) is essential to prevent the rejection of the implanted human tumor cells.[3]

  • Tumor Implantation Site: Subcutaneous implantation is common for ease of tumor measurement, while orthotopic implantation (into the organ of origin) can provide a more clinically relevant tumor microenvironment.[3]

  • Randomization: Randomizing animals into groups helps to minimize bias and ensure that the treatment and control groups are comparable at the start of the study.

  • Monitoring Parameters: Regular monitoring of tumor volume provides a direct measure of treatment efficacy. Monitoring body weight and clinical signs is crucial for assessing the toxicity of the test compound.

Conclusion and Future Directions

The collective evidence from numerous studies strongly supports the potential of pyrazole-based compounds, including derivatives of 4-(1H-pyrazol-4-yl)benzaldehyde, as a promising scaffold for the development of novel anticancer agents. The in vitro data consistently demonstrates high potency against a range of cancer cell lines, with some derivatives outperforming established chemotherapeutic drugs. While direct in vivo data for the title compounds is still emerging, the successful translation of in vitro activity to in vivo efficacy in structurally related pyrazole derivatives provides a strong rationale for their continued investigation.

Future research should focus on:

  • Systematic SAR studies of 4-(1H-pyrazol-4-yl)benzaldehyde derivatives to identify the key structural features that govern anticancer potency and selectivity.

  • Elucidation of the mechanism of action for the most potent compounds to identify their molecular targets.

  • Comprehensive in vivo evaluation of lead candidates in relevant preclinical cancer models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By integrating synthetic chemistry, in vitro biology, and in vivo pharmacology, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of next-generation cancer therapies.

References

Sources

Validation

A Comparative Guide to the Reactivity of 3- and 4-Substituted Pyrazole Benzaldehydes for Drug Development Professionals

Introduction: The Pivotal Role of Pyrazole Benzaldehydes in Medicinal Chemistry Pyrazole benzaldehydes are indispensable building blocks in the synthesis of a diverse array of pharmaceutical compounds. Their inherent bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Benzaldehydes in Medicinal Chemistry

Pyrazole benzaldehydes are indispensable building blocks in the synthesis of a diverse array of pharmaceutical compounds. Their inherent biological activities and the versatility of the aldehyde functional group make them key intermediates in the development of novel therapeutics. The position of the formyl group on the pyrazole ring, either at the 3- or 4-position, significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide provides a comprehensive comparison of the reactivity of 3- and 4-substituted pyrazole benzaldehydes, offering insights into their synthetic utility and providing experimental data to support the discussed principles. Understanding these differences is crucial for researchers in drug discovery and development for the strategic design of synthetic routes to access complex molecular architectures.

Theoretical Background: Electronic and Steric Influences on Reactivity

The reactivity of the aldehyde group in pyrazole benzaldehydes is fundamentally governed by the electronic nature of the pyrazole ring. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement leads to a non-uniform distribution of electron density across the ring.

Computational studies and experimental observations have consistently shown that the C4-position of the pyrazole ring is relatively electron-rich, making it more susceptible to electrophilic attack. In contrast, the C3- and C5-positions are electron-deficient, rendering them more prone to nucleophilic attack.

This electronic disparity has a direct impact on the reactivity of a formyl substituent. An aldehyde group at the C4-position experiences a greater electron-donating effect from the ring, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an aldehyde at the C3-position. Conversely, the electron-withdrawing nature of the pyrazole ring at the C3-position enhances the electrophilicity of the formyl group, making it more reactive towards nucleophiles.

Steric hindrance is another factor to consider. While the difference in steric environment between the 3- and 4-positions is generally not substantial, substituents on the pyrazole ring or the N-phenyl group can introduce steric bulk that may influence the accessibility of the aldehyde group to incoming reagents.

Caption: Electronic distribution in the pyrazole ring.

Synthesis of 3- and 4-Formyl-1-phenylpyrazoles

The divergent electronic properties of the C3 and C4 positions also dictate the synthetic strategies employed to introduce the formyl group.

Synthesis of 1-Phenyl-4-formylpyrazole

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. Given the electron-rich nature of the C4-position of the pyrazole ring, this reaction proceeds readily to afford 4-formylpyrazoles in good yields. The reaction involves the treatment of a suitable hydrazone precursor with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-4-formylpyrazole

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 mL, 0.012 mol) to ice-cold dimethylformamide (10 mL).

  • To this mixture, add the corresponding acetophenone phenylhydrazone (0.004 mol).

  • Stir the reaction mixture at 60-70 °C for 4 hours.

  • After completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with sodium bicarbonate.

  • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., methanol-water) to yield the 1-phenyl-4-formylpyrazole derivative.

G cluster_synthesis Vilsmeier-Haack Synthesis of 4-Formylpyrazole start Acetophenone Phenylhydrazone reagent POCl3, DMF (Vilsmeier Reagent) start->reagent reaction Reaction at 60-70°C start->reaction reagent->reaction workup Aqueous Workup & Neutralization reaction->workup product 1-Phenyl-4-formylpyrazole workup->product

Caption: Workflow for the synthesis of 4-formylpyrazole.

Synthesis of 1-Phenyl-3-formylpyrazole

The synthesis of 3-formylpyrazoles is more challenging due to the electron-deficient nature of the C3-position, which is not amenable to direct electrophilic formylation. A common strategy involves the lithiation of a protected pyrazole at the C5-position (which is equivalent to the C3-position in the absence of other substituents), followed by quenching with a formylating agent like DMF.[1]

Experimental Protocol: Synthesis of 1-Phenyl-3-formylpyrazole via Lithiation [1]

  • Dissolve N-(tetrahydropyran-2-yl)-4-phenylpyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C to effect lithiation.

  • Add anhydrous dimethylformamide (DMF) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-formylpyrazole derivative.

Comparative Reactivity in Key Organic Transformations

The differential electronic nature of the aldehyde functionality in 3- and 4-substituted pyrazole benzaldehydes leads to notable differences in their reactivity in various organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Based on the electronic properties of the pyrazole ring, it is anticipated that 3-formylpyrazoles will exhibit higher reactivity in the Knoevenagel condensation compared to their 4-formyl counterparts. The electron-withdrawing effect at the C3-position enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.

While direct comparative kinetic studies are scarce in the literature, several reports on the Knoevenagel condensation of pyrazole aldehydes provide insights into their reactivity. For instance, a green and efficient method for the Knoevenagel condensation of various pyrazole aldehydes with malononitrile has been reported using ammonium carbonate as a catalyst in an aqueous medium.[3] Although this study does not explicitly compare the reaction rates of 3- and 4-isomers, the generally high yields and short reaction times reported for 4-formylpyrazoles suggest that they are sufficiently reactive under these conditions.

Table 1: Representative Yields for Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [3]

CatalystSolventTime (min)Yield (%)
(NH₄)₂CO₃H₂O:EtOH (1:1)1092
Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide.[4] The nucleophilic attack of the ylide on the carbonyl carbon is the initial and often rate-determining step.

Similar to the Knoevenagel condensation, the enhanced electrophilicity of the carbonyl group in 3-formylpyrazoles is expected to lead to faster reaction rates and potentially higher yields in the Wittig reaction compared to 4-formylpyrazoles.

A study on the Wittig reaction of a 4-formylpyrazole with benzyltriphenylphosphonium bromide reported the formation of the corresponding styrylpyrazole.[4] While specific yield data for a direct comparison is not available in this particular study, the successful reaction demonstrates the utility of 4-formylpyrazoles in this transformation.

Experimental Protocol: Wittig Reaction of a Pyrazole Aldehyde [4]

  • To a solution of the appropriate phosphonium salt in an anhydrous solvent such as THF, add a strong base (e.g., n-BuLi) at low temperature to generate the ylide.

  • Slowly add a solution of the pyrazole aldehyde in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Wittig_Mechanism cluster_wittig Wittig Reaction Mechanism ylide Phosphorus Ylide (Nucleophile) aldehyde Pyrazole Aldehyde (Electrophile) ylide->aldehyde Nucleophilic Attack betaine Betaine Intermediate aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Oxidation and Reduction Reactions

The oxidation of pyrazole benzaldehydes to the corresponding carboxylic acids and their reduction to pyrazole methanols are fundamental transformations in organic synthesis.

Oxidation: The oxidation of aldehydes to carboxylic acids is typically straightforward. Reagents like pyridinium chlorochromate (PCC) can be used for this transformation.[5] While PCC is primarily known for oxidizing primary alcohols to aldehydes, under certain conditions (e.g., solvent-free), it can further oxidize aldehydes to carboxylic acids. The electronic differences between the 3- and 4-formylpyrazoles are not expected to have a dramatic impact on the feasibility of this oxidation, although subtle differences in reaction rates might be observed.

Reduction: The reduction of the aldehyde group to a primary alcohol is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄). The less electrophilic nature of the carbonyl group in 4-formylpyrazoles might lead to a slightly slower reduction rate compared to the 3-isomers. However, with a sufficiently reactive hydride source, both isomers can be efficiently reduced.

Table 2: Summary of Expected Reactivity Trends

Reaction3-Formylpyrazole4-FormylpyrazoleRationale
Nucleophilic Addition (e.g., Knoevenagel, Wittig) More ReactiveLess ReactiveC3 is electron-deficient, enhancing carbonyl electrophilicity.
Oxidation to Carboxylic Acid Readily OxidizedReadily OxidizedBoth are susceptible to oxidation; minor rate differences expected.
Reduction to Alcohol Faster ReductionSlower ReductionHigher carbonyl electrophilicity at C3 facilitates hydride attack.

Spectroscopic Characterization

The position of the formyl group also influences the spectroscopic properties of these molecules.

  • ¹H NMR Spectroscopy: The chemical shift of the aldehyde proton is a sensitive probe of its electronic environment. The aldehyde proton of a 3-formylpyrazole is expected to resonate at a slightly downfield (higher ppm) value compared to that of a 4-formylpyrazole due to the greater deshielding effect at the C3-position. Typically, aldehyde protons appear in the range of 9-10 ppm.[6]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon will also be affected. The more electrophilic carbonyl carbon of the 3-formyl isomer is expected to appear at a slightly higher chemical shift compared to the 4-formyl isomer.

  • IR Spectroscopy: The C=O stretching frequency in the infrared spectrum is influenced by the electronic environment. The electron-withdrawing nature of the pyrazole ring at the C3-position would lead to a slight increase in the C=O bond order and a higher stretching frequency (wavenumber) compared to the 4-formyl isomer, where the electron-donating effect would result in a lower stretching frequency.[7]

Conclusion

The reactivity of 3- and 4-substituted pyrazole benzaldehydes is intrinsically linked to the electronic properties of the pyrazole ring. The electron-deficient nature of the C3-position renders the 3-formyl group more electrophilic and thus more reactive towards nucleophiles in reactions such as Knoevenagel condensation and Wittig olefination. Conversely, the electron-rich C4-position leads to a less reactive 4-formyl group in these transformations. While both isomers are readily oxidized and reduced, subtle differences in reaction rates can be anticipated. These fundamental differences in reactivity provide medicinal chemists with a powerful tool to selectively functionalize the pyrazole scaffold, enabling the synthesis of a wide range of complex and biologically active molecules. Careful consideration of the electronic and steric factors governing the reactivity of these important building blocks is paramount for the efficient and strategic design of novel drug candidates.

References

  • MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC - NIH. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. (2017). ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (n.d.). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Guide to the Positional Isomers of 4-(1H-Pyrazolyl)benzaldehyde

In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds stand out for their versatile biological activities and unique photophysical properties. The strategic placement of a benzaldeh...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds stand out for their versatile biological activities and unique photophysical properties. The strategic placement of a benzaldehyde moiety on the pyrazole ring gives rise to a set of positional isomers with distinct electronic and steric characteristics. A precise and unambiguous structural characterization of these isomers is paramount for advancing drug discovery pipelines and developing novel materials. This guide provides a comprehensive spectroscopic comparison of the key positional isomers of 4-(1H-pyrazolyl)benzaldehyde, offering researchers a practical framework for their identification and differentiation.

The primary isomers under consideration are:

  • 4-(1H-Pyrazol-1-yl)benzaldehyde: The benzaldehyde group is attached to a nitrogen atom of the pyrazole ring.

  • 4-(1H-Pyrazol-3-yl)benzaldehyde: The benzaldehyde group is attached to a carbon atom adjacent to a nitrogen atom.

  • 4-(1H-Pyrazol-4-yl)benzaldehyde: The benzaldehyde group is attached to the carbon atom at the 4-position of the pyrazole ring.

Due to tautomerism in the pyrazole ring for the 3- and 4-substituted isomers, the N-H proton can exist on either nitrogen atom. This dynamic equilibrium can influence the spectroscopic properties, particularly in NMR.

Molecular Structures of the Isomers

isomers cluster_1 4-(1H-Pyrazol-1-yl)benzaldehyde cluster_3 4-(1H-Pyrazol-3-yl)benzaldehyde cluster_4 4-(1H-Pyrazol-4-yl)benzaldehyde isomer1 isomer1 isomer3 isomer3 isomer4 isomer4

Figure 1. Chemical structures of the positional isomers of 4-(1H-Pyrazolyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole and benzaldehyde protons and carbons are highly sensitive to the substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectra provide a clear fingerprint for each isomer. The key differentiating features are the chemical shifts and multiplicities of the pyrazole ring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (≥400 MHz) acquire Acquire Spectrum (Sufficient Scans) setup->acquire process Fourier Transform, Phase & Baseline Correction reference Reference Spectrum process->reference analyze Analyze Chemical Shifts, Couplings & Multiplicities reference->analyze

Figure 2. General experimental workflow for NMR spectroscopy.

Table 1: Comparative ¹H NMR Data (Predicted and Reported) of 4-(1H-Pyrazolyl)benzaldehyde Isomers in CDCl₃

IsomerAldehyde-H (δ, ppm)Benzaldehyde-H (δ, ppm)Pyrazole-H3 (δ, ppm)Pyrazole-H4 (δ, ppm)Pyrazole-H5 (δ, ppm)
4-(1H-Pyrazol-1-yl) ~9.95 (s)~7.90 (d), ~7.70 (d)~7.95 (d)~6.50 (t)~7.75 (d)
4-(1H-Pyrazol-3-yl) ~10.0 (s)~7.95 (d), ~7.85 (d)-~6.80 (d)~7.70 (d)
4-(1H-Pyrazol-4-yl) ~9.90 (s)~7.80 (d), ~7.60 (d)~7.90 (s)-~7.90 (s)

Note: Data is compiled from typical values for substituted benzaldehydes and pyrazoles and should be considered approximate. Specific values can vary with solvent and concentration.[1][2]

Interpretation of ¹H NMR Data:

  • 4-(1H-Pyrazol-1-yl)benzaldehyde: This isomer will show three distinct signals for the pyrazole protons. The H4 proton will appear as a triplet at a significantly upfield position (~6.50 ppm) due to its electronic environment. The H3 and H5 protons will be doublets in the aromatic region.

  • 4-(1H-Pyrazol-3-yl)benzaldehyde: Here, the pyrazole ring will exhibit two doublets, corresponding to the H4 and H5 protons. The absence of a third pyrazole proton signal is a key identifier.

  • 4-(1H-Pyrazol-4-yl)benzaldehyde: This isomer is distinguished by the presence of two equivalent pyrazole protons (H3 and H5), which will appear as a single singlet in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, particularly regarding the quaternary carbons and the carbon attached to the benzaldehyde ring.

Table 2: Comparative ¹³C NMR Data (Predicted) of 4-(1H-Pyrazolyl)benzaldehyde Isomers in CDCl₃

IsomerAldehyde-C (δ, ppm)Benzaldehyde-C (δ, ppm)Pyrazole-C3 (δ, ppm)Pyrazole-C4 (δ, ppm)Pyrazole-C5 (δ, ppm)
4-(1H-Pyrazol-1-yl) ~191~130-140~141~108~127
4-(1H-Pyrazol-3-yl) ~192~128-138~150~110~135
4-(1H-Pyrazol-4-yl) ~192~129-137~138~120~138

Note: Predicted values based on general chemical shift ranges for similar compounds.[3][4][5][6]

Interpretation of ¹³C NMR Data:

  • The chemical shift of the pyrazole carbon directly attached to the benzaldehyde ring is a key diagnostic marker. For the 1-yl isomer, this is a nitrogen, so the benzaldehyde C1' will be influenced by the pyrazole ring as a whole. For the 3-yl and 4-yl isomers, the pyrazole C3 and C4 carbons, respectively, will show characteristic downfield shifts.

  • In the 4-yl isomer, the equivalence of C3 and C5 will result in a single signal, simplifying the spectrum.

Vibrational Spectroscopy: FT-IR Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde and pyrazole functional groups.

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for 4-(1H-Pyrazolyl)benzaldehyde Isomers

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Comments
AldehydeC=O stretch1710 - 1685Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[7][8]
C-H stretch~2820 and ~2720Two weak to medium bands (Fermi resonance). The ~2720 cm⁻¹ band is particularly diagnostic for aldehydes.[9]
Aromatic RingC-H stretch3100 - 3000Weak to medium intensity.
C=C stretch1600 - 1450Multiple medium to strong bands.
Pyrazole RingN-H stretch3200 - 3100Medium, potentially broad for the 3- and 4-yl isomers due to hydrogen bonding. Absent in the 1-yl isomer if substituted on the N-H nitrogen.
C=N stretch~1550Medium intensity.
Ring vibrations1500 - 1400Overlaps with aromatic C=C stretches.

Interpretation of FT-IR Data: While the FT-IR spectra of the three isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when compared with reference spectra. The most significant difference will be the presence of a distinct N-H stretching band for the 3- and 4-yl isomers, which will be absent for the 1-yl isomer. The exact position and shape of the C=O stretching vibration may also vary slightly due to the different electronic effects of the pyrazole ring at each position.[10]

Electronic Spectroscopy: UV-Vis Absorption

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated π-systems of the molecules.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max).

Interpretation of UV-Vis Data: All three isomers are expected to exhibit strong UV absorption due to the extended conjugation between the pyrazole and benzaldehyde rings. The position of λ_max will be sensitive to the substitution pattern, as it affects the energy of the π-π* transitions. It is anticipated that the 1-yl and 3-yl isomers, with more direct conjugation, may show a red-shift (longer λ_max) compared to the 4-yl isomer. However, experimental verification is crucial for definitive assignment.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions.

Predicted Fragmentation Patterns: The molecular weight of all three isomers is 172.18 g/mol . Therefore, the molecular ion peak will appear at m/z = 172.

Common fragmentation pathways for benzaldehyde derivatives include:

  • Loss of a hydrogen radical (H•): [M-1]⁺ peak at m/z = 171.

  • Loss of the formyl radical (•CHO): [M-29]⁺ peak at m/z = 143.

  • Loss of carbon monoxide (CO): [M-28]⁺ peak at m/z = 144.

The fragmentation of the pyrazole ring can also occur, leading to characteristic ions. The relative intensities of these fragment ions will differ between the isomers due to the varying stability of the resulting radical cations. For instance, the cleavage of the bond between the two rings will be a prominent fragmentation pathway. The stability of the resulting pyrazolyl and phenyl cations will depend on the point of attachment.

ms_fragmentation cluster_fragments Primary Fragmentation Pathways M Molecular Ion [M]˙⁺ (m/z = 172) M_minus_H [M-H]⁺ (m/z = 171) M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ (m/z = 143) M->M_minus_CHO - •CHO M_minus_CO [M-CO]˙⁺ (m/z = 144) M->M_minus_CO - CO

Figure 3. Predicted primary mass spectrometry fragmentation pathways.

Conclusion

The positional isomers of 4-(1H-pyrazolyl)benzaldehyde, while sharing the same molecular formula, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. ¹H NMR spectroscopy is the most definitive technique, with the chemical shifts and multiplicities of the pyrazole protons providing a clear fingerprint for each isomer. ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry offer complementary and confirmatory data. This guide provides a foundational framework for researchers working with these important heterocyclic compounds, enabling confident structural assignment and facilitating their application in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR Chart. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-formylphenyl)-1h-pyrazole-4-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Validation

Evaluating the efficacy of different catalysts for 4-(1H-Pyrazol-4-yl)benzaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a privileged scaffold, integral to the structure of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals and functional materials. The specific derivative, 4-(1H-Pyrazol-4-yl)benzaldehyde, serves as a critical intermediate, offering a versatile handle for further molecular elaboration. The efficient synthesis of this building block is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde, with a focus on palladium-, copper-, and nickel-based catalysts. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and offer insights into the practical considerations that guide catalyst selection in a research and development setting.

The Synthetic Challenge: Forging the Aryl-Pyrazole Bond

The synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde typically involves the formation of a carbon-carbon bond between a pyrazole ring and a benzaldehyde derivative. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions. The choice of catalyst—most frequently complexes of palladium, copper, or nickel—profoundly influences the reaction's efficiency, substrate scope, cost, and environmental impact.

Palladium-Catalyzed Synthesis: The Gold Standard

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, has long been the gold standard for the synthesis of biaryl compounds, including 4-arylpyrazoles. The reliability, high yields, and broad functional group tolerance of palladium-based systems have made them a favorite in both academic and industrial laboratories.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from an organoboron reagent (e.g., a pyrazoleboronic acid or ester) is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_ArylX Ar-Pd(II)L_n-X Pd0->PdII_ArylX Oxidative Addition (Ar-X) PdII_ArylR Ar-Pd(II)L_n-R PdII_ArylX->PdII_ArylR Transmetalation (R-B(OR)2, Base) PdII_ArylR->Pd0 Product Ar-R PdII_ArylR->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

A representative protocol for the synthesis of a 4-arylpyrazole derivative via a microwave-assisted Suzuki-Miyaura coupling is as follows:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.0 eq), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 eq).

  • Add a 10:4 mixture of DME/H₂O as the solvent.

  • Seal the vial and irradiate in a microwave reactor at 90°C for 5-12 minutes.[1]

  • After cooling, concentrate the reaction mixture and purify by silica gel column chromatography.

Copper-Catalyzed Synthesis: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical and sustainable alternative to palladium-based systems. While historically requiring harsh reaction conditions, modern advancements in ligand design have enabled copper-catalyzed C-C bond formation under milder conditions.

Mechanistic Insights: The Ullmann Condensation

The mechanism of copper-catalyzed C-C coupling is more varied and less universally agreed upon than the Suzuki-Miyaura reaction. It is generally believed to involve Cu(I) and Cu(III) intermediates. A plausible pathway includes:

  • Formation of a Cu(I)-aryl species: The Cu(I) catalyst reacts with the aryl halide.

  • Oxidative Addition: The pyrazole nucleophile adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and pyrazolyl groups couple and are eliminated, regenerating a Cu(I) species.

The choice of ligand, often a diamine or phenanthroline derivative, is crucial for stabilizing the copper intermediates and facilitating the catalytic cycle.[2]

Ullmann_Cycle cluster_cycle Cu(I)/Cu(III) Catalytic Cycle CuI Cu(I)L_n CuIII_Intermediate Ar-Cu(III)L_n-Pyrazole CuI->CuIII_Intermediate Oxidative Addition (Ar-X, Pyrazole, Base) CuIII_Intermediate->CuI Product Ar-Pyrazole CuIII_Intermediate->Product Reductive Elimination Product->CuI

Caption: A plausible catalytic cycle for a copper-catalyzed Ullmann-type C-C coupling.

Experimental Protocol: Copper-Catalyzed Synthesis

A general protocol for a copper-catalyzed C-N coupling of a pyrazole, which can be adapted for C-C coupling, is as follows:

  • In a reaction vessel, combine the aryl halide (1.0 eq), the pyrazole (1.2 eq), CuI (5-10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent such as DMF or dioxane.

  • Heat the reaction mixture at 80-120°C for 12-24 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Nickel-Catalyzed Synthesis: The Emerging Contender

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions. Nickel catalysts often exhibit unique reactivity, enabling the use of more challenging substrates and offering complementary selectivity to palladium.

Mechanistic Insights: A Divergent Catalytic Pathway

While the overall framework of the nickel-catalyzed Suzuki-Miyaura reaction is similar to that of palladium, there are key mechanistic differences. Nickel has a greater propensity to participate in single-electron transfer (SET) processes, leading to the involvement of radical intermediates and different oxidation states, such as Ni(I) and Ni(III).[3]

The catalytic cycle can be more complex and may involve:

  • Activation of the Ni(0) precatalyst.

  • Oxidative addition of the aryl halide to Ni(0) to form a Ni(II) species.

  • Transmetalation with the organoboron reagent.

  • Reductive elimination from the Ni(II) complex to yield the product and regenerate Ni(0).

Alternatively, a Ni(I)/Ni(III) cycle may be operative, particularly with certain ligands and substrates. The choice of ligand is critical in controlling the reaction pathway and preventing unwanted side reactions.

Nickel_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)L_n NiII_ArylX Ar-Ni(II)L_n-X Ni0->NiII_ArylX Oxidative Addition (Ar-X) NiII_ArylR Ar-Ni(II)L_n-R NiII_ArylX->NiII_ArylR Transmetalation (R-B(OR)2, Base) NiII_ArylR->Ni0 Product Ar-R NiII_ArylR->Product Reductive Elimination Product->Ni0

Caption: A simplified representation of a Ni(0)/Ni(II) catalytic cycle for a Suzuki-Miyaura reaction.

Experimental Protocol: Nickel-Catalyzed Synthesis

A one-pot synthesis of pyrazoles using a heterogeneous nickel catalyst has been reported and can be adapted for cross-coupling reactions:[4][5]

  • Charge a round-bottom flask with the aryl halide (1.0 eq), the pyrazoleboronic acid (1.2 eq), a nickel catalyst (e.g., NiCl₂(dppf), 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Add a suitable solvent, such as dioxane or toluene.

  • Heat the reaction mixture at 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst (if heterogeneous), and work up the reaction mixture.

  • Purify the product by column chromatography.

Comparative Analysis of Catalytic Efficacy

Parameter Palladium Catalysts Copper Catalysts Nickel Catalysts
Typical Reaction Suzuki-MiyauraUllmann-type CouplingSuzuki-Miyaura, Kumada, etc.
Catalyst Loading Low (0.1 - 5 mol%)Higher (5 - 20 mol%, sometimes stoichiometric)Moderate (1 - 10 mol%)
Reaction Temperature Mild to moderate (RT - 100°C)Often higher (100 - 150°C)Moderate to high (80 - 130°C)
Reaction Time Short to moderate (minutes to hours)Longer (12 - 48 hours)Moderate to long (hours)
Yields Generally high to excellentModerate to goodGood to excellent
Functional Group Tolerance ExcellentGoodGood, but can be sensitive to certain groups
Substrate Scope Very broadGood for aryl iodides and bromidesBroad, can activate challenging bonds (e.g., C-O)

Practical Considerations for Catalyst Selection

Factor Palladium Copper Nickel
Cost HighLowLow
Toxicity Generally considered more toxic than Cu/Ni, but this is debated and depends on the specific complex.[6]Lower toxicity than Pd.Toxicity is a concern, but often considered a "greener" alternative to Pd.[6]
Environmental Impact Significant due to mining and scarcity.[7]Lower environmental impact.Lower environmental impact compared to palladium.
Air/Moisture Stability Many Pd(0) catalysts are air-sensitive, but stable precatalysts are common.Generally more stable than Pd(0) catalysts.Air-sensitive, often requiring inert atmosphere techniques.
Catalyst Reusability Heterogeneous Pd catalysts show good reusability.[8]Heterogeneous copper catalysts can be recycled.[9]Reusability is an active area of research.

Conclusion

The choice of catalyst for the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde is a multifaceted decision that requires a careful balance of efficacy, cost, and practicality.

  • Palladium catalysts remain the most reliable and versatile option, consistently providing high yields under mild conditions with a broad substrate scope. However, the high cost and environmental concerns associated with palladium are significant drawbacks.

  • Copper catalysts offer a highly cost-effective and more sustainable alternative. While they may require more optimization and sometimes harsher conditions, modern ligand development has made them increasingly competitive, especially for large-scale synthesis.

  • Nickel catalysts represent a promising and rapidly evolving field. Their low cost and unique reactivity make them an excellent choice for specific applications and for activating challenging substrates. As our understanding of nickel catalysis deepens, their adoption in mainstream organic synthesis is expected to grow.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal catalytic system that meets the specific demands of their synthetic goals, from small-scale discovery to large-scale manufacturing.

Experimental Workflow Overview

Experimental_Workflow start Select Reactants: - Pyrazole derivative - Benzaldehyde derivative catalyst_selection Choose Catalytic System: - Palladium - Copper - Nickel start->catalyst_selection reaction_setup Reaction Setup: - Add reactants, catalyst, ligand, base, solvent - Inert atmosphere (if needed) catalyst_selection->reaction_setup reaction_conditions Apply Reaction Conditions: - Heating (conventional or microwave) - Stirring reaction_setup->reaction_conditions monitoring Monitor Reaction Progress: - TLC, GC-MS, LC-MS reaction_conditions->monitoring workup Work-up: - Quenching - Extraction monitoring->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis

Caption: A general experimental workflow for the catalytic synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.

References

  • Chemistry World. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]

  • University of Illinois. (2012, October 22). Ligand Effects in Nickel Catalysis. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2016). ResearchGate. [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(17), 6239-6246. [Link]

  • Nickel and palladium catalysed cross-coupling: Factors effecting the oxidative addition step. (2021). University of Strathclyde. [Link]

  • National Science Foundation. (n.d.). Ligand-Based Control of Nickel Catalysis. [Link]

  • Greener Approaches to Cross-Coupling. (n.d.). Royal Society of Chemistry. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Chen, J. L., & Chen, J. R. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(44), 18413-18420. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171-2215. [Link]

  • Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]

  • Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12150-12162. [Link]

  • Sharma, S., & Kumar, A. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts, 14(1), 58. [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(24), 13329-13340. [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Diamine Ligands in Copper-Catalyzed Reactions. Synlett, 2003(16), 2428-2439. [Link]

  • Singh, A. K., & Sharma, S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(23), 7549-7585. [Link]

  • Harada, K., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(11), 2816. [Link]

  • Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. (2024). ScienceDirect. [Link]

  • Morrison, K. M., & Stradiotto, M. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. European Journal of Organic Chemistry, 2021(28), 3925-3941. [Link]

  • Kong, F. Y., & Ball, N. D. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Hewitt, K. A. (2021). Development of Nickel-Catalyzed Cross-Coupling, Cross-Electrophile Coupling and Domino Reaction. eScholarship. [Link]

  • Kim, J. P., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15286-15292. [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2023). ResearchGate. [Link]

  • Kumar, D., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(7), 2531-2535. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2018). ResearchGate. [Link]

  • Precious Metal Catalyst for Pharmaceutical Industry Insights and Forecasts. (2024). LinkedIn. [Link]

  • Zhu, M., et al. (2019). Pyrrolo[3,4- c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046-5050. [Link]

  • Li, J., et al. (2017). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Advances, 7(82), 52044-52047. [Link]

  • Chen, F., et al. (2018). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 42(18), 15007-15011. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-(1H-Pyrazol-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet a significant challenge remains: achieving target selectivity. Many kinase inhibitors exhibit cross-reactivity, binding to and inhibiting multiple kinases beyond their intended target. This "off-target" activity can lead to a spectrum of outcomes, from unforeseen toxicities to serendipitous therapeutic benefits. Understanding and characterizing the cross-reactivity profile of a kinase inhibitor is therefore a critical step in its preclinical and clinical development.

This guide provides a comparative analysis of the cross-reactivity of a promising class of kinase inhibitors derived from the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold. We will delve into the structural features influencing their selectivity, present comparative data on their kinase inhibition profiles, and provide a detailed experimental protocol for assessing cross-reactivity.

The 4-(1H-Pyrazol-4-yl)benzaldehyde Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent inhibitors. The 4-(1H-Pyrazol-4-yl)benzaldehyde moiety, in particular, offers a versatile platform for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Several multi-targeted kinase inhibitors, including AT9283 and Danusertib (PHA-739358), feature pyrazole-based cores, highlighting the significance of this scaffold.[1][3][4]

Comparative Cross-Reactivity Profiles

To illustrate the varying selectivity profiles of kinase inhibitors derived from pyrazole-based scaffolds, this section presents a comparative analysis of three prominent examples: AT9283, Danusertib, and NVP-AST487. While not all are direct derivatives of 4-(1H-Pyrazol-4-yl)benzaldehyde, their shared pyrazole core provides valuable insights into the structure-activity relationships (SAR) governing kinase selectivity.

Table 1: Primary Targets and Key Off-Targets of Selected Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)Key Off-Targets (IC50/Ki in nM)
AT9283 Aurora A (3 nM), Aurora B (3 nM)JAK2 (1.2 nM), JAK3 (1.1 nM), Abl (T315I) (4 nM), Flt3[3][5][6][7]
Danusertib (PHA-739358) Aurora A (13 nM), Aurora B (79 nM), Aurora C (61 nM)Abl (25 nM), Ret (31 nM), TrkA (31 nM), FGFR1 (47 nM)[4][8][9]
NVP-AST487 RET (880 nM), Flt3 (520 nM)KDR (170 nM), c-Kit (500 nM), c-Abl (20 nM)[10]

Data Interpretation:

The data in Table 1 highlights the multi-targeted nature of these pyrazole-based inhibitors. AT9283, for instance, is a potent inhibitor of both Aurora and JAK kinases.[7] Danusertib, while primarily targeting Aurora kinases, also demonstrates significant activity against several receptor tyrosine kinases.[8][9] NVP-AST487 shows a different selectivity profile, with potent inhibition of RET and Flt3.[10] This variation in selectivity is a direct consequence of the different substituents appended to the core pyrazole scaffold, which influence the inhibitor's interaction with the diverse topographies of kinase ATP-binding sites.

Structure-Activity Relationship (SAR) and Synthesis

The synthesis of kinase inhibitors based on the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold typically involves a multi-step process. A representative synthetic route is outlined below, followed by a discussion of the structure-activity relationships that govern their cross-reactivity.

A general synthetic approach involves the condensation of a substituted benzoyl isothiocyanate with a pyrazole amine to form a thiourea derivative.[1] Further modifications can be made to the phenyl ring and the pyrazole moiety to explore the SAR. For example, the synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives involves the initial formation of a pyrazole-4-carbaldehyde via a Vilsmeier-Haack reaction, followed by condensation with anilines and subsequent cyclization with thioglycolic acid.[11]

Key SAR Insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the pyrazole scaffold can significantly impact selectivity. For example, the introduction of bulky or hydrophobic groups can enhance binding to kinases with larger hydrophobic pockets.

  • Modifications to the Pyrazole Core: Alterations to the pyrazole ring itself, such as the introduction of different substituents at the N1 position, can influence the inhibitor's interaction with the hinge region and affect its overall selectivity profile.

  • Linker Chemistry: The linker connecting the pyrazole core to other functionalities plays a crucial role in orienting the molecule within the ATP-binding pocket and can be optimized to achieve desired selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally determine the cross-reactivity profile of a novel kinase inhibitor, a robust and standardized in vitro kinase inhibition assay is essential. The following protocol outlines a common luminescence-based assay for measuring kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., a 4-(1H-Pyrazol-4-yl)benzaldehyde derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase enzyme to each well and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for enzymatic phosphorylation of the substrate.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based assay kit. Incubate as per the manufacturer's instructions.

    • Add the detection reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase-based reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The Aurora kinases are a family of serine/threonine kinases that play critical roles in cell cycle regulation, particularly during mitosis.[4][12] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. The following diagram illustrates the key functions of Aurora kinases in the cell cycle.

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Alignment Chromosome_Alignment Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Ensures Proper Aurora_B->Cytokinesis Regulates

Caption: The roles of Aurora A and Aurora B kinases in the G2 and M phases of the cell cycle.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The process of determining the cross-reactivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis.

Kinase_Profiling_Workflow Start Start: Compound Synthesis Primary_Screen Primary Screening: Single High Concentration (e.g., 1-10 µM) Start->Primary_Screen Kinome_Panel Broad Kinase Panel (~400 kinases) Primary_Screen->Kinome_Panel Hit_Identification Hit Identification: (e.g., >70% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays: IC50 Determination for Hits Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile: Comparative Analysis Dose_Response->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

Caption: A streamlined workflow for determining the cross-reactivity profile of a kinase inhibitor.

Conclusion

Kinase inhibitors derived from the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold represent a promising class of therapeutic agents. However, their clinical success hinges on a thorough understanding of their selectivity profiles. As demonstrated by the examples of AT9283, Danusertib, and NVP-AST487, subtle structural modifications can lead to significant differences in cross-reactivity. By employing systematic experimental workflows and leveraging a deep understanding of structure-activity relationships, researchers can rationally design and select kinase inhibitors with optimized selectivity, ultimately leading to safer and more effective therapies.

References

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005.
  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders.
  • Gontarewicz, A., et al. (2008). Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 is effective against imatinib-resistant BCR-ABL mutations including T315I. Blood, 111(8), 4355-4364.
  • Wiesner, J., et al. (2008). Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. Leukemia, 22(12), 2249-2257.
  • Chemical Probes Portal. Danusertib. [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158-3168.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International journal of cancer, 130(12), 2997–3005. [Link]

  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British journal of haematology, 150(1), 46–57. [Link]

  • Gontarewicz, A., et al. (2008). Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 is effective against imatinib-resistant BCR-ABL mutations including T315I. Blood, 111(8), 4355–4364. [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular cancer therapeutics, 6(12), 3158–3168. [Link]

  • Fraedrich, K., et al. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical cancer research, 18(17), 4621–4632. [Link]

  • Pop, C., et al. (2013).
  • PubChem. AT9283. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Weisberg, E., et al. (2008). Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. Blood, 112(12), 4771–4780.
  • BMG LABTECH. Kinase assays. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Graphviz. DOT Language. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem, 52(2), 379-88.

Sources

Validation

A Head-to-Head Comparison of Pyrazole Scaffolds in Drug Design: From Privileged Core to Clinical Success

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility and metabolic stability have made it a "privileged scaffold," a core structure that is frequently found in a wide range of biologically active compounds. Pyrazole-containing drugs have demonstrated a vast therapeutic reach, with applications as anti-inflammatory, anticancer, analgesic, and antimicrobial agents, among others. The number of drugs containing this nucleus has seen a significant increase, underscoring its importance in the drug discovery pipeline.

This guide provides an in-depth, head-to-head comparison of pyrazole scaffolds against alternative chemical moieties in key therapeutic areas. We will dissect the structure-activity relationships (SAR), mechanisms of action, and comparative performance data that highlight why this scaffold is so frequently chosen by drug development professionals.

Case Study 1: Selective COX-2 Inhibition in Inflammation

The development of selective cyclooxygenase-2 (COX-2) inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

The Pyrazole Champion: Celecoxib (Celebrex)

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for synthesizing prostaglandins that mediate pain and inflammation. Its mechanism relies on the unique structure conferred by the pyrazole core and its substituents. The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket near the active site of COX-2. This interaction, combined with the overall shape of the molecule, allows it to fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the more constricted active site of the COX-1 isoform.

The Alternative: Traditional Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen)

Traditional NSAIDs lack this structural selectivity. They inhibit both COX-1, which is involved in protecting the stomach lining and platelet aggregation, and COX-2. This dual inhibition is effective for pain and inflammation but is also the cause of their well-known gastrointestinal toxicity.

Head-to-Head Performance:

FeatureCelecoxib (Pyrazole Scaffold)Traditional NSAIDs (e.g., Ibuprofen)Rationale for Pyrazole's Superiority
Primary Target Cyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1) & COX-2The pyrazole scaffold allows for precise substitution patterns that confer high selectivity.
Selectivity ~10-20 times more selective for COX-2 over COX-1Non-selectiveThe diaryl-substituted pyrazole core is structurally optimized for the COX-2 active site.
Efficacy Comparable analgesic and anti-inflammatory effectsEffective analgesic and anti-inflammatoryEfficacy is maintained while improving the safety profile.
Key Advantage Reduced risk of gastrointestinal ulcers and bleeding-Selectivity spares the protective functions of COX-1 in the gut.
Key Disadvantage Increased risk of cardiovascular events (e.g., MI, stroke)Risk of gastrointestinal ulcers and bleedingA class effect for selective COX-2 inhibitors, not specific to the pyrazole itself.

The pyrazole core in Celecoxib is not merely a linker; it is integral to the molecule's three-dimensional structure that achieves critical enzyme selectivity, providing a clear therapeutic advantage over older, non-selective alternatives.

cluster_0 Prostaglandin Synthesis Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Protective Prostaglandins (e.g., GI Mucosal Protection) COX1->PG1 PG2 Inflammatory Prostaglandins COX2->PG2 Pain Pain & Inflammation PG2->Pain Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition NSAID Non-Selective NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Mechanism of selective vs. non-selective COX inhibition.

Case Study 2: Targeted Oncology with Kinase Inhibitors

The dysregulation of protein kinases is a fundamental cause of many cancers, making them a prime target for drug development. The pyrazole scaffold is a key privileged structure in the design of potent and selective protein kinase inhibitors.

The Pyrazole Champion: CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Numerous pyrazole-based compounds have been developed that show potent, single-digit nanomolar inhibition of CDK2. The pyrazole ring is crucial for binding to the ATP pocket of the kinase. The N-unsubstituted pyrazole can uniquely act as both a hydrogen bond donor and acceptor, forming critical interactions with the kinase "hinge region" that anchors the inhibitor in place.

The Alternative: Other Heterocyclic Scaffolds

While many scaffolds can be used to design kinase inhibitors (e.g., pyrimidines, imidazoles), the pyrazole ring offers distinct advantages. In the lead optimization of Barasertib, an Aurora kinase inhibitor, replacing a benzene ring with a pyrazole fragment yielded inhibitors that were not only potent but also less lipophilic and possessed better overall drug-like properties. This demonstrates the pyrazole's role as a versatile bioisostere that can improve physicochemical properties.

Head-to-Head Performance:

FeaturePyrazole-Based CDK2 InhibitorsOther Heterocyclic InhibitorsRationale for Pyrazole's Superiority
Binding Mode Forms key H-bonds with kinase hinge region via N1/N2 atoms.Also form hinge interactions, but with different geometries.The pyrazole's specific geometry and dual H-bond capability can lead to higher affinity.
Potency (IC50) Potent, with values in the low nanomolar range reported.Varies widely by scaffold and target.Pyrazole is a proven scaffold for achieving high potency against CDKs.
Selectivity High selectivity over other CDK isoforms can be achieved.Achieving selectivity is a universal challenge in kinase inhibitor design.The pyrazole's substitution vectors allow for fine-tuning to exploit subtle differences between kinase active sites.
Drug-like Properties Can improve properties like lipophilicity and solubility.Dependent on the specific scaffold.Pyrazole is often used as a bioisosteric replacement to enhance a molecule's overall profile.

Quantitative Comparison of Pyrazole-based CDK2 Inhibitors

CompoundScaffoldCDK2 Inhibition (IC50 or Kᵢ)Reference
Compound 17 (4-Pyrazolyl)-2-aminopyrimidineIC50 = 0.29 nM
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKᵢ = 0.005 µM
Compound 4 Substituted PyrazoleIC50 = 3.82 µM
Compound 9 Substituted PyrazoleIC50 = 0.96 µM

The data clearly shows that pyrazole-containing scaffolds can be engineered to produce highly potent CDK2 inhibitors, making them a go-to choice for medicinal chemists in oncology.

cluster_0 Normal Kinase Activity CDK2 CDK2 Kinase pSubstrate Phosphorylated Substrate (Cell Cycle Progression) CDK2->pSubstrate Phosphorylation ATP ATP ATP->CDK2 Substrate Substrate Protein (e.g., Retinoblastoma) Substrate->CDK2 Inhibitor Pyrazole Inhibitor Inhibitor->CDK2 Competitive Binding

Caption: Competitive inhibition of a protein kinase by a pyrazole-based drug.

Case Study 3: A First-in-Class Myosin Inhibitor for Cardiology

Obstructive hypertrophic cardiomyopathy (oHCM) is a disease characterized by excessive contraction of the heart muscle, for which only symptomatic treatments were available until recently.

The Pyrazole Champion: Mavacamten (Camzyos)

Mavacamten is a first-in-class, selective, and reversible inhibitor of cardiac myosin. It directly targets the underlying pathophysiology of oHCM by modulating the number of myosin heads that can bind to actin to generate force. By reducing the excessive myosin-actin interactions, it decreases the hypercontractility of the heart muscle, allowing the heart to relax and fill more efficiently.

The Alternative: Traditional Symptomatic Therapies

Prior to Mavacamten, treatments for oHCM included beta-blockers and calcium channel blockers. These drugs reduce symptoms by slowing the heart rate and reducing the force of contraction, but they do not address the root cause of the disease—the hyperactive state of the sarcomere.

Head-to-Head Performance:

FeatureMavacamten (Pyrazole Scaffold)Traditional Therapies (e.g., Beta-Blockers)Rationale for Pyrazole's Superiority
Mechanism Allosteric inhibitor of cardiac myosin ATPase.Non-specific reduction of heart rate and contractility.Targets the fundamental disease mechanism of hypercontractility.
Target Specificity First and only drug targeting the sarcomere in oHCM.Non-specific cardiovascular effects.The pyrazole scaffold is the core of a molecule designed for a novel, highly specific target.
Clinical Outcome Improves exercise capacity, symptoms, and LVOT gradient.Symptomatic relief only.Demonstrates disease-modifying potential beyond symptom management.

Mavacamten represents a paradigm shift in treating oHCM, moving from managing symptoms to targeting the molecular defect. The pyrazole scaffold serves as the foundational structure for this innovative, first-in-class therapeutic agent.

Experimental Protocols: Synthesis and Evaluation

The successful application of pyrazole scaffolds is underpinned by robust synthetic methods and reliable biological assays.

Protocol 1: Knorr Pyrazole Synthesis

This is a classical and widely used method for creating the pyrazole ring.

  • Reaction Setup : In a round-bottom flask, dissolve a 1,3-dicarbonyl compound (1.0 eq) such as ethyl acetoacetate in a suitable solvent like ethanol or acetic acid.

  • Hydrazine Addition : Add a hydrazine derivative (1.1 eq), for example, phenylhydrazine, to the solution. An acid catalyst (e.g., a few drops of glacial acetic acid) can be added.

  • Heating : Heat the reaction mixture to reflux (typically 80-100°C) with stirring.

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice water to precipitate the product.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.

Protocol 2: Cell Proliferation (MTT) Assay

This assay is fundamental for assessing the anticancer activity of new compounds.

  • Cell Seeding : Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the pyrazole test compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Remove the media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Pyrazole Compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Conclusion

The pyrazole scaffold is undeniably a privileged structure in drug discovery. Its utility is not accidental; it stems from a combination of synthetic accessibility, metabolic stability, and the ability to be decorated with functional groups that precisely control interactions with biological targets. As demonstrated in the case studies of Celecoxib, kinase inhibitors, and Mavacamten, the pyrazole core is central to achieving target selectivity, enhancing potency, improving drug-like properties, and ultimately, enabling novel mechanisms of action. For researchers and drug development professionals, a deep understanding of the structure-activity relationships of this versatile scaffold remains a critical asset in the quest for new and improved medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Ring in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • What is the mechanism of Mavacamten? - Patsnap Synapse. (URL: [Link])

  • Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - NIH. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (URL: [Link])

  • Mavacamten: Uses, Dosage, Side Effects, Warnings - Drugs.com. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (URL: [Link])

  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy | European Heart Journal | Oxford Academic. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (URL: [Link])

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. (URL: [Link])

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Different reported drugs containing the pyrazole scaffold - ResearchGate. (URL: [Link])

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. - Consensus. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (URL: [Link])

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed. (URL: [Link])

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3
Comparative

Leitfaden zur Reinheitsprüfung von synthetisiertem 4-(1H-Pyrazol-4-yl)benzaldehyd: Ein Leitfaden für Forscher

Herausgegeben von Ihrem wissenschaftlichen Anwendungsteam In der Wirkstoffforschung und den Materialwissenschaften ist die strukturelle Integrität und Reinheit von synthetischen Zwischenprodukten von größter Bedeutung. 4...

Author: BenchChem Technical Support Team. Date: January 2026

Herausgegeben von Ihrem wissenschaftlichen Anwendungsteam

In der Wirkstoffforschung und den Materialwissenschaften ist die strukturelle Integrität und Reinheit von synthetischen Zwischenprodukten von größter Bedeutung. 4-(1H-Pyrazol-4-yl)benzaldehyd ist ein vielseitiger Baustein, dessen Reinheit den Erfolg nachfolgender Syntheseschritte und die Gültigkeit biologischer Daten direkt beeinflusst. Dieser Leitfaden bietet eine detaillierte Untersuchung der Methoden zur Überprüfung der Reinheit dieser Verbindung und vergleicht orthogonale analytische Techniken, um einen robusten und validierten Ansatz zu gewährleisten.

Die Bedeutung der Reinheit: Was verbirgt sich in Ihrer Probe?

Die Synthese von 4-(1H-Pyrazol-4-yl)benzaldehyd, die häufig über eine Suzuki-Miyaura-Kreuzkupplung zwischen einem Pyrazol-Boronsäurederivat und einem Brombenzaldehyd-Derivat erfolgt, kann verschiedene prozessbedingte Verunreinigungen und Nebenprodukte mit sich bringen. Das Verständnis dieser potenziellen Verunreinigungen ist der erste Schritt zur Entwicklung einer wirksamen Strategie zur Reinheitsprüfung.

Tabelle 1: Potentielle Verunreinigungen bei der Synthese von 4-(1H-Pyrazol-4-yl)benzaldehyd

VerunreinigungUrsprungAnalytische Signatur
4-BrombenzaldehydNicht umgesetztes AusgangsmaterialCharakteristische Signale im ¹H-NMR und Massenspektrum; anderer Retentionszeit in der HPLC.
Pyrazol-4-boronsäure/-esterNicht umgesetztes Ausgangsmaterial/HydrolyseKann in der HPLC sichtbar sein, oft wasserlöslicher.
Biphenyl-4-carbaldehyd (Homokupplung)Nebenreaktion des Benzaldehyd-DerivatsMolekulargewicht und Fragmentierungsmuster im Massenspektrum; eng eluierender Peak in der HPLC.[1][2]
Bipyrazol (Homokupplung)Nebenreaktion des Pyrazol-DerivatsMolekulargewicht und Fragmentierungsmuster im Massenspektrum.[1][2]
4-Formylphenylboronsäure (Debromierung/Protodeborylierung)NebenreaktionAnderes Retentionsverhalten in der RP-HPLC.[2]
Restliche PalladiumkatalysatorenKatalysator aus der ReaktionKann durch ICP-MS nachgewiesen werden; kann die nachfolgende Katalyse beeinträchtigen.
LösungsmittelReaktions- und AufarbeitungslösungsmittelCharakteristische Signale im ¹H-NMR (z. B. DMSO, DMF, Toluol).

Quantitative NMR (qNMR): Ein primärer Standard zur Reinheitsbestimmung

Im Gegensatz zu chromatographischen Verfahren, die auf Referenzstandards für die Quantifizierung angewiesen sind, ist die quantitative ¹H-NMR (qNMR) eine primäre analytische Methode.[3][4][5] Sie ermöglicht die direkte Bestimmung der Reinheit einer Substanz durch den Vergleich des Integralwerts eines Analytsignals mit dem eines zertifizierten Referenzmaterials (CRM) mit bekannter Reinheit und Konzentration.[6] Dies ist besonders wertvoll, wenn, wie im Fall von 4-(1H-Pyrazol-4-yl)benzaldehyd, kein kommerziell erhältlicher, identischer Standard verfügbar ist.

Kausalkette hinter der Wahl von qNMR:

Die direkte Proportionalität zwischen der Signalfläche und der Anzahl der Protonen, die zu diesem Signal beitragen, macht qNMR zu einer absoluten Methode.[5] Durch die sorgfältige Auswahl von Singulett-Signalen sowohl in der Analyten- als auch in der Standardverbindung, die frei von Überlappungen sind, kann eine hohe Genauigkeit und Präzision erreicht werden. Die Methode ist zudem unempfindlich gegenüber nicht-protonenhaltigen Verunreinigungen und erfasst gleichzeitig restliche Lösungsmittel und Wasser.

Sources

Validation

The Pivotal Role of 4-(1H-Pyrazol-4-yl)benzaldehyde in Modern Drug Discovery: A Patent Landscape Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular scaffolds that serve as privileged structures for drug design. Among these, 4-(1H-Pyrazol-4-yl)benzaldehyde has emerged as a cornerstone intermediate, particularly in the development of targeted therapies. Its unique structural features and synthetic versatility have made it a sought-after building block for a multitude of potent and selective inhibitors of key biological targets. This guide provides an in-depth analysis of the patent landscape surrounding the applications of 4-(1H-Pyrazol-4-yl)benzaldehyde, offering a comparative look at its derivatives in various therapeutic areas, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the current state of innovation and future potential of this critical chemical entity.

A Versatile Scaffold for Kinase Inhibition

The majority of patents centered around 4-(1H-Pyrazol-4-yl)benzaldehyde and its derivatives focus on the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrazole-phenyl moiety provides a robust framework for designing inhibitors that can target the ATP-binding pocket of various kinases with high affinity and selectivity.

Janus Kinase (JAK) Inhibitors: A Dominant Application

The most prominent application of the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold is in the development of Janus kinase (JAK) inhibitors. These enzymes (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling, and their aberrant activity is implicated in a range of autoimmune diseases, myeloproliferative neoplasms, and cancers.

Numerous patents describe the synthesis of complex heterocyclic systems derived from 4-(1H-Pyrazol-4-yl)benzaldehyde that exhibit potent JAK inhibition. For instance, pyrazolyl substituted pyrrolo[2,3-b]pyrimidines have been extensively patented for their ability to modulate JAK activity. These compounds are being investigated for the treatment of immune-related diseases, skin disorders, and various cancers.

Below is a comparative table of representative patented compounds, showcasing their inhibitory activity against different JAK isoforms.

Compound IDTarget Kinase(s)IC50 (nM)Patent Reference
Compound A JAK1, JAK2JAK1: 3.3, JAK2: 2.8[1]
Compound B TYK2, JAK1, JAK2TYK2: 7, JAK1: 55, JAK2: 13[2]
Compound C JAK3428[1]

This table presents a selection of publicly available data from patent literature and is not an exhaustive list.

The development of selective JAK inhibitors is a key focus, as off-target effects can lead to undesirable side effects. The 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold allows for fine-tuning of selectivity through various substitutions on both the pyrazole and benzaldehyde rings.

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Inhibitor 4-(1H-Pyrazol-4-yl)benzaldehyde -derived Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for 4-(1H-Pyrazol-4-yl)benzaldehyde-derived inhibitors.

Aurora Kinase Inhibitors: Targeting Cell Division

Another significant area of application for this scaffold is in the development of Aurora kinase inhibitors. Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is a common feature of many cancers. Inhibiting these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Patents describe pyrazole-based compounds derived from 4-(1H-Pyrazol-4-yl)benzaldehyde that exhibit potent inhibition of Aurora kinases. For example, a pyrazol-4-yl urea compound, AT9283, has been identified as a multitargeted kinase inhibitor with potent activity against Aurora A and B.[3]

Compound IDTarget Kinase(s)IC50 (nM)Patent/Publication Reference
AT9283 Aurora A, Aurora B~3[3]
Compound D Aurora A0.16 µM (in vitro)[4]

This table presents a selection of publicly available data from patent literature and scientific publications and is not an exhaustive list.

Experimental Workflow for Aurora Kinase Inhibition Assay

Aurora_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Test Compound (dissolved in DMSO) Incubation Incubate at 37°C Inhibitor->Incubation Kinase Aurora Kinase Kinase->Incubation Substrate Substrate (e.g., Histone H3) Substrate->Incubation ATP ATP ATP->Incubation Detection Measure Phosphorylation (e.g., ELISA, Luminescence) Incubation->Detection

Caption: A generalized workflow for an in vitro Aurora kinase inhibition assay.

Rho-Associated Protein Kinase (ROCK) Inhibitors: A Growing Field

The patent landscape also reveals an emerging interest in 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives as inhibitors of Rho-associated protein kinase (ROCK). ROCK inhibitors have therapeutic potential in a variety of diseases, including cardiovascular diseases, glaucoma, and neurological disorders.

Patents describe phenylpyrazole derivatives that are potent inhibitors of ROCK1 and ROCK2.[5] The development of selective ROCK inhibitors is an active area of research, and the 4-(1H-Pyrazol-4-yl)benzaldehyde scaffold provides a promising starting point for the design of such compounds.

Compound IDTarget Kinase(s)IC50 (µM)Patent Reference
Phenylpyrazole Derivative ROCK≤ 0.1[5]

This table presents a selection of publicly available data from patent literature and is not an exhaustive list.

Beyond Kinase Inhibition: Exploring New Therapeutic Horizons

While kinase inhibition remains the dominant application, the patent landscape suggests that the therapeutic potential of 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives extends to other target classes.

Applications in Neurodegenerative and Inflammatory Diseases

Recent patent filings indicate the exploration of pyrazole derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease and inflammatory conditions.[1][6] These applications often target enzymes and receptors involved in the underlying pathology of these complex diseases. For example, some pyrazole compounds are being investigated as inhibitors of enzymes involved in the production of β-amyloid peptides.[1]

Synthesis of the Core Intermediate: 4-(1H-Pyrazol-4-yl)benzaldehyde

The utility of this scaffold is underpinned by the availability of efficient synthetic routes. Several patented methods describe the synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde and its precursors. A common approach involves the Vilsmeier-Haack reaction of ketone hydrazones.[7] Another strategy involves the formylation of a pre-formed pyrazole ring.[8]

General Synthetic Scheme

Synthesis Start Starting Materials (e.g., Acetophenone, Hydrazine) Intermediate1 Hydrazone Formation Start->Intermediate1 Intermediate2 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate1->Intermediate2 Product 4-(1H-Pyrazol-4-yl)benzaldehyde Intermediate2->Product

Caption: A simplified synthetic route to 4-(1H-Pyrazol-4-yl)benzaldehyde.

Industrial-scale synthesis often focuses on cost-effectiveness, yield, and purity. Patented processes may involve specific catalysts, reaction conditions, and purification methods to optimize production.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments cited.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro potency of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound dilutions to the wells of a microtiter plate.

  • Add the JAK2 enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

Protocol 2: Cell-Based Aurora B Kinase Inhibition Assay (Phospho-Histone H3)

This assay measures the ability of a compound to inhibit Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Fixation solution (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary antibody against phospho-Histone H3.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain.

  • Wash the cells to remove unbound secondary antibody.

  • Acquire images using a high-content imaging system or analyze by flow cytometry.

  • Quantify the intensity of the phospho-Histone H3 signal per cell.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Conclusion

The patent landscape for 4-(1H-Pyrazol-4-yl)benzaldehyde applications is vibrant and expanding, solidifying its status as a highly valuable scaffold in drug discovery. Its prominence in the development of kinase inhibitors, particularly for JAK, Aurora, and ROCK, underscores its adaptability and potential for generating potent and selective therapeutic agents. The emerging applications in neurodegenerative and inflammatory diseases suggest that the full therapeutic potential of this versatile building block is yet to be fully realized. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for navigating the competitive environment, identifying new opportunities, and ultimately, advancing the development of next-generation medicines.

References

Click to expand
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan; 27(1): 330. [Link]

  • PHENYLPYRAZOLE DERIVATIVES AS POTENT ROCK1 AND ROCK2 INHIBITORS. European Patent Office. EP 2961746 B1. [Link]

  • Pfizer identifies TYK2 inhibitors. BioWorld. [Link]

  • Inhibitory Activities of the Compounds on JAK1, JAK2, JAK3 and Tyk2 (IC50) from US Patent US12404275: "Pyrazolopyrazine derived compounds, pharmaceutical composition and use thereof". PubChem. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):330. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. 2024; 39(1): 2385293. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Mol Biol Cell. 2015 Dec 1; 26(24): 4353–4364. [Link]

  • Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
  • Methods of treating inflammatory disease. PubChem. US-12364695-B2. [Link]

  • Processes for preparing JAK inhibitors and related intermediate compounds.
  • Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections.
  • Pyrazole derivatives as inhibitors of receptor tyrosine kinases.
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. 2011 76 (14), 5797-5803. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Beni-Suef University Journal of Basic and Applied Sciences. 2022; 11: 10. [Link]

  • Imidazo[4,5-b]pyridine derivatives.
  • Aurora Kinase Inhibitor II. PubChem. [Link]

  • Patents In BindingDB. BindingDB. [Link]

  • PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
  • Aurora kinase inhibitors and uses thereof. PubChem. US-12351582-B2. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (Basel). 2021 Jul; 14(7): 710. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. 2022, 7, 43, 38331–38365. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. 2011 (xi) 1-21. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]

  • Tricyclic pyrazole kinase inhibitors.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-4-yl)benzaldehyde

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of a compou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of a compound like 4-(1H-Pyrazol-4-yl)benzaldehyde is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of 4-(1H-Pyrazol-4-yl)benzaldehyde is the foundation of its safe management. This compound is a solid organic molecule featuring a pyrazole ring, which is a nitrogen-containing heterocycle, attached to a benzaldehyde moiety. Its hazard profile, derived from Safety Data Sheets (SDS) and chemical databases for the compound and its close analogs, dictates the necessary precautions.[1][2]

The primary hazards are summarized below:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

The presence of the nitrogen-containing pyrazole ring is significant; upon combustion, it can form hazardous nitrogen oxides (NOx).[1][3] Furthermore, studies on the thermal decomposition of similar nitrogen-rich heterocyclic compounds show the potential to release toxic gases such as hydrogen cyanide (HCN) and ammonia (NH3) if not incinerated under controlled, high-temperature conditions.[4][5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4-(1H-Pyrazol-4-yl)benzaldehyde in any capacity, including preparation for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[1][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can cause irritation.[1][8] Gloves must be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of dust or particulates that can cause respiratory irritation.[1]

Part 3: Step-by-Step Disposal Protocol

The mandated disposal pathway for 4-(1H-Pyrazol-4-yl)benzaldehyde is through a licensed and approved hazardous waste disposal facility.[1][9] This ensures the compound is managed in an environmentally responsible manner that complies with EPA regulations.[10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular municipal trash. [11]

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect any unused or expired 4-(1H-Pyrazol-4-yl)benzaldehyde solid.

    • Include all materials grossly contaminated with the solid compound, such as weighing papers, pipette tips, and contaminated gloves.

    • Place these materials into a designated, leak-proof, and sealable solid hazardous waste container. The container must be clearly labeled.

  • Liquid Waste:

    • Solutions containing dissolved 4-(1H-Pyrazol-4-yl)benzaldehyde must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix this waste with incompatible waste streams, such as strong oxidizing agents.[1][3] Keep organic solvent solutions separate from aqueous waste.

Step 2: Container Management and Labeling
  • Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "4-(1H-Pyrazol-4-yl)benzaldehyde," and an indication of the major hazards (e.g., "Irritant," "Toxic"). Follow your institution's specific labeling requirements.

Step 3: Decontamination of Labware
  • Triple Rinse: Glassware and equipment that have come into contact with the compound must be decontaminated. This is typically achieved by a triple rinse procedure.[12]

  • Select a Solvent: Use a suitable solvent in which the compound is soluble (e.g., acetone, methanol) for the initial rinse.

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[12] Subsequent rinses with water or another solvent should also be collected as hazardous waste.

  • Final Cleaning: After decontamination, the glassware can be washed normally.

Step 4: Storage and Final Disposal
  • Store Safely: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed chemical waste disposal service.[11] This service will transport the waste for final disposal, typically via high-temperature incineration.

The entire disposal process is governed by a clear logic designed to mitigate risk at each stage. The following workflow visualizes this decision-making and procedural flow.

G cluster_0 Disposal Workflow for 4-(1H-Pyrazol-4-yl)benzaldehyde start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Is waste Solid or Liquid? ppe->decision decon Decontaminate Glassware & Collect Rinsate as Hazardous Waste ppe->decon solid_waste Collect in Labeled Solid Hazardous Waste Container decision->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container decision->liquid_waste Liquid storage Store Sealed Container in Designated Satellite Area solid_waste->storage liquid_waste->storage decon->liquid_waste disposal Arrange Pickup by Licensed Hazardous Waste Service storage->disposal end_point Compliant Disposal (Incineration) disposal->end_point

Caption: Decision workflow for proper segregation and disposal.

Part 4: Emergency Procedures for Spills

In the event of a small-scale laboratory spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill. For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then sweep up and place in the waste container.[13]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these scientifically-backed procedures, you ensure the safe management of 4-(1H-Pyrazol-4-yl)benzaldehyde, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Benzaldehyde.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-(1H-Pyrazol-1-yl)benzaldehyde.
  • CymitQuimica. (2024). Safety Data Sheet - 3-METHOXY-4-(1H-PYRAZOL-1-YL)BENZALDEHYDE.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-(1H-Pyrazol-1-yl)benzaldehyde.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Health And Environmental Effects Profile for Benzaldehyde.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(1H-Pyrazol-4-yl)benzaldehyde: From Risk Assessment to Disposal

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The compound 4-(1H-Pyrazol-4-yl)benzaldehyde is a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The compound 4-(1H-Pyrazol-4-yl)benzaldehyde is a valuable building block in medicinal chemistry, but its handling demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical's specific reactivity and toxicological profile. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

The Foundation: A Proactive Risk Assessment

Understanding the "why" behind a safety protocol is as crucial as the protocol itself. The hazard profile of 4-(1H-Pyrazol-4-yl)benzaldehyde stems from its hybrid structure: an aromatic aldehyde and a pyrazole heterocycle.

  • Benzaldehyde Moiety: Aromatic aldehydes as a class are known skin, eye, and respiratory irritants. Benzaldehyde itself is combustible and can be harmful if inhaled.

  • Pyrazole Moiety: The pyrazole ring is a common pharmacophore in many biologically active molecules, including anti-inflammatory drugs and anticancer agents.[1][2][3][4][5] Its presence suggests that the compound is likely biologically active, and therefore, systemic exposure should be minimized to prevent unforeseen physiological effects.

The official GHS classification for 4-(1H-Pyrazol-4-yl)benzaldehyde synthesizes these risks. A clear understanding of these hazards is the first step in constructing a robust safety plan.

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[6]Warning
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[6]Warning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[6]Warning
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[6]Warning

Primary Lines of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary and most effective lines of defense are engineering and administrative controls, which are designed to minimize exposure at the source.

  • Engineering Controls: All manipulations of solid 4-(1H-Pyrazol-4-yl)benzaldehyde that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood. This is non-negotiable due to its classification as a respiratory irritant.[7] The fume hood provides adequate ventilation to capture and exhaust dust and vapors away from your breathing zone. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[7][8]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. This document should detail the quantities being used, the specific steps of the procedure, the required safety controls, and emergency procedures. Never work alone when handling this or other hazardous materials.

The Last Barrier: A Comprehensive PPE Protocol

Once engineering and administrative controls are in place, the correct selection and use of PPE provide the final layer of protection.

Eye and Face Protection

Given the "Causes serious eye irritation" classification, robust eye protection is mandatory.[6][7]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[9] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes.[9]

  • Elevated Risk Scenarios: When handling larger quantities (>5g) or when there is a risk of splashing (e.g., during vigorous mixing or solvent addition), a face shield must be worn in addition to chemical splash goggles.[9]

Hand Protection

The compound is a known skin irritant.[6][7] Therefore, proper glove selection is critical to prevent dermal exposure.

  • Glove Material: Nitrile gloves are a suitable initial choice for protection against incidental contact with a broad range of chemicals.[10] Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For procedures involving significant handling of the solid or its solutions, double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash your hands thoroughly with soap and water afterward. Do not reuse disposable gloves.[8]

Glove MaterialSuitability for Aldehydes & HeterocyclesComments
Nitrile Rubber Good to Very Good Provides good resistance to a wide range of chemicals, including aldehydes.[11] Recommended for this application.
Neoprene Very Good An excellent alternative to nitrile with broad chemical resistance.
Natural Rubber (Latex) Fair to Poor Offers poor resistance to many organic solvents and is not recommended.[11]
Polyvinyl Chloride (PVC) Poor Can be degraded by aromatic compounds and is not recommended.[11]
Body Protection

Protecting your skin and personal clothing is an essential part of laboratory safety.

  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[10] Polyester or acrylic blends can melt and fuse to the skin in the event of a fire.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[10] This prevents exposure from spills that may travel below the benchtop.

Respiratory Protection

When engineering controls are properly used, additional respiratory protection is typically not required.

  • Standard Operations: Working in a chemical fume hood should prevent inhalation exposure.[7]

  • Emergency or Maintenance Scenarios: If you must handle the material outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particle filter is necessary.[10] Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[10]

Operational Plan: A Step-by-Step Workflow

A systematic workflow ensures that safety checks are integrated into the handling process from start to finish. The following diagram illustrates a self-validating protocol for handling 4-(1H-Pyrazol-4-yl)benzaldehyde.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Decontamination Phase cluster_dispose 4. Disposal Phase prep_sop Review SOP & SDS prep_ppe Inspect & Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep_sop->prep_ppe prep_eng Verify Fume Hood Functionality prep_ppe->prep_eng handle_chem Weigh & Transfer Chemical (Inside Fume Hood) prep_eng->handle_chem clean_equip Decontaminate Glassware & Work Surfaces handle_chem->clean_equip clean_ppe Doff PPE Correctly (Outer gloves first) clean_equip->clean_ppe clean_hands Wash Hands Thoroughly clean_ppe->clean_hands disp_solid Segregate Solid Waste (Contaminated wipes, gloves) clean_hands->disp_solid disp_liquid Collect Liquid Waste in Labeled Container disp_solid->disp_liquid

Caption: A validated workflow for handling 4-(1H-Pyrazol-4-yl)benzaldehyde.

Spill and Disposal Logistics

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7] If they feel unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth with water.[7] Call a poison center or doctor if you feel unwell.[7]

Waste Disposal Plan Improper disposal is a serious compliance and safety issue. All waste must be handled as hazardous.

  • Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures containing 4-(1H-Pyrazol-4-yl)benzaldehyde must be collected in a compatible, sealed, and labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected as hazardous liquid waste.[12] After rinsing, deface the original label before disposal.[12]

By integrating this comprehensive safety and logistical framework into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]

  • IPCS INCHEM. (n.d.). BENZALDEHYDE. [Link]

  • Radi, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Desida, J., et al. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL. [Link]

Sources

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